hsa62
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C19H14N6O4S2 |
|---|---|
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |
InChI |
InChI=1S/C19H14N6O4S2/c26-17-12-4-2-1-3-11(12)14(8-16(17)30-19-20-9-21-24-19)25-31(28,29)10-5-6-13-15(7-10)23-18(27)22-13/h1-9,25-26H,(H,20,21,24)(H2,22,23,27) |
Clave InChI |
HIRCXSRPNGMCML-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=C2O)SC3=NC=NN3)NS(=O)(=O)C4=CC5=C(C=C4)NC(=O)N5 |
Origen del producto |
United States |
Foundational & Exploratory
The Architect of Blood Plasma: A Technical Guide to Human Serum Albumin Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Human Serum Albumin (HSA), the most abundant protein in human plasma, is a cornerstone of physiological function and a critical factor in pharmacokinetics. Its remarkable ability to bind and transport a vast array of endogenous and exogenous substances makes it a subject of intense research in drug development and molecular medicine. This in-depth technical guide provides a comprehensive overview of the core structural and functional aspects of HSA, detailed experimental methodologies for its study, and visual representations of key biological pathways and workflows.
Core Structural and Functional Properties of Human Serum Albumin
Human Serum Albumin is a globular protein synthesized in the liver, comprising a single polypeptide chain of 585 amino acids with a molecular weight of approximately 66.5 kDa.[1][2] It is a non-glycosylated protein characterized by a high alpha-helical content and a distinct heart-shaped tertiary structure, organized into three homologous domains (I, II, and III). Each domain is further divided into two subdomains, A and B.[2][3] This intricate architecture creates a variety of binding pockets, enabling HSA's primary function as a transport protein.
Key Functions of Human Serum Albumin:
-
Oncotic Pressure Regulation: HSA is the principal contributor to plasma oncotic pressure, playing a crucial role in regulating the distribution of fluids between the intravascular and extravascular compartments.[3]
-
Ligand Transport: It serves as the primary carrier for a wide range of molecules, including fatty acids, hormones (e.g., thyroxine), bilirubin, and metal ions.[3][4]
-
Drug Binding and Pharmacokinetics: A vast number of therapeutic drugs bind to HSA, which significantly influences their distribution, metabolism, and elimination half-life. The extent of this binding directly impacts the concentration of free, pharmacologically active drug in the bloodstream.[5]
-
Antioxidant Activity: The single free cysteine residue (Cys34) and its ability to bind copper ions contribute to HSA's antioxidant properties, protecting against oxidative stress.
-
pH Buffering: With its numerous charged residues, HSA contributes to the buffering capacity of the blood.
Quantitative Properties of Human Serum Albumin
A summary of the key quantitative properties of HSA is presented in Table 1 for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | ~66.5 kDa | [1] |
| Number of Amino Acids | 585 | [3] |
| Plasma Concentration | 35–50 g/L (0.53-0.75 mM) | [3] |
| Serum Half-life | Approximately 19-21 days | [1][3] |
| Isoelectric Point (pI) | ~5.3 | |
| Structure | ~67% α-helix, no β-sheet | [3] |
Table 1: Quantitative Properties of Human Serum Albumin. This table summarizes the key physicochemical and physiological properties of HSA.
Ligand Binding to Human Serum Albumin
The remarkable ligand-binding capacity of HSA is attributed to several specific and non-specific binding sites. The two most well-characterized drug-binding sites are Sudlow's Site I and Sudlow's Site II.
-
Sudlow's Site I (Warfarin/Azapropazone binding site): Located in subdomain IIA, this hydrophobic pocket primarily binds bulky heterocyclic anions.[5]
-
Sudlow's Site II (Ibuprofen/Diazepam binding site): Situated in subdomain IIIA, this site accommodates aromatic carboxylates and other anionic drugs.[5]
The binding of drugs to these sites is a critical consideration in drug development, as competition between different drugs for the same binding site can lead to significant drug-drug interactions. The binding affinities of various drugs to HSA are typically quantified by the association constant (Ka) or the dissociation constant (Kd). A selection of binding constants for common drugs is provided in Table 2.
| Drug | Binding Site | Dissociation Constant (Kd) (μM) | Reference(s) |
| Warfarin | Site I | 2 - 8 | |
| Ibuprofen | Site II | 0.1 - 10 | [1] |
| Diazepam | Site II | 2.5 - 7 | |
| Salicylic Acid | Site I & II | 100 - 500 | [1] |
| Digitoxin | Site I | 0.1 - 1 |
Table 2: Binding Affinities of Selected Drugs to Human Serum Albumin. This table provides a summary of the dissociation constants for several common drugs, highlighting their affinity for specific binding sites on HSA.
Experimental Protocols for Studying HSA Structure and Function
A variety of biophysical techniques are employed to elucidate the structure of HSA and characterize its interactions with ligands. Detailed methodologies for key experiments are provided below.
X-ray Crystallography of HSA-Ligand Complexes
X-ray crystallography provides high-resolution three-dimensional structures of HSA in its native form and in complex with various ligands, offering detailed insights into binding modes.
Methodology:
-
Protein Purification and Preparation:
-
Commercially available fatty-acid free HSA is typically used. The protein is dissolved in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0) to a concentration of 90-100 mg/mL.[6][7]
-
The ligand of interest is dissolved in a compatible solvent (e.g., the same buffer or DMSO) to create a stock solution.
-
-
Co-crystallization:
-
The HSA solution is mixed with the ligand solution at a specific molar ratio (e.g., 1:5 HSA to ligand).[6]
-
Crystallization is typically performed using the hanging-drop or sitting-drop vapor diffusion method.[6] The protein-ligand mixture is mixed with a reservoir solution containing a precipitant (e.g., 20-30% (w/v) polyethylene glycol 3350, 0.1 M HEPES pH 7.5).[7]
-
Crystals are grown at a constant temperature (e.g., 20°C) over several days to weeks.
-
-
Data Collection and Structure Determination:
-
Crystals are cryo-protected (e.g., by soaking in a reservoir solution containing 20% glycerol) and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.[6]
-
The structure is solved by molecular replacement using a known HSA structure as a search model. The ligand is then manually fitted into the electron density map, and the entire structure is refined.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Binding Analysis
NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on binding sites, affinity, and conformational changes.
Methodology:
-
Sample Preparation:
-
Uniformly ¹⁵N-labeled HSA is often used to simplify the protein's NMR spectrum. The protein is expressed in E. coli grown in minimal media containing ¹⁵NH₄Cl as the sole nitrogen source.
-
The protein is purified and dissolved in an NMR buffer (e.g., 20 mM sodium phosphate, pH 7.4, 100 mM NaCl, in 90% H₂O/10% D₂O) to a concentration of 0.1-0.5 mM.[8]
-
The ligand is dissolved in the same buffer, and a stock solution is prepared.
-
-
Titration Experiment:
-
A series of 2D ¹H-¹⁵N HSQC spectra of the ¹⁵N-labeled HSA are recorded.
-
Small aliquots of the unlabeled ligand stock solution are incrementally added to the protein sample.
-
An HSQC spectrum is acquired after each addition.
-
-
Data Analysis:
-
Changes in the chemical shifts of specific amide cross-peaks in the HSQC spectra upon ligand addition indicate which amino acid residues are involved in or affected by the binding event.
-
The magnitude of the chemical shift perturbations can be plotted against the ligand concentration to determine the dissociation constant (Kd).[1]
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).
Methodology:
-
Sample Preparation:
-
HSA and the ligand are extensively dialyzed against the same buffer (e.g., 50 mM sodium phosphate, pH 7.4) to minimize buffer mismatch effects.
-
The concentrations of the protein and ligand solutions are accurately determined. Typically, the HSA concentration in the sample cell is in the range of 10-100 µM, and the ligand concentration in the syringe is 10-20 times higher.[9][10]
-
Both solutions are degassed immediately before the experiment to prevent bubble formation.
-
-
ITC Experiment:
-
The sample cell is filled with the HSA solution, and the injection syringe is filled with the ligand solution.
-
The experiment is performed at a constant temperature (e.g., 25°C).
-
A series of small injections (e.g., 2-10 µL) of the ligand are made into the protein solution.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The heat per injection is plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site or two-site binding model) to determine the thermodynamic parameters (Ka, ΔH, and n).[9]
-
Fluorescence Spectroscopy for Binding Affinity Determination
Fluorescence spectroscopy, particularly the quenching of HSA's intrinsic tryptophan fluorescence, is a widely used method to study ligand binding.
Methodology:
-
Sample Preparation:
-
A solution of HSA is prepared in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4) at a low concentration (e.g., 3 µM).[11]
-
A stock solution of the ligand (quencher) is prepared in the same buffer.
-
-
Fluorescence Titration:
-
The fluorescence emission spectrum of the HSA solution is recorded (excitation at ~295 nm to selectively excite tryptophan).[11]
-
Small aliquots of the ligand stock solution are incrementally added to the HSA solution.
-
The fluorescence spectrum is recorded after each addition.
-
-
Data Analysis:
-
The decrease in fluorescence intensity at the emission maximum (~340-350 nm) is measured as a function of the ligand concentration.
-
The data are analyzed using the Stern-Volmer equation to determine the quenching mechanism and binding constants.[4]
-
Key Signaling Pathways and Experimental Workflows
HSA-FcRn Signaling Pathway
The long half-life of HSA is primarily due to its interaction with the neonatal Fc receptor (FcRn). This pH-dependent recycling pathway salvages HSA from degradation.
Caption: HSA-FcRn Recycling Pathway.
Experimental Workflow for Characterizing Drug-HSA Interactions
A logical workflow is essential for the comprehensive characterization of a novel drug candidate's interaction with HSA.
Caption: Workflow for Drug-HSA Interaction Analysis.
Conclusion
Human Serum Albumin remains a protein of profound interest to researchers in both fundamental and applied sciences. Its intricate structure dictates its multifaceted functions, from maintaining physiological homeostasis to profoundly influencing the therapeutic efficacy of drugs. A thorough understanding of its structure, function, and ligand-binding properties, facilitated by the robust experimental methodologies outlined in this guide, is paramount for the successful design and development of novel therapeutics. The continued exploration of HSA's molecular intricacies will undoubtedly unlock new avenues for improving drug delivery and managing a wide range of diseases.
References
- 1. Analysis of competitive binding of ligands to human serum albumin using NMR relaxation measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H-NMR study on the interactions of human serum albumin with free fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure analysis of human serum albumin complexed with sodium 4-phenylbutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Analysis of Human Serum Albumin in Complex with the Fibrate Drug Gemfibrozil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. m.youtube.com [m.youtube.com]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. researchgate.net [researchgate.net]
The Multifaceted Role of Human Serum Albumin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Human Serum Albumin (HSA), the most abundant protein in human plasma, is a cornerstone of physiological function and a molecule of immense interest in clinical and pharmaceutical research. This technical guide provides an in-depth exploration of the core roles of HSA, presenting quantitative data, detailed experimental protocols, and visual representations of its complex interactions and functions.
Core Physiological Functions of Human Serum Albumin
Human Serum Albumin is a versatile protein with a wide array of critical functions in the body. Synthesized in the liver, this 66.5 kDa globular protein, composed of 585 amino acids, plays a pivotal role in maintaining homeostasis.[1]
Regulation of Oncotic Pressure
One of the most well-understood functions of HSA is its role in maintaining plasma oncotic pressure, which is essential for regulating the distribution of fluids between the blood and extravascular tissues.[2][3] Albumin's high concentration and relatively low molecular weight make it the primary contributor to the colloid osmotic pressure of plasma.[4] This pressure counteracts the hydrostatic pressure that forces fluid out of the capillaries, thereby preventing edema and maintaining blood volume.[2][3]
Transport and Binding of Endogenous and Exogenous Ligands
HSA is the principal transport protein in the bloodstream, binding to a diverse range of molecules.[1] Its structure, featuring multiple binding sites within three homologous domains, allows it to reversibly bind and transport a wide variety of ligands.[5][6]
Endogenous Ligands:
-
Fatty Acids: HSA is the main carrier of non-esterified fatty acids in the plasma.[7]
-
Hormones: It transports several hormones, including thyroxine.
-
Bilirubin: HSA binds to bilirubin, a product of heme catabolism, facilitating its transport to the liver for excretion.[8]
-
Metal Ions: HSA is a major transporter of metal ions such as calcium, zinc, and copper.[9]
Exogenous Ligands:
-
Drugs: A vast number of therapeutic drugs bind to HSA, which significantly influences their pharmacokinetics, including their distribution, metabolism, and excretion.[10] The extent of drug binding to HSA affects the free, pharmacologically active concentration of the drug.[10]
Antioxidant Properties
HSA is a major contributor to the antioxidant capacity of plasma.[8][11] Its antioxidant functions are multifaceted and include:
-
Free Radical Scavenging: The single free thiol group of the Cysteine-34 residue is a potent scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[8][11]
-
Metal Sequestration: By binding to pro-oxidant metal ions like copper and iron, HSA prevents their participation in redox reactions that generate harmful free radicals.[7][9]
-
Binding of Oxidizable Molecules: HSA binds to and protects molecules like bilirubin from oxidation.[8]
Enzymatic and Pseudo-enzymatic Activities
While not its primary role, HSA exhibits several enzymatic and pseudo-enzymatic activities, including esterase-like activity, which allows it to hydrolyze certain esters. This has implications for the metabolism of some drugs and other ester-containing compounds.
Quantitative Data on Human Serum Albumin
For ease of comparison, the following tables summarize key quantitative data related to the physiological properties of Human Serum Albumin.
| Parameter | Value | Unit | References |
| Plasma Concentration | 35 - 50 | g/L | [1][12] |
| Molar Concentration | 0.53 - 0.75 | mM | [13] |
| Molecular Weight | ~66.5 | kDa | [1] |
| Serum Half-life | ~21 | days | [1] |
Table 1: General Properties of Human Serum Albumin in Plasma.
| Parameter | Value | Unit | References |
| Total Plasma Oncotic Pressure | ~28 | mmHg | [2][4] |
| Contribution of Albumin | ~22 (approx. 80%) | mmHg | [2][3] |
Table 2: Contribution of Human Serum Albumin to Plasma Oncotic Pressure.
| Ligand | Binding Site(s) | Binding Affinity Constant (Ka) | Unit | References |
| Palmitic Acid | Multiple | High | - | [14] |
| Oleic Acid | Multiple | High | - | [15] |
| Bilirubin | Site III | High | - | [8] |
| Thyroxine | Multiple | Moderate | - | |
| Warfarin | Sudlow Site I | 1.89 x 10^5 | M⁻¹ | [14] |
| Diazepam | Sudlow Site II | - | - | [16] |
| Ibuprofen | Sudlow Site II | - | - | [15] |
Table 3: Binding Affinities of Human Serum Albumin for Selected Ligands. Note: Binding affinities can vary depending on experimental conditions.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the functions of Human Serum Albumin.
Protocol for Determining Drug-HSA Binding by Fluorescence Quenching Spectroscopy
Objective: To determine the binding affinity and quenching mechanism of a drug to HSA by measuring the quenching of HSA's intrinsic tryptophan fluorescence.[17][18]
Materials:
-
Human Serum Albumin (fatty acid-free)
-
Drug of interest
-
Phosphate buffer (pH 7.4)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of HSA (e.g., 10 µM) in phosphate buffer.
-
Prepare a stock solution of the drug in a suitable solvent (e.g., ethanol or DMSO) at a high concentration.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength of the spectrofluorometer to 295 nm to selectively excite the tryptophan residue of HSA.[19]
-
Record the emission spectrum from 300 to 450 nm.
-
Pipette a fixed volume of the HSA solution into a quartz cuvette.
-
Record the fluorescence spectrum of HSA alone (F₀).
-
Perform a titration by adding increasing concentrations of the drug to the HSA solution.
-
After each addition, mix gently and allow the solution to equilibrate for a few minutes before recording the fluorescence spectrum (F).
-
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect if necessary.
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).
-
For static quenching, calculate the binding constant (Ka) and the number of binding sites (n) using the modified Stern-Volmer equation or by plotting log[(F₀-F)/F] versus log[Drug].
-
Protocol for ABTS Radical Scavenging Assay for Protein Antioxidant Activity
Objective: To quantify the antioxidant capacity of HSA by measuring its ability to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[20][21]
Materials:
-
Human Serum Albumin
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•⁺) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.[22]
-
-
Assay Procedure:
-
Dilute the ABTS•⁺ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[20]
-
Prepare different concentrations of the HSA solution in PBS.
-
Add a small volume of the HSA solution to a larger volume of the diluted ABTS•⁺ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).[20]
-
Measure the absorbance of the solution at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•⁺ scavenging activity for each HSA concentration using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•⁺ solution without HSA and A_sample is the absorbance with HSA.
-
The results can be expressed as the concentration of HSA required for 50% scavenging (IC₅₀).
-
Protocol for Studying Endothelial Cell Barrier Function using Transwell Assays with Albumin Treatment
Objective: To assess the effect of HSA on the integrity and permeability of an endothelial cell monolayer in vitro.[23][24]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Human Serum Albumin
-
FITC-dextran (fluorescent tracer)
-
Transendothelial Electrical Resistance (TEER) measurement system
-
Fluorometer
Procedure:
-
Cell Culture:
-
Seed HUVECs onto the Transwell inserts and culture until a confluent monolayer is formed.
-
-
Treatment:
-
Replace the medium in the apical (upper) and basolateral (lower) chambers with fresh medium containing different concentrations of HSA.
-
-
Measurement of Transendothelial Electrical Resistance (TEER):
-
Measure the TEER across the endothelial monolayer at different time points after HSA treatment. An increase in TEER indicates enhanced barrier integrity.[24]
-
-
Permeability Assay:
-
Add FITC-dextran to the apical chamber.
-
At various time points, collect samples from the basolateral chamber.
-
Measure the fluorescence of the samples using a fluorometer to determine the amount of FITC-dextran that has passed through the monolayer. A decrease in fluorescence indicates reduced permeability.
-
-
Data Analysis:
-
Plot the TEER values and the cumulative amount of FITC-dextran in the basolateral chamber over time for each HSA concentration.
-
Compare the results of HSA-treated groups to the control group (no HSA) to determine the effect of albumin on endothelial barrier function.
-
Mandatory Visualizations
Signaling and Interaction Diagrams
The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows related to Human Serum Albumin.
Caption: Antioxidant mechanisms of Human Serum Albumin.
Caption: Experimental workflow for ligand binding analysis.
Caption: HSA-mediated drug delivery pathway.
This technical guide provides a comprehensive overview of the pivotal roles of Human Serum Albumin in the body, supported by quantitative data and detailed experimental protocols. The multifaceted nature of HSA continues to make it a subject of intense research, with significant implications for drug development and clinical medicine.
References
- 1. Human serum albumin - Wikipedia [en.wikipedia.org]
- 2. Oncotic pressure - Wikipedia [en.wikipedia.org]
- 3. standardofcare.com [standardofcare.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structural and Biochemical Features of Human Serum Albumin Essential for Eukaryotic Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. mdpi.com [mdpi.com]
- 10. Reversible and covalent binding of drugs to human serum albumin: methodological approaches and physiological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Albumin: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 13. derangedphysiology.com [derangedphysiology.com]
- 14. Influence of fatty acids on the binding of warfarin and phenprocoumon to human serum albumin with relation to anticoagulant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interactive multiple binding of oleic acid, warfarin and ibuprofen with human serum albumin revealed by thermal and fluorescence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-affinity binding of warfarin, salicylate and diazepam to natural mutants of human serum albumin modified in the C-terminal end - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 23. researchgate.net [researchgate.net]
- 24. An Experimental Workflow for Studying Barrier Integrity, Permeability, and Tight Junction Composition and Localization in a Single Endothelial Cell Monolayer: Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
hsa62 protein structure and domains
Initial searches and subsequent investigations have failed to identify a protein with the designation "hsa62" in publicly available scientific literature and major protein databases.
Extensive searches were conducted using the following queries:
-
"this compound protein structure"
-
"this compound protein domains"
-
"this compound function"
-
"this compound signaling pathway"
-
"this compound experimental protocols"
-
"this compound crystallography"
-
"this compound NMR spectroscopy"
-
"this compound protein alias"
-
"this compound alternative names"
These searches did not yield any relevant results for a specific protein. Further inquiries into prominent protein databases such as UniProt and the National Center for Biotechnology Information (NCBI) also returned no matches for "this compound."
This lack of identification suggests that "this compound" may be:
-
A typographical error.
-
An internal or non-standard designation for a protein.
-
A very recently discovered protein for which information is not yet publicly accessible.
Without a verifiable protein target, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and diagrams of signaling pathways.
We recommend verifying the protein identifier and providing an alternative name or accession number (e.g., a UniProt or NCBI reference number) to enable a comprehensive and accurate response.
A Technical Guide to the Mechanism of Action of Human Serum Albumin
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction to Human Serum Albumin (HSA)
Human Serum Albumin (HSA) is the most abundant protein in human blood plasma, constituting approximately half of the total serum protein content at concentrations of 35-50 g/L.[1][2] Synthesized in the liver, HSA is a single, non-glycosylated polypeptide chain of 585 amino acids with a molecular weight of about 66.5 kDa.[1][3] Its structure is a heart-shaped α-helical protein organized into three homologous domains (I, II, and III), each divided into two subdomains (A and B).[4][5] This intricate structure endows HSA with remarkable versatility, enabling it to perform a multitude of physiological and pharmacological functions. Its primary roles include the regulation of colloid osmotic pressure, transport of a wide array of endogenous and exogenous substances, antioxidant activity, and enzymatic functions.[2][6] For drug development professionals, understanding the multifaceted mechanisms of HSA is critical, as its binding properties profoundly influence the pharmacokinetics and pharmacodynamics of therapeutic agents.[7]
Core Mechanisms of Action
Ligand Binding and Transport
The most recognized function of HSA is its capacity to bind and transport a diverse range of ligands.[2][8] This binding is reversible and primarily occurs within specific hydrophobic cavities on the protein.[9]
Principal Drug Binding Sites:
-
Sudlow's Site I: Located in subdomain IIA, this site is a large hydrophobic pocket that preferentially binds bulky, heterocyclic anionic compounds.[4][9][10] Warfarin is a classic marker ligand for this site.
-
Sudlow's Site II: Situated in subdomain IIIA, this site typically binds aromatic carboxylic acids and benzodiazepines.[4][9][10] Ibuprofen and diazepam are common ligands for Site II.
In addition to these two primary sites, HSA possesses multiple other binding locations, including at least seven distinct sites for long-chain fatty acids, which can allosterically modulate the binding of other drugs.[5][11]
Quantitative Data on Drug-HSA Binding:
The affinity of a drug for HSA is quantified by the association constant (Ka) or dissociation constant (Kd). High Ka values indicate strong binding.
| Drug / Ligand | Primary Binding Site | Association Constant (Ka) [M-1] | Reference Method |
| Warfarin | Sudlow's Site I | ~5 x 105 | Equilibrium Dialysis |
| Phenylbutazone | Sudlow's Site I | 1.4 x 105 to 1.5 x 106 | Equilibrium Dialysis[12] |
| Tolbutamide | Sudlow's Site I | 8.2 x 104 | Frontal Analysis[12] |
| Ibuprofen | Sudlow's Site II | 2 x 105 to 3.5 x 106 | Equilibrium Dialysis[12] |
| Diazepam | Sudlow's Site II | ~3 x 105 | Various |
| Furosemide | Sudlow's Site I | 1.1 x 105 | Frontal Analysis[12] |
| Flavone | Subdomain IIA | 0.78 x 105 | Fluorescence[4] |
| 7-Hydroxyflavone | Subdomain IIA | 7.91 x 105 | Fluorescence[4][13] |
| Coumarin | Subdomain IIA | 0.24 x 105 | Fluorescence[13] |
Note: Binding constants can vary based on experimental conditions (pH, temperature, buffer).
Antioxidant Functions
HSA is the principal extracellular antioxidant, primarily due to the free thiol group of its single un-paired cysteine residue at position 34 (Cys34).[14][15] This Cys34 residue accounts for ~80% of the free thiols in plasma and acts as a potent scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as H₂O₂, ONOO⁻, and HOCl.[14][16][17]
The mechanism involves the oxidation of the Cys34 thiol (HSA-SH) to sulfenic acid (HSA-SOH).[14][16] To prevent irreversible oxidation, HSA-SOH readily reacts with low-molecular-weight thiols like cysteine to form a reversible mixed disulfide (e.g., HSA-S-S-Cys), also known as the cysteinylated form.[18] This oxidized form can be regenerated back to its active reduced state by agents like N-acetyl-cysteine (NAC), which restores HSA's antioxidant capacity.[18]
Enzymatic and Pseudo-enzymatic Activities
HSA exhibits esterase-like activity, capable of hydrolyzing compounds like p-nitrophenyl acetate and aspirin.[19][20] This enzymatic function is closely linked to its drug-binding sites.[19] Key residues implicated in this activity include Tyr-411 (near Sudlow's Site I) and Lys-199 (in Sudlow's Site I).[19] The presence of drugs that bind to these sites can inhibit HSA's enzymatic activity, a principle that can be used to classify drugs by their binding location.[19] Beyond its esterase function, HSA has been reported to possess other pseudo-enzymatic capabilities, including enolase, glucuronidase, and peroxidase-like activities.[20]
Role in Pharmacokinetics and Drug Delivery
HSA's binding properties are a cornerstone of pharmacokinetics. By binding to drugs, HSA acts as a circulating reservoir, which:
-
Increases Drug Solubility: Enhances the solubility of poorly soluble, lipophilic drugs in the aqueous environment of plasma.[6]
-
Prolongs Half-Life: Protects drugs from rapid metabolism in the liver and excretion by the kidneys, thereby extending their circulation time.[1][4]
-
Modulates Free Drug Concentration: Only the unbound (free) fraction of a drug is pharmacologically active and able to diffuse into tissues.[6][7] HSA binding controls this free fraction, influencing the drug's efficacy and potential for toxicity.
This "carrier" function is actively exploited in drug delivery.[9] Drugs can be non-covalently bound or covalently conjugated to HSA (often at the Cys34 residue) to improve their pharmacokinetic profiles.[9][10] Furthermore, many tumors overexpress the gp60 receptor (albondin), which binds and internalizes albumin. This phenomenon, combined with the Enhanced Permeability and Retention (EPR) effect, allows HSA-drug conjugates to accumulate preferentially in tumor tissues.[21]
Experimental Protocols for Studying HSA Interactions
Several biophysical techniques are employed to characterize the binding of ligands to HSA.
Fluorescence Quenching Spectroscopy
This is a widely used method to determine binding affinity by monitoring the intrinsic fluorescence of HSA's single tryptophan residue (Trp-214), located in Sudlow's Site I.[4][13]
Detailed Protocol:
-
Preparation: Prepare a stock solution of HSA (e.g., 10 µM) in a suitable buffer (e.g., Tris-HCl, pH 7.4). Prepare a stock solution of the ligand (quencher) in an appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is minimal (<1%).
-
Titration: Maintain a constant concentration of HSA in a quartz cuvette. Add successive, small aliquots of the ligand stock solution to the HSA solution, allowing the system to equilibrate after each addition.
-
Measurement: After each addition, record the fluorescence emission spectrum (e.g., 300-500 nm) using an excitation wavelength of ~295 nm (to selectively excite tryptophan).[22]
-
Data Analysis: Correct the fluorescence intensity for the dilution effect. Analyze the quenching data using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q] = 1 + Kqτ₀[Q], where F₀ and F are the fluorescence intensities in the absence and presence of the quencher [Q], respectively. A plot of F₀/F versus [Q] yields the Stern-Volmer quenching constant (Ksv). For static quenching, the binding constant (Ka) can be calculated from the intercept of a modified Stern-Volmer plot.[23][24]
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[25]
Detailed Protocol:
-
Preparation: Prepare and thoroughly degas solutions of HSA and the ligand in the same buffer to avoid artifacts from buffer mismatch. The concentration of the ligand in the syringe is typically 10-20 times that of the protein in the sample cell.
-
Instrument Setup: Load the HSA solution into the sample cell and the ligand solution into the injection syringe of the calorimeter. Allow the system to thermally equilibrate at the desired temperature (e.g., 25°C or 37°C).[26]
-
Titration: Perform a series of small, precise injections of the ligand into the sample cell. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of interaction.[27]
-
Data Analysis: Integrate the heat flow peaks for each injection to generate a binding isotherm (heat per injection vs. molar ratio of ligand to protein). Fit this isotherm to a suitable binding model (e.g., one-site or two-site) to directly determine the binding constant (Ka or Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).[27] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
References
- 1. Human serum albumin - Wikipedia [en.wikipedia.org]
- 2. Structural and Biochemical Features of Human Serum Albumin Essential for Eukaryotic Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum Albumin Binding and Esterase Activity: Mechanistic Interactions with Organophosphates [mdpi.com]
- 4. Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review: Modifications of Human Serum Albumin and Their Binding Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Structure and ligand binding properties of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. itmedicalteam.pl [itmedicalteam.pl]
- 10. Human Serum Albumin Based Nanodrug Delivery Systems: Recent Advances and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rapid analysis of the interactions between drugs and human serum albumin (HSA) using high-performance affinity chromatography (HPAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. d-nb.info [d-nb.info]
- 15. The Burden of Impaired Serum Albumin Antioxidant Properties and Glyco-Oxidation in Coronary Heart Disease Patients with and without Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cys34 Adducts of Reactive Oxygen Species in Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Enzymatic Activity and Drug Binding Activity of Human Serum Albumin [jstage.jst.go.jp]
- 20. Serum Albumin: A Multifaced Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Human Serum Albumin Nanoparticles for Use in Cancer Drug Delivery: Process Optimization and In Vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Research on the Interaction Mechanism and Structural Changes in Human Serum Albumin with Hispidin Using Spectroscopy and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fluorescence quenching of human serum albumin by xanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. en.bio-protocol.org [en.bio-protocol.org]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Human Serum Albumin Ligand Binding Sites
For Researchers, Scientists, and Drug Development Professionals
Human Serum Albumin (HSA), the most abundant protein in blood plasma, plays a critical role in the transport and disposition of a wide array of endogenous and exogenous substances, including hormones, fatty acids, and numerous drugs.[1][2][3] Its remarkable ligand-binding capacity significantly influences the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[2][4] Understanding the intricacies of ligand interactions with HSA is therefore paramount in the fields of pharmacology, clinical biochemistry, and drug discovery.
This guide provides a comprehensive overview of the primary ligand-binding sites on HSA, quantitative binding data for various ligands, and detailed methodologies for the experimental techniques used to characterize these interactions.
Core Concepts: HSA Structure and Ligand Binding Sites
HSA is a globular protein composed of a single polypeptide chain of 585 amino acids, organized into three homologous domains (I, II, and III).[5][6] Each domain is further divided into two subdomains, A and B.[5] The principal regions for drug binding are located in hydrophobic cavities within subdomains IIA and IIIA, famously known as Sudlow's Site I and Sudlow's Site II, respectively.[5][7]
-
Sudlow's Site I (Subdomain IIA): Often referred to as the warfarin-binding site, this pocket is a large, flexible hydrophobic cavity. It preferentially binds bulky, heterocyclic anionic compounds.[5][7][8] The lone tryptophan residue of HSA, Trp-214, is located within this site, making it a valuable intrinsic fluorescent probe for binding studies.[9]
-
Sudlow's Site II (Subdomain IIIA): Also known as the diazepam or ibuprofen-binding site, this region is smaller and more rigid than Site I. It typically accommodates aromatic carboxylates and non-steroidal anti-inflammatory drugs (NSAIDs).[5][8]
-
Other Binding Sites: Beyond the two primary drug-binding sites, HSA possesses multiple binding locations for a variety of other ligands. Notably, there are seven identified binding sites for long-chain fatty acids, which can allosterically modulate the binding of other ligands.[2][5] Additional sites exist for endogenous molecules like bilirubin and metal ions such as copper and nickel.[6]
A diagram illustrating the domain structure of HSA and the location of its primary binding sites is provided below.
Caption: Logical Diagram of HSA Domain Structure and Binding Sites
Quantitative Ligand Binding Data
The affinity of a ligand for HSA is a critical parameter in drug development. High-affinity binding can prolong a drug's half-life, while weak binding may lead to rapid clearance. The following tables summarize the association constants (Ka) for various ligands with HSA, categorized by their primary binding site. This data has been compiled from studies utilizing fluorescence spectroscopy.
Table 1: Binding Affinities of Ligands to Sudlow's Site I (Subdomain IIA)
| Ligand | Association Constant (Ka) M⁻¹ | Reference |
| Flavone | 7.80 x 10⁴ | [10][11] |
| 6-bromoflavone | 1.83 x 10⁵ | [10][11] |
| 6-aminoflavone | 3.39 x 10⁴ | [10][11] |
| 6-methylflavone | 2.28 x 10⁵ | [10][11] |
Table 2: Binding Affinities of Ligands to Sudlow's Site II (Subdomain IIIA)
| Ligand | Association Constant (Ka) M⁻¹ | Reference |
| Coumarin | 2.41 x 10⁴ | [10][11] |
| 3-hydroxycoumarin | 9.64 x 10⁴ | [10] |
| 3-aminocoumarin | 7.23 x 10⁵ | [10] |
| 3-carboxycoumarin | 9.64 x 10⁴ | [10] |
Table 3: Binding Affinities of Other Ligands
| Ligand | Association Constant (Ka) M⁻¹ | Reference |
| Diphenyl ether | 1.70 x 10⁵ | [10] |
| 4,4'-dibromodiphenyl ether | 1.51 x 10⁶ | [10] |
| 4-phenoxyphenol | 3.03 x 10⁵ | [10] |
Experimental Protocols for Ligand-HSA Interaction Studies
A variety of biophysical techniques are employed to characterize the binding of ligands to HSA. Each method provides unique insights into the binding affinity, stoichiometry, thermodynamics, and conformational changes associated with the interaction.
Fluorescence quenching is a widely used method to study ligand binding to HSA, primarily by monitoring the intrinsic fluorescence of the Trp-214 residue in Sudlow's Site I.[9][12]
Protocol for Fluorescence Quenching Titration:
-
Preparation of Solutions:
-
Prepare a stock solution of HSA (e.g., 1x10⁻⁵ M) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of the ligand in the same buffer. If the ligand has poor aqueous solubility, a small amount of a co-solvent like DMSO or ethanol may be used, ensuring the final concentration does not affect the protein structure.
-
-
Instrumentation Setup:
-
Use a spectrofluorometer with a thermostatically controlled cuvette holder.
-
Set the excitation wavelength to 280 nm or 295 nm to selectively excite tryptophan residues.
-
Record the emission spectra, typically in the range of 300-450 nm.
-
-
Titration:
-
Place a known volume of the HSA solution into a quartz cuvette.
-
Record the initial fluorescence spectrum of HSA alone.
-
Add small aliquots of the ligand stock solution to the HSA solution, ensuring thorough mixing after each addition.
-
After a brief incubation period to allow for equilibration, record the fluorescence spectrum.
-
Continue this process until no further significant change in fluorescence is observed.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect if necessary.
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).[9]
-
For static quenching, the binding constant (Ka) and the number of binding sites (n) can be calculated using the modified Stern-Volmer equation (double logarithm plot).[9][13]
-
The workflow for a typical fluorescence quenching experiment is depicted below.
Caption: Workflow for Fluorescence Quenching Experiment
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[14]
Protocol for ITC:
-
Sample Preparation:
-
Prepare solutions of HSA and the ligand in the same buffer batch to minimize heat of dilution effects.
-
Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter cell.
-
-
Instrumentation Setup:
-
Set the experimental temperature (e.g., 25°C or 37°C).
-
Load the HSA solution into the sample cell and the ligand solution into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand solution into the HSA solution.
-
The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or two-site model) to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH).[15][16] The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.
-
CD spectroscopy is used to assess changes in the secondary structure of HSA upon ligand binding.[17][18]
Protocol for CD Spectroscopy:
-
Sample Preparation:
-
Prepare solutions of HSA and HSA-ligand complexes at various molar ratios in a suitable buffer (e.g., phosphate buffer).[19]
-
-
Instrumentation Setup:
-
Use a CD spectropolarimeter.
-
Scan the samples in the far-UV region (typically 190-250 nm) to monitor secondary structure.[20]
-
-
Data Acquisition and Analysis:
-
Record the CD spectra for HSA alone and in the presence of the ligand.
-
The CD spectrum of HSA is characterized by two negative minima at approximately 208 and 222 nm, which are indicative of its high α-helical content.[20]
-
Analyze any changes in the position and intensity of these bands to determine the percentage of α-helix, β-sheet, and random coil structures, and thus infer any conformational changes in the protein.[21]
-
X-ray crystallography provides high-resolution, three-dimensional structural information about the HSA-ligand complex, revealing the precise binding mode and atomic interactions.[22]
Protocol for X-ray Crystallography of HSA-Ligand Complexes:
-
Complex Formation and Crystallization:
-
Prepare a solution of the HSA-ligand complex.
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-diffracting crystals. This can be achieved through methods like co-crystallization or by soaking pre-formed HSA crystals in a ligand-containing solution.[23]
-
-
Data Collection:
-
Structure Determination and Refinement:
-
The diffraction data is processed to generate an electron density map.
-
The structure of the HSA-ligand complex is solved using molecular replacement, using a known HSA structure as a model.[25]
-
The atomic model is built into the electron density map and refined to yield the final three-dimensional structure.[24][25]
-
Molecular docking is a computational method used to predict the preferred binding mode and affinity of a ligand to a protein of known three-dimensional structure.[4][26]
Protocol for Molecular Docking:
-
Preparation of Protein and Ligand Structures:
-
Docking Simulation:
-
Define the binding site (e.g., Sudlow's Site I or II) on the HSA structure as a grid box.
-
Use a docking program (e.g., AutoDock Vina) to systematically sample different conformations and orientations of the ligand within the defined binding site.[4]
-
-
Analysis of Results:
-
The docking program scores the different poses based on a scoring function that estimates the binding free energy.[4]
-
The pose with the lowest binding energy is predicted as the most favorable binding mode.
-
Analyze the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein residues.
-
A general workflow for selecting an appropriate binding assay is presented below.
Caption: Decision Tree for Selecting a Binding Assay
This guide provides a foundational understanding of the critical aspects of human serum albumin ligand binding. The presented data and protocols serve as a valuable resource for researchers engaged in drug discovery and development, facilitating a more informed approach to characterizing and optimizing the pharmacokinetic profiles of new chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Unraveling the versatility of human serum albumin – A comprehensive review of its biological significance and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Computational Modeling of the Interactions of Drugs with Human Serum Albumin (HSA) [scielo.org.mx]
- 5. Review: Modifications of Human Serum Albumin and Their Binding Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and ligand binding properties of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Binding Studies of AICAR and Human Serum Albumin by Spectroscopic, Theoretical, and Computational Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Experimental approaches to evaluate the thermodynamics of protein-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Conformational study of human serum albumin in pre-denaturation temperatures by differential scanning calorimetry, circular dichroism and UV spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oxidative stress induced conformational changes of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Conformational study of human serum albumin in pre-denaturation temperatures by differential scanning calorimetry, circular dichroism and UV spectroscopy - Repository of Research and Investigative Information [eprints.medilam.ac.ir]
- 20. researchgate.net [researchgate.net]
- 21. Bovine and Human Serum Albumin Interactions with 3-Carboxyphenoxathiin Studied by Fluorescence and Circular Dichroism Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. drughunter.com [drughunter.com]
- 23. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 24. Crystal structure analysis of human serum albumin complexed with sodium 4-phenylbutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Structural Analysis of Human Serum Albumin in Complex with the Fibrate Drug Gemfibrozil - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Molecular Docking approach on the effect of Site- Selective and Site-Specific Drugs on the Molecular Interactions of Human Serum Albumin (HSA) -Acridinedione dye complex - Arabian Journal of Chemistry [arabjchem.org]
A Technical Guide to the Discovery and History of Human Serum Albumin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, isolation, and historical significance of human serum albumin (HSA). We delve into the pivotal experiments that defined its biochemical properties and established its clinical utility, offering detailed methodologies and quantitative data for the discerning researcher.
Introduction: The Quintessential Plasma Protein
Human serum albumin (HSA) is the most abundant protein in human blood plasma, typically constituting about half of all serum proteins.[1] Synthesized in the liver, this highly soluble, monomeric globular protein plays a series of indispensable physiological roles.[1] Its primary functions include the regulation of colloidal osmotic pressure (oncotic pressure), which is crucial for maintaining the proper distribution of fluids between blood vessels and tissues, and the transport of a wide array of endogenous and exogenous substances.[2][3] These substances include hormones, fatty acids, bilirubin, metal ions, and numerous drugs.[4] The long and storied history of HSA research, from its initial identification to its large-scale production, is a landmark in protein chemistry and translational medicine.
Early Discoveries and the Dawn of Plasma Fractionation
While the presence of albuminous substances in blood and urine was noted by physicians for centuries, the modern era of HSA research began in the early 20th century with the advancement of protein chemistry. The critical impetus for its isolation and purification on a large scale was the onset of World War II. The U.S. military, anticipating massive casualties, sought a stable, portable blood derivative to treat shock and severe burns on the battlefield.[5][6] This urgent need set the stage for one of the most significant achievements in medical science.
In 1940, the U.S. government commissioned Edwin J. Cohn, a brilliant protein chemist at Harvard Medical School, to lead this effort.[5][7] Cohn and his distinguished team embarked on a project that would not only save countless lives but also lay the foundation for the entire plasma fractionation industry.[8][9]
The Cohn Process: A Landmark in Protein Chemistry
The primary challenge was to separate albumin from the myriad of other proteins in human plasma in a gentle manner that preserved its biological activity.[10] The culmination of Cohn's wartime effort was the development of the Cohn process , also known as cold ethanol fractionation.[11] This robust method, first developed around 1946, exploits the differential solubility of plasma proteins by precisely manipulating five key variables: ethanol concentration, pH, temperature, ionic strength, and protein concentration.[10][12][13]
The process involves a series of sequential precipitation steps. By gradually increasing the ethanol concentration while lowering the temperature and adjusting the pH, different protein groups are selectively precipitated and removed.[10] Albumin, having the highest solubility and lowest isoelectric point of the major plasma proteins, remains in the supernatant until the final stages, allowing for its effective isolation.[10]
The first pure human albumin was prepared in Cohn's lab by the summer of 1941.[14] Following the attack on Pearl Harbor on December 7, 1941, the entire stockpile was flown to Honolulu to treat naval personnel suffering from severe burns, where it proved to be life-saving.[6][14] This marked the first major clinical use of purified HSA. The process was rapidly scaled up for industrial production, and by the end of the war, millions of units of albumin had been used to treat wounded soldiers.[5]
// Nodes plasma [label="Cryo-poor Plasma", fillcolor="#FFFFFF", fontcolor="#202124"]; frac1 [label="Fraction I\n(Fibrinogen)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; super1 [label="Supernatant I", fillcolor="#FFFFFF", fontcolor="#202124"]; frac23 [label="Fraction II+III\n(Gamma Globulins)", fillcolor="#FBBC05", fontcolor="#202124"]; super23 [label="Supernatant II+III", fillcolor="#FFFFFF", fontcolor="#202124"]; frac4 [label="Fraction IV\n(Alpha/Beta Globulins)", fillcolor="#34A853", fontcolor="#FFFFFF"]; super4 [label="Supernatant IV", fillcolor="#FFFFFF", fontcolor="#202124"]; frac5 [label="Fraction V\n(Albumin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; super5 [label="Final Supernatant\n(Waste)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Invisible nodes for layout p1 [shape=point, width=0.01, height=0.01]; p2 [shape=point, width=0.01, height=0.01]; p3 [shape=point, width=0.01, height=0.01]; p4 [shape=point, width=0.01, height=0.01];
// Edges plasma -> p1 [arrowhead=none]; p1 -> frac1 [dir=back]; p1 -> super1;
super1 -> p2 [arrowhead=none]; p2 -> frac23 [dir=back]; p2 -> super23;
super23 -> p3 [arrowhead=none]; p3 -> frac4 [dir=back]; p3 -> super23;
super23 -> p4 [arrowhead=none]; p4 -> frac5 [dir=back]; p4 -> super5;
// Edge Labels edge [style=dashed, arrowhead=none, fontcolor="#202124"]; p1 -> p1 [label=" Step 1:\n ~8% EtOH, pH 7.2, -3°C ", headport=s, tailport=n]; p2 -> p2 [label=" Step 2:\n ~25% EtOH, pH 6.9, -5°C ", headport=s, tailport=n]; p3 -> p3 [label=" Step 3:\n ~18% EtOH, pH 5.2, -5°C ", headport=s, tailport=n]; p4 -> p4 [label=" Step 4:\n ~40% EtOH, pH 4.8, -5°C ", headport=s, tailport=n]; } END_DOT Caption: Workflow of the Cohn Cold Ethanol Fractionation Process.
Modern Purification and Characterization
While the Cohn process remains a backbone of the industry, particularly for albumin extraction, subsequent decades saw the development of new and complementary techniques.[15][16]
-
Chromatographic Methods: Emerging in the early 1980s, liquid chromatography offered a higher degree of purity.[11] Techniques such as ion-exchange and affinity chromatography are now widely used, often in combination with ethanol fractionation, to purify not only albumin but also other valuable plasma proteins like coagulation factors and immunoglobulins.[12][16]
-
Heat Shock Treatment: Albumin is remarkably stable at temperatures up to 60°C. This property is exploited in a purification method where serum, stabilized with agents like caprylic acid, is heated to precipitate and denature most other proteins, leaving albumin in solution.[12]
-
Genetic Engineering: The advent of recombinant DNA technology has enabled the production of human serum albumin in microbial (e.g., Pichia pastoris yeast) or plant-based systems, offering a source free from blood-borne pathogens.
These advancements have also facilitated a deeper understanding of HSA's structure and function. The complete 585-amino acid sequence was determined, and its three-dimensional, heart-shaped structure was solved by X-ray crystallography, revealing the domains responsible for its remarkable binding capacity.[1][2]
// Central Node hsa [label="Human Serum Albumin (HSA)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=12];
// Function Nodes oncotic [label="Oncotic Pressure\nRegulation", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; transport [label="Molecular Transport", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; buffer [label="Blood pH\nBuffering", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; antioxidant [label="Antioxidant Activity\n(ROS Scavenging)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"];
// Transport Sub-nodes sub_transport [label="Transports:", shape=plaintext, fontcolor="#202124"]; fatty_acids [label="Fatty Acids", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; hormones [label="Hormones\n(e.g., Thyroxine)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; drugs [label="Drugs\n(e.g., Warfarin)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; bilirubin [label="Bilirubin", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ions [label="Metal Ions\n(Ca²⁺, Zn²⁺)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges hsa -> oncotic [label="Maintains"]; hsa -> transport [label="Performs"]; hsa -> buffer [label="Contributes to"]; hsa -> antioxidant [label="Exhibits"];
// Invisible node for transport grouping transport_group [shape=point, width=0, height=0]; transport -> transport_group [arrowhead=none, style=dashed];
transport_group -> sub_transport [arrowhead=none, style=invis]; sub_transport -> fatty_acids [style=dashed, arrowhead=open]; sub_transport -> hormones [style=dashed, arrowhead=open]; sub_transport -> drugs [style=dashed, arrowhead=open]; sub_transport -> bilirubin [style=dashed, arrowhead=open]; sub_transport -> ions [style=dashed, arrowhead=open];
{rank=same; oncotic; transport; buffer; antioxidant;} } END_DOT Caption: Key Physiological Functions of Human Serum Albumin (HSA).
Quantitative Data Summary
The physical and chemical properties of HSA have been precisely characterized through decades of research.
| Property | Value | Reference(s) |
| Plasma Concentration | 35–50 g/L (3.5–5.0 g/dL) | [1][2][17] |
| Molecular Weight | ~66.5 kDa | [1] |
| Amino Acid Residues | 585 | [1][2] |
| Structure | Monomeric, globular protein | [1] |
| Synthesis Location | Liver | [3] |
| Serum Half-Life | Approximately 19-21 days | [1][2] |
| Isoelectric Point (pI) | ~4.7 - 4.9 | [10][11] |
Experimental Protocols
A. The Cohn Cold Ethanol Fractionation Process (Method 6)
This protocol is a foundational method for the large-scale isolation of albumin from human plasma. It relies on the sequential precipitation of protein fractions by adjusting physicochemical parameters.
Materials:
-
Pooled, cryo-poor human plasma
-
95% Ethanol, cooled to below 0°C
-
Acetate buffers for pH adjustment
-
Refrigerated centrifuge capable of maintaining -5°C
-
Temperature-controlled precipitation vessels
Methodology:
-
Cryoprecipitate Removal: Plasma is first thawed at 1-4°C to precipitate cryoglobulins (mostly Factor VIII and fibrinogen), which are removed by centrifugation. The resulting supernatant is the starting material.
-
Fraction I Precipitation: The cryo-poor plasma is cooled to -3°C. Cold ethanol is slowly added to a final concentration of 8-10% (v/v). The pH is adjusted to ~7.2. This precipitates Fraction I, which is rich in fibrinogen. The mixture is centrifuged at low temperature, and the supernatant is collected.[10]
-
Fraction II+III Precipitation: To the supernatant from the previous step, more cold ethanol is added to reach a concentration of 25% (v/v). The temperature is lowered to -5°C and the pH is adjusted to ~6.9. This precipitates Fractions II and III, containing immunoglobulins (gamma globulins). The precipitate is removed by centrifugation.[10]
-
Fraction IV Precipitation: The ethanol concentration of the resulting supernatant is adjusted to ~18% (v/v) by adding water or buffer, while the pH is brought to ~5.2. This step precipitates Fraction IV, containing alpha and beta globulins. The mixture is centrifuged and the supernatant, now highly enriched with albumin, is collected.[10]
-
Fraction V (Albumin) Precipitation: To the albumin-rich supernatant, the ethanol concentration is increased to 40% (v/v), and the pH is lowered to ~4.8, near albumin's isoelectric point. This causes the albumin (Fraction V) to precipitate.[10]
-
Purification and Formulation: The Fraction V paste is collected by centrifugation, re-dissolved, and further purified through techniques like diafiltration and sterile filtration to remove residual ethanol and other contaminants. It is then formulated to the desired concentration (e.g., 5% or 25%) for clinical use.
B. Chromatographic Purification of HSA
This protocol outlines a general, modern approach for purifying HSA, often used to achieve higher purity than fractionation alone.
Materials:
-
Plasma fraction (e.g., Cohn Fraction V paste or clarified plasma)
-
Ion-exchange chromatography column (e.g., Q-Sepharose, an anion exchanger)
-
Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 8.0)
-
Elution Buffer (e.g., 20 mM Tris-HCl with a linear gradient of 0-0.5 M NaCl, pH 8.0)
-
Chromatography system (e.g., FPLC or HPLC)
-
SDS-PAGE equipment for purity analysis
Methodology:
-
Sample Preparation: The starting material (e.g., re-dissolved Fraction V) is clarified by centrifugation or filtration to remove particulates. The sample is then dialyzed against the Equilibration Buffer to ensure the correct pH and low ionic strength for binding.[18]
-
Column Equilibration: The anion-exchange column is equilibrated with several column volumes of Equilibration Buffer until the pH and conductivity of the outflow match the buffer.[18]
-
Sample Loading: The prepared sample is loaded onto the column. At pH 8.0, albumin is negatively charged and will bind to the positively charged anion-exchange resin. Most contaminant proteins with a higher isoelectric point will not bind and will be found in the flow-through fraction.[19]
-
Washing: The column is washed with Equilibration Buffer to remove any remaining unbound or weakly bound contaminants.[18]
-
Elution: A linear gradient of increasing salt concentration (using the Elution Buffer) is applied to the column. The chloride ions compete with the bound proteins for the charged sites on the resin. As the salt concentration increases, proteins are eluted based on the strength of their interaction. Albumin is typically eluted as a sharp peak.[19]
-
Analysis: Fractions are collected throughout the elution process. The protein content of each fraction is measured (e.g., by absorbance at 280nm), and the purity is assessed using SDS-PAGE. Fractions containing pure HSA are pooled.[18]
-
Final Formulation: The pooled, purified albumin is concentrated and formulated into a final buffer using ultrafiltration/diafiltration.
References
- 1. Human serum albumin - Wikipedia [en.wikipedia.org]
- 2. Structural and Biochemical Features of Human Serum Albumin Essential for Eukaryotic Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum albumin - Wikipedia [en.wikipedia.org]
- 4. uniprot.org [uniprot.org]
- 5. Edwin Cohn and the Harvard Blood Factory [press.asimov.com]
- 6. The development of albumin solutions in the Second World War - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 8. Edwin Joseph Cohn - Wikipedia [en.wikipedia.org]
- 9. Edwin Joseph Cohn | Protein Chemistry, Biophysical Research & Isolation Techniques | Britannica [britannica.com]
- 10. Cohn process - Wikipedia [en.wikipedia.org]
- 11. Blood plasma fractionation - Wikipedia [en.wikipedia.org]
- 12. Overview of Albumin and Its Purification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US4156681A - Process for isolating albumin from blood - Google Patents [patents.google.com]
- 14. ovid.com [ovid.com]
- 15. An overview of plasma fractionation - Burnouf - Annals of Blood [aob.amegroups.org]
- 16. crbgroup.com [crbgroup.com]
- 17. Human serum albumin - Wikiwand [wikiwand.com]
- 18. orochem.com [orochem.com]
- 19. Isolation and characterization of serum albumin from Camelus dromedarius - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Genetic Variants of Human Serum Albumin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the genetic variants of human serum albumin (HSA), focusing on their classification, functional implications, and the methodologies used for their identification and characterization. The information presented is intended to support research and development efforts in pharmacology, diagnostics, and personalized medicine.
Introduction to Human Serum Albumin and its Genetic Variants
Human serum albumin (HSA) is the most abundant protein in human plasma, playing a crucial role in maintaining oncotic pressure and transporting a wide variety of endogenous and exogenous substances, including hormones, fatty acids, and therapeutic drugs.[1][2] The gene encoding albumin is located on chromosome 4 and is composed of 15 exons.[1][3][4][5] To date, numerous genetic variants of HSA have been identified, resulting from nucleotide substitutions (mainly missense mutations), deletions, or insertions within the albumin gene.[1][4][5][6]
These variants can be broadly categorized into two main groups:
-
Alloalbumins (or Bisalbumins): These are variants that co-exist with the normal albumin in heterozygous individuals.[1][4][5] They are often detected as a double band on serum protein electrophoresis.[2] Most alloalbumins are not associated with any clinical disease.[1][4][5][6]
-
Congenital Analbuminemia (CAA): This is a rare autosomal recessive disorder characterized by the severe deficiency or complete absence of circulating albumin.[1][4][5][6] It results from mutations that lead to a premature stop in protein synthesis, such as nonsense mutations, frameshift mutations, or splicing defects.[1][4][5]
Data Presentation: Quantitative and Qualitative Effects of HSA Variants
The functional consequences of HSA variants are diverse, affecting ligand binding, protein stability, and in vivo half-life. The following tables summarize the characteristics of several known variants.
Table 1: Genetic Variants of Human Serum Albumin and their Functional Effects
| Variant Name | Amino Acid Change | Nucleotide Change | Functional Effects | References |
| Proalbumins | ||||
| Christchurch | Arg(-1) -> Gln | c.-1C>A | Almost complete absence of high-affinity Ni2+ binding; minor effects on Ca2+ and Zn2+ binding. | [4] |
| Lille | Arg(-2) -> His | c.-4C>A | Almost complete absence of high-affinity Ni2+ binding; minor effects on Ca2+ and Zn2+ binding. | [4] |
| Point Mutants | ||||
| Familial Dysalbuminemic Hyperthyroxinemia (FDH-T4) | Arg218 -> His | c.652A>C | High T4 binding; Low warfarin binding. Most common causal variant in Caucasians. | [4] |
| Naskapi | Lys372 -> Glu | c.1114A>G | Previously described in certain Amerindian tribes and Eti Turks. | [7][8] |
| Iowa City-1 | Asp365 -> Val | c.1093G>T | Second reported mutation at this position. | [7][8] |
| Bazzano | Frameshift | c.1738delA | Altered and truncated carboxyl-terminal sequence; variable expression (10-70% of total albumin). | [9] |
| Larino | His3 -> Tyr | c.7C>T | Variable expression (10-12% of total albumin). | [4][9] |
| Glycosylated Variants | ||||
| Casebrook | Asp494 -> Asn | c.1480G>A | N-glycosylated. | [4] |
| Redhill | Ala320 -> Thr | c.959C>A | N-glycosylated. | [4] |
Table 2: Impact of Selected HSA Variants on Ligand Binding
| Variant | Ligand | Change in Binding Affinity | Quantitative Data | References |
| FDH-T4 | Thyroxine (T4) | Increased | Association constant 65-fold greater than normal HSA. | [10] |
| FDH-T4 | Warfarin | Decreased | Low warfarin binding. | [4] |
| Proalbumin Christchurch | Nickel (Ni2+) | Decreased | Total suppression of binding. | [4] |
| Proalbumin Lille | Nickel (Ni2+) | Decreased | Almost complete absence of high-affinity binding. | [4] |
| Albumin A/Me | Warfarin | Decreased | Small, but statistically significant, reductions in warfarin binding. | [11] |
Experimental Protocols
Electrophoretic Analysis of Albumin Variants
Principle: Serum protein electrophoresis (SPEP) separates proteins based on their net charge, size, and shape.[12] Albumin variants with altered charge will migrate differently from the wild-type protein, often resulting in a split or broadened albumin band.
Methodology:
-
Sample Preparation: Dilute serum samples with an appropriate electrophoresis buffer (e.g., Tris-barbital buffer, pH 8.6).
-
Electrophoresis:
-
Apply the diluted serum to a support medium such as agarose gel or a capillary electrophoresis system.
-
Apply a constant voltage across the medium for a specified time to allow for protein separation.
-
-
Staining: Stain the gel with a protein-specific dye (e.g., Coomassie Brilliant Blue) to visualize the protein bands.
-
Densitometry: Quantify the relative amounts of each protein fraction by scanning the stained gel with a densitometer. Bisalbuminemia is typically identified by the presence of two distinct albumin peaks.
Mass Spectrometry for Variant Characterization
Principle: Mass spectrometry (MS) provides a highly accurate measurement of the molecular weight of the intact protein and its peptide fragments, enabling the precise identification of amino acid substitutions.
Methodology:
-
Sample Preparation:
-
Purify albumin from serum using methods like affinity chromatography or precipitation.[13]
-
For peptide mass fingerprinting, digest the purified albumin with a specific protease (e.g., trypsin).
-
-
Mass Analysis:
-
Intact Mass Analysis (Electrospray Ionization - ESI-MS): Infuse the purified, intact albumin into an ESI mass spectrometer to determine its precise molecular weight. A deviation from the expected mass of wild-type albumin (66.5 kDa) suggests a variant.[3][14]
-
Peptide Mass Fingerprinting (Matrix-Assisted Laser Desorption/Ionization - MALDI-MS or ESI-MS/MS): Analyze the tryptic digest of the albumin sample. The masses of the resulting peptides are compared to a theoretical digest of wild-type albumin. A peptide with a mass shift indicates the location of the mutation.
-
-
Tandem Mass Spectrometry (MS/MS): Select the variant peptide ion and subject it to fragmentation. The resulting fragment ion spectrum allows for the determination of the amino acid sequence of the peptide, thus confirming the exact nature of the substitution.
DNA Sequencing of the Albumin Gene
Principle: DNA sequencing is the definitive method for identifying the causative mutation at the genetic level.
Methodology:
-
DNA Extraction: Isolate genomic DNA from a blood sample of the individual.
-
Polymerase Chain Reaction (PCR): Amplify the 15 exons and flanking intron regions of the albumin gene using specific primers.
-
Sequencing:
-
Sequence the PCR products using the Sanger sequencing method or next-generation sequencing (NGS) platforms.
-
Automated fluorescent DNA sequencers are commonly used for this purpose.[11]
-
-
Sequence Analysis: Compare the obtained DNA sequence with the reference sequence of the human albumin gene to identify any nucleotide changes.
Visualization of Pathways and Workflows
FcRn-Mediated Recycling of Human Serum Albumin
The neonatal Fc receptor (FcRn) plays a critical role in maintaining the long half-life of albumin by rescuing it from intracellular degradation.[1][3][6] This recycling pathway is crucial for albumin homeostasis.
Caption: FcRn-mediated recycling pathway of human serum albumin.
Experimental Workflow for Characterization of a Novel Albumin Variant
This workflow outlines the systematic approach to identify and characterize a newly discovered albumin variant.
Caption: Workflow for identifying and characterizing a novel albumin variant.
Logical Classification of Human Serum Albumin Variants
This diagram illustrates the hierarchical classification of HSA genetic variants based on their molecular and clinical characteristics.
Caption: Classification of human serum albumin genetic variants.
Conclusion and Future Perspectives
The study of human serum albumin genetic variants provides valuable insights into protein structure-function relationships and has significant implications for drug development and clinical diagnostics. Understanding how specific mutations alter the binding affinity of drugs can inform personalized medicine approaches, optimizing therapeutic efficacy and minimizing adverse effects. Future research should focus on expanding the library of known variants, quantifying their functional effects with greater precision, and elucidating the molecular mechanisms by which these variants influence physiological and pathological processes.
References
- 1. Unraveling the Interaction between FcRn and Albumin: Opportunities for Design of Albumin-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Serum albumin and its interaction with the neonatal Fc receptor (FcRn) : characterization of the albumin/FcRn-binding mechanism | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Human serum albumin presents isoform variants with altered neonatal Fc receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benthamscience.com [benthamscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Expression of a human serum albumin variant with high affinity for thyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dal.novanet.ca [dal.novanet.ca]
- 12. Albumin (via Protein electrophoresis) - Liver Health - Lab Results explained | HealthMatters.io [healthmatters.io]
- 13. Overview of Albumin and Its Purification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of human serum albumin variants by mass spectrometric procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Post-Translational Modifications of Human Serum Albumin for Researchers and Drug Development Professionals
Introduction
Human Serum Albumin (HSA) is the most abundant protein in human plasma, playing a crucial role in maintaining osmotic pressure and transporting a wide array of endogenous and exogenous substances, including hormones, fatty acids, and pharmaceuticals. Beyond its primary sequence, HSA undergoes a variety of post-translational modifications (PTMs) that can significantly alter its structure, function, and binding properties. These modifications are not only critical for the normal physiological function of HSA but are also increasingly recognized as important biomarkers and mediators in various disease states. This in-depth technical guide provides a comprehensive overview of the major PTMs of HSA, their physiological and pathological significance, and detailed methodologies for their analysis, aimed at researchers, scientists, and professionals involved in drug development.
Core Post-Translational Modifications of Human Serum Albumin
HSA is subject to a diverse range of PTMs, with glycation, oxidation, and S-nitrosylation being among the most studied. These modifications can impact the protein's ability to bind and transport drugs, contribute to the pathophysiology of diseases like diabetes and liver cirrhosis, and serve as potential therapeutic targets.
Glycation
Glycation is a non-enzymatic reaction between reducing sugars, such as glucose, and the free amino groups of proteins. In the context of HSA, this process primarily affects lysine and arginine residues. The initial product is a Schiff base that rearranges to form a more stable Amadori product. Over time, these can further react to form irreversible Advanced Glycation End-products (AGEs). The extent of HSA glycation is a valuable indicator of glycemic control over a shorter term compared to HbA1c. In healthy individuals, approximately 1-10% of HSA is glycated, a figure that can double or triple in diabetic patients.[1]
Key Glycation Sites and Their Relative Abundance
Numerous studies have identified specific lysine and arginine residues on HSA that are susceptible to glycation. The table below summarizes some of the major glycation sites and their relative modification levels.
| Modification Site | Amino Acid Residue | Location/Domain | Relative Abundance/Significance |
| K525 | Lysine | Domain III | One of the most predominant glycation sites.[1] |
| K199 | Lysine | Domain IIA (Sudlow's Site I) | A major glycation site located in a key drug-binding region.[1] |
| K439 | Lysine | Domain III | Frequently identified as a significant glycation site. |
| K281 | Lysine | Domain IIA | A commonly modified residue. |
| N-terminus | Aspartic Acid | Domain I | A significant site of glycation. |
| R114 | Arginine | Domain I | Identified as a glycation site. |
| R218 | Arginine | Domain IIA | Located near a major drug-binding site. |
| R428 | Arginine | Domain III | A known site of modification. |
This table is a synthesis of data from multiple sources and the relative abundance can vary depending on the study and analytical methods used.
Oxidation
HSA is a major antioxidant in the plasma, primarily due to the free thiol group of its single cysteine residue at position 34 (Cys34). This residue can be reversibly or irreversibly oxidized. The reduced form is known as human mercaptalbumin (HMA), while the oxidized forms are referred to as human non-mercaptalbumin (HNA). In healthy young individuals, HMA constitutes 70-80% of total albumin, with HNA-1 (reversibly oxidized) making up 20-30%, and HNA-2 (irreversibly oxidized to sulfinic or sulfonic acid) accounting for 2-5%.[2][3] An increase in the proportion of oxidized albumin is associated with various pathological conditions, including liver disease, renal dysfunction, and acute ischemic stroke.[2][4][5]
| HSA Redox Form | Cys34 State | Typical Percentage in Healthy Individuals |
| Human Mercaptalbumin (HMA) | Reduced (-SH) | 70-80%[2][3] |
| Human Non-mercaptalbumin 1 (HNA-1) | Reversibly Oxidized (e.g., -S-S-Cys) | 20-30%[2][3] |
| Human Non-mercaptalbumin 2 (HNA-2) | Irreversibly Oxidized (-SO2H, -SO3H) | 2-5%[2][3] |
Other Notable PTMs
Beyond glycation and oxidation, HSA can undergo several other modifications, including:
-
S-Nitrosylation: The covalent attachment of a nitric oxide group to the Cys34 thiol. This modification can influence the antioxidant and vasodilatory properties of nitric oxide.
-
Cysteinylation: The formation of a disulfide bond between Cys34 and a cysteine molecule.
-
N-terminal Truncation: The removal of one or more amino acids from the N-terminus of the protein.
-
Acetylation, Methylation, Phosphorylation, and Carbamylation: These modifications have also been reported and can potentially impact HSA's structure and function.[6][7]
Signaling Pathways Involving Modified HSA
Post-translationally modified HSA, particularly glycated HSA, can actively participate in cellular signaling, contributing to the pathogenesis of various diseases.
The AGE-RAGE Signaling Pathway
Advanced Glycation End-products (AGEs) formed on HSA can bind to the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily.[8] The engagement of RAGE by AGE-HSA triggers a cascade of intracellular signaling events that are implicated in diabetic complications, inflammation, and atherosclerosis.[8][9]
Key downstream pathways activated by AGE-RAGE signaling include:
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Activation of ERK1/2, p38, and JNK, leading to cellular proliferation, inflammation, and apoptosis.[10][11]
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This transcription factor is a central mediator of inflammatory responses, and its activation leads to the expression of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α.[8]
-
JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription) Pathway: This pathway is also involved in the cellular response to AGEs, contributing to the expression of various genes involved in inflammation and cell proliferation.[8][9]
Experimental Protocols for the Analysis of HSA PTMs
A variety of analytical techniques are employed to identify and quantify the PTMs of HSA. Mass spectrometry-based proteomics is a cornerstone for detailed characterization, often complemented by electrophoretic and chromatographic methods.
General Experimental Workflow for PTM Analysis
The identification and quantification of PTMs on HSA typically follows a multi-step workflow, starting from sample preparation to data analysis.
References
- 1. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 2. researchgate.net [researchgate.net]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. researchgate.net [researchgate.net]
- 5. Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human blood plasma preparation for two-dimensional gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serum or Plasma Sample Preparation for Two-Dimensional Gel Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 8. KEGG PATHWAY: map04933 [kegg.jp]
- 9. 2D Gel Electrophoresis Sample Preparation - Kendrick Labs [kendricklabs.com]
- 10. Protocols: Plasma & Serum Prep for 2D Gel Electrophoresis - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
The Evolutionary Conservation of Serum Albumin: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Serum albumin is the most abundant protein in the blood plasma of vertebrates, playing a crucial role in maintaining oncotic pressure and transporting a wide array of endogenous and exogenous substances.[1][2] Its remarkable ability to bind to various ligands, including fatty acids, hormones, and therapeutic drugs, makes it a key determinant of the pharmacokinetic and pharmacodynamic properties of many pharmaceutical agents.[3] For researchers and professionals in drug development, a thorough understanding of the evolutionary conservation of albumin's structure and function is paramount for preclinical species selection, interpretation of toxicological data, and the design of novel drug delivery systems. This technical guide provides an in-depth analysis of the evolutionary conservation of serum albumin, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Evolutionary History and the Albumin Gene Family
The albumin protein family, which includes serum albumin (ALB), alpha-fetoprotein (AFP), afamin (AFM), and vitamin D-binding protein (GC), arose from a series of gene duplication events from an ancestral progenitor gene.[4][5] This family of proteins is widely distributed among vertebrates but is not found in bacteria or archaea.[1][6] The tandem arrangement of these genes on human chromosome 4 (specifically in the 4q11-13 region) provides evidence of their shared evolutionary origin.[4] The evolutionary pathway suggests that an initial duplication led to the divergence of the GC lineage from the ALB/AFP/AFM lineage, with subsequent duplications giving rise to ALB and the AFP/AFM progenitor.[4]
The characteristic three-domain structure of serum albumin is a product of these ancient gene duplication events.[7] Despite low overall sequence identity across the entire albumin family, the motifs responsible for the internal disulfide bonds are highly conserved, highlighting their importance in maintaining the structural integrity necessary for ligand binding.[1][2]
Structural and Functional Conservation
Serum albumin exhibits a high degree of structural and functional conservation across mammalian species. This is particularly evident in the conservation of its three-dimensional structure and its ligand-binding capabilities.
Quantitative Data on Structural Conservation
The structural similarity between serum albumins from different species is a key factor in their interchangeable use in many preclinical studies. The following table summarizes the sequence identity and structural similarity of serum albumin from various species compared to Human Serum Albumin (HSA).
| Species | Common Name | Sequence Identity to HSA (%) | RMSD to HSA (Å) |
| Pan troglodytes | Chimpanzee | ~99% | N/A |
| Bos taurus | Cow | 76%[8] | 1.1[8] |
| Canis lupus familiaris | Dog | ~80% | N/A |
| Mus musculus | Mouse | ~73% | N/A |
| Rattus norvegicus | Rat | ~72% | N/A |
| Equus caballus | Horse | N/A | 1.2[8] |
| Lama glama | Llama | N/A | 1.2[8] |
N/A: Data not readily available in the searched literature. RMSD (Root Mean Square Deviation) is a measure of the average distance between the atoms of superimposed proteins.
Conservation of Ligand-Binding Functions
Serum albumin possesses multiple binding sites that accommodate a wide variety of ligands. The two major drug-binding sites, referred to as Sudlow Site I and Site II, are highly conserved among mammals.[9][10] This conservation is critical for the extrapolation of drug binding data from animal models to humans.
The binding affinity of various drugs and endogenous ligands to serum albumin is a crucial parameter in pharmacology. While extensive comparative data is ligand-specific, the general binding characteristics are well-conserved. For instance, long-chain fatty acids bind to at least seven sites on the albumin molecule, and these binding sites are also well-conserved across mammalian species.[9]
Allosteric Modulation of Ligand Binding
An important aspect of albumin's function is the allosteric modulation of ligand binding. The binding of a ligand to one site on the albumin molecule can induce conformational changes that affect the binding affinity of other ligands at distant sites.[11][12][13] This phenomenon, which makes the monomeric albumin protein behave like a multimeric protein, is a conserved feature and has significant implications for drug-drug interactions.[12][13] For example, the binding of fatty acids can allosterically modulate the binding of various drugs.[11]
Key Signaling Pathway: FcRn-Mediated Recycling
The long circulatory half-life of serum albumin is a direct result of its interaction with the neonatal Fc receptor (FcRn).[14][15] This receptor salvages albumin from intracellular degradation through a pH-dependent recycling mechanism.[14][16] This pathway is highly conserved and is a major area of interest for the development of half-life extension technologies for therapeutic proteins and peptides.
The process begins with the non-specific uptake of albumin from the bloodstream into endothelial cells via pinocytosis.[16] Inside the acidic environment of the endosome (pH ~6.0), albumin binds with high affinity to FcRn.[15] The albumin-FcRn complex is then recycled back to the cell surface, where the physiological pH (~7.4) of the bloodstream causes the dissociation of albumin from the receptor, releasing it back into circulation.[15] Albumin that does not bind to FcRn is trafficked to the lysosomes for degradation.[16]
Experimental Protocols for Conservation Analysis
Protein Sequence Alignment using BLAST
Objective: To determine the percentage of sequence identity between two or more albumin sequences.
Methodology:
-
Sequence Retrieval: Obtain the amino acid sequences of the albumins of interest in FASTA format from a protein database such as UniProt or NCBI.
-
Navigate to BLAST: Go to the NCBI BLAST homepage and select "Protein BLAST".[17]
-
Input Sequences:
-
Run BLAST: Keep the default parameters for a standard search and click the "BLAST" button.
-
Analyze Results:
Protein Structure Determination by X-ray Crystallography
Objective: To determine the three-dimensional structure of an albumin protein at atomic resolution.
Methodology:
-
Protein Purification and Crystallization:
-
Express and purify the target albumin protein to >95% homogeneity.[18]
-
Concentrate the purified protein to a suitable concentration (typically 5-50 mg/mL).[19]
-
Screen a wide range of crystallization conditions (precipitants, pH, temperature) using techniques such as hanging-drop or sitting-drop vapor diffusion to obtain well-ordered crystals.[19][20][21]
-
-
X-ray Diffraction Data Collection:
-
Mount a suitable crystal and cryo-cool it in a stream of liquid nitrogen to prevent radiation damage.
-
Expose the crystal to a focused beam of X-rays from a synchrotron or in-house source.
-
Rotate the crystal and collect the diffraction patterns on a detector.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the "phase problem" using methods like molecular replacement (if a homologous structure is available) or experimental phasing.
-
Build an initial atomic model of the protein into the calculated electron density map.
-
Refine the model against the experimental data to improve its accuracy and agreement with known geometric parameters.
-
-
Structure Validation and Deposition:
-
Validate the final structure using various quality control checks.
-
Deposit the atomic coordinates and experimental data into the Protein Data Bank (PDB).
-
Ligand-Binding Affinity Measurement by Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of a ligand binding to albumin.[22][23]
Methodology:
-
Sample Preparation:
-
Prepare the albumin (macromolecule) and the ligand in identical, degassed buffer to minimize heats of dilution.[24][25]
-
Accurately determine the concentrations of both the albumin and ligand solutions.
-
Typically, the albumin solution is placed in the sample cell, and the ligand solution is loaded into the titration syringe.[24]
-
-
ITC Experiment Setup:
-
Set the experimental temperature and other run parameters.
-
Perform an initial injection to remove any air from the syringe tip.
-
-
Titration:
-
Inject small aliquots of the ligand solution into the albumin solution in the sample cell at regular intervals.
-
The instrument measures the heat released or absorbed during each injection.[22]
-
-
Data Analysis:
-
Integrate the peaks in the raw data to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).[26]
-
The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.[25]
-
-
Control Experiments: Perform control titrations, such as injecting the ligand into the buffer alone, to account for the heat of dilution.[22]
Conclusion
The evolutionary conservation of serum albumin's structure and function across a wide range of vertebrate species is a testament to its fundamental physiological importance. For drug development professionals and researchers, this conservation provides a solid foundation for the use of animal models in preclinical studies. However, it is crucial to recognize the subtle species-specific differences that do exist. A comprehensive analysis, incorporating sequence and structural comparisons, as well as quantitative binding studies, is essential for accurately predicting the behavior of albumin-binding drugs in humans. The experimental protocols and data presented in this guide offer a framework for conducting such analyses, ultimately contributing to the development of safer and more effective therapeutics.
References
- 1. Genome-Wide Identification and Comparative Analysis of Albumin Family in Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tandem arrangement of the human serum albumin multigene family in the sub-centromeric region of 4q: evolution and chromosomal direction of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Evolution of the albumin protein family in reptiles" by Emilie M. Broussard, Zachary B. Rodriguez et al. [repository.lsu.edu]
- 6. Genome-Wide Identification and Comparative Analysis of Albumin Family in Vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Structural and Biochemical Features of Human Serum Albumin Essential for Eukaryotic Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serum Albumin, Lipid and Drug Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Review: Modifications of Human Serum Albumin and Their Binding Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Allosteric modulation of drug binding to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Allostery in a monomeric protein: the case of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unraveling the Interaction between FcRn and Albumin: Opportunities for Design of Albumin-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The neonatal Fc receptor, FcRn, as a target for drug delivery and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FcRn: The architect behind the immune and non-immune functions of IgG and albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. google.com [google.com]
- 18. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. phys.libretexts.org [phys.libretexts.org]
- 22. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]
- 23. Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC) [vlabs.iitkgp.ac.in]
- 24. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 25. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 26. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
An In-depth Technical Guide to the Biosynthesis and Degradation of Human Serum Albumin
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive examination of the lifecycle of human serum albumin (HSA), from its synthesis in the liver to its eventual degradation throughout the body. A thorough understanding of these processes is paramount for advancements in drug delivery, therapeutic protein development, and the clinical management of various diseases.
Biosynthesis of Human Serum Albumin
Human serum albumin is exclusively synthesized by hepatocytes and is a critical indicator of liver function. The process is a coordinated series of molecular events, tightly regulated by physiological and pathological signals.
The Cellular and Molecular Pathway of HSA Synthesis
The journey of HSA begins with the transcription of the ALB gene, located on chromosome 4.[1][2] The resulting messenger RNA (mRNA) is translated on the ribosomes of the rough endoplasmic reticulum (RER), producing a precursor protein called preproalbumin.[1][2] Preproalbumin features an N-terminal signal peptide that guides it into the lumen of the RER.
Within the RER, the signal peptide is cleaved, yielding proalbumin.[1][2] Proalbumin is then shuttled to the Golgi apparatus. Here, the final maturation step occurs: the cleavage of a pro-peptide from the N-terminus to form the mature, 585-amino acid albumin molecule.[3] This mature albumin is then packaged into secretory vesicles, which travel to the cell surface and release their contents into the bloodstream.
Regulation of HSA Synthesis
The synthesis of albumin is a dynamic process, responsive to a variety of stimuli. The rate of synthesis is primarily controlled at the transcriptional level. Factors influencing this include:
-
Colloid Osmotic Pressure: A decrease in plasma oncotic pressure can stimulate an increase in albumin synthesis.[4][5] Conversely, intravenous infusion of albumin or other macromolecules can down-regulate albumin gene transcription.[4]
-
Nutritional Status: Adequate protein and amino acid availability is crucial for maintaining the rate of albumin synthesis.[5] However, in cases of a calorie- and protein-deficient diet, albumin synthesis may not be reduced.[6][7]
-
Hormonal Control: Hormones such as insulin and glucocorticoids are known to regulate albumin synthesis.[8]
-
Inflammatory Cytokines: In inflammatory states, cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) can suppress albumin gene transcription, contributing to hypoalbuminemia.[9] This is mediated, in part, by the activation of the NF-κB signaling pathway.[9] The transcription factor CCAAT/enhancer-binding protein-β (C/EBP-β) is also critical for albumin synthesis, and its function can be inhibited by inflammatory signals.[9]
Caption: Key signaling pathways regulating albumin gene transcription.
Quantitative Data on HSA Synthesis
| Parameter | Value | Unit | References |
| Normal Synthesis Rate | ~10.5-14 | g/day | [3][6][7][10] |
| Plasma Concentration | 35–50 | g/L | [1][2] |
| Serum Half-life | ~19-21 | days | [1][11] |
| Total Body Pool (70 kg individual) | ~360 | g | [10] |
| Intravascular Distribution | ~30-40% | [12] | |
| Extravascular Distribution | ~60-70% | [10] |
Degradation of Human Serum Albumin
The degradation of HSA is a decentralized process occurring in various tissues, with a sophisticated mechanism to ensure its long half-life.
Cellular Uptake and the Role of the Neonatal Fc Receptor (FcRn)
Albumin is taken up from the bloodstream into cells, primarily endothelial cells, hepatocytes, and kidney proximal tubules, through pinocytosis or receptor-mediated endocytosis.[8][10] Once inside the cell, albumin is enclosed within endosomes.
The fate of endocytosed albumin is largely determined by the neonatal Fc receptor (FcRn).[11][13] In the acidic environment of the endosome (pH 5.0-6.0), albumin binds with high affinity to FcRn.[10][14] This binding rescues albumin from the default pathway of lysosomal degradation.[11][13][14] The albumin-FcRn complex is then recycled back to the cell surface. Upon exposure to the neutral pH of the bloodstream, the affinity of albumin for FcRn decreases dramatically, leading to the release of intact albumin back into circulation.[14] Albumin that does not bind to FcRn is trafficked to lysosomes for catabolism into amino acids.[10][15] This FcRn-mediated recycling is the primary reason for albumin's long serum half-life.[11]
In the kidneys, the cubilin-megalin receptor complex in the proximal tubules also plays a role in albumin uptake.[13]
Caption: The pivotal role of FcRn in albumin recycling and degradation.
Sites of HSA Degradation
While synthesis is localized to the liver, degradation is more widespread. The primary sites of albumin catabolism include:
-
Endothelial cells: A major site of albumin uptake and recycling/degradation.[8]
-
Hepatocytes: The liver is also involved in the degradation of albumin.[8]
-
Kidney proximal tubules: A significant amount of filtered albumin is reabsorbed and catabolized by these cells.[8]
-
Muscle and Skin: These tissues also contribute to the overall degradation of albumin.
Experimental Protocols
Measurement of Albumin Synthesis Rate
A common method for determining the fractional synthesis rate (FSR) of albumin involves the use of stable isotope-labeled amino acids.
Protocol: [¹³C]Leucine Infusion [16]
-
Subject Preparation: The subject is typically studied in a post-absorptive state.
-
Tracer Administration: A primed, constant intravenous infusion of [¹³C]leucine is administered.
-
Blood Sampling: Blood samples are collected at baseline and at regular intervals during the infusion.
-
Albumin Isolation: Plasma is separated from the blood samples, and albumin is isolated, often by immunoprecipitation or chromatography.
-
Isotopic Enrichment Analysis: The isotopic enrichment of [¹³C]leucine in both the plasma free amino acid pool and in the isolated albumin is determined using gas chromatography-mass spectrometry (GC-MS).
-
Calculation of FSR: The FSR of albumin is calculated as the rate of increase of [¹³C]leucine enrichment in albumin divided by the isotopic enrichment of the precursor pool (plasma [¹³C]leucine).
Caption: Experimental workflow for measuring albumin synthesis rate.
Measurement of Albumin Degradation Rate
The fractional catabolic rate (FCR) of albumin is often determined using radioiodinated albumin.
Protocol: ¹²⁵I-Albumin Turnover Study
-
Tracer Preparation and Injection: Human serum albumin is labeled with ¹²⁵I and a known amount is injected intravenously into the subject.
-
Blood and Urine Collection: Blood and urine samples are collected at regular intervals over a period of several days.
-
Radioactivity Measurement: The radioactivity in the plasma samples is measured to determine the plasma disappearance curve of ¹²⁵I-albumin. The radioactivity in the urine, which represents the excretion of the radiolabel from degraded albumin, is also quantified.
-
Data Analysis: The FCR is calculated from the plasma disappearance curve, often using compartmental modeling to account for the distribution of albumin between the intravascular and extravascular spaces. The total urinary excretion of radioactivity provides a measure of the total amount of albumin degraded over the study period.
Caption: Experimental workflow for determining albumin degradation rate.
References
- 1. Human serum albumin - Wikipedia [en.wikipedia.org]
- 2. Structural and Biochemical Features of Human Serum Albumin Essential for Eukaryotic Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Albumin gene expression is down-regulated by albumin or macromolecule infusion in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Human serum albumin homeostasis: a new look at the roles of synthesis, catabolism, renal and gastrointestinal excretion, and the clinical value of serum albumin measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Possible Mechanisms by Which Enzymatic Degradation of Human Serum Albumin Can Lead to Bioactive Peptides and Biomarkers [frontiersin.org]
- 11. Unraveling the Interaction between FcRn and Albumin: Opportunities for Design of Albumin-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physiology, Albumin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Frontiers | Clinical Significance of Serum Albumin and Implications of FcRn Inhibitor Treatment in IgG-Mediated Autoimmune Disorders [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Possible Mechanisms by Which Enzymatic Degradation of Human Serum Albumin Can Lead to Bioactive Peptides and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of albumin synthesis in humans: a new approach employing stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
Human Serum Albumin: A Comprehensive Technical Guide to its Concentration in Health and Disease
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Human Serum Albumin (HSA), focusing on its physiological concentrations in both healthy and various diseased states. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies for HSA measurement, and insights into its complex signaling pathways.
Quantitative Overview of Human Serum Albumin Concentrations
Human Serum Albumin is the most abundant protein in human plasma, playing a crucial role in maintaining oncotic pressure, transporting a wide variety of endogenous and exogenous substances, and exhibiting antioxidant properties.[1] Its concentration is a key indicator of physiological and pathological conditions.
Reference Ranges for Healthy Individuals
The concentration of HSA in healthy individuals varies with age. The following table summarizes the typical reference ranges.
| Population | Normal Serum Albumin Concentration (g/dL) |
| Healthy Adults | 3.5 - 5.5 |
| Children | 3.8 - 5.4 |
| Infants | 2.9 - 5.5 |
| Newborns | 2.5 - 4.4 |
Serum Albumin Concentrations in Various Disease States
Hypoalbuminemia, a condition characterized by low HSA levels, is a common clinical finding in a multitude of diseases. This is often a result of decreased synthesis, increased loss, or inflammation. Conversely, hyperalbuminemia is rare and typically associated with severe dehydration. The following table presents a summary of HSA concentrations in various pathological conditions.
| Disease State | Typical Serum Albumin Concentration (g/dL) | Key Pathophysiological Mechanisms |
| Liver Cirrhosis | 2.5 - 3.5 | Impaired hepatic synthesis of albumin. |
| Nephrotic Syndrome | < 3.0 | Significant loss of albumin through the kidneys due to glomerular damage. |
| Malnutrition | < 3.5 | Inadequate protein intake leading to decreased synthesis. |
| Sepsis & Inflammation | < 3.5 | Increased capillary permeability leading to albumin leakage into the extravascular space; decreased synthesis due to inflammatory cytokines. |
| Acute Pancreatitis | Variable, often decreased | Increased vascular permeability and systemic inflammatory response. |
| Heart Failure | Mean ~3.5 - 4.0 (can be lower in severe cases) | Hemodilution, inflammation, and malnutrition.[2] |
| Myocardial Infarction | Lower levels associated with poorer prognosis | Inflammation and stress response. Patients with albumin levels <3.5 g/dL have shown worse in-hospital outcomes.[3] |
| Ischemic Stroke | Lower levels associated with poorer outcome | Inflammation and nutritional status. Mean albumin in patients with poor outcomes can be around 3.4 g/dL, compared to 3.7 g/dL in those with better outcomes.[4][5] |
| Rheumatoid Arthritis | Often moderately decreased | Chronic inflammation. |
| Crohn's Disease | Mean ~3.4 | Protein-losing enteropathy and chronic inflammation.[6] |
| Cancer | Often decreased | Malnutrition, inflammation, and metabolic alterations caused by the tumor. |
| Type 2 Diabetes Mellitus | Variable, may be slightly lower or normal | Glycation of albumin can affect its function. Some studies show a negative correlation with glycemic control.[7] |
Experimental Protocols for Measuring Serum Albumin
Accurate quantification of HSA is critical for clinical diagnosis and research. Several methods are commonly employed, each with its own principles and limitations.
Bromocresol Green (BCG) Colorimetric Assay
The Bromocresol Green (BCG) method is a widely used colorimetric assay for the determination of albumin.
Principle: At an acidic pH, albumin binds to the BCG dye, causing a shift in the dye's absorption spectrum. The intensity of the resulting color change is directly proportional to the albumin concentration and is measured spectrophotometrically.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a BCG working solution by dissolving Bromocresol Green dye in a succinate buffer (pH 4.2). The final concentration of BCG is typically around 0.6 mM.
-
Prepare albumin standards of known concentrations (e.g., 1, 2, 3, 4, and 5 g/dL) using a certified reference material.
-
-
Sample Preparation:
-
Use serum or plasma samples. Avoid hemolysis as it can interfere with the assay.
-
If high concentrations of albumin are expected, dilute the samples with deionized water.
-
-
Assay Procedure:
-
Label test tubes for a blank, standards, and unknown samples.
-
To the blank tube, add 1.0 mL of the BCG reagent.
-
To the standard tubes, add 5 µL of the respective albumin standard and 1.0 mL of the BCG reagent.
-
To the sample tubes, add 5 µL of the serum or plasma sample and 1.0 mL of the BCG reagent.
-
Mix the contents of each tube thoroughly by gentle inversion.
-
Incubate all tubes at room temperature for 5-10 minutes.
-
-
Measurement:
-
Set the spectrophotometer to a wavelength of 628 nm.
-
Zero the spectrophotometer using the blank.
-
Measure the absorbance of each standard and sample.
-
-
Calculation:
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of albumin in the unknown samples by interpolating their absorbance values on the standard curve.
-
Bromocresol Purple (BCP) Colorimetric Assay
The Bromocresol Purple (BCP) method is another dye-binding assay considered to be more specific for albumin than the BCG method.
Principle: In a slightly acidic buffer, albumin selectively binds to the BCP dye. This binding results in a color change that is proportional to the albumin concentration.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a BCP working solution by dissolving Bromocresol Purple dye in a succinate buffer (pH 5.2).
-
Prepare albumin standards as described for the BCG method.
-
-
Sample Preparation:
-
Use serum or plasma samples.
-
-
Assay Procedure:
-
Label test tubes for a blank, standards, and samples.
-
To each tube, add 1.0 mL of the BCP reagent.
-
Add 10 µL of deionized water to the blank tube.
-
Add 10 µL of the appropriate albumin standard to the standard tubes.
-
Add 10 µL of the serum or plasma sample to the sample tubes.
-
Mix thoroughly and incubate at room temperature for 5 minutes.
-
-
Measurement:
-
Set the spectrophotometer to a wavelength of 603 nm.
-
Zero the instrument with the blank.
-
Read the absorbance of the standards and samples.
-
-
Calculation:
-
Generate a standard curve and calculate the albumin concentration in the samples as described for the BCG method.
-
Immunoturbidimetric Assay
This method offers high specificity for albumin by utilizing an immunological reaction.
Principle: The assay measures the turbidity formed when a specific antibody (anti-human albumin) reacts with the albumin present in the sample. The degree of turbidity is proportional to the concentration of albumin.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a solution of anti-human albumin antibody in the reaction buffer. The optimal concentration of the antibody needs to be determined empirically.
-
Prepare albumin standards of known concentrations.
-
-
Sample Preparation:
-
Use serum or plasma samples. Samples may need to be diluted with the reaction buffer to fall within the assay's linear range.
-
-
Assay Procedure:
-
Pipette the diluted samples and standards into cuvettes.
-
Add the anti-human albumin antibody solution to each cuvette.
-
Mix and incubate at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 5-10 minutes).
-
-
Measurement:
-
Measure the increase in turbidity at a specific wavelength (e.g., 340 nm) using a turbidimeter or a spectrophotometer capable of measuring turbidity.
-
-
Calculation:
-
Construct a calibration curve by plotting the change in turbidity of the standards against their concentrations.
-
Determine the albumin concentration in the samples from the calibration curve.
-
Nephelometric Assay
Nephelometry is another highly sensitive and specific immunological method for quantifying albumin.
Principle: This technique measures the intensity of light scattered by the immune complexes formed between albumin and a specific anti-albumin antibody. The amount of scattered light is directly proportional to the concentration of albumin in the sample.
Detailed Protocol:
-
Reagent Preparation:
-
Similar to the immunoturbidimetric assay, prepare a reaction buffer, anti-human albumin antibody solution, and albumin standards.
-
-
Sample Preparation:
-
Use appropriately diluted serum or plasma samples.
-
-
Assay Procedure:
-
The reaction is typically performed in a nephelometer.
-
The instrument automatically mixes the sample/standard with the antibody solution.
-
The formation of immune complexes is monitored over time.
-
-
Measurement:
-
The nephelometer measures the intensity of the scattered light at a fixed angle.
-
-
Calculation:
-
A calibration curve is generated by the instrument using the standards.
-
The albumin concentration in the unknown samples is automatically calculated based on the scattered light intensity.
-
Signaling Pathways Involving Human Serum Albumin
HSA is not merely a passive carrier molecule; it actively participates in and influences several critical signaling pathways.
Glycated Albumin and RAGE Signaling
In hyperglycemic conditions, such as diabetes mellitus, HSA can become non-enzymatically glycated. Glycated albumin (GA) can then act as a ligand for the Receptor for Advanced Glycation End products (RAGE), triggering a cascade of inflammatory responses.[8][9]
References
- 1. mdpi.com [mdpi.com]
- 2. Clinical Implications of Serum Albumin Levels in Acute Heart Failure: Insights from DOSE-AHF and ROSE-AHF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Body weight, serum albumin and food intolerance were linked to upper gastrointestinal Crohn’s disease: a 7-year retrospective analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medpulse.in [medpulse.in]
- 8. ahajournals.org [ahajournals.org]
- 9. Receptor for AGE (RAGE): signaling mechanisms in the pathogenesis of diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Human Serum Albumin in Fatty Acid Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human Serum Albumin (HSA), the most abundant protein in blood plasma, is a critical transporter for a myriad of endogenous and exogenous substances, with fatty acids (FAs) being among its most significant physiological ligands. This technical guide provides an in-depth exploration of the multifaceted role of HSA in fatty acid transport, encompassing the structural basis of their interaction, quantitative binding characteristics, and the physiological implications for cellular uptake and signaling. Detailed methodologies for key experimental techniques used to elucidate these interactions are presented, alongside visualizations of relevant signaling pathways and experimental workflows. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development seeking a deeper understanding of the intricate relationship between HSA and fatty acids.
Introduction
Human Serum Albumin (HSA) is a 66.5 kDa globular protein synthesized in the liver, comprising three homologous domains (I, II, and III), each divided into two subdomains (A and B).[1][2] Its primary functions include maintaining oncotic pressure and transporting a wide array of ligands, including hormones, metabolites, and drugs.[3][4] A crucial role of HSA is the transport of fatty acids, which are poorly soluble in the aqueous environment of the blood.[1][2] Under normal physiological conditions, the molar ratio of FAs to HSA is approximately 0.1-2:1, but this can increase significantly during fasting, strenuous exercise, or in pathological states like diabetes.[5][6] This dynamic binding and transport function of HSA is not merely a passive carrier mechanism; it actively influences the bioavailability of fatty acids for cellular uptake, metabolism, and signaling, and can allosterically modulate the binding of other ligands, including therapeutic drugs.[4][7]
Structural Basis of HSA-Fatty Acid Interaction
The binding of fatty acids to HSA is a complex process involving multiple binding sites with varying affinities.[5][8] X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in identifying and characterizing these sites.[6][8]
HSA possesses at least seven distinct binding sites for long-chain fatty acids, designated FA1 through FA7.[3][8] These sites are strategically located within the different domains of the protein. The binding is primarily driven by hydrophobic interactions between the acyl chain of the fatty acid and nonpolar residues within the binding pockets, and electrostatic interactions between the carboxylate headgroup of the fatty acid and polar or charged residues in the protein.[3]
The binding of fatty acids induces conformational changes in the HSA molecule, which can affect its binding affinity for other ligands.[4][7] This allosteric regulation is a key aspect of HSA's function as a versatile transport protein.
Quantitative Analysis of HSA-Fatty Acid Binding
The interaction between fatty acids and HSA is characterized by different binding affinities (Ka) or dissociation constants (Kd) for the various binding sites. These parameters, along with the stoichiometry (n) of binding, are crucial for understanding the transport capacity of HSA under different physiological conditions. Isothermal Titration Calorimetry (ITC) and equilibrium dialysis are common techniques used to quantify these interactions.
Table 1: Binding Affinities of Fatty Acids to Human Serum Albumin
| Fatty Acid | Binding Site Classification | Association Constant (Ka) (M⁻¹) | Dissociation Constant (Kd) (µM) | Method | Reference(s) |
| Linoleic Acid | High Affinity | 2.1 x 10⁶ | - | Solid-Phase Microextraction | [9] |
| Alpha-Linolenic Acid | High Affinity | 7.7 x 10⁵ | - | Solid-Phase Microextraction | [9] |
| Palmitic Acid | High Affinity | - | - | Isothermal Titration Calorimetry | [10] |
| Oleic Acid | Low Affinity (Sites I & II) | - | - | NMR Spectroscopy | [4][7] |
| Myristate | High Affinity (Sites 2, 4, 5) | - | - | Molecular Dynamics | [5] |
| Palmitate | High Affinity (Sites 2, 4, 5) | - | - | Molecular Dynamics | [5] |
Note: The table provides a summary of available quantitative data. Direct comparison between studies can be challenging due to variations in experimental conditions.
Table 2: Thermodynamic Parameters of Palmitic Acid Binding to HSA at 37°C
| Binding Site Class | Gibbs Free Energy (ΔG°) (kJ/mol) | Enthalpy (ΔH°) (kJ/mol) | Entropy (TΔS°) (kJ/mol) | Method | Reference(s) |
| High Affinity | -39.8 | - | - | Not Specified | [10] |
| Low Affinity | -32.2 | - | - | Not Specified | [10] |
| High Affinity | -38.8 | - | - | Isothermal Titration Calorimetry | [10] |
Physiological Role in Fatty Acid Transport and Cellular Uptake
HSA plays a vital role in the mobilization of fatty acids from adipose tissue to other organs for energy production or storage. The binding of fatty acids to HSA increases their solubility in the blood, allowing for their efficient transport.[1]
The cellular uptake of fatty acids from the HSA-FA complex is a complex process that is not fully understood. While it was initially thought that only the unbound fraction of fatty acids is available for cellular uptake, evidence suggests that HSA can directly interact with the cell surface to facilitate fatty acid delivery.[11] This interaction may involve specific cell surface receptors or binding proteins that recognize the HSA-FA complex.[11]
Key Experimental Methodologies
A variety of biophysical techniques are employed to study the intricate details of HSA-fatty acid interactions.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand (fatty acid) to a macromolecule (HSA).[12][13] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[12][14]
Detailed Protocol:
-
Sample Preparation:
-
Prepare a solution of purified, fatty acid-free HSA in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration should be accurately determined.
-
Prepare a solution of the fatty acid of interest in the same buffer. The concentration of the fatty acid solution should be 10-20 times that of the HSA solution.[14]
-
Thoroughly degas both solutions to prevent the formation of air bubbles during the experiment.[15]
-
-
ITC Experiment Setup:
-
Load the HSA solution into the sample cell of the calorimeter.
-
Load the fatty acid solution into the injection syringe.
-
Equilibrate the system to the desired temperature (e.g., 37°C for physiological relevance).
-
-
Titration:
-
Perform a series of small, sequential injections of the fatty acid solution into the HSA solution.
-
The instrument measures the heat absorbed or released after each injection.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of fatty acid to HSA.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or multi-site binding model) to determine the thermodynamic parameters (Ka, n, ΔH, and ΔS).[12][14]
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is a sensitive technique used to monitor changes in the local environment of fluorescent amino acid residues (tryptophan and tyrosine) in HSA upon fatty acid binding. The intrinsic fluorescence of HSA can be quenched upon ligand binding, and the extent of quenching can be used to determine binding parameters.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a stock solution of fatty acid-free HSA in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare a stock solution of the fatty acid in the same buffer.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength to 280 nm (for both tryptophan and tyrosine) or 295 nm (for selective excitation of tryptophan).
-
Record the emission spectrum of the HSA solution in the absence of the fatty acid.
-
Titrate the HSA solution with increasing concentrations of the fatty acid, recording the fluorescence spectrum after each addition.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect.
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant.
-
For static quenching, the binding constant (Ka) and the number of binding sites (n) can be calculated from the modified Stern-Volmer equation.
-
X-ray Crystallography
X-ray crystallography provides high-resolution, three-dimensional structural information about the HSA-fatty acid complex, revealing the precise binding modes and interactions at the atomic level.[16][17]
Detailed Protocol:
-
Crystallization:
-
Co-crystallize HSA with the fatty acid of interest by mixing the two components prior to crystallization trials.
-
Alternatively, soak pre-formed crystals of apo-HSA in a solution containing the fatty acid.[17]
-
Screen a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to obtain well-diffracting crystals.
-
-
Data Collection:
-
Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source.
-
Collect the diffraction data as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using techniques such as molecular replacement, using the known structure of apo-HSA as a model.
-
Build an atomic model of the HSA-fatty acid complex into the resulting electron density map.
-
Refine the model against the experimental data to obtain a final, high-resolution structure.[16]
-
Role in Signaling and Drug Development
Fatty acids transported by HSA are not just metabolic substrates; they are also potent signaling molecules that can modulate a variety of cellular processes.[18][19] Once released from HSA, fatty acids can activate specific cell surface and intracellular receptors.
Fatty Acid-Activated Signaling Pathways
Long-chain fatty acids can activate G protein-coupled receptors (GPCRs) such as FFAR1 (GPR40) and FFAR4 (GPR120).[18][20][21] Activation of these receptors can lead to downstream signaling cascades involving second messengers like inositol trisphosphate (IP3), diacylglycerol (DAG), and cyclic AMP (cAMP), ultimately influencing processes like insulin secretion, inflammation, and cell proliferation.[22] Fatty acids can also act as ligands for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which function as transcription factors to regulate the expression of genes involved in lipid metabolism.[23]
Caption: Fatty Acid Signaling Pathways.
Implications for Drug Development
The ability of fatty acids to compete with or allosterically modulate the binding of drugs to HSA has significant implications for pharmacokinetics and pharmacodynamics.[4][7][24] An increase in circulating fatty acid levels can displace drugs from their binding sites on HSA, leading to an increase in the free, pharmacologically active concentration of the drug.[24] This can potentially alter the drug's efficacy and toxicity. Therefore, understanding the interplay between fatty acid and drug binding to HSA is crucial in the design and development of new therapeutic agents.
Experimental and Logical Workflows
The investigation of HSA-fatty acid interactions follows a structured workflow, from initial characterization to detailed structural and functional analysis.
Caption: Experimental Workflow for HSA-FA Studies.
Conclusion
Human Serum Albumin is a central player in the transport and bioavailability of fatty acids. Its multiple binding sites, complex binding kinetics, and allosteric properties make it a fascinating and challenging subject of study. A thorough understanding of the interactions between HSA and fatty acids is not only fundamental to our knowledge of lipid metabolism but is also of paramount importance for the development of safer and more effective drugs. The experimental and computational approaches outlined in this guide provide a framework for continued research in this vital area.
References
- 1. Albumin as fatty acid transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review: Modifications of Human Serum Albumin and Their Binding Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long chain fatty acids alter the interactive binding of ligands to the two principal drug binding sites of human serum albumin | PLOS One [journals.plos.org]
- 5. Identification of High Affinity Fatty Acid Binding Sites on Human Serum Albumin by MM-PBSA Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Long chain fatty acids alter the interactive binding of ligands to the two principal drug binding sites of human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Location of high and low affinity fatty acid binding sites on human serum albumin revealed by NMR drug-competition analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of binding of fatty acids to serum albumin to determine free concentrations: Experimental and in-silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human Serum Albumin Loaded with Fatty Acids Reveals Complex Protein–Ligand Thermodynamics and Boleadora-Type Solution Dynamics Leading to Gelation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A direct role for serum albumin in the cellular uptake of long-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. en.bio-protocol.org [en.bio-protocol.org]
- 14. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 16. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 18. annualreviews.org [annualreviews.org]
- 19. Fatty acids and cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. annualreviews.org [annualreviews.org]
- 23. mdpi.com [mdpi.com]
- 24. benthamscience.com [benthamscience.com]
interaction of human serum albumin with metal ions
An In-depth Technical Guide on the Interaction of Human Serum Albumin with Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Serum Albumin (HSA), the most abundant protein in blood plasma, is a versatile transporter for a multitude of endogenous and exogenous substances, including a wide array of metal ions. Its ability to bind and transport these ions is crucial for their systemic distribution, metabolism, and bioavailability. Understanding the intricate interactions between HSA and metal ions is paramount for various fields, including clinical diagnostics, toxicology, and the design of novel metallodrugs. This guide provides a comprehensive overview of the core principles governing these interactions, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.
Metal Ion Binding Sites on Human Serum Albumin
HSA possesses several distinct metal-binding sites, each with its own specificity and affinity for different metal ions. The primary sites that have been extensively characterized are:
-
The N-terminal Site (NTS): Also known as the Amino-Terminal Cu(II) and Ni(II) (ATCUN) binding motif, this high-affinity site is located at the N-terminus of the protein and is primarily involved in the binding of Cu(II) and Ni(II) ions. The coordination involves the α-amino group, the first two backbone peptide nitrogens, and the imidazole ring of the histidine residue at position 3.
-
The Multi-metal Binding Site (MBS): Situated at the interface of domains I and II, this site is the primary high-affinity binding site for Zn(II). It can also bind other divalent cations such as Cu(II), Ni(II), Co(II), and Cd(II), albeit with lower affinity compared to their primary binding sites.
-
Cysteine-34 (Cys-34): The single free thiol group of Cys-34 in domain I serves as a primary binding site for soft metal ions like Au(I) and Pt(II), which are components of various therapeutic agents.
-
Other Secondary Sites: Several other lower-affinity binding sites for various metal ions have been identified throughout the HSA molecule, contributing to its overall metal-binding capacity.
Below is a logical diagram illustrating the primary metal ion binding sites on HSA.
Quantitative Analysis of HSA-Metal Ion Interactions
The binding of metal ions to HSA is characterized by specific thermodynamic and kinetic parameters, including the association constant (Ka), dissociation constant (Kd), and stoichiometry of binding (n). These parameters are crucial for understanding the strength and specificity of the interactions. The following tables summarize the quantitative data for the binding of various metal ions to HSA, as determined by different experimental techniques.
Table 1: Binding of Essential Divalent Metal Ions to HSA
| Metal Ion | Binding Site(s) | Technique | Kd (M) | Ka (M-1) | Stoichiometry (n) | Reference(s) |
| Cu(II) | NTS, MBS | LC-ICP MS | 0.955 x 10-13 | 1.05 x 1013 | 1 | [1] |
| NTS | Spectrofluorometry | ~1 x 10-12 | ~1 x 1012 | 1 | [2] | |
| Cu(I) | His residues | Solution Competition | ~1 x 10-14 | ~1 x 1014 | Not specified | [3] |
| Zn(II) | MBS (Site A) | ITC | 5.43 x 10-6 | 1.84 x 105 | 1 | [4] |
| Secondary sites | ITC | 80 x 10-6 | 1.25 x 104 | ~7 | [4] | |
| MBS | Equilibrium Dialysis | - | 2.29 x 105 | 1.09 | [5] | |
| Non-specific | Equilibrium Dialysis | - | 6.65 x 103 | 8.96 | [5] | |
| MBS | Competitive Spectrophotometry | - | 1.26 x 107 | 1 | [6] | |
| Ni(II) | NTS | Equilibrium Dialysis | - | 3.72 x 109 | 1 | [7] |
| Co(II) | Site B | ITC | 11 x 10-6 | 9.09 x 104 | Not specified | [5] |
| Site A | ITC | 90 x 10-6 | 1.11 x 104 | Not specified | [5] | |
| NTS | ITC | 110 x 10-6 | 9.09 x 103 | Not specified | [5][8] | |
| NTS peptide | ITC | 75 x 10-6 | 1.33 x 104 | 0.82 | [8] |
Table 2: Binding of Toxic and Therapeutic Metal Ions to HSA
| Metal Ion/Complex | Binding Site(s) | Technique | Kd (M) | Ka (M-1) | Stoichiometry (n) | Reference(s) |
| Cd(II) | High-affinity sites | Equilibrium Dialysis | - | 2.00 x 105 | 2.08 | [9] |
| - | Potentiometry | - | - | - | [10] | |
| Au(III) Schiff base | Sudlow's Site I | Fluorescence Quenching | - | 5.37 x 104 - 1.07 x 105 | ~1 | [11] |
| Pt(II) complex | Sudlow's Site I | UV-Vis, Fluorescence | - | ~104 - 105 | ~1 | [12][13] |
| Pt(IV) complexes | Subdomain IB | Fluorescence, CD | - | ~104 | ~1 | [1] |
Experimental Protocols for Studying HSA-Metal Ion Interactions
A variety of biophysical techniques are employed to characterize the binding of metal ions to HSA. Below are generalized protocols for three commonly used methods. It is important to note that specific experimental conditions may need to be optimized for each metal ion and research question.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of Ka, ΔH (enthalpy change), and n in a single experiment.
Generalized Protocol:
-
Sample Preparation:
-
Prepare a solution of HSA (typically 10-50 µM) in a suitable buffer (e.g., phosphate or HEPES buffer, pH 7.4).
-
Prepare a concentrated solution of the metal salt (typically 10-20 times the HSA concentration) in the exact same buffer to minimize heats of dilution.
-
Thoroughly degas both solutions to prevent air bubbles in the calorimeter.
-
-
ITC Experiment:
-
Load the HSA solution into the sample cell of the calorimeter.
-
Load the metal salt solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C or 37°C).
-
Perform a series of small injections (e.g., 2-10 µL) of the metal solution into the HSA solution, allowing the system to reach equilibrium after each injection.
-
Record the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of metal to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or two-sites model) to determine Ka, ΔH, and n.
-
The following diagram illustrates the general workflow for an ITC experiment.
Spectrofluorometry (Fluorescence Quenching)
This technique utilizes the intrinsic fluorescence of HSA (primarily from its single tryptophan residue, Trp-214) to monitor binding events. The binding of a metal ion can quench this fluorescence, and the extent of quenching can be used to determine binding parameters.
Generalized Protocol:
-
Sample Preparation:
-
Prepare a stock solution of HSA (e.g., 5 µM) in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare a series of solutions containing a fixed concentration of HSA and increasing concentrations of the metal ion.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength to ~295 nm (to selectively excite tryptophan).
-
Record the fluorescence emission spectra (typically from 300 to 450 nm).
-
Measure the fluorescence intensity at the emission maximum (~340 nm) for each sample.
-
-
Data Analysis:
-
Correct the fluorescence data for the inner filter effect if necessary.
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant.
-
For static quenching, use the modified Stern-Volmer equation to calculate the association constant (Ka) and the number of binding sites (n).
-
Equilibrium Dialysis
This is a classic technique for studying the binding of small molecules (like metal ions) to macromolecules. It involves separating a solution of the macromolecule from a solution of the ligand by a semi-permeable membrane that allows the ligand but not the macromolecule to pass through.
Generalized Protocol:
-
Apparatus Setup:
-
Use a dialysis unit with two chambers separated by a semi-permeable membrane with a molecular weight cutoff that retains HSA (e.g., 10-14 kDa).
-
Place the HSA solution in one chamber and the metal ion solution in the other chamber (or buffer, if the metal is initially in the protein chamber).
-
-
Equilibration:
-
Allow the system to equilibrate with gentle agitation for a sufficient period (e.g., 12-24 hours) at a controlled temperature.
-
-
Sample Analysis:
-
After equilibration, carefully collect samples from both chambers.
-
Determine the concentration of the metal ion in both chambers using a suitable analytical technique (e.g., atomic absorption spectroscopy or ICP-MS).
-
-
Data Analysis:
-
The concentration of the metal ion in the buffer-only chamber represents the free metal concentration ([M]free).
-
The total metal concentration in the protein chamber is [M]total = [M]free + [M]bound.
-
Calculate the bound metal concentration: [M]bound = [M]total - [M]free.
-
Use Scatchard or other binding isotherm plots to determine Kd and the number of binding sites.
-
The following diagram outlines the process of an equilibrium dialysis experiment.
Biological Pathways and Significance
The interaction of metal ions with HSA is not merely a passive transport mechanism but plays an active role in metal ion homeostasis and cellular signaling.
HSA-Mediated Zinc Homeostasis
HSA is the primary carrier of zinc in the bloodstream, maintaining a buffered pool of "free" zinc that is available for cellular uptake.[2] The binding of fatty acids to HSA can allosterically modulate its affinity for zinc, thereby influencing zinc availability.[2] Cells, such as endothelial cells, can take up zinc through ZIP (Zrt-, Irt-like protein) transporters, and this process is influenced by the concentration of albumin-bound zinc.[6][12]
The diagram below illustrates the role of HSA in cellular zinc uptake.
HSA in Copper Transport and Delivery
HSA is a key player in the transport of copper in the bloodstream. While ceruloplasmin holds the majority of plasma copper, the copper bound to HSA is more readily exchangeable. HSA can deliver copper to cells via the copper transporter CTR1. This process involves the reduction of Cu(II) to Cu(I), which is the substrate for CTR1-mediated uptake.
The following diagram depicts a simplified pathway of HSA-mediated copper delivery to a cell.
Conclusion
The is a complex and dynamic process with profound physiological and pharmacological implications. This guide has provided a foundational understanding of the key binding sites, quantitative binding parameters, and experimental methodologies used to study these interactions. The visualization of the related biological pathways highlights the central role of HSA in metal ion homeostasis. For researchers and professionals in drug development, a thorough understanding of these principles is essential for predicting the pharmacokinetics of metallodrugs, understanding the toxicological effects of metal ions, and designing novel therapeutic strategies that leverage the unique transport properties of HSA. Further research into the intricate details of these interactions will continue to unveil new opportunities for therapeutic intervention and a deeper understanding of human health and disease.
References
- 1. The binding assessment with human serum albumin of novel six-coordinate Pt(IV) complexes, containing bidentate nitrogen donor/methyl ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Albumin as a zinc carrier: properties of its high-affinity zinc-binding site. | Semantic Scholar [semanticscholar.org]
- 3. journal.r-project.org [journal.r-project.org]
- 4. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 5. Structural and biochemical characterisation of Co2+-binding sites on serum albumins and their interplay with fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Albumin facilitates zinc acquisition by endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 8. Development of Cobalt-Binding Peptide Chelate from Human Serum Albumin: Cobalt-Binding Properties and Stability [mdpi.com]
- 9. Circulatory zinc transport is controlled by distinct interdomain sites on mammalian albumins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GraphViz Examples and Tutorial [graphs.grevian.org]
- 11. sketchviz.com [sketchviz.com]
- 12. researchgate.net [researchgate.net]
- 13. Kinetic and Thermodynamic Investigation of Human Serum Albumin Interaction with Anticancer Glycine Derivative of Platinum Complex by Using Spectroscopic Methods and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Human Serum Albumin as a Biomarker for Liver Disease
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Human Serum Albumin (HSA), the most abundant protein in human plasma, is a multifaceted molecule synthesized exclusively by the liver.[1][2] Constituting approximately half of all serum proteins, its primary roles include maintaining plasma oncotic pressure, transporting a wide array of endogenous and exogenous substances, and providing significant antioxidant properties.[1][3][4] Due to its hepatic origin and the profound impact of liver dysfunction on its synthesis and structure, HSA has long been established as a crucial biomarker for assessing liver function, prognosis, and disease severity.[4][5]
This technical guide provides an in-depth exploration of HSA's role as a biomarker in liver disease. It moves beyond the traditional view of HSA as a simple indicator of synthetic function to discuss the clinical significance of its post-translational modifications (PTMs) and the emerging concept of "effective albumin concentration."[5][6][7] Detailed methodologies, quantitative data, and pathway visualizations are presented to offer a comprehensive resource for researchers and professionals in the field.
Chapter 1: The Biology of Human Serum Albumin
Synthesis and Secretion
HSA is synthesized in the liver as preproalbumin.[1] This precursor contains an N-terminal peptide that is cleaved as the protein enters the rough endoplasmic reticulum. The resulting proalbumin is then transported to the Golgi apparatus, where it is further processed to produce the mature, secreted albumin.[1] In healthy individuals, the liver synthesizes approximately 10-15 grams of albumin per day.[2][8] This synthesis rate is influenced by factors such as nutritional status and plasma oncotic pressure.[2][9]
References
- 1. Human serum albumin - Wikipedia [en.wikipedia.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. How Can Human Serum Albumin Fuel the Wellness Journey of Individuals Suffering from Various Chronic Diseases? [researchdive.com]
- 4. mdpi.com [mdpi.com]
- 5. Impaired albumin function: a novel potential indicator for liver function damage? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Insights About Albumin and Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Insights About Albumin and Liver Disease | Annals of Hepatology [elsevier.es]
- 8. Human serum albumin homeostasis: a new look at the roles of synthesis, catabolism, renal and gastrointestinal excretion, and the clinical value of serum albumin measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acb.org.uk [acb.org.uk]
Methodological & Application
Application Notes and Protocols for Utilizing hsa62 (Human Serum Albumin) in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
The product identifier "hsa62" refers to Human Serum Albumin (HSA), a lyophilized powder derived from human serum with a purity of ≥ 96%.[1] HSA is the most abundant protein in human plasma and serves a multitude of physiological functions.[2][3] In the realm of cell culture, HSA is a critical supplement, particularly in serum-free media formulations, where it recapitulates some of the essential functions of fetal bovine serum (FBS) in a more defined and xeno-free manner.[2][4] Its utility spans basic research to the manufacturing of biopharmaceuticals and cell-based therapies.[5]
The multifaceted role of HSA in cell culture can be attributed to its biochemical properties. It acts as a carrier protein, transporting fatty acids, hormones, steroids, metal ions, and other essential molecules to cells.[2][6] Furthermore, HSA functions as a scavenger of reactive oxygen species (ROS), protecting cells from oxidative stress.[2] It also serves as a pH buffer, sequesters toxins, and provides mechanical protection to cells in suspension culture.[2][7]
Applications in Cell Culture
The addition of HSA to cell culture media enhances the growth, viability, and productivity of a wide range of mammalian cell lines.[1] Its applications are diverse and include:
-
Serum-Free Media Formulation: HSA is a key component in many serum-free and chemically defined media, reducing the variability and risk of contamination associated with animal sera.[2][4]
-
Stem Cell Culture: It is utilized to promote the reproducible differentiation of human embryonic stem cells (hESCs) and supports the growth of various stem cell types, including mesenchymal and hematopoietic stem cells.[2][6][8]
-
Biopharmaceutical Production: In the manufacturing of monoclonal antibodies, recombinant proteins, and vaccines, HSA acts as a stabilizing agent and nutrient carrier, thereby enhancing cell density and productivity.[5][6]
-
Cell-Based Therapies: For immunotherapeutic cell lines and other cell-based therapies, HSA provides a more defined and safer alternative to serum, which is critical for clinical applications.[4][9]
-
Cryopreservation: HSA is used as a cryoprotective agent, improving cell viability and recovery after thawing.[8][9]
-
Drug Development and Toxicity Studies: In drug development, HSA's drug-binding properties are crucial for studying pharmacokinetics and drug delivery.[6] It can also mitigate the cytotoxic effects of certain compounds.
Data Presentation: Recommended Working Concentrations
The optimal concentration of HSA can vary depending on the cell type, culture system, and specific application. The following table summarizes generally recommended concentration ranges. It is always recommended to empirically determine the optimal concentration for your specific experimental setup.
| Application | Cell Type Examples | Recommended HSA Concentration Range | References |
| General Cell Culture (Serum-Free) | Hybridoma, CHO, HEK293, VERO | 0.5 - 5 g/L (0.05% - 0.5%) | [6] |
| Stem Cell Differentiation (hESC) | Human Embryonic Stem Cells | ~5 g/L (0.5%) | [10] |
| Cell Preservation/Storage | Keratinocytes, Endothelial Cells, Smooth Muscle Cells | 2.5% - 10% (w/v) | [11] |
| Enhancing Viability (Specific Cases) | Human Oral Keratinocytes | 10% (v/v) | [11] |
| Embryo Culture (Post-Warming) | Oocytes and Embryos | 5% - 10% (v/v) | [10] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound (HSA)
This protocol outlines the steps for reconstituting lyophilized this compound to create a sterile stock solution.
Materials:
-
Lyophilized this compound powder
-
Sterile, cell culture-grade water or a desired buffer (e.g., DPBS)
-
Sterile conical tubes or media bottles
-
Sterile serological pipettes
-
Sterile 0.2 µm syringe filter
-
Laminar flow hood
Procedure:
-
Preparation: Work under aseptic conditions in a laminar flow hood. Bring the lyophilized this compound vial and reconstitution solvent to room temperature.
-
Calculation: Determine the required volume of solvent to achieve the desired stock solution concentration (e.g., 10% or 100 mg/mL).
-
Reconstitution: Gently add the calculated volume of sterile water or buffer to the vial containing the lyophilized this compound powder. Avoid vigorous shaking or vortexing to prevent protein denaturation and foaming.
-
Dissolution: Swirl the vial gently to mix. Allow the powder to dissolve completely. This may take some time. For complete dissolution, the vial can be left at 4°C overnight, protected from light.[11]
-
Sterile Filtration: Once fully dissolved, sterile-filter the HSA solution using a 0.2 µm low-protein-binding syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the sterile HSA stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: Preparation of HSA-Supplemented Cell Culture Medium
This protocol describes how to supplement a basal cell culture medium with a prepared HSA stock solution.
Materials:
-
Basal cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile HSA stock solution (from Protocol 1)
-
Sterile conical tubes or media bottles
-
Sterile serological pipettes
-
Laminar flow hood
Procedure:
-
Preparation: Work under aseptic conditions in a laminar flow hood. Thaw the required aliquot of the HSA stock solution at room temperature or in a 37°C water bath.
-
Calculation: Calculate the volume of HSA stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 100 mL of medium with a final HSA concentration of 1 g/L (0.1%), you would add 1 mL of a 100 g/L (10%) HSA stock solution to 99 mL of basal medium.
-
Supplementation: Aseptically add the calculated volume of the HSA stock solution to the basal medium.
-
Mixing: Gently swirl the medium to ensure uniform mixing.
-
Storage: Store the HSA-supplemented medium at 4°C, protected from light. It is recommended to use the supplemented medium within a few weeks.
Protocol 3: Cell Proliferation Assay using HSA-Supplemented Medium
This protocol provides a general workflow for assessing the effect of HSA on cell proliferation using a colorimetric assay (e.g., MTT, XTT, or WST-1).
Materials:
-
Cells of interest
-
96-well cell culture plates
-
HSA-supplemented medium at various concentrations (prepared as in Protocol 2)
-
Control medium (without HSA)
-
Cell proliferation assay reagent (e.g., MTT, WST-1)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in their standard growth medium.
-
Treatment: The next day, carefully remove the standard growth medium and replace it with the experimental media: control medium (no HSA) and media supplemented with a range of HSA concentrations.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Proliferation Assay: At the end of the incubation period, add the cell proliferation assay reagent to each well according to the manufacturer's instructions.
-
Measurement: Incubate for the recommended time to allow for color development. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the cell proliferation as a percentage relative to the control (no HSA) group.
Visualizations
Signaling Pathways and Mechanisms of Action
HSA does not typically activate classical signaling pathways in the manner of a growth factor. Instead, its primary role is to facilitate and stabilize the cellular microenvironment, indirectly influencing cell signaling and function. The following diagram illustrates this concept.
Caption: Mechanism of this compound (HSA) action in cell culture.
Experimental Workflow: Cell Proliferation Assay
The following diagram outlines the key steps in performing a cell proliferation assay to evaluate the effect of this compound.
Caption: Workflow for a cell proliferation assay with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. invitria.com [invitria.com]
- 3. prospecbio.com [prospecbio.com]
- 4. Why is albumin so important for eukaryotic cell culture? [sciprotech.com]
- 5. The Importance of High-Quality Human Serum Albumin (HSA) in Research and Diagnostics / Blog / Info`s | seamlessbio [seamlessbio.de]
- 6. Albumin and mammalian cell culture: implications for biotechnology applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Human serum albumin as the carrier to fabricate STING-activating peptide nanovaccine for antitumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 11. invitria.com [invitria.com]
Human Serum Albumin: A Versatile Vehicle for Targeted Drug Delivery
Application Notes & Protocols
Human Serum Albumin (HSA), the most abundant protein in human plasma, has emerged as a highly promising natural carrier for drug delivery.[1][2] Its inherent properties, including excellent biocompatibility, biodegradability, non-immunogenicity, and a long circulatory half-life of about 19 days, make it an ideal candidate for delivering a wide range of therapeutic agents.[3][4] HSA-based drug delivery systems can enhance the pharmacokinetic profiles of drugs, improve their solubility, and facilitate targeted delivery to diseased tissues, particularly tumors.[1][5]
This document provides an overview of the applications of HSA in drug delivery and detailed protocols for the preparation, characterization, and evaluation of HSA-based drug carriers.
Principles and Mechanisms of HSA-Mediated Drug Delivery
HSA-based drug delivery systems leverage both passive and active targeting mechanisms to accumulate drugs at the site of action.
Passive Targeting: The Enhanced Permeability and Retention (EPR) Effect
Solid tumors are characterized by leaky blood vessels and poor lymphatic drainage.[3][6] This "Enhanced Permeability and Retention (EPR) effect" allows macromolecules and nanoparticles, such as HSA-drug conjugates (typically larger than 40 kDa), to selectively accumulate in the tumor microenvironment.[5][6] This passive accumulation increases the local concentration of the therapeutic agent, enhancing its efficacy while minimizing systemic toxicity.[5] The EPR effect can be further augmented by agents that increase vascular permeability, such as nitric oxide donors.[3][7]
Active Targeting: Receptor-Mediated Uptake
HSA can also actively target tumor cells through receptor-mediated endocytosis. Two key receptors are involved in this process:
-
gp60 (Albondin): This 60 kDa glycoprotein is expressed on the surface of vascular endothelial cells.[8][9][10] Binding of albumin to gp60 triggers transcytosis, a process that transports albumin and its cargo across the endothelial barrier into the tumor interstitium.[8][9][11]
-
Secreted Protein Acidic and Rich in Cysteine (SPARC): This albumin-binding protein is overexpressed in the extracellular matrix of many tumors.[5][8][12] Once in the tumor interstitium, HSA-drug conjugates can bind to SPARC, leading to their retention and subsequent uptake by tumor cells.[5][8]
The following diagram illustrates the signaling pathway of HSA-drug conjugate uptake in the tumor microenvironment.
Applications of HSA in Drug Delivery
HSA is a versatile carrier for a variety of therapeutic agents, particularly in oncology.
-
Small-Molecule Drugs: HSA can be used to deliver hydrophobic small-molecule drugs, improving their solubility and circulation time.[1] A prominent example is Abraxane®, an albumin-bound nanoparticle formulation of paclitaxel, which is approved for the treatment of breast, lung, and pancreatic cancers.[5]
-
Inorganic Materials and Bioactive Ingredients: HSA can encapsulate inorganic nanoparticles or other bioactive compounds, enhancing their delivery and therapeutic effect.[1]
-
Targeted Delivery: The surface of HSA can be modified with targeting ligands, such as folic acid or peptides, to further enhance selective delivery to cancer cells overexpressing the corresponding receptors.[13][14]
Data Presentation: Properties of HSA-Based Nanoparticles
The physicochemical properties of HSA nanoparticles are critical for their in vivo performance. The following tables summarize typical characteristics reported in the literature.
Table 1: Physicochemical Properties of HSA-Drug Nanoparticles
| Drug | Preparation Method | Average Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Curcumin | Desolvation | 223.5 - 228.7 | -30.1 to -32.2 | - | 74.8 - 91.0 | [15] |
| Paclitaxel | Emulsion-Solvent Evaporation | 170.2 ± 1.4 | -17.4 ± 0.5 | - | ~82 | [16] |
| Rutin (with Folic Acid) | Desolvation | 21.70 ± 7.76 | - | - | - | [13] |
| Milrinone (with AT1 peptide) | Desolvation | 215.2 ± 4.7 | -28.8 ± 2.7 | - | - | [14] |
| Doxorubicin | Desolvation | 150 - 500 | - | - | 70 - 95 | [17] |
Table 2: In Vitro Drug Release from HSA Nanoparticles
| Drug | Release Conditions | Cumulative Release (%) | Time (hours) | Reference |
| Paclitaxel | PBS (pH 7.4), 37°C | 32.6 ± 5.1 | 48 | [16] |
| Milrinone | PBS, 37°C | ~75 | 24 | [14] |
| Doxorubicin | PBS (pH 5.0), 37°C | ~18 | 50 | [18] |
| Protocatechuic Acid | pH 6.5 | Effective Release | - | [19] |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and evaluation of HSA-drug nanoparticles. The diagram below outlines the general experimental workflow.
Protocol 1: Preparation of HSA Nanoparticles by Desolvation
This protocol describes the preparation of drug-loaded HSA nanoparticles using the desolvation method, a common technique for protein nanoparticle fabrication.[15][17][20]
Materials:
-
Human Serum Albumin (HSA)
-
Drug of interest
-
Deionized water
-
Ethanol or Acetone (desolvating agent)
-
Glutaraldehyde solution (8% v/v, cross-linker)
-
Sodium hydroxide (NaOH) solution (0.1 M) for pH adjustment
-
Magnetic stirrer and stir bar
-
Centrifuge
Procedure:
-
HSA Solution Preparation: Dissolve a specific amount of HSA (e.g., 100 mg) in deionized water (e.g., 2 mL).
-
pH Adjustment: Adjust the pH of the HSA solution to a desired value (e.g., 8.0) using 0.1 M NaOH.
-
Drug Incorporation:
-
Desolvation: Add the desolvating agent (ethanol or acetone) dropwise to the HSA-drug solution under continuous stirring (e.g., 500 rpm) at room temperature. The formation of an opalescent suspension indicates nanoparticle formation.[15]
-
Cross-linking: To stabilize the nanoparticles, add a specific volume of glutaraldehyde solution (e.g., 0.588 µL of 8% solution per mg of HSA) and continue stirring for 24 hours.[14][18]
-
Purification: Purify the nanoparticles by centrifugation to remove unreacted reagents, non-desolvated protein, and excess cross-linker. Wash the nanoparticle pellet with deionized water and resuspend for further analysis.
Protocol 2: Characterization of HSA Nanoparticles
2.1 Particle Size and Zeta Potential Analysis
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the nanoparticles, while electrophoretic light scattering is used to determine their surface charge (zeta potential).
-
Procedure:
-
Dilute the nanoparticle suspension in deionized water.
-
Analyze the sample using a Zetasizer or similar instrument to obtain the particle size distribution and zeta potential.[15]
-
2.2 Drug Loading and Encapsulation Efficiency
-
Principle: The amount of drug encapsulated in the nanoparticles is determined by measuring the concentration of the free, unencapsulated drug in the supernatant after centrifugation.
-
Procedure:
-
Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant.
-
Measure the concentration of the drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).[15][21]
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas[17]:
-
EE (%) = [(Total amount of drug - Amount of free drug in supernatant) / Total amount of drug] x 100
-
DL (%) = [Weight of drug in nanoparticles / Total weight of nanoparticles] x 100
-
-
Protocol 3: In Vitro Drug Release Study
This protocol assesses the release profile of the drug from the HSA nanoparticles over time.
Materials:
-
Drug-loaded HSA nanoparticles
-
Phosphate Buffered Saline (PBS) at different pH values (e.g., pH 7.4 for physiological conditions and pH 5.0 for the tumor microenvironment)
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Shaking water bath or incubator
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS (e.g., pH 7.4).[16]
-
Seal the nanoparticle dispersion in a dialysis bag.
-
Place the dialysis bag in a larger volume of PBS at the same pH.[18]
-
At predetermined time intervals, withdraw a sample from the external PBS medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.[14][22]
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol evaluates the cytotoxic effect of the drug-loaded HSA nanoparticles on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer)
-
Cell culture medium and supplements
-
Drug-loaded HSA nanoparticles, free drug solution, and empty nanoparticles (as controls)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of drug-loaded nanoparticles, free drug, and empty nanoparticles for a specified duration (e.g., 48 or 72 hours).[23][24]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a plate reader at a specific wavelength (e.g., 570 nm).
-
Cell Viability Calculation: Calculate the percentage of cell viability for each treatment group relative to untreated control cells. Plot cell viability versus drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[16]
Protocol 5: In Vivo Evaluation
For a comprehensive assessment, in vivo studies in animal models are crucial to evaluate the pharmacokinetics, biodistribution, and therapeutic efficacy of the HSA-drug delivery system.[25][26] These studies typically involve administering the formulation to tumor-bearing mice and monitoring tumor growth over time, as well as analyzing drug concentrations in plasma and various tissues.[25]
References
- 1. Human Serum Albumin Based Nanodrug Delivery Systems: Recent Advances and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijirt.org [ijirt.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijfmr.com [ijfmr.com]
- 5. Emerging Albumin-Binding Anticancer Drugs for Tumor-Targeted Drug Delivery: Current Understandings and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Enhanced Permeability and Retention (EPR) Effect: The Significance of the Concept and Methods to Enhance Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved anticancer effects of albumin-bound paclitaxel nanoparticle via augmentation of EPR effect and albumin-protein interactions using S-nitrosated human serum albumin dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GP60 and SPARC as albumin receptors: key targeted sites for the delivery of antitumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GP60 and SPARC as albumin receptors: key targeted sites for the delivery of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Albumin-based cancer therapeutics for intraperitoneal drug delivery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and characterization of peptide conjugated human serum albumin nanoparticles for targeted cardiac uptake and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation and characterization of albumin nanoparticles encapsulating curcumin intended for the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Albumin and functionalized albumin nanoparticles: production strategies, characterization, and target indications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. files.core.ac.uk [files.core.ac.uk]
- 22. Bovine serum albumin nanoparticles as controlled release carrier for local drug delivery to the inner ear - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Homocystamide Conjugates of Human Serum Albumin as a Platform to Prepare Bimodal Multidrug Delivery Systems for Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Evaluation of In Vivo Prepared Albumin-Drug Conjugate Using Immunoprecipitation Linked LC-MS Assay and Its Application to Mouse Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Application Notes: Protocols for Covalent Drug Conjugation to Human Serum Albumin
Introduction
Human Serum Albumin (HSA) is the most abundant protein in blood plasma and serves as a natural carrier for numerous endogenous and exogenous molecules.[1] Its remarkable properties, including a long circulatory half-life of approximately 19 days, excellent solubility, stability, and accumulation in tumor tissues due to the enhanced permeability and retention (EPR) effect, make it an ideal candidate for drug delivery.[2][3] Covalently conjugating therapeutic agents to HSA can significantly improve their pharmacokinetic profiles, enhance solubility, and enable targeted delivery.[3][4][5]
The primary strategies for covalent conjugation to HSA target specific amino acid residues. The most common approach is the site-specific modification of the single free thiol group on Cysteine-34 (Cys34).[3] An alternative method involves targeting the abundant primary amine groups on lysine residues.[6][7] This document provides detailed protocols for the most prevalent conjugation chemistries, methods for purification and characterization, and quantitative data to guide researchers in developing drug-HSA conjugates.
Key Conjugation Chemistries
Maleimide-Thiol Chemistry (Cysteine-Targeted)
This is the most widely used method for site-specific conjugation to HSA, targeting the unique, accessible thiol (-SH) group of the Cys34 residue.[3] The reaction involves the formation of a stable thioether bond between the maleimide group on the drug linker and the thiol group on Cys34.[8]
-
Advantages : Offers site-selective modification, leading to a homogeneous product with a well-defined drug-to-albumin ratio (DAR).[6]
-
Disadvantages : The resulting succinimide ring can be unstable in vivo and susceptible to a retro-Michael reaction, which cleaves the conjugate and releases the drug prematurely.[3][9][10]
-
Improved Approaches : Monobromomaleimides (MBMs) have been developed to form more stable conjugates. After the initial conjugation, the resulting thiomaleimide undergoes hydrolysis to form a stable maleamic acid, preventing retro-conjugation.[2][9][11]
N-hydroxysuccinimide (NHS) Ester Chemistry (Lysine-Targeted)
This method targets the primary amine (-NH2) groups present on the N-terminus and the side chains of HSA's 59 lysine residues. The NHS ester reacts with an unprotonated primary amine to form a stable and irreversible amide bond.[12][][14]
-
Advantages : The reaction is fast, efficient, and proceeds under mild aqueous conditions.[7][12]
-
Disadvantages : Due to the high abundance of lysine residues on the surface of HSA, this method results in a heterogeneous mixture of conjugates with varying DARs and conjugation sites, which can lead to inconsistent pharmacokinetics and efficacy.[5][6]
Click Chemistry
Click chemistry refers to a class of reactions that are highly efficient, selective, and bio-orthogonal (meaning they do not interfere with biological processes).[][16] For protein conjugation, strain-promoted azide-alkyne cycloaddition (SPAAC) is a common example. This involves engineering the protein or the drug with an azide or a strained alkyne group, which then "click" together with high specificity.
-
Advantages : Provides precise control over the conjugation site, leading to homogeneous products. The reaction is fast and can be performed under physiological conditions.[][17]
-
Disadvantages : Requires pre-modification of either the drug or albumin to introduce the necessary reactive handles (e.g., azide or alkyne).
Experimental Workflows and Signaling
Caption: Workflow for Maleimide-Thiol Conjugation of a Drug to HSA.
Caption: Reaction Mechanism for NHS Ester-Mediated Drug Conjugation to HSA Lysine Residues.
Caption: Overview of Common Strategies for Drug Conjugation to HSA.
Quantitative Data Summary
The efficiency and outcome of conjugation reactions are highly dependent on the specific conditions used. The following tables summarize typical parameters and results.
Table 1: Reaction Conditions for Common HSA Conjugation Chemistries
| Parameter | Maleimide-Thiol Chemistry | NHS Ester Chemistry |
|---|---|---|
| Target Residue | Cysteine-34 (Thiol) | Lysine (Primary Amine) |
| Reaction pH | 7.0 - 7.5[8][18] | 7.2 - 8.5[7][14] |
| Buffer System | Phosphate, HEPES, Tris (thiol-free)[8] | Phosphate, Borate, Bicarbonate[7] |
| Molar Excess of Drug | 10 - 20 fold[8][18] | 10 - 20 fold[19] |
| Reaction Time | 2 hours at RT or overnight at 4°C[8][18] | 30 - 120 minutes at RT or 4°C[] |
| Solvent for Drug | Anhydrous DMSO or DMF[7][8] | Anhydrous DMSO or DMF[7] |
Table 2: Characterization and Stability of Drug-HSA Conjugates
| Parameter | Method | Typical Results & Notes |
|---|---|---|
| Drug-to-Albumin Ratio (DAR) | UV-Vis Spectrophotometry[][21] | Simple method but requires distinct absorbance peaks for drug and protein. |
| Reversed-Phase HPLC (RP-HPLC)[21][22] | Separates light and heavy chains after reduction to calculate DAR. | |
| Mass Spectrometry (LC-MS)[21][22][23] | Provides accurate mass of the intact conjugate to determine DAR distribution. | |
| Purity | SDS-PAGE, Size Exclusion Chromatography | Assesses for aggregation, fragmentation, or presence of unconjugated HSA. |
| In Vitro Stability | Incubation in Plasma[10] | Maleimide conjugates can show instability; MBM conjugates are more stable.[2][10] |
| In Vivo Stability | Pharmacokinetic Studies in Animal Models[5] | Measures the half-life and clearance of the conjugate. |
Detailed Experimental Protocols
Protocol 1: Maleimide-Thiol Conjugation to Cys34 of HSA
This protocol describes the conjugation of a maleimide-functionalized drug to the single free cysteine residue of HSA.
Materials and Reagents:
-
Human Serum Albumin (HSA)
-
Maleimide-activated drug/linker
-
Reaction Buffer: 1x Phosphate-Buffered Saline (PBS), pH 7.2-7.5, degassed[8]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Optional: TCEP (tris(2-carboxyethyl)phosphine) for reduction of disulfide bonds[8]
-
Purification System: Gel filtration column (e.g., Sephadex G-25) or ultrafiltration device (10K MWCO)[18]
Procedure:
-
Prepare HSA Solution : Dissolve HSA in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[8]
-
Optional - Disulfide Bond Reduction : If the Cys34 residue is suspected to be oxidized (forming a disulfide bridge), add a 10-100x molar excess of TCEP to the HSA solution. Incubate for 20-30 minutes at room temperature under an inert gas atmosphere.[8]
-
Prepare Drug Stock Solution : Immediately before use, dissolve the maleimide-activated drug in anhydrous DMSO to create a 10 mM stock solution.[8]
-
Conjugation Reaction : While gently stirring the HSA solution, add the drug stock solution to achieve a 10-20x molar excess of the drug relative to HSA.[8][18]
-
Incubation : Protect the reaction mixture from light. Incubate for 2 hours at room temperature or overnight at 2-8°C.[8]
-
Purification : Separate the drug-HSA conjugate from the unreacted free drug.
-
Gel Filtration : Load the reaction mixture onto a Sephadex G-25 column pre-equilibrated with PBS. The first colored or UV-absorbing fraction to elute will be the conjugate.[18]
-
Ultrafiltration : Use a centrifugal filter device with a 10K molecular weight cutoff (MWCO) to wash away the smaller, unreacted drug molecules while retaining the larger conjugate.[18]
-
Characterization:
-
Determine DAR : Measure the absorbance of the purified conjugate at 280 nm (for HSA) and at the maximum absorbance wavelength (λmax) of the drug. Calculate the DAR using the Beer-Lambert law, correcting for the drug's absorbance at 280 nm.[] Alternatively, use LC-MS for a more precise measurement.[23]
Protocol 2: NHS Ester Conjugation to Lysine Residues of HSA
This protocol details the conjugation of an NHS ester-functionalized drug to the primary amines of HSA's lysine residues.
Materials and Reagents:
-
Human Serum Albumin (HSA)
-
NHS ester-activated drug/linker
-
Reaction Buffer: 50 mM Sodium Borate or 100 mM Carbonate buffer, pH 8.0-8.5.[7] Note : Avoid buffers containing primary amines like Tris or glycine.
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: 1 M Tris-HCl or Glycine, pH 7.4
-
Purification System: As described in Protocol 1.
Procedure:
-
Prepare HSA Solution : Dissolve HSA in the reaction buffer to a concentration of at least 2 mg/mL.[7]
-
Prepare Drug Stock Solution : Immediately before use, dissolve the NHS ester-activated drug in anhydrous DMSO to create a 10 mM stock solution.[7]
-
Conjugation Reaction : While gently stirring the HSA solution, add the drug stock solution to achieve a desired molar excess (a 10-20x excess is a common starting point).[19]
-
Incubation : Incubate the reaction mixture for 60 minutes at room temperature, protected from light.[7]
-
Quench Reaction (Optional) : To stop the reaction, add the quenching solution to a final concentration of 50-100 mM. Incubate for 10-15 minutes at room temperature.[7]
-
Purification : Purify the conjugate from unreacted drug and quenching reagents using gel filtration or ultrafiltration as described in Protocol 1.[18]
Characterization:
-
Determine DAR : Use UV-Vis spectrophotometry or LC-MS as described in Protocol 1 to determine the average number of drug molecules conjugated per HSA molecule.[][23] Due to the nature of lysine conjugation, the product will be a heterogeneous mixture.
Storage and Handling of Conjugates
For optimal results, use the purified conjugate immediately. If storage is necessary, the following conditions are recommended:
-
Short-term (up to 1 week) : Store the conjugate solution at 2-8°C, protected from light.[8]
-
Long-term (up to 1 year) : Add a stabilizer like 5-10 mg/mL BSA and a microbial inhibitor such as 0.01-0.03% sodium azide. For storage at -20°C, add glycerol to a final concentration of 50%. Always protect the solution from light.[18] The stability of the conjugate is critical and should be assessed for each specific drug-HSA pair.[10][24]
References
- 1. Interactive Association of Drugs Binding to Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimised approach to albumin–drug conjugates using monobromomaleimide-C-2 linkers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB00721K [pubs.rsc.org]
- 3. Albumin-based drug delivery: harnessing nature to cure disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of peptide conjugated human serum albumin nanoparticles for targeted cardiac uptake and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gaj-lab.bioengineering.illinois.edu [gaj-lab.bioengineering.illinois.edu]
- 6. Site-Specific Albumin-Selective Ligation to Human Serum Albumin under Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. A platform for efficient, thiol-stable conjugation to albumin's native single accessible cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of In Vivo Prepared Albumin-Drug Conjugate Using Immunoprecipitation Linked LC-MS Assay and Its Application to Mouse Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. nbinno.com [nbinno.com]
- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. glenresearch.com [glenresearch.com]
- 17. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biotium.com [biotium.com]
- 19. benchchem.com [benchchem.com]
- 21. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 22. agilent.com [agilent.com]
- 23. sciex.com [sciex.com]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Recombinant Human Serum Albumin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Recombinant human serum albumin (rHSA) is a critical biopharmaceutical product used in a wide range of therapeutic and research applications, including drug formulation, vaccine stabilization, and as a plasma volume expander.[1][2] The production of rHSA in various expression systems, such as the yeast Pichia pastoris and transgenic rice (Oryza sativa), offers a safe and sustainable alternative to plasma-derived human serum albumin (pHSA).[2][3][4] However, achieving high purity and yield of rHSA from these complex biological feedstocks presents a significant downstream processing challenge.[1][2]
These application notes provide an overview of common methods and detailed protocols for the purification of rHSA, focusing on multi-step chromatographic strategies. The protocols are designed to be adaptable to different expression systems and scales of production.
General Purification Strategy
A typical purification workflow for rHSA involves several stages, beginning with the clarification of the cell culture supernatant or plant extract, followed by a series of chromatography steps designed to capture, purify, and polish the final product. The choice and order of these steps are critical for removing host cell proteins (HCPs), pigments, polysaccharides, and other process-related impurities.[1][2][5]
A generalized workflow for rHSA purification is depicted below:
Caption: Generalized workflow for recombinant human serum albumin (rHSA) purification.
Data Summary: Comparison of rHSA Purification Strategies
The following tables summarize quantitative data from various published methods for rHSA purification, providing a comparative overview of their efficiencies.
Table 1: Purification of rHSA from Pichia pastoris
| Purification Steps | Purity (%) | Overall Recovery (%) | Reference |
| Aqueous Two-Phase System (ATPS) + Hydrophobic Interaction Chromatography (HIC) | 99.1 | 75.2 | [1] |
| Cation Exchange (Capto™ MMC) + HIC (Phenyl Sepharose™) + Affinity (Aminobutyl Sepharose™) | >99 (fulfills EP criteria) | 25-35 | [5] |
| Filtration + Cibacron Blue Affinity Chromatography | >96 | 58 | [6] |
| Partial Unfolding + Crystallization | Comparable to pHSA | Not specified | [2] |
| Three-step procedure (unspecified) | High purity | ~67 | [7] |
Table 2: Purification of rHSA from Transgenic Rice (Oryza sativa)
| Purification Steps | Purity (%) | Overall Recovery (%) | Reference |
| Anion Exchange (ANX Sepharose FF) + HIC (Butyl Sepharose HP) | 99 | 62.4 | [3][8] |
| Cation Exchange (Capto-MMC) + Anion Exchange (Q-Sepharose) + HIC (Phenyl-HP) | >99 | 45.57 ± 5.57 | [4] |
| Ion Exchange Chromatography (Q Sepharose FastFlow®) | >95 | 76 | [9] |
Experimental Protocols
This section provides detailed protocols for the key chromatographic techniques used in rHSA purification.
Protocol 1: Two-Step Purification of rHSA from Transgenic Rice
This protocol is adapted from a method that achieves high purity and recovery of rHSA expressed in transgenic rice seeds.[3][8]
1. Extraction and Clarification:
-
Mill transgenic rice seeds into a fine powder.
-
Resuspend the powder in 25 mM phosphate buffer (PBS), pH 8.0, at a 1:5 (w/v) ratio.
-
Stir for 2 hours to extract the crude protein.
-
Add 10 mM sodium caprylate as a stabilizer.
-
Heat the extract in a water bath at 68°C for 30 minutes.
-
Adjust the pH to 4.5 and incubate for 4 hours at room temperature to precipitate contaminant proteins.
-
Centrifuge to remove the precipitate and collect the supernatant containing rHSA.
-
Adjust the supernatant pH back to 8.0 before loading onto the chromatography column.
2. Anion Exchange Chromatography (Capture Step):
-
Equilibration Buffer: 25 mM PBS, pH 8.0.
-
Elution Buffer: 25 mM PBS with 150 mM NaCl, pH 8.0.
-
Pack a column with ANX Sepharose Fast Flow resin and equilibrate with at least 5 column volumes (CVs) of Equilibration Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with Equilibration Buffer until the UV absorbance at 280 nm returns to baseline.
-
Elute the bound rHSA with Elution Buffer.
-
Collect the fractions containing the eluted protein peak.
3. Hydrophobic Interaction Chromatography (Polishing Step):
-
Equilibration/Binding Buffer: 25 mM PBS with 1.2 M ammonium sulfate, pH 7.0.
-
Elution Buffer: 25 mM PBS, pH 7.0.
-
Pool the rHSA-containing fractions from the anion exchange step. Add ammonium sulfate to a final concentration of 1.2 M.
-
Pack a column with Butyl Sepharose HP resin and equilibrate with at least 5 CVs of Equilibration/Binding Buffer.
-
Load the sample onto the column.
-
Wash the column with Equilibration/Binding Buffer until the UV absorbance at 280 nm returns to baseline.
-
Elute the purified rHSA with a decreasing salt gradient or a step elution using the Elution Buffer.
-
Collect the fractions containing the purified rHSA.
Caption: Workflow for the two-step purification of rHSA from transgenic rice.
Protocol 2: Three-Step Purification of rHSA from Pichia pastoris Supernatant
This protocol is based on a multi-step chromatographic process for purifying rHSA from the cell culture supernatant of Pichia pastoris.[5]
1. Pre-treatment of Cell Culture Supernatant (CCS):
-
Thaw the frozen CCS.
-
Adjust the pH to 6.0.
-
Add 10 mM sodium caprylate as a stabilizer.
-
Heat the CCS at 68°C for 30 minutes to precipitate proteolytic enzymes and other impurities.[10]
-
Cool and centrifuge to remove the precipitate.
-
Adjust the pH of the supernatant to 4.5 for the capture step.
2. Cation Exchange Chromatography (Capture Step):
-
Resin: Capto™ MMC (a multimodal cation exchanger).[5]
-
Equilibration Buffer (Buffer A): 25 mM sodium acetate, pH 4.5.
-
Elution Buffer (Buffer B): 50 mM sodium phosphate, 0.1 M NaCl, 10 mM sodium caprylate, pH 7.0.
-
Pack a column with Capto™ MMC resin and equilibrate with Buffer A.
-
Load the pre-treated and pH-adjusted CCS onto the column.
-
Wash the column with Buffer A.
-
Elute the bound rHSA with Buffer B.
-
Collect the rHSA-containing fractions.
3. Hydrophobic Interaction Chromatography (Intermediate Step):
-
Resin: Phenyl Sepharose™ 6 Fast Flow.[5]
-
Equilibration Buffer: To be determined based on the salt concentration of the eluate from the previous step, typically a high salt buffer.
-
Elution Buffer: A low salt buffer.
-
Pool the fractions from the cation exchange step. Adjust the salt concentration to promote binding to the HIC resin (e.g., by adding ammonium sulfate).
-
Equilibrate the Phenyl Sepharose™ column with the high salt buffer.
-
Load the sample.
-
Wash the column with the high salt buffer.
-
Elute with a decreasing salt gradient to separate rHSA from more hydrophobic impurities.
4. Affinity Chromatography (Polishing Step):
-
Resin: Aminobutyl Sepharose™ 6 FF.[5]
-
Equilibration Buffer (Buffer C): 50 mM sodium phosphate, 0.1 M NaCl, pH 6.0.
-
Elution Buffer (Buffer D): 50 mM sodium phosphate, 0.2 M NaCl, pH 6.0.
-
Pool the rHSA fractions from the HIC step and buffer exchange into Equilibration Buffer C if necessary.
-
Equilibrate the Aminobutyl Sepharose™ column with Buffer C.
-
Load the sample.
-
Wash the column with Buffer C.
-
Elute the final purified rHSA with Buffer D.
Caption: Workflow for the three-step purification of rHSA from Pichia pastoris.
Concluding Remarks
The purification of recombinant human serum albumin is a multi-faceted process that requires careful optimization of each step to achieve the desired purity and yield. The protocols outlined in these application notes provide a solid foundation for developing a robust and scalable purification process for rHSA from different expression systems. The choice of a specific purification strategy will depend on the expression host, the initial purity of the feedstock, and the desired final product quality attributes. Further optimization of buffer conditions, resin selection, and process parameters may be necessary to meet specific manufacturing requirements.
References
- 1. Extraction and purification of recombinant human serum albumin from Pichia pastoris broths using aqueous two-phase system combined with hydrophobic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel purification procedure for recombinant human serum albumin expressed in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression and purification of recombinant human serum albumin from selectively terminable transgenic rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. tandfonline.com [tandfonline.com]
- 6. High level expression and purification of recombinant human serum albumin in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medium optimization for high yield production of human serum albumin in Pichia pastoris and its efficient purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression and purification of recombinant human serum albumin from selectively terminable transgenic rice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. krex.k-state.edu [krex.k-state.edu]
- 10. tandfonline.com [tandfonline.com]
Application of Human Serum Albumin (HSA) in Vaccine Formulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Serum Albumin (HSA), the most abundant protein in human plasma, is a critical excipient in the formulation of a variety of biopharmaceuticals, including vaccines. Its biocompatibility, biodegradability, and non-immunogenic nature make it an ideal component for stabilizing sensitive biological antigens and enhancing vaccine efficacy. In vaccine formulations, HSA primarily serves as a stabilizer, a carrier or delivery vehicle, and can contribute to the overall immunogenicity of the vaccine, often in synergy with traditional adjuvants.
This document provides a detailed overview of the applications of HSA in vaccine development, presents quantitative data from relevant studies, and offers standardized protocols for key experiments to evaluate HSA-containing vaccine formulations.
Key Applications of HSA in Vaccine Formulations
-
Stabilizer: HSA is widely used to protect vaccine antigens from degradation caused by physical and chemical stresses during manufacturing, storage, and administration.[1] It prevents the aggregation of viral and protein antigens, non-specific adsorption to container surfaces, and damage from oxidation.[2] This stabilizing effect is crucial for maintaining the potency and extending the shelf-life of both live-attenuated and subunit vaccines.[1]
-
Carrier/Delivery Vehicle: HSA can be utilized as a carrier for vaccine antigens, particularly for peptide and subunit vaccines which may have low immunogenicity on their own. By conjugating or co-formulating antigens with HSA, their uptake by antigen-presenting cells (APCs) can be enhanced, leading to a more robust immune response. This is particularly relevant in the development of novel vaccine platforms, such as nanovaccines.
-
Enhancer of Immunogenicity: While not a classical adjuvant, HSA can enhance the immunogenicity of vaccines. By stabilizing the antigen and facilitating its delivery to APCs, HSA can work synergistically with co-formulated adjuvants to elicit a stronger and more durable immune response.[3][4][5]
Data Presentation: HSA in Vaccine Formulations
The following tables summarize quantitative data from studies utilizing HSA or recombinant HSA (rHSA) in vaccine formulations.
| Vaccine Type | Antigen | HSA/rHSA Concentration | Key Findings | Reference |
| Live-Attenuated Virus (LAV) | Dengue Virus | 1% rHSA (in combination with trehalose and a pluronic polymer) | Significantly enhanced thermal stability of the liquid formulation. | [6] |
| Live-Attenuated Influenza Vaccine (LAIV) | Influenza A (H1N1) and B strains | 0.5% rHSA (in combination with 1% arginine) | Provided storage stability for one year at 2-8 °C. | [7] |
| Subunit | Influenza M2e protein | M2e fused to HSA | Induced strong anti-M2e specific humoral immune responses and protection against lethal viral challenge in mice. | [5] |
| Nanovaccine | Tumor Antigenic Peptides | HSA-Manganese Dioxide Nanoparticles | Improved stability and immunogenicity of peptides, and facilitated their uptake by dendritic cells. |
| Vaccine Product | Manufacturer | HSA Content | Role of HSA | Reference |
| M-M-R® II (Measles, Mumps, and Rubella Virus Vaccine Live) | Merck | ≤0.3 mg per dose (historically, now replaced with rHSA) | Stabilizer | |
| Varilrix™ (Varicella Virus Vaccine Live) | GlaxoSmithKline | Present in the licensed formulation | Stabilizer | [8] |
Experimental Protocols
Detailed methodologies for key experiments to characterize HSA-containing vaccine formulations are provided below.
Protocol 1: Determination of Viral Titer by Plaque Assay
This protocol is used to quantify the concentration of infectious virus particles in a sample.
Materials:
-
Confluent monolayer of appropriate host cells in 6-well plates
-
Virus sample and its serial dilutions
-
Growth medium and overlay medium (containing agar or methylcellulose)
-
Phosphate-Buffered Saline (PBS)
-
Crystal violet solution for staining
-
Incubator (37°C, 5% CO2)
Procedure:
-
Grow host cells to a confluent monolayer in 6-well plates.
-
Prepare 10-fold serial dilutions of the virus sample in growth medium.
-
Remove the growth medium from the cell monolayers and wash with PBS.
-
Infect the cells by adding 0.2 mL of each viral dilution to duplicate wells.
-
Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Remove the inoculum and gently wash the monolayers with PBS.
-
Overlay the cells with 2 mL of overlay medium.
-
Incubate the plates at 37°C in a CO2 incubator for a duration appropriate for the specific virus to form visible plaques (typically 2-14 days).
-
After incubation, fix the cells and stain with crystal violet solution.
-
Count the number of plaques in wells that have between 10 and 100 plaques.
-
Calculate the viral titer in Plaque Forming Units per milliliter (PFU/mL) using the following formula: Titer (PFU/mL) = (Average number of plaques) / (Dilution factor × Volume of inoculum in mL)[9]
Protocol 2: Assessment of Immunogenicity by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol measures the antigen-specific antibody response in the serum of vaccinated subjects.
Materials:
-
96-well ELISA plates
-
Coating antigen (the vaccine antigen)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS with 0.05% Tween-20 (PBST))
-
Serum samples from vaccinated and control subjects
-
Horseradish peroxidase (HRP)-conjugated anti-species IgG secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with the coating antigen diluted in coating buffer (e.g., 1-10 µg/mL) and incubate overnight at 4°C.
-
Wash the plate three times with PBST.
-
Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.[10]
-
Wash the plate three times with PBST.
-
Prepare serial dilutions of the serum samples in blocking buffer.
-
Add 100 µL of each serum dilution to the appropriate wells and incubate for 2 hours at room temperature.
-
Wash the plate five times with PBST.
-
Add 100 µL of HRP-conjugated secondary antibody diluted in blocking buffer to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a plate reader.
-
The antibody titer is typically determined as the reciprocal of the highest serum dilution that gives a positive signal (e.g., an absorbance value 2-3 times that of the negative control).
Protocol 3: Evaluation of Thermal Stability
This protocol assesses the stability of a liquid vaccine formulation at elevated temperatures.
Materials:
-
Vaccine formulation samples
-
Water baths or incubators set at desired stress temperatures (e.g., 25°C, 37°C) and control temperature (e.g., 4°C).
-
Assay for measuring vaccine potency (e.g., viral titer assay, antigen content by ELISA).
Procedure:
-
Aliquot the vaccine formulation into multiple vials.
-
Place the vials at the different temperatures (e.g., 4°C, 25°C, and 37°C).[6]
-
At predetermined time points (e.g., 0, 1, 3, 7, 14, and 28 days), remove a vial from each temperature.
-
Measure the potency of the vaccine in the removed vials using a validated assay.
-
Plot the remaining potency (e.g., as a percentage of the initial potency or log10 reduction in viral titer) against time for each temperature.
-
Determine the rate of potency loss at each temperature. A stable formulation will exhibit minimal loss of potency over time, especially at elevated temperatures.[7]
Protocol 4: Hemagglutination Inhibition (HAI) Assay for Influenza Vaccines
This assay measures the functional antibodies that inhibit the agglutination of red blood cells by the influenza virus.
Materials:
-
Influenza virus antigen
-
Receptor-Destroying Enzyme (RDE)
-
Serum samples
-
Phosphate-Buffered Saline (PBS)
-
Red blood cells (RBCs), typically from turkey or chicken, at a 0.5% concentration
-
V-bottom 96-well microtiter plates
Procedure:
-
Serum Treatment: Treat serum samples with RDE to remove non-specific inhibitors. Inactivate the RDE by heating at 56°C for 30 minutes.[11]
-
Antigen Titration (HA Assay):
-
Perform a 2-fold serial dilution of the influenza virus antigen in PBS in a 96-well plate.
-
Add 50 µL of 0.5% RBCs to each well and incubate at room temperature for 30 minutes.
-
The Hemagglutination (HA) titer is the reciprocal of the highest dilution of the virus that causes complete agglutination.
-
For the HAI assay, use 4 HA units of the virus.
-
-
HAI Assay:
-
Prepare 2-fold serial dilutions of the RDE-treated serum samples in PBS in a 96-well plate (starting at a 1:10 dilution).[11]
-
Add 25 µL of the standardized virus (4 HA units) to each well containing the diluted serum.
-
Incubate at room temperature for 30 minutes.
-
Add 50 µL of 0.5% RBCs to each well and incubate at room temperature for 30-60 minutes.
-
The HAI titer is the reciprocal of the highest dilution of serum that completely inhibits hemagglutination (observed as a button of RBCs at the bottom of the well).[12]
-
Visualizations
Caption: Workflow for the characterization of HSA-containing vaccines.
Caption: Mechanism of HSA-mediated vaccine antigen stabilization.
Caption: HSA as a carrier enhances antigen presentation and immunogenicity.
References
- 1. Excipient Provides Improved Performance And Stability In Vaccine Development And Final Formulations [cellandgene.com]
- 2. Qualification of the Hemagglutination Inhibition Assay in Support of Pandemic Influenza Vaccine Licensure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boosting HSA Vaccination with Jujube Powder Modulating Gut Microbiota Favorable for Arginine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vaccine Potentiation by Combination Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protection against influenza A virus by vaccination with a recombinant fusion protein linking influenza M2e to human serum albumin (HSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel formulations enhance the thermal stability of live-attenuated flavivirus vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a stable liquid formulation of live attenuated influenza vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of a Plaque Assay to Determine the Titer of a Recombinant Live-Attenuated Viral Vaccine for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization and validation of an ELISA assay for the determination of antibody responses to CN54gp140 and AIDSVAX BE for use in the Phase IIb PrEPVacc vaccine trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols: Human Serum Albumin (HSA) Nanoparticles for Cancer Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human serum albumin (HSA), the most abundant protein in human plasma, has emerged as a highly versatile and promising biomaterial for the development of nanocarriers in cancer therapy.[1][2] HSA-based nanoparticles offer a multitude of advantages, including excellent biocompatibility, biodegradability, a favorable toxicological profile, and non-immunogenicity.[1][3][4] Their unique structural properties allow for the encapsulation of a wide range of therapeutic agents, enhancing drug solubility, stability, and circulation half-life.[3][5]
The clinical success of nab-paclitaxel (Abraxane®), an albumin-nanoparticle formulation of paclitaxel approved for treating breast, lung, and pancreatic cancers, has underscored the significant potential of this platform.[6][7][8] HSA nanoparticles can exploit natural biological pathways to preferentially accumulate in tumor tissues, offering a mechanism for targeted drug delivery that can improve therapeutic efficacy while minimizing off-target side effects.[3][4]
This document provides an overview of the mechanisms, applications, and detailed protocols for the preparation and characterization of HSA nanoparticles for cancer therapy.
Mechanism of Action and Tumor Targeting
The efficacy of HSA nanoparticles in cancer therapy is largely attributed to their ability to effectively navigate the biological environment and accumulate at the tumor site through several key mechanisms.
-
Enhanced Permeability and Retention (EPR) Effect: Tumor tissues are characterized by leaky blood vessels and poor lymphatic drainage. Nanoparticles, typically within a specific size range (50-200 nm), can extravasate through these fenestrations and are subsequently retained in the tumor interstitium, leading to passive accumulation.[1][3]
-
Receptor-Mediated Transcytosis: HSA nanoparticles actively engage with specific receptors on the surface of endothelial cells to facilitate their transport from the bloodstream into the tumor tissue.[4]
-
gp60 Receptor (Albondin): HSA binds to the gp60 receptor on endothelial cells, activating the caveolin-1 pathway, which results in the formation of vesicles (caveolae) that transport the nanoparticles across the endothelial barrier.[3][6][9] This process, known as transcytosis, significantly enhances the delivery of the therapeutic payload to the tumor microenvironment.
-
SPARC (Secreted Protein, Acidic and Rich in Cysteine): Once in the tumor interstitium, albumin can bind to SPARC, a protein often overexpressed by various cancer cells.[3][9][10] This interaction helps to concentrate the nanoparticles within the tumor, further enhancing drug accumulation and uptake by cancer cells.[11][12]
-
-
Overcoming Drug Resistance: By delivering drugs via an endocytic pathway, HSA nanoparticles can bypass drug efflux pumps, such as P-glycoprotein (P-gp), which are a common cause of multidrug resistance in cancer cells.[4][13]
Applications and Quantitative Data
HSA nanoparticles have been successfully used to deliver a variety of anticancer agents, including paclitaxel, doxorubicin, rutin, and noscapine, to treat numerous cancer types such as breast, colon, and pancreatic cancer.[6][14][15][16]
Table 1: Physicochemical and Drug Loading Characteristics of HSA Nanoparticle Formulations
| Drug Payload | Preparation Method | Particle Size (nm) | Drug Loading / Encapsulation Efficiency | Reference |
| Rutin (with Folic Acid) | Desolvation | < 100 | Not Specified | [14] |
| Doxorubicin (with IONP) | Self-assembly | ~50 | 0.5 mg Dox per 10 mg HSA | [6] |
| Noscapine | pH-Coacervation | 150 - 300 | 85% - 96% | [16] |
| Platinum(II) Agent | Desolvation | ~85 | Not Specified | [10] |
| Doxorubicin | Desolvation | 460 - 500 | Not Specified | [13] |
Table 2: Efficacy of HSA Nanoparticle Formulations in Cancer Models
| Formulation | Cancer Model | Key Finding | Reference |
| (HSA-FA):Ru NPs | HT-29 colon adenocarcinoma cells | Significantly reduced cell viability compared to healthy cells.[14] | [14] |
| D-HINPs (Dox-HSA-IONP) | 4T1 murine breast cancer xenograft | Tumor uptake of 3.03 ± 1.56 %ID/g at 4h, outperforming free Dox and Doxil.[6] | [6] |
| Noscapine-HSA NPs | SK-BR-3 breast cancer cells | Demonstrated effective anticancer activity and controlled slow release.[16] | [16] |
| HSA-His242-Pt-Dp44mT NPs | Human osteosarcoma xenograft | Achieved a 73.9% tumor inhibition rate, superior to the free Pt agent.[10] | [10] |
| Doxorubicin-HSA NPs | Drug-resistant neuroblastoma cells | Overcame ABCB1-mediated drug efflux, re-sensitizing resistant cells.[13] | [13] |
Experimental Protocols
The following protocols provide generalized methodologies for the synthesis and characterization of drug-loaded HSA nanoparticles based on common laboratory practices.
Protocol 1: Preparation of HSA Nanoparticles by Desolvation
The desolvation technique is the most widely used method for preparing HSA nanoparticles.[17] It involves the controlled precipitation of albumin from an aqueous solution by the addition of a miscible organic solvent.
Materials:
-
Human Serum Albumin (HSA) powder
-
Purified water or 10 mM NaCl solution
-
Ethanol (or other suitable desolvating agent)
-
Glutaraldehyde solution (e.g., 8% w/v) or other cross-linking agent
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M or 1 M) for pH adjustment
-
Magnetic stirrer and stir bar
Procedure:
-
HSA Solution Preparation: Dissolve a defined amount of HSA (e.g., 50-200 mg) in 2 mL of purified water or NaCl solution.[17]
-
pH Adjustment: Under constant stirring (e.g., 550 rpm), adjust the pH of the HSA solution to a value between 8.0 and 9.0 using NaOH solution.[14][17] The pH is a critical parameter influencing the final particle size.[17][18]
-
Desolvation: Add ethanol dropwise (e.g., at a rate of 1 mL/min) to the stirring HSA solution at room temperature.[14][16] Continue adding ethanol until the solution becomes visibly turbid, indicating the formation of nanoparticles. The ratio of solvent to HSA solution is a key factor affecting particle size.[17]
-
Cross-linking: To stabilize the newly formed nanoparticles, add a specific volume of glutaraldehyde solution.[16][17] Allow the cross-linking reaction to proceed under continuous stirring for a defined period, typically ranging from 2 to 24 hours.[10][17]
-
Purification: Purify the nanoparticle suspension to remove the organic solvent, unreacted cross-linker, and non-incorporated HSA. This is typically achieved by repeated cycles of centrifugation (e.g., 17,000 x g for 20 minutes) followed by redispersion of the nanoparticle pellet in purified water or a suitable buffer.[10]
Protocol 2: Drug Loading into HSA Nanoparticles
Drugs can be loaded into HSA nanoparticles either by incorporation during the nanoparticle formation process (coacervation) or by adsorption onto pre-formed nanoparticles.
Procedure (Coacervation Method):
-
Follow Step 1 of Protocol 1 to prepare the aqueous HSA solution.
-
Drug Incubation: Add the drug (e.g., noscapine at a concentration of 5–30 mg/mL) to the HSA solution.[16] Incubate the mixture for a period of 4-8 hours at room temperature with stirring to allow for binding of the drug to the albumin.[16]
-
Proceed with Steps 2 through 5 of Protocol 1 to form and purify the drug-loaded nanoparticles.
Protocol 3: Characterization of HSA Nanoparticles
Thorough characterization is essential to ensure the quality, stability, and efficacy of the nanoparticle formulation.
-
Particle Size and Morphology:
-
Dynamic Light Scattering (DLS): Used to determine the average hydrodynamic diameter and size distribution (polydispersity index) of the nanoparticles in suspension.
-
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM): These techniques are used to visualize the morphology (e.g., spherical shape) and surface characteristics of the dried nanoparticles.[10][14]
-
-
Drug Loading and Encapsulation Efficiency:
-
After purification, lyse a known amount of drug-loaded nanoparticles to release the encapsulated drug.
-
Quantify the amount of drug using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Encapsulation Efficiency (%EE) is calculated as: (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Drug Loading (%DL) is calculated as: (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Conclusion
HSA nanoparticles represent a clinically validated and highly promising platform for targeted cancer therapy. Their inherent biocompatibility and ability to leverage specific biological transport pathways allow for enhanced drug accumulation in tumors, leading to improved efficacy and potentially reduced systemic toxicity.[1][4] The preparation methods, particularly desolvation, are well-established and can be optimized to control particle characteristics.[17] Further research focusing on surface functionalization for even greater targeting specificity and the development of stimuli-responsive systems will continue to advance the clinical utility of this versatile nanocarrier.[3][14]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Recent Advancements in Serum Albumin-Based Nanovehicles Toward Potential Cancer Diagnosis and Therapy [frontiersin.org]
- 4. Albumin-based nanoparticles: a promising strategy to overcome cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serum Albumin Nanoparticles: Problems and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSA Coated Iron Oxide Nanoparticles as Drug Delivery Vehicles for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Albumin Nanoparticles in Cancer Therapeutics: Clinical Status, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Trend of albumin nanoparticles in oncology: a bibliometric analysis of research progress and prospects [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. nab-Paclitaxel mechanisms of action and delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BJNANO - Doxorubicin-loaded human serum albumin nanoparticles overcome transporter-mediated drug resistance in drug-adapted cancer cells [beilstein-journals.org]
- 14. mdpi.com [mdpi.com]
- 15. cancerresearchuk.org [cancerresearchuk.org]
- 16. Human serum albumin nanoparticles as an efficient noscapine drug delivery system for potential use in breast cancer: preparation and in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. globalsciencebooks.info [globalsciencebooks.info]
- 18. worldscientific.com [worldscientific.com]
Application Notes and Protocols for Studying Protein-Drug Binding with Human Serum Albumin (HSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Serum Albumin (HSA) is the most abundant protein in human plasma and plays a crucial role in the transport and disposition of numerous endogenous and exogenous compounds, including a wide variety of drugs.[1][2][3] The extent of drug binding to HSA significantly influences a drug's pharmacokinetic and pharmacodynamic properties, such as its distribution, metabolism, excretion, and ultimately, its therapeutic efficacy and potential for toxicity.[3][4] Therefore, a thorough characterization of drug-HSA binding is a critical step in the drug discovery and development process.[1][2][5]
These application notes provide an overview of key biophysical and computational techniques used to investigate the interactions between drugs and HSA. Detailed protocols for selected methods are also included to guide researchers in their experimental design and execution.
I. Biophysical Techniques for Characterizing Drug-HSA Interactions
A variety of biophysical techniques are employed to measure the binding affinity, stoichiometry, and thermodynamics of drug-HSA interactions.[1][2] The choice of technique often depends on the specific information required, the properties of the drug molecule, and the available instrumentation.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[6][7] It allows for the determination of the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n). From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, offering insights into the forces driving the binding process.[6][7][8]
Quantitative Data Summary: Thermodynamic Parameters of Drug-HSA Binding Determined by ITC
| Drug | Binding Site | Ka (M-1) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | Stoichiometry (n) | Reference |
| Indomethacin | Subdomain IIA | 9.12 x 103 | - | - | -22.59 kJ/mol | - | [8] |
| Galantamine | Sudlow's Site I | - | - | - | - | - | [7] |
| Ibuprofen | Site II | - | large negative | - | - | - | [6] |
| Warfarin | Site I | - | small negative | - | - | - | [6] |
Note: The table is populated with representative data from the search results. A comprehensive literature search would be required to fill in all values for a specific set of drugs.
Experimental Protocol: Isothermal Titration Calorimetry
-
Sample Preparation:
-
Prepare a solution of HSA (typically in the micromolar range, e.g., 0.21 mM) in a suitable buffer (e.g., phosphate buffer, pH 7.4).[6][8]
-
Prepare a concentrated solution of the drug (typically in the millimolar range, e.g., 21 mM) in the same buffer.[8] Ensure the drug is fully dissolved.
-
Degas both solutions to prevent bubble formation during the experiment.
-
-
Instrument Setup:
-
Titration:
-
Perform a series of small, sequential injections of the drug solution into the HSA solution while monitoring the heat changes.[9]
-
Allow the system to reach equilibrium between injections.
-
-
Data Analysis:
Experimental Workflow: Isothermal Titration Calorimetry
Caption: Workflow for ITC experiments to determine drug-HSA binding thermodynamics.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique widely used to study drug-HSA interactions.[10][11] HSA contains a single tryptophan residue (Trp-214) located in a hydrophobic pocket in subdomain IIA, which serves as an intrinsic fluorophore.[12][13] The binding of a drug near this residue can lead to quenching of the tryptophan fluorescence, and this change can be used to determine binding parameters.[10][11][13]
Quantitative Data Summary: Binding Parameters from Fluorescence Quenching
| Drug | Ka (L·mol-1) at 298.15 K | Number of Binding Sites (n) | Quenching Mechanism | Reference |
| 9-Hydroxyphenanthrene | 1.28 x 105 | ~1 | Mixed static and dynamic | [11] |
| Pheophytin | ~104 | - | - | [13] |
| Hispidin | - | - | Static | [14] |
Note: This table provides examples of data obtained from fluorescence spectroscopy studies.
Experimental Protocol: Fluorescence Quenching Assay
-
Sample Preparation:
-
Prepare a stock solution of HSA (e.g., 1.0 x 10-5 mol·L-1) in a suitable buffer (e.g., PBS, pH 7.4).[13]
-
Prepare a stock solution of the drug in an appropriate solvent.
-
Prepare a series of solutions with a fixed concentration of HSA and increasing concentrations of the drug.
-
-
Spectroscopic Measurement:
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect if necessary.
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism.[14]
-
For static quenching, use the modified Stern-Volmer equation or Scatchard analysis to calculate the binding constant (Ka) and the number of binding sites (n).[10]
-
Logical Relationship: Fluorescence Quenching Analysis
Caption: Decision process for analyzing fluorescence quenching data.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the binding of an analyte (drug) to a ligand (HSA) immobilized on a sensor surface in real-time.[4][12] It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).[15]
Quantitative Data Summary: Kinetic and Affinity Constants from SPR
| Drug | KD (μM) | ka (M-1s-1) | kd (s-1) | Reference |
| Warfarin | 3.7 ± 1.2 (at 25°C) | - | 1.2 (at 25°C) | [16] |
Note: This table illustrates the type of quantitative data obtainable from SPR analysis.
Experimental Protocol: Surface Plasmon Resonance
-
Sensor Chip Preparation:
-
Immobilize HSA onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Prepare a series of drug solutions at different concentrations in a running buffer.
-
Inject the drug solutions over the HSA-immobilized surface and a reference surface (without HSA).
-
Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of the drug to HSA.[5]
-
After the association phase, flow running buffer over the surface to monitor the dissociation of the drug-HSA complex.
-
-
Data Analysis:
-
Subtract the reference surface signal from the HSA-immobilized surface signal to obtain the specific binding sensorgram.
-
Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd.
-
Calculate KD from the ratio of kd to ka. Alternatively, KD can be determined from a steady-state affinity analysis.[15]
-
Experimental Workflow: Surface Plasmon Resonance
Caption: Workflow for SPR analysis of drug-HSA kinetics and affinity.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess conformational changes in the secondary and tertiary structure of HSA upon drug binding.[12][17][18] Changes in the far-UV CD spectrum (190-250 nm) indicate alterations in the protein's secondary structure (e.g., α-helix content), while changes in the near-UV CD spectrum (250-320 nm) reflect changes in the environment of aromatic amino acid residues and thus provide information about the tertiary structure.[19]
Experimental Protocol: Circular Dichroism Spectroscopy
-
Sample Preparation:
-
Prepare solutions of HSA and drug-HSA complexes at known concentrations in a suitable buffer that does not have a high absorbance in the UV region.
-
-
Spectroscopic Measurement:
-
For secondary structure analysis, record the far-UV CD spectra of HSA in the absence and presence of the drug.
-
For tertiary structure analysis, record the near-UV CD spectra under the same conditions.
-
Subtract the buffer baseline from all spectra.
-
-
Data Analysis:
II. Separation-Based Techniques
High-Performance Affinity Chromatography (HPAC)
HPAC utilizes a stationary phase where HSA is immobilized to a support material.[20][21][22] This technique can be used to determine binding affinities and to study competitive binding between different drugs.[20][22] Methods like frontal analysis and zonal elution are employed to measure drug-protein interactions.[20][21][23]
Experimental Protocol: HPAC for Binding Affinity
-
Column Preparation:
-
Use a commercially available or in-house prepared column with immobilized HSA.
-
-
Frontal Analysis:
-
Continuously infuse a drug solution of a known concentration through the HSA column until the concentration of the drug eluting from the column is equal to the infused concentration (breakthrough).[21][23]
-
The volume of solution required to reach the breakthrough point is used to calculate the amount of bound drug and subsequently the binding affinity.
-
-
Zonal Elution:
-
Inject a small plug of the drug onto the column and elute with a mobile phase.
-
The retention time of the drug is related to its affinity for the immobilized HSA. Competition studies can be performed by adding a competing agent to the mobile phase.[22]
-
-
Data Analysis:
-
For frontal analysis, calculate the number of binding sites and the association constant from the breakthrough curve.[21]
-
For zonal elution, the retention factor can be used to determine the binding constant.
-
III. Computational Methods
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a drug molecule when bound to a protein target.[1][2][24] It is used to identify potential binding sites on HSA, predict the binding affinity, and understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the drug-HSA complex.[7][24]
Protocol: Molecular Docking
-
Preparation of Protein and Ligand Structures:
-
Docking Simulation:
-
Analysis of Results:
Logical Relationship: Drug-HSA Binding Characterization Strategy
References
- 1. Computational Modeling of the Interactions of Drugs with Human Serum Albumin (HSA) [scielo.org.mx]
- 2. Computational Modeling of the Interactions of Drugs with Human Serum Albumin (HSA) [scielo.org.mx]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Use of a Surface Plasmon Resonance Method To Investigate Antibiotic and Plasma Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. Thermodynamic characterization of drug binding to human serum albumin by isothermal titration microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of the Interactions between Human Serum Albumin (HSA) and Non-Steroidal Anti-Inflammatory (NSAIDs) Drugs by Multiwavelength Molecular Fluorescence, Structural and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence and Docking Studies of the Interaction between Human Serum Albumin and Pheophytin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. High-resolution and high-throughput protocols for measuring drug/human serum albumin interactions using BIACORE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Conformational study of human serum albumin in pre-denaturation temperatures by differential scanning calorimetry, circular dichroism and UV spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oxidative stress induced conformational changes of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. High-Performance Affinity Chromatography: Applications in Drug-Protein Binding Studies and Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analysis of Drug-Protein Binding using On-Line Immunoextraction and High-Performance Affinity Microcolumns: Studies with Normal and Glycated Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analysis of Biological Interactions by Affinity Chromatography: Clinical and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Computational Analysis of Interactions Between Drugs and Human Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Human Serum Albumin (hsa62) as a Stabilizer for Enzymes and Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Serum Albumin (HSA), commercially available under product codes such as hsa62, is the most abundant protein in human plasma. Its natural physiological functions include the transport of a wide variety of endogenous and exogenous substances and the maintenance of plasma oncotic pressure.[1][2] In the realm of biotechnology and pharmaceuticals, HSA is widely employed as a versatile excipient to stabilize therapeutic proteins and enzymes.[1] Its stabilizing properties stem from its ability to mitigate several common pathways of protein degradation, including surface adsorption, aggregation, and oxidation.[1][3] These application notes provide a comprehensive overview of the mechanisms of action, quantitative effects, and detailed protocols for using HSA as a stabilizer in research and drug development settings.
Mechanisms of Stabilization by Human Serum Albumin
Human Serum Albumin employs a multi-pronged approach to stabilize other proteins and enzymes in solution:
-
Prevention of Surface Adsorption: Proteins, particularly at low concentrations, are prone to adsorbing to the surfaces of storage vessels (e.g., glass vials) and processing equipment.[1][3] This can lead to a significant loss of the active protein and potentially induce denaturation. HSA, being surface-active itself, competitively adsorbs to these surfaces, thereby creating a protein-repellent layer that prevents the adsorption of the target therapeutic protein.[3]
-
Inhibition of Aggregation: Protein aggregation is a major degradation pathway that can lead to loss of function and immunogenicity.[4] HSA can inhibit aggregation through several mechanisms. At high concentrations, it can exert a "macromolecular crowding" effect, which favors the more compact, native state of the target protein.[5] Additionally, HSA can interact with aggregation-prone intermediates, preventing them from forming larger, insoluble aggregates.[3]
-
Antioxidant Activity: Oxidation of amino acid residues, particularly methionine and cysteine, can compromise the structure and function of a protein. HSA possesses antioxidant properties, in part due to its free thiol group on cysteine-34, which can scavenge reactive oxygen species.[6] By acting as a sacrificial antioxidant, HSA can protect the target protein from oxidative damage.[3]
Below is a diagram illustrating the primary mechanisms by which HSA stabilizes proteins.
Caption: Mechanisms of Protein Stabilization by HSA.
Quantitative Data on HSA-Mediated Stabilization
The stabilizing effect of HSA can be quantified through various biophysical techniques. The following tables summarize key data on the thermal stability of HSA itself and its efficacy in preventing the degradation of other proteins.
Table 1: Thermal Stability of Human Serum Albumin
| Parameter | Condition | Value | Reference |
| Melting Temperature (Tm) | pH 7.4 | 65.01 °C | [7] |
| Melting Temperature (Tm) | with 0.08 mmol/g-protein sodium caprylate | 72.85 °C | [7] |
| Enthalpy of Unfolding (ΔHU) | pH 7.2 | 115 kcal/mol | [7] |
Table 2: Efficacy of HSA in Preventing Protein Degradation
| Target Protein | Degradation Pathway | HSA Concentration | Observed Effect | Reference |
| Insulin-like Growth Factor I (IGF-I) (20 µg/ml) | Oxidation | 0.1 - 10 mg/ml | Significant reduction in oxidation | [3] |
| Merozoite Surface Protein 2 (MSP-2) (40 µg/ml) | Oxidation | 0.1 - 10 mg/ml | Significant reduction in oxidation | [3] |
| Merozoite Surface Protein 2 (MSP-2) | Aggregation (Freeze-Thaw) | Various | Suppression of fibrillization | [3] |
| Hen Egg White Lysozyme | Enzymatic Activity | Increasing | Tenfold decrease in catalytic rate constant (due to inhibitory binding) | [8] |
| Generic Protein (<0.1 mg/mL) | Surface Adsorption | Not specified | Prevention of adsorption to surfaces | [1] |
Experimental Protocols
The following protocols provide a general framework for utilizing HSA as a stabilizer and assessing its effects.
Protocol 1: Formulation of a Protein with HSA as a Stabilizer
Objective: To prepare a stabilized formulation of a target protein using HSA.
Materials:
-
Target protein stock solution
-
Lyophilized Human Serum Albumin (this compound)
-
Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Sterile filter (0.22 µm)
Procedure:
-
Reconstitute HSA: Prepare a stock solution of HSA by dissolving the lyophilized powder in the desired buffer to a concentration of 10-100 mg/mL. Gently agitate to dissolve; avoid vigorous vortexing to prevent frothing.
-
Sterile Filtration: Filter the HSA stock solution through a 0.22 µm sterile filter to remove any potential aggregates or microbial contamination.
-
Determine Final Concentrations: Decide on the final concentrations of the target protein and HSA in the formulation. For preventing surface adsorption of low-concentration proteins (<0.1 mg/mL), an HSA concentration of 1-10 mg/mL is often sufficient.[1] For inhibiting aggregation, higher concentrations may be required.
-
Prepare the Formulation: In a sterile, low-protein-binding tube, add the calculated volume of buffer. Then, add the required volume of the HSA stock solution. Finally, add the target protein stock solution to achieve the desired final concentration. Mix gently by inversion.
-
Control Samples: Prepare control samples containing the target protein in the same buffer but without HSA.
-
Storage: Store the prepared formulations under the desired conditions (e.g., 4°C, -20°C, or at elevated temperatures for accelerated stability studies).
Protocol 2: Assessing Protein Stability using Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal stability (melting temperature, Tm) of a target protein in the presence and absence of HSA.
Materials:
-
Protein formulation with and without HSA (from Protocol 1)
-
Differential Scanning Calorimeter (DSC)
-
Buffer for blank measurements
Procedure:
-
Sample Preparation: Prepare samples of the target protein with and without HSA at a suitable concentration for DSC analysis (typically 0.1-1 mg/mL).
-
Instrument Setup: Set up the DSC instrument according to the manufacturer's instructions. Set the temperature scan rate (e.g., 1°C/min) and the temperature range to be scanned (e.g., 20°C to 100°C).
-
Blank Measurement: Load the reference cell with the formulation buffer and the sample cell with the same buffer. Run a scan to obtain a baseline.
-
Sample Measurement: Load the reference cell with buffer and the sample cell with the protein formulation. Run the temperature scan.
-
Data Analysis: Subtract the buffer-buffer baseline from the sample-buffer scan to obtain the heat capacity profile of the protein. The peak of the endotherm corresponds to the melting temperature (Tm) of the protein.[9][10]
-
Comparison: Compare the Tm of the target protein with and without HSA. An increase in Tm in the presence of HSA indicates enhanced thermal stability.
The following diagram outlines the workflow for assessing protein thermal stability using DSC.
Caption: Workflow for DSC Analysis of Protein Stability.
Protocol 3: Quantifying Protein Aggregation using Size Exclusion Chromatography (SEC)
Objective: To measure the extent of protein aggregation in formulations with and without HSA over time or after stress.
Materials:
-
Protein formulation with and without HSA (from Protocol 1)
-
High-Performance Liquid Chromatography (HPLC) system with a Size Exclusion Chromatography (SEC) column
-
Mobile phase (typically the formulation buffer)
-
UV detector
Procedure:
-
Stress Induction (Optional): Subject the protein formulations to stress conditions known to induce aggregation (e.g., elevated temperature, freeze-thaw cycles, mechanical agitation).
-
SEC System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject a defined volume of the protein formulation onto the SEC column.
-
Chromatogram Acquisition: Elute the proteins from the column with the mobile phase and monitor the absorbance at a suitable wavelength (e.g., 280 nm).
-
Data Analysis: Integrate the peak areas of the chromatogram. The monomeric protein will elute as a major peak, while soluble aggregates will elute earlier as one or more smaller peaks. Calculate the percentage of monomer and aggregates.
-
Comparison: Compare the percentage of aggregates in the formulations with and without HSA. A lower percentage of aggregates in the HSA-containing formulation indicates a stabilizing effect.
Conclusion
Human Serum Albumin (this compound) is a powerful and versatile stabilizer for a wide range of enzymes and proteins. By understanding its mechanisms of action and employing appropriate analytical techniques, researchers and drug development professionals can effectively utilize HSA to enhance the stability and shelf-life of biotherapeutics. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of HSA in protein formulation strategies.
References
- 1. Self-Interaction of Human Serum Albumin: A Formulation Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterizing Protein Stability by DSC - TA Instruments [tainstruments.com]
- 3. EXCIPIENT UPDATE - Maximizing the Stability of Therapeutic Proteins Using Recombinant Human Albumin [drug-dev.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Serum Albumin: A Multifaced Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Caprylate Ligand Ion on the Stabilization of Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of human serum albumin on the kinetics of 4-methylumbelliferyl-β-D-N-N'-N″ Triacetylchitotrioside hydrolysis catalyzed by hen egg white lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Methods of Measuring Protein Thermal Stability | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Fatty Acid-Free Human Serum Albumin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Serum Albumin (HSA) is the most abundant protein in human plasma and serves as a critical carrier for a variety of endogenous and exogenous molecules, including fatty acids. In numerous research, cell culture, and drug development applications, the presence of endogenous fatty acids bound to HSA can interfere with experimental outcomes. Therefore, the preparation of fatty acid-free HSA is a crucial step to ensure experimental accuracy and consistency. This document provides detailed protocols for the preparation of fatty acid-free HSA, a comparison of common delipidation methods, and quality control procedures to verify the removal of fatty acids. Fatty acid-free HSA is particularly valuable in studies where the specific effects of fatty acids are being investigated or when maximizing the binding capacity of albumin is essential.[1]
Comparison of Delipidation Methods
Several methods are employed to remove fatty acids from HSA. The choice of method depends on the desired level of purity, protein recovery, and scalability. The most common techniques are charcoal stripping, solvent extraction, and ion-exchange chromatography.
| Method | Principle | Reported Fatty Acid Removal Efficiency | Reported Protein Recovery | Advantages | Disadvantages |
| Charcoal Stripping | Adsorption of hydrophobic fatty acid molecules onto activated charcoal. | >99%[2][3] | ~95%[2][3] | Simple, effective, and widely used. | Can co-adsorb other small molecules; potential for protein loss. |
| Solvent Extraction | Partitioning of fatty acids into an organic solvent phase, leaving the protein in the aqueous phase. | Complete removal of major lipid classes reported. | High, but can vary depending on the solvent system. | Can be highly effective for a broad range of lipids. | Risk of protein denaturation; requires careful handling and removal of organic solvents. |
| Ion-Exchange Chromatography | Separation based on the charge differences between HSA and fatty acids (or fatty acid-protein complexes) under specific pH and ionic strength conditions. | Effective, but quantitative data is less commonly reported specifically for delipidation. | Typically high (>95%). | Gentle method with high protein recovery; can be integrated with purification. | May be less effective for tightly bound fatty acids; requires specialized equipment. |
| Dextran-Based Delipidation | pH-induced partial unfolding of the protein allows hydroxyalkoxypropyl derivatives of dextran to bind and remove lipids. | Effective for lipids like long-chain fatty acids and steroids. | ~97%[4] | Simple, non-destructive, and high protein recovery.[4] | May be less effective than more stringent methods for complete fatty acid removal. |
Experimental Workflows
The general workflow for preparing fatty acid-free HSA involves the initial purification of HSA, followed by a delipidation step, and finally, quality control to ensure the removal of fatty acids.
Detailed Experimental Protocols
Protocol 1: Dextran-Coated Charcoal Stripping
This is the most common and widely cited method for removing fatty acids from serum and albumin solutions.
Materials:
-
Human Serum Albumin (HSA) solution (e.g., 5-10% w/v in a suitable buffer like PBS)
-
Activated Charcoal (e.g., Norit A)
-
Dextran T-70
-
0.25 M Sucrose, 1.5 mM MgCl₂, 10 mM HEPES, pH 7.4 buffer
-
Centrifuge and sterile centrifuge tubes
-
Sterile filters (0.45 µm and 0.22 µm)
Procedure:
-
Preparation of Dextran-Coated Charcoal (DCC) Suspension:
-
Prepare a suspension of 0.25% (w/v) activated charcoal and 0.0025% (w/v) Dextran T-70 in the sucrose/MgCl₂/HEPES buffer.
-
Stir the suspension gently overnight at 4°C.
-
-
Charcoal Treatment of HSA:
-
Dispense a volume of the DCC suspension equal to the volume of the HSA solution to be treated into a sterile centrifuge tube.
-
Pellet the DCC by centrifugation at 500 x g for 10 minutes.
-
Carefully decant and discard the supernatant.
-
Add the HSA solution to the DCC pellet.
-
Gently mix the suspension by inverting the tube or using a rotator. Avoid vigorous vortexing which can break the charcoal into fine particles.
-
Incubate the suspension with gentle agitation for 12 hours at 4°C or for two 45-minute intervals at 56°C.
-
-
Removal of Charcoal:
-
Pellet the charcoal by centrifugation at 2000 x g for 15 minutes.
-
Carefully aspirate the supernatant containing the fatty acid-free HSA.
-
-
Sterilization and Storage:
-
To remove any remaining charcoal fines, pass the supernatant through a 0.45 µm pre-filter followed by a 0.22 µm sterile filter.
-
Store the fatty acid-free HSA solution at 2-8°C for short-term use or at -20°C for long-term storage.
-
Protocol 2: Solvent Extraction
This method utilizes a mixture of butanol and di-isopropyl ether to efficiently extract lipids without precipitating the protein.
Materials:
-
HSA solution
-
n-Butanol
-
Di-isopropyl ether (DIPE)
-
Centrifuge and appropriate glass centrifuge tubes
-
Vacuum aspirator
Procedure:
-
Solvent Mixture Preparation:
-
Prepare a solvent mixture of butanol and DIPE in a 40:60 (v/v) ratio.
-
-
Extraction:
-
In a glass centrifuge tube, add two parts of the butanol-DIPE solvent mixture to one part of the HSA solution.
-
Agitate the mixture at room temperature for 30 minutes.
-
-
Phase Separation:
-
Separate the aqueous and organic phases by low-speed centrifugation (e.g., 1000 x g for 10 minutes).
-
The upper organic phase will contain the dissolved lipids, while the lower aqueous phase will contain the delipidated HSA.
-
-
Protein Recovery:
-
Carefully transfer the lower aqueous phase to a new tube using a glass pipette or syringe.
-
Remove any residual DIPE by applying a vacuum with a water pump aspirator for approximately 1 minute at 37°C.
-
-
Dialysis and Storage:
-
To remove any traces of butanol, dialyze the delipidated HSA solution against a suitable buffer (e.g., PBS) at 4°C with several buffer changes.
-
Sterile filter the final product and store at 2-8°C or -20°C.
-
Quality Control
Verification of fatty acid removal is a critical final step. This typically involves the quantification of residual fatty acids in the treated HSA.
Protocol: Fatty Acid Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Lipid Extraction:
-
Extract total lipids from a known amount of the fatty acid-free HSA solution using a standard method such as the Bligh and Dyer method.
-
-
Fatty Acid Methyl Ester (FAME) Derivatization:
-
The extracted lipids are derivatized to their corresponding FAMEs to make them volatile for GC analysis. This is typically done by acid- or base-catalyzed methylation.
-
-
GC-MS Analysis:
-
Inject the FAMEs into a gas chromatograph equipped with a mass spectrometer.
-
Separate the FAMEs on a suitable capillary column.
-
Identify and quantify individual fatty acids by comparing their retention times and mass spectra to those of known standards.
-
-
Acceptance Criteria:
-
The total residual fatty acid content should be below a pre-defined limit. A common specification for commercially available fatty acid-free BSA is <0.010% non-esterified fatty acids.[5]
-
Signaling Pathway and Logical Relationships
The primary purpose of preparing fatty acid-free HSA is to eliminate the confounding variable of endogenous fatty acids in experimental systems. This is particularly important in studies involving cellular signaling pathways that are influenced by fatty acids.
References
- 1. ilexlife.com [ilexlife.com]
- 2. Removal of fatty acids from serum albumin by charcoal treatment. | Semantic Scholar [semanticscholar.org]
- 3. search.library.ucla.edu [search.library.ucla.edu]
- 4. A micromethod for delipidation of aqueous proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monobind.com: Human Serum Albumin 20% Solution Fatty Acid Free Reagent Grade [monobind.com]
Application Notes: Human Serum Albumin in Tissue Engineering Scaffolds
Introduction
Human Serum Albumin (HSA) is emerging as a highly promising biomaterial for the development of scaffolds in tissue engineering and regenerative medicine.[1][2] As the most abundant protein in mammalian blood plasma, HSA offers several intrinsic advantages, including excellent biocompatibility, biodegradability, and low immunogenicity.[2][3] Upon degradation, it releases amino acids that can provide nutrition to surrounding cells.[3][4] Its versatility allows for fabrication into various architectures, such as hydrogels, electrospun fibrous mats, and porous sponges, making it suitable for a wide range of applications including bone, cardiac, and neural tissue engineering, as well as for drug delivery.[1][5][6]
Key Advantages of HSA Scaffolds:
-
Biocompatibility: Being a native protein, HSA minimizes inflammatory responses and immune rejection.[2][3]
-
Biodegradability: HSA scaffolds can be designed to degrade at a controlled rate, with studies showing approximately 50% degradation within three weeks in vivo.[7][8]
-
Cell Support: HSA-based materials support the adhesion, proliferation, and differentiation of various cell types, including mesenchymal stem cells (MSCs), fibroblasts, endothelial cells, and neural stem cells.[6][7][9]
-
Tunable Properties: The mechanical and physical properties of HSA scaffolds can be tailored by adjusting protein concentration, cross-linking methods, and fabrication techniques.[1][9]
-
Bioactive Molecule Delivery: The inherent binding capabilities of albumin make it an excellent vehicle for the controlled release of drugs, growth factors, and other therapeutic agents.[1][10]
Quantitative Data Summary
The following tables summarize key quantitative parameters of HSA-based scaffolds as reported in the literature.
Table 1: Mechanical Properties of HSA-Based Scaffolds
| Scaffold Type & Composition | Fabrication Method | Young's Modulus (kPa) | Tensile Strength (MPa) | Reference |
| 17 wt% BSA Hydrogel (pH-induced) | pH-induced gelation | 3 - 35 | - | [5] |
| 20 wt% BSA Hydrogel (thermally-induced) | Thermally-induced gelation | ~67 | - | [5] |
| 3-9 wt% BSA Hydrogel | Tension | 5 - 17 | - | [5] |
| 10% (w/v) BSA Electrospun Fibers (randomly oriented) | Electrospinning | 430 ± 70 | - | [5] |
| 10% (w/v) BSA Electrospun Fibers (uniaxially aligned) | Electrospinning | 1220 ± 70 | - | [5] |
| HSA/Ethanol Hydrogels | Thermal & Ethanol-induced gelation | Dynamic Viscosity: 100 - 10,000 mPa·s | - | [11] |
Table 2: Biocompatibility and Cell Viability on HSA Scaffolds
| Scaffold Composition | Cell Type | Assay | Viability (% vs. Control) | Time Point | Reference |
| HSA / Tricalcium Phosphate (TCP) NPs | Human Testis-Derived Cells (hTCs) | MTT | ~50% | 7 Days | [3][4][12] |
| HSA / Tricalcium Phosphate (TCP) NPs | Human Testis-Derived Cells (hTCs) | MTT | ~66.7% | 14 Days | [3][4][12] |
| Cross-linked Bovine Albumin | Human Mesenchymal Stem Cells (MSCs) | PrestoBlue | Significant increase from Day 0 | 1, 2, 3 Days | [9] |
| Ruthenium-Albumin Hydrogel | HepG2 & L02 Cells | - | High cell survival reported | - | [5] |
Table 3: In Vivo Biodegradation of HSA Scaffolds
| Scaffold Type | Implantation Site | Degradation | Time Point | Reference |
| Electrospun Albumin Fibers | Subcutaneous (in vivo) | ~50% | 3 Weeks | [7][8] |
Experimental Protocols
Protocol 1: Fabrication of Cross-linked HSA Scaffolds via Freeze-Drying
This protocol describes the fabrication of a porous HSA scaffold using microbial transglutaminase as a cross-linker, followed by freeze-drying.[9]
Materials:
-
Human Serum Albumin (HSA) powder
-
Microbial transglutaminase (MTG)
-
Deionized water
-
Phosphate-buffered saline (PBS)
Equipment:
-
Magnetic stirrer
-
Casting molds (e.g., 96-well plate)
-
Freeze-dryer
-
Scanning Electron Microscope (SEM)
Procedure:
-
Prepare a 5% (w/v) HSA solution in deionized water. Stir gently until fully dissolved.
-
Add MTG to the HSA solution at a final concentration range of 25-500 µg/mL to initiate polymerization.[9]
-
Incubate the mixture at 37°C for 1 hour to allow for cross-linking.
-
Pour the resulting HSA polymer solution into casting molds of the desired shape and size.
-
Freeze the molds at -80°C for at least 4 hours.
-
Lyophilize the frozen samples in a freeze-dryer for 24-48 hours until completely dry, forming a porous scaffold.
-
The resulting scaffold can be characterized for its porous structure using SEM.
Protocol 2: Fabrication of Electrospun HSA Fibrous Scaffolds
This protocol details the fabrication of fibrous HSA scaffolds using an electrospinning technique, suitable for applications mimicking the natural extracellular matrix (ECM).[7][13]
Materials:
-
Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) lyophilized powder (≥96%)
-
2,2,2-trifluoroethanol (TFE)
-
2-mercaptoethanol (BME)
Equipment:
-
Tube roller or mixer
-
Syringe pump
-
High-voltage power supply
-
Syringe with a needle (e.g., 27-gauge)
-
Grounded collector (e.g., aluminum foil-covered plate)
-
Electrospinning chamber
Procedure:
-
Prepare a 14% (w/v) HSA solution by dissolving HSA powder in a 90% (v/v) TFE solution.
-
Mix the solution overnight on a tube roller to ensure complete dissolution.[13]
-
30 minutes prior to electrospinning, add 5% (v/v) BME to the polymer solution.[13]
-
Load the solution into a syringe fitted with a 27-gauge needle.
-
Mount the syringe on a syringe pump and place it in the electrospinning chamber.
-
Set the following electrospinning parameters (parameters may need optimization):
-
Flow rate: 0.2 mL/h
-
Voltage: 15-20 kV
-
Distance to collector: 15-20 cm
-
-
Initiate the process. Fibers will be deposited on the grounded collector.
-
After the desired thickness is achieved, carefully remove the fibrous mat from the collector. The resulting mat will be approximately 110 µm thick with an average fiber diameter of 0.95 ± 0.13 µm.[6][13]
Protocol 3: Cell Viability Assessment using MTT Assay
This protocol outlines the steps to assess the viability and proliferation of cells cultured on an HSA-based scaffold.[3][4]
Materials:
-
Cell-seeded HSA scaffolds in a culture plate
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
-
Phosphate-buffered saline (PBS)
Equipment:
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
-
Pipettes
Procedure:
-
Seed cells onto the HSA scaffolds and culture for the desired time points (e.g., 7 and 14 days).[3] Use a monolayer culture as a control.
-
At each time point, remove the culture medium from the wells.
-
Add fresh culture medium containing MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C in a CO₂ incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium carefully.
-
Add DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes at room temperature with gentle shaking to ensure complete dissolution.
-
Measure the optical density (OD) of the solution using a microplate reader at a wavelength of 570 nm.
-
Calculate cell viability relative to the control group.
Visualizations: Workflows and Logical Relationships
Caption: Workflow from HSA solution to cellular analysis.
Caption: How HSA scaffolds support tissue regeneration.
Caption: Impact of fabrication methods on HSA scaffold properties.
References
- 1. Films, Gels and Electrospun Fibers from Serum Albumin Globular Protein for Medical Device Coating, Biomolecule Delivery and Regenerative Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Albumin as a Biomaterial and Therapeutic Agent in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Viability of Human Testis-Derived Cells on Human Serum Albumin-Based Scaffold as An Artificial Male Germ Cell Niche - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijfs.ir [ijfs.ir]
- 5. Albumin‐based hydrogels for regenerative engineering and cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fabrication of Hemin-Doped Serum Albumin-Based Fibrous Scaffolds for Neural Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biodegradable scaffold fabricated of electrospun albumin fibers: mechanical and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for Preparing Albumin-based Nanoparticles for Multifunctional Bioimaging and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. The Viability of Human Testis-Derived Cells on Human Serum Albumin-Based Scaffold as An Artificial Male Germ Cell Niche - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Quantifying Human Serum albumin in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Serum Albumin (HSA) is the most abundant protein in human plasma, constituting about half of the total serum protein content.[1] Produced in the liver, HSA plays a crucial role in maintaining oncotic pressure and transporting a wide variety of substances, including hormones, fatty acids, and drugs.[1][2] Consequently, the quantification of HSA in biological samples such as serum, plasma, urine, and cell culture media is a critical aspect of clinical diagnostics, biomedical research, and pharmaceutical development.[3][4][5] Decreased levels of albumin can be indicative of kidney disease, liver disease, malnutrition, and other conditions, while elevated levels are often associated with dehydration.[3] This document provides detailed application notes and protocols for the most common methods used to quantify HSA.
Methods for HSA Quantification
Several methods are available for the quantification of HSA, each with its own advantages and limitations in terms of sensitivity, specificity, and throughput. The primary methods covered in this document are:
-
Enzyme-Linked Immunosorbent Assay (ELISA) : A highly sensitive and specific immunoassay.
-
Colorimetric Assays : Including the Bromocresol Green (BCG), Bromocresol Purple (BCP), Bicinchoninic Acid (BCA), and Bradford assays, which are simple and cost-effective.
-
Mass Spectrometry (MS) : A highly accurate and specific method, often used as a reference standard.[6][7]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the different HSA quantification methods.
| Method | Sample Type(s) | Assay Range | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| Sandwich ELISA | Serum, Plasma, Urine, Cell Culture Supernatants | 2.5 - 160 ng/mL[8] | 6 ng/mL[9] | High sensitivity and specificity | More complex and time-consuming than colorimetric assays |
| Bromocresol Green (BCG) Assay | Serum, Plasma | Clinically relevant range (e.g., 3.5-5.0 g/dL)[1] | Typically in the g/L range | Simple, rapid, and automated | Can overestimate albumin due to binding to other proteins |
| Bicinchoninic Acid (BCA) Assay | General Protein Quantification | 20 - 2000 µg/mL[10] | ~20 µg/mL | Compatible with most detergents, stable reagent | Susceptible to interference from reducing agents |
| Bradford Assay | General Protein Quantification | 125 - 1500 µg/mL[11] | ~1-20 µg/mL | Fast and sensitive | Incompatible with detergents, high protein-to-protein variability |
| LC-MS/MS | Serum, Plasma, Urine | Not explicitly defined, highly tunable | 3.13 mg/L (in urine)[7] | High accuracy, specificity, and can identify variants | Requires expensive instrumentation and specialized expertise |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for HSA
This protocol is based on a sandwich ELISA format, which offers high specificity and sensitivity for HSA quantification.[8]
Materials:
-
96-well microplate coated with anti-human Albumin antibody[9]
-
Human Albumin Standard Protein[9]
-
Biotinylated anti-human Albumin detection antibody[9]
-
HRP-conjugated streptavidin[9]
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent/Reagent Diluent (e.g., PBS with 1% BSA)[8]
-
TMB (3,3',5,5'-tetramethylbenzidine) Substrate Solution[9]
-
Stop Solution (e.g., 2N H₂SO₄)[8]
-
Microplate reader capable of measuring absorbance at 450 nm[8]
Protocol:
-
Reagent Preparation: Prepare all reagents, standards, and samples as per the manufacturer's instructions. Dilute the Wash Buffer concentrate to 1X with deionized water.[12] Reconstitute the lyophilized Human Albumin Standard to create a stock solution and then perform serial dilutions to generate a standard curve (e.g., 1200 ng/mL down to 0 ng/mL).[9] Dilute the biotinylated detection antibody and HRP-streptavidin to their working concentrations in Assay Diluent.[9]
-
Sample Preparation:
-
Serum/Plasma: Collect blood and separate serum or plasma.[12] Dilute samples significantly in Assay Diluent. Due to the high concentration of albumin, a high dilution factor is necessary.[12]
-
Urine: Centrifuge urine to remove debris and dilute samples in Assay Diluent.[12]
-
Cell Culture Supernatants: Collect supernatant and dilute in Assay Diluent.
-
-
Assay Procedure: a. Add 100 µL of standards and diluted samples to the appropriate wells of the antibody-coated microplate.[8] b. Cover the plate and incubate for 2 hours at room temperature.[8] c. Aspirate the contents of the wells and wash each well three times with 400 µL of 1X Wash Buffer.[8] d. Add 100 µL of the diluted biotinylated detection antibody to each well.[8] e. Cover the plate and incubate for 2 hours at room temperature.[8] f. Repeat the wash step as in 3c. g. Add 100 µL of the diluted HRP-streptavidin solution to each well.[8] h. Cover the plate and incubate for 20 minutes at room temperature, protected from light.[8] i. Repeat the wash step as in 3c. j. Add 100 µL of TMB Substrate Solution to each well and incubate for up to 30 minutes at room temperature in the dark.[9] k. Add 50 µL of Stop Solution to each well to stop the reaction.[8]
-
Data Analysis: a. Immediately read the absorbance of each well at 450 nm using a microplate reader.[8] b. Subtract the average absorbance of the zero standard (blank) from all other readings. c. Plot the absorbance values for the standards against their known concentrations to generate a standard curve. d. Determine the concentration of HSA in the samples by interpolating their absorbance values on the standard curve and multiplying by the dilution factor.
Workflow Diagram:
Bicinchoninic Acid (BCA) Assay for Total Protein Quantification
The BCA assay is a colorimetric method for the quantification of total protein.[13] It relies on the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium, followed by the chelation of Cu¹⁺ by BCA to produce a purple-colored complex with an absorbance maximum at 562 nm.[13][14]
Materials:
-
BCA Reagent A (containing bicinchoninic acid)[13]
-
BCA Reagent B (containing cupric sulfate)[13]
-
Albumin Standard (e.g., Bovine Serum Albumin, BSA) at a known concentration (e.g., 2 mg/mL)[10]
-
96-well microplate or cuvettes
-
Microplate reader or spectrophotometer capable of measuring absorbance at 562 nm[13]
Protocol:
-
Standard Preparation: Prepare a series of protein standards by diluting the BSA stock solution with the same buffer as the samples. A typical concentration range is 0 to 2000 µg/mL.[13]
-
Working Reagent Preparation: Prepare the BCA Working Reagent by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B.[10][13] The solution will turn from turbid to a clear green color.
-
Assay Procedure (Microplate): a. Pipette 25 µL of each standard and unknown sample into separate wells of a 96-well microplate.[14] b. Add 200 µL of the BCA Working Reagent to each well.[14] c. Mix the plate thoroughly on a plate shaker for 30 seconds. d. Cover the plate and incubate at 37°C for 30 minutes.[13][14] e. Cool the plate to room temperature.
-
Data Analysis: a. Measure the absorbance of each well at 562 nm.[13] b. Subtract the average absorbance of the blank (0 µg/mL standard) from all other readings. c. Plot the absorbance of the standards versus their concentrations to create a standard curve. d. Determine the protein concentration of the unknown samples from the standard curve.
Workflow Diagram:
Bradford Assay for Total Protein Quantification
The Bradford assay is another colorimetric method that relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which causes a shift in the dye's absorbance maximum from 465 nm to 595 nm.[15][16]
Materials:
-
Bradford Reagent (Coomassie Brilliant Blue G-250 in an acidic solution)[15]
-
Albumin Standard (e.g., BSA) at a known concentration
-
96-well microplate or cuvettes
-
Microplate reader or spectrophotometer capable of measuring absorbance at 595 nm[15]
Protocol:
-
Standard Preparation: Prepare a series of protein standards by diluting the BSA stock solution. A typical range is 0 to 1500 µg/mL.[11][16]
-
Assay Procedure (Standard Assay): a. Pipette 100 µL of each standard and unknown sample into separate test tubes.[16] b. Add 5.0 mL of Coomassie Blue reagent to each tube and mix by vortexing or inversion.[16] c. Incubate at room temperature for at least 5 minutes.[17]
-
Data Analysis: a. Zero the spectrophotometer at 595 nm using the blank (no protein).[15] b. Measure the absorbance of each standard and sample at 595 nm.[15] c. Plot the absorbance of the standards versus their concentrations to create a standard curve. d. Determine the protein concentration of the unknown samples from the standard curve.
Workflow Diagram:
Liquid Chromatography-Mass Spectrometry (LC-MS) for HSA Quantification
LC-MS provides a highly accurate and specific method for HSA quantification, often serving as a reference method.[6][7] This protocol outlines a general workflow involving tryptic digestion and analysis of signature peptides.
Materials:
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (mass spectrometry grade)
-
Ammonium Bicarbonate (AMBIC) buffer
-
Formic Acid
-
Acetonitrile (ACN)
-
Isotopically labeled HSA internal standard (e.g., ¹⁵N-rHSA)[6]
-
LC-MS/MS system
Protocol:
-
Sample Preparation and Digestion: a. To the sample (e.g., urine), add the isotopically labeled internal standard.[6] b. Denature the proteins by adding a solution of urea and DTT, and incubate. c. Alkylate the proteins by adding IAM and incubate in the dark. d. Dilute the sample with AMBIC buffer to reduce the urea concentration. e. Add trypsin and incubate overnight at 37°C to digest the proteins into peptides. f. Quench the digestion by adding formic acid.
-
LC-MS/MS Analysis: a. Inject the digested sample onto a reverse-phase LC column. b. Separate the peptides using a gradient of increasing acetonitrile concentration.[18] c. The eluting peptides are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.[19] d. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify specific precursor-to-fragment ion transitions for the signature peptides of HSA and the internal standard.[6]
-
Data Analysis: a. Integrate the peak areas for the MRM transitions of the signature peptides from both the endogenous HSA and the labeled internal standard. b. Calculate the ratio of the peak area of the endogenous peptide to the peak area of the internal standard peptide. c. Create a calibration curve by plotting these ratios for a series of standards with known HSA concentrations. d. Determine the concentration of HSA in the unknown samples from the calibration curve.
Workflow Diagram:
References
- 1. Human serum albumin - Wikipedia [en.wikipedia.org]
- 2. 人血清白蛋白 [sigmaaldrich.com]
- 3. essentiahealth.testcatalog.org [essentiahealth.testcatalog.org]
- 4. Quantitation of Albumin in Urine by Liquid Chromatography Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. Moving Toward Standardization of Urine Albumin Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. urmc.rochester.edu [urmc.rochester.edu]
- 11. shimadzu.co.uk [shimadzu.co.uk]
- 12. Human Albumin ELISA Kit (ab227933) | Abcam [abcam.com]
- 13. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. How to Quantify Protein Using the Bradford Assay [synapse.patsnap.com]
- 16. Bradford protein assay - Wikipedia [en.wikipedia.org]
- 17. Quantifying proteins using the Bradford method [qiagen.com]
- 18. Rapid tryptic peptide mapping of human serum albumin using DI-MS/MS ALL - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08717G [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of Human Serum Albumin (HSA) in Cell Cryopreservation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cryopreservation is an essential process for the long-term storage of valuable cell lines, primary cells, and cell-based therapeutics. The procedure, however, exposes cells to significant stress from ice crystal formation, osmotic imbalances, and oxidative damage, often leading to reduced viability and functionality post-thaw. Human Serum Albumin (HSA), a natural protein in human plasma, has emerged as a critical component in cryopreservation media, offering significant protective benefits.[1][2][3] These application notes provide detailed protocols and supporting data for the use of HSA in the cryopreservation of various cell types, intended to guide researchers in optimizing their cell banking and therapeutic development workflows.
HSA's cryoprotective effects are multifaceted. It acts as a stabilizer for cell membranes, preventing damage from ice crystals and osmotic shifts.[4] Furthermore, HSA possesses antioxidant properties, capable of scavenging free radicals generated during the freeze-thaw process, thereby mitigating oxidative stress.[1][3][5][6][7] Studies have also indicated that the presence of HSA, particularly in the thawing medium, can improve cell viability by inhibiting apoptosis (programmed cell death).[1][2][8]
For clinical and therapeutic applications, the use of recombinant HSA (rHSA) is increasingly recommended to avoid the risks associated with blood-derived products, such as pathogen transmission and batch-to-batch variability.[4]
Data Presentation
The following tables summarize quantitative data from various studies on the efficacy of HSA in cell cryopreservation, focusing on post-thaw viability and recovery rates.
Table 1: Post-Thaw Viability and Recovery of Various Cell Types Cryopreserved with HSA
| Cell Type | Cryopreservation Medium Composition | Post-Thaw Outcome | Reference |
| Induced Pluripotent Stem Cells (iPSCs) | E8 medium + 10% DMSO + 1% HSA | >90% viability | [1] |
| Induced Pluripotent Stem Cells (iPSCs) | E8 medium + 10% DMSO + 2.5% HSA | >90% viability | [1] |
| Peripheral Blood Mononuclear Cells (PBMCs) | 10% DMSO + 1% HSA | Optimal cell recovery | [9] |
| T Cells | CryoStor® CS10 (10% DMSO) + 5% rHSA (Optibumin®) | Enhanced viability and proliferation compared to clinical HSA | [5] |
| T Cells | CryoStor® CS10 (10% DMSO) + 10% rHSA (Optibumin®) | Enhanced viability and proliferation compared to clinical HSA | [5] |
| Hematopoietic Stem Cells (HSCs) | 5% DMSO + 20% Human Albumin + 20% autologous serum | 78 +/- 7% CFU-c recovery | [4] |
| Gamma Delta (γδ) T Cells | 10% DMSO + 5% HSA | Standard freezing medium, improved viability when used as thawing medium | [2][3] |
| Adipose-Derived Stem Cells (ASCs) | 10% DMSO + 9% HSA | Maintained stem cell properties, comparable to FBS | [10] |
Experimental Protocols
The following are generalized protocols for the cryopreservation of stem cells and immune cells using HSA. It is recommended to optimize these protocols for specific cell lines and applications.
Protocol 1: Cryopreservation of Adherent Stem Cells (e.g., iPSCs, MSCs) with HSA
Materials:
-
Complete cell culture medium
-
Cell detachment solution (e.g., TrypLE™, Accutase)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Cryopreservation Medium: Basal medium (e.g., E8 for iPSCs, DMEM for MSCs) supplemented with 10% Dimethyl Sulfoxide (DMSO) and 1-2.5% HSA.
-
Sterile cryovials
-
Controlled-rate freezing container (e.g., Mr. Frosty™)
-
Liquid nitrogen storage dewar
Procedure:
-
Cell Harvest:
-
Aspirate the culture medium from a confluent plate of cells.
-
Wash the cells once with PBS.
-
Add the cell detachment solution and incubate at 37°C until the cells detach.
-
Neutralize the detachment solution with complete culture medium.
-
Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes.
-
-
Cell Counting and Resuspension:
-
Aspirate the supernatant and resuspend the cell pellet in a small volume of complete medium.
-
Perform a viable cell count using a hemocytometer or automated cell counter with Trypan Blue exclusion.
-
Centrifuge the cells again at 300 x g for 5 minutes.
-
-
Cryopreservation:
-
Aspirate the supernatant and gently resuspend the cell pellet in cold cryopreservation medium at a final concentration of 1-5 x 10^6 cells/mL.
-
Aliquot 1 mL of the cell suspension into each pre-labeled cryovial.
-
Place the cryovials in a controlled-rate freezing container.
-
Place the container in a -80°C freezer for at least 4 hours (or overnight).
-
Transfer the cryovials to a liquid nitrogen dewar for long-term storage.
-
Protocol 2: Cryopreservation of Suspension Immune Cells (e.g., T Cells, PBMCs) with HSA
Materials:
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Cryopreservation Medium: Basal medium or a commercial cryopreservation solution (e.g., CryoStor® CS10) supplemented with 1-10% HSA.
-
Sterile cryovials
-
Controlled-rate freezing container (e.g., Mr. Frosty™)
-
Liquid nitrogen storage dewar
Procedure:
-
Cell Harvest and Washing:
-
Transfer the cell suspension to a conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and wash the cell pellet with PBS.
-
Centrifuge again at 300 x g for 5 minutes.
-
-
Cell Counting and Resuspension:
-
Aspirate the supernatant and resuspend the cell pellet in a small volume of complete medium.
-
Perform a viable cell count.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
-
Cryopreservation:
-
Aspirate the supernatant and resuspend the cell pellet in cold cryopreservation medium at a final concentration of 5-10 x 10^6 cells/mL.
-
Aliquot 1 mL of the cell suspension into each pre-labeled cryovial.
-
Place the cryovials in a controlled-rate freezing container.
-
Place the container in a -80°C freezer for at least 4 hours (or overnight).
-
Transfer the cryovials to a liquid nitrogen dewar for long-term storage.
-
Protocol 3: Thawing of Cryopreserved Cells
Materials:
-
Pre-warmed complete culture medium
-
Thawing Medium (optional, can be basal medium with 5% HSA for sensitive cells)
-
37°C water bath
-
Sterile conical tubes
Procedure:
-
Rapid Thawing:
-
Retrieve a cryovial from liquid nitrogen storage.
-
Immediately place the vial in a 37°C water bath, ensuring the cap remains above the water level.
-
Gently agitate the vial until only a small ice crystal remains.
-
-
Dilution and Washing:
-
Wipe the outside of the vial with 70% ethanol.
-
In a sterile hood, transfer the contents of the vial to a conical tube containing 9 mL of pre-warmed complete culture medium (or thawing medium).
-
Centrifuge the cell suspension at 300 x g for 5 minutes to pellet the cells and remove the cryopreservation medium.
-
Aspirate the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
-
Post-Thaw Culture:
-
Perform a viable cell count.
-
Plate the cells at the desired density in a new culture vessel.
-
Change the medium after 24 hours to remove any residual cryoprotectant and dead cells.
-
Visualizations
References
- 1. Human serum albumin and chromatin condensation rescue ex vivo expanded γδ T cells from the effects of cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Specific antioxidant properties of human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Specific antioxidant properties of human serum albumin | springermedizin.de [springermedizin.de]
- 7. researchgate.net [researchgate.net]
- 8. Human serum albumin and chromatin condensation rescue ex vivo expanded γδ T cells from the effects of cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cryopreservation of Human Stem Cells for Clinical Application: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Human Serum Albumin (HSA) Hydrogels for Controlled Drug Release
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Human Serum Albumin (HSA) is the most abundant plasma protein in the human body, known for its excellent biocompatibility, biodegradability, and non-immunogenicity.[1] These properties, combined with its inherent ability to bind and transport a wide range of therapeutic molecules, make HSA an ideal biomaterial for developing drug delivery systems.[2] HSA-based hydrogels are three-dimensional, crosslinked networks of albumin that can absorb large amounts of water or biological fluids without dissolving.[3][4] This structure allows for the encapsulation of therapeutic agents and their subsequent controlled, sustained release, which can enhance efficacy, reduce dosage frequency, and minimize systemic side effects.[4][5]
This document provides an overview of the preparation methods, drug loading techniques, and characterization protocols for HSA hydrogels, intended to guide researchers in their application for controlled drug delivery.
2. HSA Hydrogel Preparation Methods
The formation of a stable HSA hydrogel requires the crosslinking of individual albumin protein chains into a 3D network. This can be achieved through two primary strategies: physical crosslinking and chemical crosslinking.[2]
-
Physical Crosslinking: These methods rely on non-covalent interactions and changes in the protein's environment. They are often simpler processes and avoid the use of potentially toxic crosslinking agents.
-
pH-Induced Gelation: Adjusting the pH of a concentrated HSA solution (e.g., to pH 3.5) can induce a conformational change in the protein, leading to self-assembly into a hydrogel network through hydrophobic interactions.[1][6]
-
Thermal-Induced Gelation: Heating an HSA solution (e.g., to 80°C) causes the protein to denature and aggregate, forming a stable, crosslinked hydrogel.[1][6]
-
-
Chemical Crosslinking: These methods use covalent bonds to form a more robust and stable hydrogel network.
-
Chemical Crosslinkers: Bifunctional molecules like glutaraldehyde or genipin can be used to link amine groups on adjacent albumin molecules.[2]
-
Photocrosslinking: This popular method involves modifying HSA with polymerizable groups, such as methacrylate, to produce HSA methacrylate (HSAMA or AlMA).[2][7] In the presence of a photoinitiator and exposure to UV or visible light, these groups react to form covalent crosslinks.[2][7] This technique offers excellent control over the gelation process.
-
References
- 1. Albumin‐based hydrogels for regenerative engineering and cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry, Structural Analysis and Anti-Inflammatory Properties of Photocrosslinked Human Albumin Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Site-Directed Mutagenesis of Human Serum Albumin for Enhanced Drug Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Serum Albumin (HSA) is the most abundant protein in blood plasma and serves as a natural carrier for a wide variety of endogenous and exogenous molecules, including many therapeutic drugs.[1] The binding of drugs to HSA is a critical determinant of their pharmacokinetic profile, influencing their distribution, metabolism, half-life, and efficacy.[1] Enhancing the binding affinity of drugs to HSA through protein engineering presents a promising strategy for improving drug delivery, increasing therapeutic efficacy, and potentially reducing side effects. Site-directed mutagenesis allows for precise modifications of the amino acid sequence of HSA, enabling the rational design of variants with tailored drug-binding properties.
These application notes provide a comprehensive overview and detailed protocols for the site-directed mutagenesis of HSA to enhance drug binding, using the anticoagulant warfarin as a primary example. The principles and methods described herein are broadly applicable to other therapeutic agents.
Rationale for HSA Engineering
The two primary drug-binding sites on HSA are known as Sudlow's Site I and Sudlow's Site II.[2][3] Sudlow's Site I, located in subdomain IIA, typically binds bulky heterocyclic anionic drugs like warfarin, while Site II, in subdomain IIIA, has a high affinity for aromatic carboxylates such as ibuprofen.[2] By introducing specific amino acid substitutions at or near these binding sites, it is possible to modify the local environment to create more favorable interactions with a target drug, thereby increasing the binding affinity. This can lead to a longer circulation half-life of the drug, as the HSA-drug complex is less susceptible to clearance and metabolism.[4][5]
Case Study: Enhancing Warfarin Binding to HSA
Warfarin is a widely used anticoagulant that binds with high affinity to Sudlow's Site I on HSA.[3][6] Studies involving site-directed mutagenesis have successfully identified key residues that, when altered, can significantly enhance the binding affinity of warfarin.
Quantitative Data Summary
A study by Watanabe et al. (2000) demonstrated that specific mutations in Sudlow's Site I can lead to a significant increase in warfarin binding affinity. The association constants (Ka) for wild-type recombinant HSA (rHSA) and two mutants, K199A and H242Q, were determined by fluorescence spectroscopy. An increase in the association constant indicates a stronger binding affinity.
| HSA Variant | Mutation | Association Constant (Ka) (M⁻¹) | Fold Change vs. Wild-Type |
| Wild-Type | None | 3.63 x 10⁵ | 1.0 |
| K199A | Lysine to Alanine at position 199 | 15.90 x 10⁵ | ~4.4x increase |
| H242Q | Histidine to Glutamine at position 242 | 22.17 x 10⁵ | ~6.1x increase |
Data sourced from Watanabe et al., Biochem. J. (2000) 349, 271-276.[3]
Experimental Workflow and Protocols
The overall process for engineering HSA for enhanced drug binding involves several key steps, from the initial mutagenesis to the final characterization of the mutant protein.
Caption: Experimental workflow for engineering HSA.
Protocol: Site-Directed Mutagenesis of HSA via PCR
This protocol is a standard method for introducing point mutations into the HSA gene cloned in an expression vector.
Materials:
-
High-fidelity DNA polymerase (e.g., PfuUltra, KOD)
-
Expression plasmid containing the wild-type human serum albumin cDNA
-
Custom-synthesized mutagenic primers (forward and reverse)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., DH5α)
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design complementary forward and reverse primers, typically 25-45 bases in length, containing the desired mutation in the center. The melting temperature (Tm) should be ≥78°C.[7]
-
PCR Amplification:
-
Set up the PCR reaction with 5-50 ng of template plasmid, 125 ng of each primer, dNTPs, reaction buffer, and high-fidelity DNA polymerase.
-
Perform thermal cycling, typically for 16-20 cycles. The elongation time will depend on the size of the plasmid (e.g., ~60-75 seconds per kb).[7]
-
-
DpnI Digestion: Following PCR, add 1 µL of DpnI enzyme directly to the amplification product. Incubate at 37°C for at least 1 hour. DpnI will digest the parental, methylated template DNA, leaving the newly synthesized, unmethylated mutant DNA.[8][9]
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Verification: Plate the transformed cells on LB agar containing the appropriate antibiotic. Select individual colonies, culture them, and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.
Protocol: Expression and Purification of Recombinant HSA
This protocol describes the expression of rHSA in the yeast Pichia pastoris, a commonly used system for producing high yields of secreted proteins.[10]
Materials:
-
Pichia pastoris expression strain (e.g., X-33)
-
Expression vector containing the mutant HSA gene
-
Yeast growth and induction media (e.g., BMGY, BMMY)
-
Methanol
-
Affinity chromatography column (e.g., Cibacron Blue 3G-A)
-
Appropriate buffers for purification
Procedure:
-
Transformation: Electroporate the expression plasmid into P. pastoris and select for positive transformants.
-
Expression:
-
Inoculate a starter culture in BMGY medium and grow overnight.
-
Inoculate a larger culture with the starter culture and grow to a high cell density.
-
Induce protein expression by replacing the medium with BMMY, which contains methanol. Continue incubation for 72-96 hours, adding methanol every 24 hours to maintain induction.
-
-
Purification:
-
Harvest the culture supernatant, which contains the secreted rHSA.
-
Clarify the supernatant by centrifugation and filtration.
-
Apply the clarified supernatant to a Cibacron Blue affinity chromatography column. This matrix has a high affinity for albumin.
-
Wash the column extensively to remove unbound proteins.
-
Elute the bound rHSA using a high-salt buffer or a buffer containing a competing ligand (e.g., sodium caprylate).[2]
-
Assess the purity of the eluted rHSA by SDS-PAGE.
-
Protocol: Determination of Binding Affinity by Fluorescence Spectroscopy
This protocol is based on the principle that the intrinsic fluorescence of a ligand (like warfarin) or the protein itself can change upon binding.[6]
Materials:
-
Purified wild-type and mutant rHSA
-
Warfarin stock solution
-
Phosphate buffer (pH 7.4)
-
Fluorometer
Procedure:
-
Preparation: Prepare a solution of rHSA (e.g., 10 µM) in phosphate buffer. Prepare a series of warfarin solutions of known concentrations.
-
Measurement:
-
Place the rHSA solution in a quartz cuvette.
-
Measure the baseline fluorescence. For warfarin, an excitation wavelength of ~320 nm and an emission scan from 330-450 nm is typical.
-
Titrate small aliquots of the warfarin stock solution into the rHSA solution, allowing the system to equilibrate after each addition.
-
Record the fluorescence emission spectrum after each addition.
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution.
-
Plot the change in fluorescence intensity as a function of the total ligand concentration.
-
Analyze the binding isotherm using appropriate models (e.g., a one-site binding model) to calculate the association constant (Ka) or the dissociation constant (Kd, where Kd = 1/Ka).
-
Signaling Pathways of Relevant Drugs
Understanding the mechanism of action of the drugs that bind to HSA is crucial for appreciating the broader context of enhancing their binding.
Warfarin Signaling Pathway
Warfarin exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1). This disrupts the vitamin K cycle, leading to the depletion of active vitamin K-dependent clotting factors (II, VII, IX, and X).[7][11][12][13]
Caption: Warfarin's mechanism of action.
Ibuprofen Signaling Pathway
Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][14][15] This blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[10][16]
Caption: Ibuprofen's mechanism of action.
Doxorubicin Signaling Pathway
Doxorubicin is an anthracycline-type chemotherapeutic agent used to treat a wide range of cancers. Its primary mechanisms of action include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), all of which ultimately lead to apoptosis (programmed cell death).[10][15]
Caption: Doxorubicin's mechanism of action.
Conclusion
Site-directed mutagenesis is a powerful tool for rationally engineering human serum albumin to enhance its binding affinity for specific therapeutic drugs. As demonstrated with warfarin, targeted mutations can lead to significant improvements in binding, which has the potential to translate into improved pharmacokinetic properties and therapeutic outcomes. The protocols and principles outlined in these application notes provide a framework for researchers to explore the modification of HSA for a wide range of drugs, contributing to the development of next-generation drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. Probing the Binding Sites of Antibiotic Drugs Doxorubicin and N-(trifluoroacetyl) Doxorubicin with Human and Bovine Serum Albumins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing the binding sites of antibiotic drugs doxorubicin and N-(trifluoroacetyl) doxorubicin with human and bovine serum albumins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging Albumin-Binding Anticancer Drugs for Tumor-Targeted Drug Delivery: Current Understandings and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Site-Specific Binding of Anti-Cancer Drugs to Human Serum Albumin | Bentham Science [eurekaselect.com]
- 9. scispace.com [scispace.com]
- 10. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Human mutations that conferpaclitaxel resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ClinPGx [clinpgx.org]
- 16. Conjugate of Doxorubicin to Albumin-Binding Peptide Outperforms Aldoxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Recombinant Human Serum Albumin (rHSA) Expression
Welcome to the technical support center for recombinant human serum albumin (rHSA) expression. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression and purification of rHSA.
Section 1: Low Expression and Yield
Low product yield is one of the most frequent challenges in rHSA production. This section addresses common causes and provides strategies to enhance expression levels in various host systems.
Frequently Asked Questions (FAQs)
Q1: My rHSA expression levels in Pichia pastoris are very low. What are the first things I should check?
A1: Low rHSA yield in P. pastoris can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Codon Usage: The codon bias of the HSA gene may not be optimal for P. pastoris. Re-synthesizing the gene to match the host's preferred codons can significantly increase expression.[1][2][3] Strategies like "codon randomization" have been shown to improve secreted protein concentration by over 2.5-fold compared to native genes.[1]
-
Promoter System: Ensure you are using a strong, inducible promoter like the alcohol oxidase 1 (AOX1) promoter.[4] Verify the integrity of the promoter sequence in your expression vector.
-
Methanol Induction: For the AOX1 promoter, methanol concentration and induction time are critical. Optimize the methanol feed rate and extend the induction time, as rHSA production can increase for up to 96 hours or more.[4] However, be aware that methanol metabolism can lead to high oxygen demand and the production of formic acid.[5]
-
Culture Conditions: Key parameters to optimize include pH, temperature, and dissolved oxygen. For instance, shifting the temperature during the induction phase can help control the specific growth rate and improve productivity.[6]
-
Clone Selection: There is significant clone-to-clone variability in expression levels. Screen a large number of transformants to identify a high-producing clone.[7] High-resistance screening on antibiotic-containing plates can help select for clones with multiple copies of the expression cassette.[4]
Q2: How can I optimize my fermentation strategy to maximize rHSA yield?
A2: Transitioning from shake flasks to a bioreactor is crucial for maximizing yield. High-density fermentation is a key strategy.
-
Fed-Batch Fermentation: A fed-batch strategy allows for high cell densities before induction. During the induction phase, a controlled methanol feed is critical to maintain optimal expression without causing toxicity.[4][8]
-
Co-feeding Strategy: To reduce oxygen demand and heat generation from methanol metabolism, a co-feeding strategy using a secondary carbon source like sorbitol or glycerol can be employed.[5][9]
-
Process Parameters: Controlling the specific growth rate at a low level (e.g., 0.0022-0.0024/h) during the methanol induction phase has been shown to result in higher specific productivity.[6] Repeated fed-batch fermentation, where a portion of the culture is harvested and replaced with fresh medium, can increase annual rHSA production by over 40%.[8]
Q3: Which expression system is expected to give the highest yield of rHSA?
A3: The choice of expression system is a trade-off between yield, cost, and post-translational modifications. Pichia pastoris is a widely used and effective system for high-level rHSA expression due to its capacity for secreting properly folded proteins.[4][10]
-
Pichia pastoris is a popular host that has demonstrated yields from 1.6 g/L in shake flasks to over 10 g/L in optimized high-density fermentations.[4][6]
-
Transgenic Rice: This system shows great promise for cost-effective, large-scale production, with expression levels reaching up to 10.58% of the total soluble protein in rice grain.[11][12] This can translate to a productivity of 2.75 grams of rHSA per kilogram of brown rice.[11][12]
-
Saccharomyces cerevisiae has also been used, but reported yields are often lower than in Pichia.[11]
-
Transgenic Animals and Plants: Other systems like transgenic tobacco and silkworms are being explored, with some showing high productivity, such as 8 grams of rHSA from 1 kg of transgenic silkworm cocoons.[13][14]
Data Presentation: rHSA Expression Levels in Various Systems
| Expression System | Host Organism | Typical Yield | Reference(s) |
| Yeast | Pichia pastoris (Shake Flask) | 1.6 g/L | [4] |
| Yeast | Pichia pastoris (Fermenter) | 8.86 - 17.47 g/L | [4][5] |
| Transgenic Plant | Rice (Oryza sativa) Seeds | 2.75 g/kg (of brown rice) | [11][12] |
| Transgenic Plant | Tobacco (Nicotiana tabacum) Cell Culture | ~23.76 mg/L | [13] |
| Transgenic Animal | Silkworm (Bombyx mori) Cocoons | 8.06 g/kg (of cocoons) | [14] |
Mandatory Visualization: Troubleshooting Low rHSA Yield
Section 2: Protein Degradation, Folding, and Aggregation
Maintaining the structural integrity of rHSA is critical for its function. Proteolytic degradation, misfolding, and aggregation are common hurdles during expression and purification.
Frequently Asked Questions (FAQs)
Q1: I'm seeing smaller bands on my SDS-PAGE, suggesting my rHSA is being degraded. How can I prevent this?
A1: Proteolytic degradation is a known issue, especially in yeast expression systems where proteases can be released into the culture medium.[15][16]
-
Use Protease-Deficient Strains: Employing host strains engineered to lack major vacuolar proteases can significantly reduce degradation.
-
Optimize Culture pH: Maintaining a higher culture pH (e.g., pH 8.0 in tobacco cell culture) can reduce the activity of acidic proteases.[13]
-
Add Protease Inhibitors: While costly for large-scale production, adding a cocktail of protease inhibitors to your samples during extraction and purification can prevent degradation.
-
Minimize Induction Time: Check for protein expression at earlier time points (e.g., 8, 12, 18 hours) as prolonged exposure to the culture environment can increase degradation.[7]
-
Rapid Sample Processing: Keep samples cold and process them quickly after harvesting. Methods like trichloroacetic acid (TCA) precipitation or rapid heat treatment can effectively inactivate proteases prior to protein extraction.[17]
Q2: My rHSA is aggregating and precipitating out of solution. What strategies can I use to improve its solubility and folding?
A2: Aggregation often results from improper folding, especially when the protein is overexpressed.[18] Human serum albumin has 17 disulfide bonds, making correct folding complex.
-
Lower Expression Temperature: Reducing the incubation temperature after induction (e.g., from 30°C to 20-24°C) slows down protein synthesis, which can give the protein more time to fold correctly.[6][7]
-
Co-expression of Chaperones: Overexpressing molecular chaperones, such as protein disulfide isomerase (PDI), can assist in proper disulfide bond formation and folding in the endoplasmic reticulum (ER).[9]
-
Use of Osmolytes: During purification and in final formulations, the addition of stabilizing osmolytes like proline, glycine, or arginine can help prevent aggregation.[19][20]
-
Optimize Buffer Conditions: Screen different pH values and salt concentrations during purification. Finding the optimal buffer conditions is crucial for maintaining protein stability.[21]
Mandatory Visualization: Choosing an rHSA Expression System
Section 3: Purification Challenges
Purifying rHSA to the high degree required for therapeutic use (>99%) while maintaining a good recovery rate is a significant bottleneck.[22]
Frequently Asked Questions (FAQs)
Q1: What is a reliable and scalable purification strategy for rHSA expressed in Pichia pastoris?
A1: A multi-step chromatography process is typically required to achieve pharmaceutical-grade purity.[23]
-
Capture Step (Affinity Chromatography): Cibacron Blue affinity chromatography is highly effective for capturing albumin.[4] The dye selectively binds to albumin, allowing for significant purification in a single step. Recovery rates of around 58% with >96% purity have been reported with this method.[4]
-
Intermediate Polishing (Ion-Exchange Chromatography): Anion-exchange chromatography (AEX) can be used to remove host cell proteins and other impurities.[24][25] The column is loaded at a near-neutral pH, and rHSA is eluted with an increasing salt gradient.
-
Final Polishing (Hydrophobic Interaction or Gel Filtration): Hydrophobic Interaction Chromatography (HIC) or Size-Exclusion Chromatography (SEC) can be used as a final step to remove remaining impurities, aggregates, and pigment molecules.[24][26]
Q2: How can I remove the yellow pigment that co-purifies with my rHSA from yeast cultures?
A2: Pigment contamination is a common issue. A novel purification strategy involves a partial unfolding and crystallization step.[22] The rHSA is partially unfolded to release entrapped impurities, which are then removed. Subsequent crystallization of the rHSA can further reduce pigment and polysaccharide content to levels comparable with plasma-derived HSA.[22]
Data Presentation: Comparison of rHSA Purification Steps
| Chromatography Step | Principle | Purpose | Typical Purity/Recovery |
| Cibacron Blue 3G-Sepharose | Affinity | Capture of albumin | >96% Purity, ~58% Recovery[4] |
| Anion-Exchange (e.g., Q-Sepharose) | Charge | Removal of host cell proteins | Intermediate Polishing |
| Hydrophobic Interaction (e.g., Phenyl Sepharose) | Hydrophobicity | Removal of pigments, lipids, aggregates | Final Polishing[26] |
| Size-Exclusion (Gel Filtration) | Molecular Size | Removal of aggregates and fragments | Final Polishing / Buffer Exchange[24] |
Mandatory Visualization: rHSA Purification Workflow
Section 4: Key Experimental Protocols
Protocol 1: High-Density Fed-Batch Fermentation of P. pastoris for rHSA Production
This protocol is a generalized summary based on principles described in the literature.[4][6]
-
Inoculum Preparation: Culture a high-producing rHSA/P. pastoris clone in BMGY medium at 28-30°C with vigorous shaking (250 rpm) for 24-48 hours until the OD600 reaches a high density.
-
Batch Phase (Bioreactor): Inoculate the bioreactor containing Basal Salts Medium (BSM) with 4% glycerol. Maintain pH at 5.0-6.0 (with ammonium hydroxide) and temperature at 28-30°C. Grow until the initial glycerol is completely consumed, indicated by a sharp increase in dissolved oxygen (DO).
-
Fed-Batch Phase (Glycerol): Start a glycerol fed-batch phase by feeding a solution of 50% glycerol containing trace metals (PTM1 salts). Maintain a constant, growth-limiting feed rate to achieve high cell density (e.g., >200 g/L wet cell weight).
-
Induction Phase (Methanol): Once the target cell density is reached, stop the glycerol feed. Allow a brief starvation period (30-60 min). Begin the induction by feeding 100% methanol containing PTM1 salts.
-
Methanol Feed Strategy: Start with a low feed rate and gradually increase it over several hours to allow the cells to adapt. Maintain the DO level above 20% by adjusting agitation and airflow. Control the temperature at a slightly lower setpoint, e.g., 24°C, to improve protein folding.[6]
-
Harvesting: Continue the methanol induction for 96-120 hours. Harvest the culture supernatant by centrifugation. The supernatant contains the secreted rHSA.
Protocol 2: Purification of rHSA using Cibacron Blue Affinity Chromatography
-
Column Preparation: Pack a chromatography column with Cibacron Blue 3G-Sepharose resin. Equilibrate the column with 5-10 column volumes (CVs) of equilibration buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Sample Loading: Load the clarified culture supernatant onto the equilibrated column. The flow rate should be optimized according to the manufacturer's instructions (typically 100-150 cm/h).
-
Washing: Wash the column with 5-10 CVs of equilibration buffer to remove unbound proteins and contaminants. Monitor the UV absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound rHSA using an elution buffer containing a high concentration of salt (e.g., 50 mM Tris-HCl, 1.5 M NaCl, pH 7.5). Collect fractions and monitor the A280 peak.
-
Analysis: Analyze the collected fractions by SDS-PAGE to confirm the presence and purity of rHSA. Pool the fractions containing pure rHSA.
-
Buffer Exchange: The eluted rHSA will be in a high-salt buffer. Perform buffer exchange into a suitable storage buffer (e.g., PBS) using dialysis or size-exclusion chromatography.
References
- 1. cellmolbiol.org [cellmolbiol.org]
- 2. Codon optimization significantly improves the expression level of a keratinase gene in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Optimization of Pichia pastoris Expression System for High-Level Production of Margatoxin [frontiersin.org]
- 4. High level expression and purification of recombinant human serum albumin in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Maximizing recombinant human serum albumin production in a Mut(s) Pichia pastoris strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Optimization of human serum albumin production in methylotrophic yeast Pichia pastoris by repeated fed-batch fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Large-scale production of functional human serum albumin from transgenic rice seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Improved expression and purification of recombinant human serum albumin from transgenic tobacco suspension culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Large-scale and cost-effective production of recombinant human serum albumin (rHSA) in transgenic Bombyx mori cocoons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 17. Preserving the yeast proteome from sample degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
- 19. Strategies to stabilize compact folding and minimize aggregation of antibody-based fragments [scirp.org]
- 20. Strategies to stabilize compact folding and minimize aggregation of antibody-based fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A novel purification procedure for recombinant human serum albumin expressed in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Isolation by multistep chromatography improves the consistency of secreted recombinant influenza neuraminidase antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Overview of Albumin and Its Purification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 25. US5849874A - Process for the purification of serum albumin - Google Patents [patents.google.com]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Drug Loading of HSA Nanoparticles
Welcome to the technical support center for the optimization of drug loading in Human Serum Albumin (HSA) nanoparticles. This resource provides researchers, scientists, and drug development professionals with detailed answers to frequently asked questions, troubleshooting guidance for common experimental issues, and standardized protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for preparing drug-loaded HSA nanoparticles?
A1: Drug-loaded HSA nanoparticles are typically prepared by encapsulating drugs during the HSA nanocrystallization process. The most common methods include desolvation, emulsification, and self-assembly.[1]
-
Desolvation: This is the most widely used technique.[2][3] It involves adding a desolvating agent, such as ethanol or acetone, to an aqueous HSA solution, causing the protein to precipitate and form nanoparticles.[4] The drug can be incubated with the HSA solution before or added during this process.[2][5] A cross-linking agent is often used to stabilize the formed nanoparticles.[6]
-
Emulsification: This method involves creating an emulsion by adding an oil phase (containing the drug) to the aqueous HSA solution.[6] High-pressure homogenization is then used to create a nanoemulsion, and the organic solvent is subsequently evaporated, leading to the formation of drug-loaded nanoparticles.[7][8]
-
Self-Assembly: This technique leverages non-covalent interactions like hydrogen bonding, hydrophobic interactions, and electrostatic adsorption to form drug-HSA nanoparticle complexes.[1] It is particularly suitable for small-molecule drugs and can maintain the protein's secondary structure.[4]
Q2: How do I calculate Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE)?
A2: DLC and EE are critical parameters for evaluating the effectiveness of your nanoparticle formulation.
-
Encapsulation Efficiency (EE%) measures the percentage of the initial drug that is successfully entrapped within the nanoparticles.[9]
-
Formula: EE% = [(Total Drug Added - Free Unentrapped Drug) / Total Drug Added] x 100.[9]
-
-
Drug Loading Capacity (DLC%) represents the weight percentage of the drug relative to the total weight of the nanoparticle.[9]
-
Formula: DLC% = [Weight of Entrapped Drug / Total Weight of Nanoparticles] x 100.[10]
-
To determine these values, the free, unentrapped drug must be separated from the nanoparticles and quantified, often using methods like high-speed centrifugation or dialysis, followed by spectrophotometric analysis of the supernatant.[11][12]
Q3: What are the key factors that influence drug loading capacity?
A3: Several experimental parameters significantly impact drug loading. Optimizing these factors is crucial for maximizing nanoparticle efficacy.
-
pH of the HSA Solution: The pH affects the charge and conformation of both the HSA and the drug molecule, influencing their interaction.[13][14] For many drugs, adjusting the pH to between 8 and 9 before desolvation can improve particle size and loading efficiency.[8][15]
-
HSA Concentration: Higher concentrations of HSA can provide more binding sites for the drug, potentially increasing loading. However, excessively high concentrations may lead to larger particles or aggregation.[2][16]
-
Drug Concentration: Increasing the initial drug concentration can enhance loading, but only up to a saturation point. Beyond this, encapsulation efficiency may decrease as the drug precipitates instead of being encapsulated.[5]
-
Desolvating Agent: The type of desolvating agent (e.g., ethanol, acetone) and its addition rate can influence particle formation and drug entrapment.[4][17] A slower, controlled addition rate generally yields smaller, more uniform particles.[4]
-
Cross-linker Type and Concentration: Cross-linkers like glutaraldehyde, glucose, or EDC are used to stabilize the nanoparticles.[18] While the amount of cross-linker may not significantly affect the final particle size, it is crucial for maintaining the nanoparticle's integrity and preventing premature drug release.[19][20] Natural cross-linkers like glucose are being explored as less toxic alternatives to glutaraldehyde.[18]
Troubleshooting Guide
This section addresses common problems encountered during the formulation of drug-loaded HSA nanoparticles.
Problem: Low Drug Loading Capacity or Encapsulation Efficiency
| Potential Cause | Suggested Solution |
| Suboptimal pH | The pH of the HSA solution affects the surface charge of the protein and the ionization state of the drug.[8][13] Systematically vary the pH (e.g., from 7.0 to 9.0) to find the optimal value that promotes strong drug-HSA binding.[15] |
| Poor Drug Solubility | The drug must be fully dissolved in the solvent before encapsulation.[16] Consider using a co-solvent system or gently warming the solution to improve drug solubility, being mindful of the drug's thermal stability.[16] |
| Inadequate Drug-HSA Incubation | If the drug is added before nanoparticle formation, allow sufficient incubation time (e.g., 2-8 hours) for the drug to adsorb to or bind with the albumin molecules.[5] |
| Incorrect Reagent Concentrations | Optimize the concentrations of HSA and the drug. Create a matrix of experiments varying both to find the ratio that yields the highest loading without causing precipitation or aggregation.[2][5] |
| Inefficient Nanoparticle Formation | The rate of addition of the desolvating agent is critical. A slow and constant rate (e.g., 1 mL/min) is often recommended to ensure uniform particle formation and efficient drug entrapment.[5][21] |
Problem: Poor Particle Size Distribution (High Polydispersity) or Aggregation
| Potential Cause | Suggested Solution |
| Inadequate Stirring Speed | The stirring speed during desolvation must be consistent and vigorous enough (e.g., 500-600 rpm) to ensure a homogenous mixture and prevent the formation of large aggregates.[21] |
| Incorrect pH | pH values far from the isoelectric point of albumin can lead to increased repulsion between molecules, resulting in smaller and more uniform particles. Solutions with a pH greater than 9 have been shown to produce more uniform nanoparticles.[8] |
| Insufficient Cross-linking | Unstable nanoparticles can aggregate over time. Ensure the cross-linker is added correctly and allowed to react for a sufficient duration (e.g., 3-12 hours) to stabilize the particles.[21][22] |
| High Ionic Strength | The presence of salts can sometimes interfere with nanoparticle formation. Preparing nanoparticles in deionized water instead of buffers may yield smaller, more stable particles.[22][23] |
Data Summary Tables
Table 1: Influence of Formulation Parameters on Nanoparticle Characteristics
| Parameter | Condition A | Condition B | Outcome on Particle Size | Outcome on Drug Loading | Reference |
| pH | pH 7.4 | pH 8.0-9.0 | Decreased size at higher pH | Increased loading at higher pH | [8][15] |
| HSA Concentration | 20 mg/mL | 62.5 mg/mL | Size may increase with concentration | Loading may increase with concentration | [2][24] |
| Cross-linker | Glutaraldehyde | Glucose (natural) | Similar size | Comparable loading, less toxicity | [18][21] |
| Initial Drug Conc. | 5 mg/mL | 30 mg/mL | May slightly increase | EE decreased at higher concentration | [5] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of Drug-Loaded HSA Nanoparticles via Desolvation
This protocol is a generalized procedure based on the widely used desolvation method.[2][5][21]
Materials:
-
Human Serum Albumin (HSA)
-
Drug of interest
-
Deionized water
-
Ethanol (as desolvating agent)
-
Glutaraldehyde solution (8% w/v, as cross-linker) or an alternative like glucose.
-
Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for pH adjustment.
Procedure:
-
HSA Solution Preparation: Dissolve a specific amount of HSA (e.g., 100 mg) in deionized water (e.g., 2 mL).
-
Drug Incubation: Add the desired amount of drug (e.g., 5-30 mg/mL) to the HSA solution. Allow this mixture to stir at room temperature for 4-8 hours to facilitate drug-protein binding.[5]
-
pH Adjustment: Adjust the pH of the drug-HSA solution to the desired value (e.g., pH 8.2) using NaOH or HCl.[5] This step is critical as pH influences particle size and drug loading.[25]
-
Desolvation: Under constant magnetic stirring (e.g., 550 rpm), add ethanol drop-wise at a controlled rate (e.g., 1 mL/min) until the solution becomes visibly turbid, indicating nanoparticle formation.[5][21] The volume of ethanol is typically 4 times the volume of the aqueous phase.[5]
-
Cross-linking/Stabilization: Add the cross-linking agent (e.g., 100 μL of 8% glutaraldehyde) to the nanoparticle suspension to stabilize the particles.[5] Allow the mixture to stir for an additional 3 to 12 hours.[21][22]
-
Purification: Purify the nanoparticles to remove unentrapped drug, excess reagents, and ethanol. This is typically done by repeated cycles of centrifugation (e.g., 15,000 x g for 20 minutes) and resuspension of the pellet in deionized water.
-
Characterization: Analyze the purified nanoparticles for particle size, polydispersity index (PDI), zeta potential, drug loading capacity (DLC), and encapsulation efficiency (EE).
Visualizations: Workflows and Logic Diagrams
Diagram 1: Experimental Workflow for HSA Nanoparticle Formulation
Caption: Workflow for preparing drug-loaded HSA nanoparticles via desolvation.
Diagram 2: Troubleshooting Flowchart for Low Drug Loading
Caption: A logical guide to troubleshooting low drug loading in HSA nanoparticles.
References
- 1. mdpi.com [mdpi.com]
- 2. Human Serum Albumin Nanoparticles: Synthesis, Optimization and Immobilization with Antituberculosis Drugs [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Albumin Nanoparticle-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human serum albumin nanoparticles as an efficient noscapine drug delivery system for potential use in breast cancer: preparation and in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Human Serum Albumin Nanoparticles for Use in Cancer Drug Delivery: Process Optimization and In Vitro Characterization [ouci.dntb.gov.ua]
- 8. dovepress.com [dovepress.com]
- 9. Drug Delivery FAQs [sigmaaldrich.com]
- 10. rsc.org [rsc.org]
- 11. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 12. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of pH change effects on the HSA folding and its drug binding characteristics, a computational biology investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparation and in Vitro Analysis of Human Serum Albumin Nanoparticles Loaded with Anthracycline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Serum Albumin Nanoparticles: Problems and Prospects | MDPI [mdpi.com]
- 20. Serum Albumin Nanoparticles: Problems and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. scribd.com [scribd.com]
- 23. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Preventing Human Serum Albumin (HSA) Aggregation in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with human serum albumin (HSA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and manage HSA aggregation in your experiments and formulations.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of HSA solutions.
Problem 1: HSA solution appears cloudy or has visible precipitates after preparation or storage.
-
Possible Cause: Aggregation due to inappropriate buffer conditions, temperature fluctuations, or mechanical stress.
-
Solution:
-
Optimize pH: Ensure the buffer pH is within the optimal range for HSA stability, typically between 6.4 and 7.4.[1][2] Avoid pH values near the isoelectric point of HSA (around 4.7-5.1), as this can lead to increased aggregation.[3][4]
-
Control Temperature: Store HSA solutions at appropriate temperatures. While refrigeration at 4°C is common for short-term storage, freezing at -80°C with a cryoprotectant like glycerol is recommended for long-term stability to prevent aggregation during freeze-thaw cycles.[5] Elevated temperatures (above 40°C) significantly accelerate aggregation.[6][7]
-
Minimize Mechanical Stress: Avoid vigorous vortexing or shaking. Gentle swirling or inversion is sufficient for mixing. Mechanical stresses from pumping or stirring can induce aggregation at air-liquid interfaces.[8][9]
-
Add Stabilizers: Consider incorporating stabilizers into your buffer. See the FAQ section for more details on choosing appropriate stabilizers.
-
Problem 2: Increase in high molecular weight species observed during size-exclusion chromatography (SEC).
-
Possible Cause: Formation of soluble oligomers and aggregates, which are precursors to larger, insoluble aggregates.
-
Solution:
-
Review Formulation Components: Certain excipients or buffer components can promote aggregation. Evaluate the compatibility of all components with HSA.
-
Incorporate Surfactants: Low concentrations of non-ionic surfactants, such as polysorbate 20 or 80 (typically 0.01% to 0.1%), can be highly effective in preventing surface-induced aggregation.
-
Use Stabilizing Amino Acids: The addition of amino acids like arginine or histidine can help reduce protein-protein interactions and enhance solubility.[10]
-
Block Free Sulfhydryl Groups: The free cysteine-34 residue can form intermolecular disulfide bonds, leading to aggregation.[11] If compatible with your application, consider adding a blocking agent like N-ethylmaleimide.[11][12]
-
Problem 3: Loss of biological activity or binding affinity of HSA.
-
Possible Cause: Conformational changes and aggregation can lead to a loss of function. The aggregation process often involves the unfolding of the native α-helical structure and the formation of intermolecular β-sheets.[11][13][14]
-
Solution:
-
Maintain Native Conformation: Utilize stabilizers that preserve the native structure of HSA. Sugars (e.g., sucrose, trehalose) and polyols can enhance conformational stability.[10]
-
Monitor Structural Integrity: Regularly assess the secondary structure of your HSA using techniques like Circular Dichroism (CD) spectroscopy to detect any changes from the predominantly α-helical native state.[14][15]
-
Optimize Storage Conditions: Ensure storage conditions (pH, temperature, and use of cryoprotectants) are optimized to maintain the protein in its native, active form.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause HSA aggregation?
A1: HSA aggregation is a complex process influenced by several factors:
-
Temperature: Elevated temperatures are a major cause of denaturation and aggregation.[11][13] Studies have shown a significant increase in dimers and aggregates at temperatures of 40°C, 55°C, and 70°C.[6][7]
-
pH: The pH of the solution plays a critical role. HSA is least soluble and most prone to aggregation near its isoelectric point (pI ≈ 4.7-5.1).[3][4] Outside of the pH range of 4.0 to 8.5, significant conformational changes can occur, leading to aggregation.[14]
-
Protein Concentration: Higher concentrations of HSA can increase the likelihood of intermolecular interactions and aggregation.[11][12]
-
Mechanical Stress: Agitation, such as stirring or shaking, can introduce mechanical stress, particularly at air-liquid interfaces, which can lead to protein unfolding and aggregation.[8][9]
-
Chemical Modifications: Oxidation and deamidation can alter the protein structure and promote aggregation.[16] The free sulfhydryl group of cysteine-34 can form disulfide bridges, resulting in stable aggregates.[11]
Q2: Which stabilizers can be used to prevent HSA aggregation, and how do they work?
A2: Several types of excipients can be used to stabilize HSA in solution:
-
Fatty Acid Salts (e.g., Sodium Caprylate) and Acetyltryptophanate: These are commonly used in commercial HSA preparations to provide thermal stability, particularly during pasteurization.[17][18] They bind to specific sites on the HSA molecule, stabilizing its conformation.
-
Surfactants (e.g., Polysorbates): These are particularly effective at preventing aggregation at interfaces (e.g., air-water). They can competitively adsorb to surfaces or bind to hydrophobic patches on the protein, preventing protein-protein interactions.[8]
-
Sugars and Polyols (e.g., Sucrose, Trehalose, Glycerol): These act as protein stabilizers by enhancing the conformational stability of the native state.[10]
-
Amino Acids (e.g., Arginine, Histidine): These can suppress aggregation by reducing protein self-association and increasing solubility.[10]
-
Sulfhydryl-Blocking Agents (e.g., N-ethylmaleimide): These agents specifically block the free cysteine-34 residue, preventing the formation of intermolecular disulfide bonds that lead to irreversible aggregation.[11][12]
Q3: What are the optimal storage conditions for HSA solutions?
A3: Optimal storage conditions depend on the required duration:
-
Short-term (days to weeks): Store at 4°C in a suitable buffer (pH 6.4-7.4) with appropriate stabilizers.
-
Long-term (months to years): For extended storage, it is recommended to flash-freeze aliquots in a buffer containing a cryoprotectant (e.g., glycerol) and store them at -80°C.[5] This minimizes damage from freeze-thaw cycles. Avoid repeated freezing and thawing of the same aliquot.
Quantitative Data on HSA Stability
The following tables summarize quantitative data on the effects of temperature and stabilizers on HSA aggregation.
Table 1: Effect of Temperature on HSA Aggregation
| Temperature | Observation | Reference |
| 40°C, 55°C, 70°C | Increased formation of dimers and aggregates over time. | [6][7] |
| 60°C | Significant thermal denaturation and aggregation. | [13][17] |
| 70°C | After a period of heating, the remaining monomeric HSA was 83% and 72% for two different formulations. | [6][7] |
| > 60°C | The α-helix content of HSA decreases in favor of intermolecular β-sheet formation. | [13] |
Table 2: Effectiveness of Different Stabilizers in Preventing Thermal Aggregation
| Stabilizer(s) | Concentration | Effectiveness Ranking/Observation | Reference |
| Caprylate (CA) + Acetyltryptophanate (AT) | 4 mM CA + 4 mM AT | Highly effective, similar to 4 mM CA alone. | [17] |
| Caprylate (CA) | 4 mM | More effective than 8 mM AT. | [17] |
| Acetyltryptophanate (AT) | 8 mM | More effective than 2 mM CA. | [17] |
| Caprylate (CA) | 2 mM | More effective than 4 mM AT. | [17] |
| Acetyltryptophanate (AT) | 4 mM | Least effective among the tested combinations. | [17] |
| N-ethylmaleimide | Not specified | Prevents aggregation and irreversible conformational changes by blocking disulfide bridge formation. | [11][12] |
Experimental Protocols
Protocol 1: Monitoring HSA Aggregation using Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC)
This method separates HSA monomers from dimers and higher-order aggregates based on their size.
-
Materials:
-
HPLC system with a UV detector
-
Size-exclusion column suitable for protein separation (e.g., TSKgel G3000SWxl)
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer
-
HSA samples (control and experimental conditions)
-
-
Methodology:
-
Equilibrate the SE-HPLC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Prepare HSA samples by diluting them to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.
-
Inject a fixed volume (e.g., 20 µL) of the HSA sample onto the column.
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to the monomer, dimer, and higher molecular weight aggregates based on their retention times.
-
Quantify the relative percentage of each species by integrating the peak areas. An increase in the area of early-eluting peaks relative to the monomer peak indicates aggregation.
-
Protocol 2: Assessing Conformational Changes using Thioflavin T (ThT) Fluorescence Assay
This assay is used to detect the formation of amyloid-like fibrils, which are rich in β-sheet structures.[14]
-
Materials:
-
Fluorescence microplate reader or spectrofluorometer
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
HSA samples incubated under conditions that may induce aggregation
-
Control (native) HSA solution
-
96-well black microplates
-
-
Methodology:
-
Prepare a working solution of ThT (e.g., 20 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a small volume of the HSA sample (e.g., 10 µL of a 1 mg/mL solution) to the wells of the microplate.
-
Add the ThT working solution to each well to a final volume of 200 µL.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity with excitation at approximately 440-450 nm and emission at approximately 480-490 nm.[14][19][20]
-
An increase in fluorescence intensity in the test sample compared to the native HSA control indicates the formation of β-sheet-rich aggregates.
-
Visualizations
References
- 1. Thermal stability of human albumin measured by differential scanning calorimetry. II. Effects of isomers of N-acetyltryptophanate and tryptophanate, pH, reheating, and dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Serum Albumin Aggregation/Fibrillation and its Abilities to Drugs Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the pH-Induced Functional Phase Space of Human Serum Albumin by EPR Spectroscopy [mdpi.com]
- 4. Electrostatic Unfolding and Interactions of Albumin Driven by pH Changes: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability study of human serum albumin pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Formulation Strategies to Prevent Protein Degradation - AAPS Newsmagazine [aapsnewsmagazine.org]
- 10. Factors and Control Strategies for Protein Aggregation - Creative Proteomics [creative-proteomics.com]
- 11. Temperature behaviour of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ezgel.net [ezgel.net]
- 13. Temperature effect on the structural stability, similarity, and reversibility of human serum albumin in different states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Human Serum Albumin Aggregation/Fibrillation and its Abilities to Drugs Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EXCIPIENT UPDATE - Maximizing the Stability of Therapeutic Proteins Using Recombinant Human Albumin [drug-dev.com]
- 17. Stabilization of human albumin by caprylate and acetyltryptophanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Removal of stabilizers from human serum albumin by adsorbents and dialysis used in blood purification - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Stability of hsa62 Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered during the formulation of hsa62.
Frequently Asked Questions (FAQs)
Q1: What are the common stability issues observed with protein formulations like this compound?
Protein formulations, including those for this compound, can encounter several stability challenges that can be broadly categorized as physical and chemical instabilities.
-
Physical Instability: This primarily involves changes in the protein's higher-order structure. The most common manifestation is aggregation, where protein molecules clump together.[1][2] This can be triggered by factors like temperature changes, agitation (stirring or shaking), exposure to interfaces (like air-liquid or solid-liquid), and freeze-thaw cycles.[1][2] Aggregation is a significant concern as it can lead to loss of therapeutic efficacy and potentially induce an immunogenic response.[3] Another form of physical instability is denaturation, where the protein unfolds from its native conformation.
-
Chemical Instability: This involves the covalent modification of the protein. Common chemical degradation pathways include:
-
Oxidation: Certain amino acid residues (like methionine and cysteine) are susceptible to oxidation, which can be triggered by exposure to oxygen, light, or trace metal ions.[1]
-
Deamidation: The removal of an amide group from asparagine or glutamine residues is a common degradation pathway, which is often dependent on the pH of the formulation.[1]
-
Isomerization: Aspartic acid residues can undergo isomerization, which is also pH-dependent.[1]
-
Hydrolysis: Cleavage of the peptide backbone, which can be influenced by pH and temperature.
-
Q2: What is the first step in troubleshooting the instability of my this compound formulation?
The first step is to identify the nature of the instability. This involves a combination of visual inspection and analytical characterization. A systematic approach is crucial to pinpoint the root cause of the problem.
Troubleshooting Workflow for this compound Formulation Instability
Troubleshooting Guides
Issue 1: My this compound formulation shows visible aggregation after short-term storage.
Possible Causes:
-
Suboptimal pH leading to reduced colloidal stability.
-
Inadequate excipients to protect against conformational changes.
-
Exposure to destabilizing temperatures.
-
Interaction with the storage container surface.[3]
Troubleshooting Steps & Experimental Protocols:
-
Verify and Optimize Formulation pH: The pH of the formulation is a critical factor influencing protein stability.[4]
-
Experimental Protocol: pH Screening
-
Prepare a series of this compound formulations in different buffers, spanning a pH range (e.g., pH 4.0 to 8.0).
-
A common starting point is to test citrate buffers (pH 4.0-6.0), phosphate buffers (pH 6.0-8.0), and histidine buffers (pH 5.5-7.0).
-
Incubate the samples under accelerated stress conditions (e.g., 40°C for 1-4 weeks).
-
Monitor aggregation at regular intervals using Size Exclusion Chromatography (SEC) and visual inspection.
-
Data Presentation:
-
-
| pH | Buffer (20 mM) | % Monomer (Initial) | % Monomer (4 weeks at 40°C) | Visual Appearance |
| 4.0 | Citrate | 99.5 | 95.2 | Clear |
| 5.0 | Citrate | 99.6 | 98.1 | Clear |
| 6.0 | Histidine | 99.4 | 97.5 | Clear |
| 7.0 | Phosphate | 99.5 | 90.3 | Slight Opalescence |
| 8.0 | Phosphate | 99.3 | 85.1 | Visible Precipitate |
-
Screen for Stabilizing Excipients: Excipients can enhance the stability of this compound through various mechanisms.[4]
-
Sugars and Polyols (e.g., sucrose, trehalose, mannitol): These act as cryoprotectants and lyoprotectants and can also increase the conformational stability of the protein.[3]
-
Amino Acids (e.g., arginine, glycine, proline): Arginine can help to suppress aggregation, while glycine can act as a bulking agent.[3]
-
Surfactants (e.g., polysorbate 20, polysorbate 80): These are particularly effective at preventing aggregation at interfaces (air-liquid, solid-liquid).[1]
-
Experimental Protocol: Excipient Screening
-
Based on the optimal pH determined above, prepare this compound formulations with and without various excipients.
-
Include a range of concentrations for each excipient.
-
Subject the formulations to stress conditions (e.g., agitation, multiple freeze-thaw cycles).
-
Analyze for aggregation using SEC and turbidity measurements.
-
Data Presentation:
-
-
| Excipient | Concentration | % Monomer (after agitation) | Turbidity (NTU) |
| None (Control) | - | 88.2 | 15.3 |
| Sucrose | 5% (w/v) | 95.1 | 5.2 |
| Trehalose | 5% (w/v) | 96.3 | 4.1 |
| Arginine | 50 mM | 92.5 | 8.9 |
| Polysorbate 80 | 0.02% (w/v) | 98.5 | 1.5 |
Issue 2: I am observing a loss of this compound activity over time, even without visible aggregation.
Possible Causes:
-
Chemical degradation such as oxidation, deamidation, or hydrolysis.
-
Conformational changes that are not leading to large-scale aggregation.
Troubleshooting Steps & Experimental Protocols:
-
Investigate Chemical Degradation Pathways:
-
Experimental Protocol: Characterization of Chemical Modifications
-
Age this compound formulations under relevant storage conditions (e.g., 5°C, 25°C, 40°C).
-
At various time points, analyze the samples using:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To detect and quantify modifications like deamidation and oxidation.
-
Mass Spectrometry (MS): To identify the specific sites of modification on the protein.
-
Activity Assay: To correlate chemical changes with a loss of biological function.
-
-
Data Presentation:
-
-
| Storage Condition | Time (weeks) | % Oxidation (Met-X) | % Deamidation (Asn-Y) | Relative Activity (%) |
| 5°C | 0 | <0.1 | 0.5 | 100 |
| 4 | 0.2 | 0.8 | 98 | |
| 12 | 0.5 | 1.5 | 95 | |
| 25°C | 0 | <0.1 | 0.5 | 100 |
| 4 | 1.5 | 3.2 | 85 | |
| 12 | 4.8 | 9.1 | 62 |
-
Optimize Formulation to Mitigate Chemical Degradation:
-
pH Optimization: Deamidation and isomerization are highly pH-dependent.[1] Generally, a lower pH (around 3-5) can minimize deamidation, while a pH > 7 can reduce isomerization.[1]
-
Addition of Antioxidants: If oxidation is identified as a primary degradation pathway, consider adding antioxidants like methionine or EDTA to the formulation.
-
Control of Headspace Oxygen: For oxygen-sensitive proteins, packaging in vials with an inert gas (e.g., nitrogen) overlay can be beneficial.
-
Signaling Pathway for this compound Stability and Degradation
References
- 1. Formulation Strategies to Prevent Protein Degradation - AAPS Newsmagazine [aapsnewsmagazine.org]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 4. Factors Influencing the Protein Drugs Stability - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Scaling Up Human Serum Albumin (rHSA) Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scaling up of recombinant human serum albumin (rHSA) production.
Frequently Asked Questions (FAQs)
Q1: What are the primary expression systems for large-scale rHSA production and their main challenges?
A1: The main systems for large-scale recombinant human serum albumin (rHSA) production are microbial fermentation, particularly with Pichia pastoris (now also known as Komagataella phaffii), and transgenic plants, such as rice and tobacco.[1][2][3] Each system presents unique challenges. P. pastoris can achieve very high expression levels but is often plagued by proteolytic degradation of the secreted rHSA.[4][5][6] Transgenic plants offer the potential for cost-effective, large-scale production and increased protein stability during storage in seeds, but typically have lower expression levels and require complex downstream processing to remove host cell proteins and other contaminants.[1][7][8]
Q2: What are the typical yields of rHSA in different expression systems?
A2: rHSA yields can vary significantly depending on the expression system and the optimization of the production process. In Pichia pastoris, yields can range from a few grams per liter to as high as 17.47 g/L in optimized high-density fermentation processes.[9][10] In transgenic rice seeds, expression levels can reach up to 10.58% of the total soluble protein, which translates to approximately 2.75 g of rHSA per kg of brown rice.[2][11]
Q3: What are the critical factors to consider for optimizing rHSA expression in Pichia pastoris?
A3: Key factors for optimizing rHSA expression in P. pastoris include the composition of the fermentation medium, the methanol feeding strategy, dissolved oxygen levels, pH, and temperature.[9][12] For instance, optimizing the salt concentration in the basal salt medium (BSM) has been shown to significantly increase rHSA yield.[10] A controlled, specific growth rate during the methanol induction phase is also critical for maximizing productivity.[13]
Q4: What are the major downstream processing challenges in rHSA purification?
A4: The primary downstream processing challenges involve the removal of impurities such as host cell proteins, polysaccharides, and pigments, particularly in yeast-based systems.[14][15] Protein aggregation and degradation during purification are also significant hurdles.[16][17] For plant-derived rHSA, the initial extraction from plant tissues introduces a high load of particulate and soluble contaminants that must be efficiently removed.[8]
Troubleshooting Guides
Section 1: Pichia pastoris Expression System
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no rHSA expression | - Suboptimal methanol induction.- Incorrect pH or temperature.- Poor aeration and low dissolved oxygen.- Issues with the expression vector or clone selection. | - Optimize the methanol feed rate to avoid toxicity while ensuring efficient induction.- Maintain pH between 5.0 and 6.0 to support growth and minimize protease activity.[9]- Ensure adequate aeration and agitation to maintain high dissolved oxygen levels, which are crucial for high-density fermentation.[9]- Screen multiple clones to find a high-producing strain. |
| rHSA degradation (visible smaller bands on SDS-PAGE) | - Proteolytic activity from host proteases released during fermentation.[6]- Nitrogen starvation in the culture medium can trigger protease production.[4] | - Lower the fermentation temperature to 25°C during induction to reduce protease activity.[18]- Adjust the medium pH; lower pH can sometimes reduce protease activity.[19]- Supplement the medium with nitrogen sources like yeast extract or peptone.[5]- Consider using a protease-deficient P. pastoris strain. |
| High cell density but low rHSA yield | - Methanol toxicity.- Oxygen limitation.- Nutrient limitation in the feed medium. | - Implement a controlled methanol feeding strategy based on dissolved oxygen spikes or direct methanol sensing.[12][20]- Increase agitation and supplement with pure oxygen to meet the high oxygen demand of methanol metabolism.[9]- Ensure the fed-batch medium is not limiting in essential nutrients. |
Section 2: Transgenic Plant Expression System (Rice)
| Issue | Potential Cause | Troubleshooting Steps |
| Low rHSA expression levels | - Weak promoter activity.- Suboptimal codon usage.- Silencing of the transgene. | - Use a strong, endosperm-specific promoter to drive high-level expression in seeds.[2]- Optimize the codon usage of the rHSA gene for rice.- Analyze multiple independent transgenic lines to avoid position effects and identify high-expressing events. |
| Degradation of rHSA during extraction | - Activity of endogenous plant proteases.- Inappropriate pH of the extraction buffer. | - Optimize the pH of the extraction buffer; for rice, a pH of 4.5 or 6.0 has been shown to minimize rHSA degradation.[1]- Add protease inhibitors to the extraction buffer.- Perform extraction at low temperatures (4°C) to reduce enzymatic activity. |
| Low recovery after purification | - Inefficient initial extraction.- Precipitation of rHSA during purification steps.- Inappropriate chromatography conditions. | - Test different extraction buffers and methods to maximize the initial recovery of rHSA from rice flour.[21]- Screen for buffer conditions (pH, ionic strength, additives) that maintain rHSA solubility.[22]- Optimize binding and elution conditions for each chromatography step. |
Section 3: Downstream Processing and Purification
| Issue | Potential Cause | Troubleshooting Steps |
| rHSA aggregation or precipitation during purification | - Non-optimal buffer conditions (pH, ionic strength).- High protein concentration.- Exposure to denaturing conditions. | - Screen different buffer conditions to find the optimal pH and salt concentration for rHSA stability.[23]- Consider adding stabilizing excipients such as arginine or glutamate to the buffers.[23]- Perform purification steps at 4°C to enhance protein stability.- Avoid harsh elution conditions, such as very low pH, if possible. |
| Low purity of final rHSA product | - Inefficient removal of host cell proteins (HCPs).- Co-elution of impurities with rHSA.- Presence of rHSA aggregates or fragments. | - Employ a multi-step chromatography process, often involving ion exchange, hydrophobic interaction, and/or affinity chromatography, for effective impurity removal.[14]- Optimize the wash and elution steps for each chromatography column to improve separation.- Introduce a polishing step, such as size exclusion chromatography, to remove aggregates. |
| Column clogging during chromatography | - Presence of cell debris or precipitates in the sample.- High viscosity of the sample. | - Ensure the sample is well-clarified by centrifugation and/or filtration (0.22 or 0.45 µm filter) before loading onto the column.[22]- Dilute the sample to reduce viscosity.[24]- If the lysate is highly viscous due to nucleic acids, treat with DNase.[22] |
Quantitative Data Summary
Table 1: Comparison of rHSA Production in Different Expression Systems
| Expression System | Host Organism | Typical Yield | Purity | Recovery Rate | Reference(s) |
| Microbial Fermentation | Pichia pastoris | 1.6 - 17.47 g/L | >96% | 25 - 75.2% | [9][14][15][25] |
| Transgenic Plant | Rice (Oryza sativa) | 2.75 g/kg of brown rice (0.72% of dry weight) | >99% | 62.4% | [7][11][26] |
| Transgenic Plant | Tobacco (Nicotiana tabacum) cell culture | up to 11.88 µg/ml (0.7% of TSP) | - | 48.41% | [27][28] |
Key Experimental Protocols
Protocol 1: High-Density Fed-Batch Fermentation of Pichia pastoris for rHSA Production
This protocol is a general guideline and should be optimized for the specific strain and bioreactor.
-
Inoculum Preparation:
-
Inoculate a single colony of the rHSA-expressing P. pastoris clone into 250 mL of Buffered Glycerol Complex Medium (BMGY).
-
Incubate at 30°C in a shaking incubator (250-300 rpm) for 16-24 hours until the OD600 reaches 2-6.[29]
-
-
Bioreactor Batch Phase (Glycerol Batch Phase):
-
Prepare the bioreactor with Basal Salts Medium (BSM) supplemented with glycerol (e.g., 40 g/L).[30]
-
BSM Composition (per liter): 85% Phosphoric Acid (27 mL), K2SO4 (9 g), MgSO4·7H2O (7.45 g), KOH (2.065 g), CaSO4 (0.465 g), and 4.35 mL of PTM1 trace salts solution.[30]
-
Inoculate the bioreactor with the seed culture.
-
Maintain conditions at 28-30°C, pH 5.0 (controlled with ammonia), and dissolved oxygen (DO) > 30% by controlling agitation and airflow.
-
This phase typically lasts 18-24 hours until the initial glycerol is depleted, indicated by a sharp increase in DO.
-
-
Fed-Batch Phase (Glycerol Fed-Batch):
-
Initiate a glycerol feed (e.g., 50% w/v glycerol with PTM1 trace salts) at a controlled rate to increase biomass.
-
Continue until a high cell density is achieved (e.g., 180-220 g/L wet cell weight).
-
-
Induction Phase (Methanol Fed-Batch):
-
After glycerol depletion, start the methanol feed. Begin with a slow, limiting feed rate (e.g., ~1 g/L/h) and gradually increase it.
-
Maintain the DO level above 20%. The methanol feed rate can be controlled based on the DO signal (DO-stat) or by direct methanol monitoring.[12]
-
This phase can last for 96-120 hours, during which rHSA is expressed and secreted into the medium.[25]
-
Harvest the culture broth for downstream processing.
-
Protocol 2: Extraction of rHSA from Transgenic Rice Seeds
-
Milling: Dehusk the transgenic rice seeds and mill them into a fine flour.
-
Extraction:
-
Clarification:
-
Centrifuge the slurry at high speed (e.g., 14,000 x g) for 10-20 minutes at 4°C to pellet the insoluble material.[21]
-
Collect the supernatant, which contains the soluble proteins, including rHSA.
-
For further clarification, the supernatant can be passed through a 0.45 µm filter.
-
Protocol 3: Purification of rHSA by a Two-Step Chromatography Process
This is an example protocol; the specific resins and buffers should be optimized.
-
Anion Exchange Chromatography (Capture Step):
-
Equilibrate an anion exchange column (e.g., ANX Sepharose Fast Flow) with a binding buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Load the clarified extract onto the column.
-
Wash the column with the binding buffer to remove unbound impurities.
-
Elute the bound rHSA using a salt gradient (e.g., 0-1 M NaCl in the binding buffer).[26]
-
Collect fractions and analyze for rHSA content (e.g., by SDS-PAGE).
-
-
Hydrophobic Interaction Chromatography (Polishing Step):
-
Pool the rHSA-containing fractions from the first step and add a high concentration of a salt (e.g., ammonium sulfate to 1 M) to promote hydrophobic interaction.
-
Equilibrate a HIC column (e.g., Butyl Sepharose High Performance) with a high-salt buffer (e.g., 50 mM sodium phosphate, 1 M ammonium sulfate, pH 7.0).[26]
-
Load the sample onto the column.
-
Elute the rHSA by applying a decreasing salt gradient (e.g., from 1 M to 0 M ammonium sulfate).[26]
-
Collect fractions containing pure rHSA.
-
The final product can be buffer-exchanged into a suitable storage buffer and concentrated.
-
Visualizations
Caption: Experimental workflow for rHSA production and purification.
Caption: Methanol Utilization (MUT) Pathway in Pichia pastoris.
References
- 1. usbio.net [usbio.net]
- 2. researchgate.net [researchgate.net]
- 3. Overview of the purification of recombinant proteins produced in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repositorium.uminho.pt [repositorium.uminho.pt]
- 5. researchgate.net [researchgate.net]
- 6. CN101348820B - High-density fermentation process of recombinant Pichia Pastoris - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of Cell Extracts for Purification of Proteins Expressed in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pichia Pastoris Fermentation Guide for Proteins [fermenterpro.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biomatik.com [biomatik.com]
- 13. researchgate.net [researchgate.net]
- 14. Using ion exchange chromatography to purify a recombinantly expressed protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. orochem.com [orochem.com]
- 17. conductscience.com [conductscience.com]
- 18. researchgate.net [researchgate.net]
- 19. 2024.sci-hub.se [2024.sci-hub.se]
- 20. scispace.com [scispace.com]
- 21. old.uasbangalore.edu.in [old.uasbangalore.edu.in]
- 22. mdpi.com [mdpi.com]
- 23. ptglab.com [ptglab.com]
- 24. Purification or Removal of Albumin [sigmaaldrich.com]
- 25. researchgate.net [researchgate.net]
- 26. Extraction and purification of recombinant human serum albumin from Pichia pastoris broths using aqueous two-phase system combined with hydrophobic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. bionet.com [bionet.com]
- 28. US5849874A - Process for the purification of serum albumin - Google Patents [patents.google.com]
- 29. pichia.com [pichia.com]
- 30. Green Process: Improved Semi-Continuous Fermentation of Pichia pastoris Based on the Principle of Vitality Cell Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. US20120142033A1 - Method for extraction and purification of recombinant proteins from transgenic plants - Google Patents [patents.google.com]
Technical Support Center: Minimizing Endotoxin Contamination in Recombinant Human Serum Albumin (rHSA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to endotoxin contamination in recombinant Human Serum Albumin (rHSA) production.
Troubleshooting Guide
This guide addresses common issues encountered during rHSA production and purification that can lead to high endotoxin levels.
| Problem | Potential Cause | Recommended Solution |
| High Endotoxin Levels in Final rHSA Product | Contamination from E. coli host during expression and lysis. | Optimize cell lysis to minimize the release of lipopolysaccharides (LPS). Consider using expression systems designed for lower endotoxin release.[1] |
| Inefficient removal during downstream processing. | Employ a multi-step purification strategy. Anion-exchange chromatography is highly effective due to the negative charge of endotoxins.[2] Consider adding a polishing step with affinity chromatography (e.g., Polymyxin B). | |
| Contamination from buffers, water, or equipment. | Use endotoxin-free water (WFI) and reagents. Depyrogenate all glassware and stainless-steel equipment by dry heat (250°C for at least 30 minutes).[3] | |
| Inconsistent Limulus Amebocyte Lysate (LAL) Test Results | Inhibition or enhancement of the LAL assay by the rHSA product. | Dilute the rHSA sample to a point where interference is overcome but endotoxin can still be detected. Validate the dilution factor. Serum albumin is known to potentially inhibit the LAL assay.[4][5] |
| pH of the sample is outside the optimal range for the assay (typically 6.0-8.0). | Adjust the pH of the sample using an endotoxin-free buffer, such as Tris buffer.[6] | |
| Contamination of LAL reagents or testing materials. | Use certified endotoxin-free pipette tips and tubes.[7] Perform the assay in a clean environment to avoid airborne contamination.[6][7] | |
| Endotoxin Rebound After Purification | Dissociation of rHSA-endotoxin complexes post-purification. | Optimize the purification buffer conditions (e.g., pH, ionic strength) to ensure stable removal of endotoxin. |
| Re-contamination from final formulation components or storage containers. | Ensure all formulation components are sterile and endotoxin-free. Use depyrogenated vials for final product storage. |
Frequently Asked Questions (FAQs)
1. What are endotoxins and why are they a concern for rHSA?
Endotoxins, also known as lipopolysaccharides (LPS), are components of the outer membrane of Gram-negative bacteria, such as E. coli, which is a common host for recombinant protein production.[2] When administered parenterally, even minute amounts of endotoxin can trigger a potent inflammatory response in humans, leading to fever, septic shock, and potentially death.[8] Therefore, minimizing endotoxin contamination is critical for the safety of rHSA intended for therapeutic use.
2. What are the primary sources of endotoxin contamination in rHSA production?
The primary sources include:
-
E. coli Host Cells: The bacterial expression system itself is the main source. Endotoxins are released during cell growth and lysis.[1]
-
Water: Water used for media preparation, buffers, and equipment cleaning can be a significant source of endotoxins.
-
Raw Materials: Media components, sera, and other additives can introduce endotoxins.
-
Equipment and Consumables: Inadequately cleaned and depyrogenated glassware, bioreactors, chromatography columns, and plasticware can harbor endotoxins.[3]
-
Personnel: Improper aseptic techniques can introduce endotoxins.
3. What are the acceptable endotoxin limits for parenteral drugs like rHSA?
The endotoxin limit for parenteral drugs is calculated based on the threshold pyrogenic dose and the maximum recommended human dose of the product. For intravenous applications, the general limit is 5 Endotoxin Units (EU) per kilogram of body weight per hour. However, specific limits for a product must be calculated and validated. For some applications, much lower limits, such as less than 0.2 EU/mg of protein, are targeted.
4. How is endotoxin detected and quantified?
The most common method is the Limulus Amebocyte Lysate (LAL) test.[9] This assay utilizes a lysate from the blood cells of the horseshoe crab (Limulus polyphemus), which clots in the presence of endotoxin. There are three main variations of the LAL test:
-
Gel-clot: A qualitative method that determines if endotoxin levels are above or below a certain threshold.
-
Turbidimetric: A quantitative method that measures the increase in turbidity as the clot forms.[8]
-
Chromogenic: A quantitative method where the reaction cascade leads to the development of a colored product that is measured spectrophotometrically.[10]
5. Which endotoxin removal method is most effective for rHSA?
The choice of method depends on the specific characteristics of the rHSA preparation and the desired level of purity. A combination of methods is often the most effective approach.
-
Anion-Exchange Chromatography (AEC): Highly effective as endotoxins are strongly negatively charged, allowing them to bind to a positively charged resin while the protein flows through (in flow-through mode).[2]
-
Affinity Chromatography: Uses ligands like Polymyxin B that have a high affinity for the lipid A portion of endotoxin.
-
Two-Phase Extraction with Triton X-114: This detergent-based method can effectively partition endotoxins into a detergent-rich phase, separating them from the protein in the aqueous phase.[11][12] This method has been shown to achieve a 1000-fold reduction in endotoxin from albumin solutions in a single cycle.[11][12]
Data Presentation: Comparison of Endotoxin Removal Methods
| Method | Principle | Reported Endotoxin Removal Efficiency | rHSA Recovery | Advantages | Disadvantages |
| Anion-Exchange Chromatography (AEC) | Electrostatic interaction; negatively charged endotoxin binds to a positively charged matrix. | >99% (can achieve >6 log reduction)[13] | >95% | High binding capacity, scalable, cost-effective.[2] | Efficiency can be affected by pH and salt concentration; may require optimization for rHSA which is also negatively charged. |
| Affinity Chromatography (Polymyxin B) | High-affinity binding of Polymyxin B to the Lipid A moiety of endotoxin. | >99%[8] | Typically >90% | High specificity for endotoxin. | Lower binding capacity compared to AEC, potential for ligand leaching, higher cost. |
| Two-Phase Extraction (Triton X-114) | Partitioning of endotoxin into a detergent-rich phase upon temperature change. | >99.9% (1000-fold reduction per cycle for albumin)[11][12] | >98% per cycle[11][12] | Rapid, gentle, and effective for various proteins.[11] | Residual detergent may need to be removed in a subsequent step; may not be suitable for all proteins.[14] |
| Ultrafiltration | Size exclusion using membranes with a specific molecular weight cutoff (e.g., 10-30 kDa). | Variable (can be >99%) | >95% | Can remove endotoxin while concentrating the protein. | Not effective if endotoxin is bound to the protein; potential for membrane fouling. |
Experimental Protocols
Kinetic Chromogenic Limulus Amebocyte Lysate (LAL) Test
This protocol provides a general guideline for quantifying endotoxin in an rHSA sample using a kinetic chromogenic LAL assay.
Materials:
-
Kinetic Chromogenic LAL reagent kit (including LAL, chromogenic substrate, and Control Standard Endotoxin - CSE)
-
Endotoxin-free water (LAL Reagent Water)
-
Endotoxin-free pipette tips and microplates
-
Incubating microplate reader capable of measuring absorbance at 405 nm
-
Vortex mixer
-
Endotoxin-free dilution tubes (borosilicate glass recommended)[6]
Procedure:
-
Preparation of Standard Curve:
-
Reconstitute the CSE according to the manufacturer's instructions to create a stock solution (e.g., 50 EU/mL).[4] Vortex vigorously for at least 15 minutes.
-
Prepare a series of serial dilutions of the CSE stock solution using LAL Reagent Water to create standards ranging, for example, from 5 EU/mL down to 0.005 EU/mL.[4] Vortex each dilution for at least 1 minute.
-
-
Sample Preparation:
-
Determine the appropriate dilution for the rHSA sample to overcome potential product inhibition. This must be validated. A common starting point is a 1:10 dilution.
-
Prepare dilutions of the rHSA sample using LAL Reagent Water.
-
-
Assay Procedure:
-
Add 100 µL of each standard, sample dilution, and a negative control (LAL Reagent Water) to the wells of a 96-well microplate in duplicate.
-
Prepare a Positive Product Control (PPC) by spiking a known amount of CSE (e.g., to a final concentration of 0.5 EU/mL) into a duplicate of the sample dilution.[4]
-
Reconstitute the LAL reagent with the chromogenic substrate according to the kit instructions.
-
Place the microplate in the incubating reader pre-heated to 37°C.
-
Add 100 µL of the reconstituted LAL reagent to all wells.
-
Start the kinetic assay. The reader will monitor the change in absorbance at 405 nm over time.
-
-
Data Analysis:
-
The software will generate a standard curve by plotting the log of the endotoxin concentration against the log of the reaction time.
-
The endotoxin concentration in the samples is calculated by interpolating their reaction times from the standard curve.
-
The results for the PPC should be within 50-200% recovery to validate the assay for the specific sample.
-
Anion-Exchange Chromatography for Endotoxin Removal (Flow-through Mode)
This protocol describes a general procedure for removing endotoxin from an rHSA solution using a strong anion-exchange resin.
Materials:
-
Strong anion-exchange chromatography column (e.g., Q-sepharose)
-
Chromatography system (FPLC or similar)
-
Endotoxin-free buffers
-
0.5-1.0 M NaOH for column sanitation
-
rHSA solution containing endotoxin
Procedure:
-
Column Preparation and Sanitization:
-
Pack the chromatography column with the anion-exchange resin according to the manufacturer's instructions.
-
Sanitize the column by washing with at least 3 column volumes (CVs) of 0.5-1.0 M NaOH, followed by a thorough rinse with endotoxin-free water until the pH and conductivity return to neutral.
-
-
Equilibration:
-
Equilibrate the column with an endotoxin-free buffer at a pH where rHSA does not bind to the resin, but the negatively charged endotoxin does. Typically, a buffer with low ionic strength (e.g., 20 mM Tris, pH 8.0) is used.
-
-
Sample Loading:
-
Adjust the pH and conductivity of the rHSA sample to match the equilibration buffer.
-
Load the sample onto the column at a controlled flow rate.
-
-
Collection of Flow-through:
-
Collect the flow-through fraction. Since rHSA does not bind to the column under these conditions, it will be in this fraction. The endotoxin will remain bound to the resin.
-
-
Washing:
-
Wash the column with 2-3 CVs of the equilibration buffer to ensure all rHSA has been eluted.
-
-
Elution and Regeneration (for column reuse):
-
Elute the bound endotoxin using a high salt buffer (e.g., equilibration buffer + 1-2 M NaCl).
-
Regenerate and sanitize the column with 0.5-1.0 M NaOH.
-
-
Analysis:
-
Measure the protein concentration and endotoxin levels in the collected flow-through fraction.
-
Visualizations
Caption: Workflow for producing low-endotoxin rHSA.
Caption: Decision tree for troubleshooting endotoxin issues.
References
- 1. Removal of endotoxin from recombinant protein preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. benchmarkproducts.com [benchmarkproducts.com]
- 4. frederick.cancer.gov [frederick.cancer.gov]
- 5. bostonbioproducts.com [bostonbioproducts.com]
- 6. Causes of Endotoxin Assay Failures and How to Avoid Them [rapidmicrobiology.com]
- 7. youngscience.com [youngscience.com]
- 8. Methods of Endotoxin Removal from Biological Preparations: a Review [sites.ualberta.ca]
- 9. kactusbio.com [kactusbio.com]
- 10. LAL Assays | Lonza [bioscience.lonza.com]
- 11. Removal of endotoxin from protein solutions by phase separation using Triton X-114 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bioprocessintl.com [bioprocessintl.com]
- 14. Endotoxin Removal by Triton X-114 partitioning - Arvys Proteins [arvysproteins.com]
Technical Support Center: Optimizing HSA as a Drug Carrier
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Human Serum Albumin (HSA) as a drug delivery vehicle. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common limitations and challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary limitations of using native HSA as a drug carrier?
A1: While HSA is a promising drug carrier due to its biocompatibility, long half-life, and tumor accumulation, it has several inherent limitations:
-
Low Drug Loading Capacity: Native HSA has a limited number of high-affinity binding sites, making it challenging to achieve a high drug-to-protein ratio without compromising stability.[1]
-
Burst Release: Drugs non-covalently bound to HSA can be released prematurely in the bloodstream before reaching the target site, often triggered by pH changes or competitive displacement by other molecules.[2][3] This initial burst can reduce therapeutic efficacy and increase off-target toxicity.[2][3]
-
Conjugate Instability: Covalent linkages between drugs and HSA can be unstable in physiological conditions, leading to premature drug cleavage. For example, standard maleimide-thiol linkages are susceptible to thioether exchange with other proteins like albumin in the serum.[4]
-
Lack of Specificity for Non-Cancerous Tissues: While HSA naturally accumulates in tumors via the Enhanced Permeability and Retention (EPR) effect, it lacks active targeting capabilities for other diseases or for improving uptake in specific cancer cells.[5]
Q2: How can I improve the stability of my HSA-drug conjugate in plasma?
A2: Enhancing conjugate stability is critical for ensuring the drug remains attached to the HSA carrier until it reaches the target site. Key strategies include:
-
Linker Chemistry Optimization: Move beyond traditional linkers. For instance, phenyloxadiazole sulfone linkers have shown improved stability in human plasma compared to maleimide linkers for cysteine-based conjugation.[4]
-
pH-Sensitive Linkers: Utilize linkers that are stable at physiological pH (~7.4) but cleave in the acidic microenvironment of tumors or endosomes (pH ~5.0-6.5). This ensures the drug is released preferentially at the target site.[6]
-
Cross-linking: For HSA nanoparticles, use cross-linking agents like glutaraldehyde or natural agents such as glucose, urea, and cysteine to create a more stable, covalently linked nanoparticle structure that prevents premature disassembly and drug leakage.[7][8][9]
Q3: My HSA nanoparticles are aggregating. What can I do to improve their stability?
A3: Nanoparticle aggregation is a common issue that can be mitigated by controlling formulation parameters.
-
Control the pH: The pH of the HSA solution before the desolvation process is a major factor.[7] Maintaining a pH value away from the isoelectric point of HSA (around 4.7) prevents agglomeration.[7] Higher pH values often lead to smaller, more stable nanoparticles.[7]
-
Optimize Ionic Strength: Low salt concentrations are generally better for preventing nanoparticle agglomeration.[7]
-
Surface Modification: Coating HSA nanoparticles with polymers like polyethyleneimine (PEI) can change the surface charge from negative to positive, which can enhance colloidal stability.[10]
-
Purification: Washing the nanoparticles through repeated centrifugation and resuspension steps is crucial for removing residual solvents and unreacted agents, leading to a narrower size distribution and better stability.[7]
Troubleshooting Guide
Problem 1: Low Drug Loading or Encapsulation Efficiency
You've prepared your HSA nanoparticles, but quantification shows that the amount of encapsulated drug is much lower than expected.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Poor Drug-HSA Interaction | For non-covalent loading, ensure the drug has favorable properties (e.g., hydrophobicity) to interact with HSA's binding pockets.[11] If not, covalent conjugation might be a better strategy. |
| Suboptimal Formulation pH | The pH affects both the protein's conformation and the drug's charge. Systematically vary the pH of the HSA solution during preparation to find the optimal condition for drug interaction and encapsulation.[7] |
| Premature Drug Precipitation | If the drug is poorly soluble in the aqueous HSA solution, it may precipitate before it can be encapsulated. Consider dissolving the drug in a small amount of a water-miscible organic solvent (like ethanol) before adding it to the HSA solution.[5] |
| Inefficient Cross-linking | Insufficient cross-linking can lead to a loose nanoparticle structure that cannot effectively retain the drug. Optimize the concentration of the cross-linking agent (e.g., glutaraldehyde) and the reaction time.[8][12] |
| High Drug Concentration | Paradoxically, increasing the initial drug concentration can sometimes lead to lower encapsulation efficiency due to aggregation or changes in nanoparticle formation dynamics.[2] Test a range of initial drug-to-HSA ratios. |
Problem 2: Initial Burst Release of the Drug is Too High
Your in vitro release assay shows that a large percentage of the drug is released within the first few hours, which is not ideal for controlled delivery.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Surface-Adsorbed Drug | A significant portion of the drug may be adsorbed to the nanoparticle surface rather than encapsulated within the core.[3] This is a common cause of burst release.[3] Improve purification by adding extra washing/centrifugation steps to remove this surface-bound drug.[5] |
| Porous Nanoparticle Structure | The nanoparticle matrix may be too porous, allowing the drug to diffuse out rapidly. Increase the degree of cross-linking by adjusting the cross-linker concentration or reaction time to create a denser matrix.[12] |
| High Hydrophilicity of Drug | Highly water-soluble drugs are more prone to rapid release from the nanoparticle matrix.[13] Consider chemical modification of the drug to increase its hydrophobicity or use a stronger, covalent linkage to the HSA. |
| Inappropriate Drug-to-HSA Ratio | A very high drug load can lead to drug crystallization at the surface or within a less stable matrix, promoting burst release.[13] Optimize the drug loading to a level that maintains formulation stability. |
Data Summary: HSA Nanoparticle Formulation Parameters
The following table summarizes key parameters from different studies to illustrate how formulation variables can influence nanoparticle characteristics.
| Drug/System | HSA Conc. (mg/mL) | Key Parameters Varied | Particle Size (nm) | Encapsulation Efficiency (%) | Key Finding |
| Paclitaxel (PTX)[2] | N/A | Initial PTX Concentration | 170 - 195 | ~82% | Increasing drug concentration can increase particle size and slow the release rate. |
| Rutin (Ru)[5] | 120 | Surface functionalization | < 100 | N/A | Folic acid functionalization enhances uptake in cancer cells overexpressing folate receptors. |
| Hydroxyurea[9] | 10 - 30 | HSA Concentration | N/A | N/A | Initial HSA concentration affects particle yield and size distribution; 30 mg/mL led to oversized particles. |
| General NP[7] | N/A | pH of HSA solution | 150 - 280 | N/A | The pH of the HSA solution is a major determinant of final particle size; higher pH leads to smaller particles. |
Key Experimental Protocols
Protocol 1: Preparation of HSA Nanoparticles via Desolvation
This protocol is a generalized method for preparing drug-loaded HSA nanoparticles based on the widely used desolvation technique.[5][7][12]
-
HSA Solution Preparation:
-
Drug Loading (for encapsulation):
-
Dissolve the drug in a suitable solvent (e.g., ethanol).
-
Add the drug solution dropwise to the stirring HSA solution.
-
-
Desolvation:
-
Cross-linking:
-
Add a cross-linking agent to the nanoparticle suspension. For example, add glutaraldehyde to a final concentration of ~0.05-0.25% (v/v).
-
Allow the cross-linking reaction to proceed for 12-24 hours under continuous stirring.
-
-
Purification:
Protocol 2: In Vitro Drug Release Assay
This protocol describes a typical method to evaluate the release kinetics of a drug from HSA nanoparticles.
-
Sample Preparation:
-
Disperse a known amount of drug-loaded HSA nanoparticles in a release medium (e.g., Phosphate-Buffered Saline, PBS, pH 7.4 to mimic blood, or an acetate buffer, pH 5.0, to mimic the tumor microenvironment).
-
-
Incubation:
-
Place the suspension in a dialysis bag (with a molecular weight cut-off significantly lower than HSA) and immerse it in a larger volume of the same release medium.
-
Incubate the entire setup at 37°C in a shaking water bath to maintain sink conditions.
-
-
Sampling:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium from outside the dialysis bag.
-
Immediately replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume.
-
-
Quantification:
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., HPLC or UV-Vis Spectroscopy).
-
Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug initially loaded in the nanoparticles. The release profile for PTX-HSA-NPs, for instance, showed that about 64% of the drug was released within 48 hours from a formulation with an initial 0.5 mg/mL PTX concentration.[2]
-
Visualized Workflows and Concepts
Caption: Logical diagram of HSA limitations and corresponding solutions.
Caption: Experimental workflow for HSA nanoparticle synthesis and evaluation.
Caption: Simplified pathway of HSA nanoparticle uptake and drug action.
References
- 1. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Serum Albumin Nanoparticles for Use in Cancer Drug Delivery: Process Optimization and In Vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. HSA-based multi-target combination therapy: regulating drugs’ release from HSA and overcoming single drug resistance in a breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of the preparation process for human serum albumin (HSA) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Albumin-based nanoparticles: small, uniform and reproducible - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00413E [pubs.rsc.org]
- 9. Hydroxyurea-Loaded Albumin Nanoparticles: Preparation, Characterization, and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Albumin-Based Nanocarriers for the Simultaneous Delivery of Antioxidant Gene and Phytochemical to Combat Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Current strategies for sustaining drug release from electrospun nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Non-specific Binding to Human Serum Albumin
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the reduction of non-specific binding to Human Serum Albumin (HSA).
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving HSA and provides actionable solutions.
Problem 1: High background noise in my assay (e.g., ELISA, Western Blot) where HSA is a component of the sample matrix.
High background is often a result of inadequate blocking of non-specific binding sites.
-
Possible Cause 1: Ineffective Blocking Agent. The chosen blocking agent may not be optimal for your specific system.
-
Solution: Consider switching to a different blocking agent. Bovine Serum Albumin (BSA) is a common choice, but others like non-fat dry milk or casein can also be effective.[1][2] For assays involving phosphoproteins, casein may be a better choice.[1] If working with biotin-based detection systems, avoid non-fat dry milk as it contains biotin.[2][3]
-
-
Possible Cause 2: Suboptimal Blocking Conditions. The concentration, incubation time, or temperature of the blocking step may be insufficient.
-
Solution: Optimize your blocking protocol. Increase the concentration of your blocking agent (a typical range is 1-5% w/v).[3] Extend the incubation time (1-2 hours at room temperature is standard, but overnight at 4°C can improve blocking).[1] Ensure your blocking buffer is fresh and free of precipitates.[3]
-
-
Possible Cause 3: Inadequate Washing. Insufficient washing after the blocking step can leave residual blocking agent that contributes to background.
-
Solution: Increase the number and duration of your wash steps after blocking. The inclusion of a mild detergent like Tween-20 (typically 0.05-0.1%) in your wash buffer can help remove excess blocking agent and prevent non-specific interactions.[1]
-
Problem 2: My therapeutic protein/drug candidate shows unexpectedly high binding to HSA, potentially affecting its free concentration and efficacy.
This is a common challenge in drug development. The physicochemical properties of your molecule will heavily influence its interaction with HSA.
-
Possible Cause 1: High Hydrophobicity. HSA has hydrophobic binding pockets, and highly hydrophobic molecules tend to bind non-specifically.[4][5]
-
Solution: If possible, consider modifying your compound to reduce its overall hydrophobicity. Introducing polar functional groups can sometimes decrease HSA binding affinity. For example, the introduction of amino or hydroxyl groups on a diphenyl ether scaffold was shown to reduce binding affinity to HSA.[4][5]
-
-
Possible Cause 2: Unfavorable Buffer Composition. The buffer system can influence protein-protein and protein-drug interactions.
-
Solution: Evaluate the pH and ionic strength of your buffer. Changes in pH can alter the charge of both your molecule and HSA, affecting electrostatic interactions.[6] The type of salt and its concentration can also play a role; for instance, different ions can have varying effects on protein-protein repulsion.[7][8] Experiment with different buffer systems (e.g., phosphate, Tris, HEPES) to find one that minimizes non-specific binding for your specific molecule.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common blocking agents to reduce non-specific binding, and how do I choose one?
A1: The most common blocking agents are proteins or mixtures of proteins that occupy potential non-specific binding sites. The choice depends on your specific assay.
| Blocking Agent | Typical Concentration | Advantages | Considerations |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Highly purified, provides consistent blocking.[1] | Can be expensive. Not suitable for assays with anti-phosphotyrosine antibodies.[2] |
| Non-fat Dry Milk | 3-5% (w/v) | Inexpensive and widely available.[1] | Contains phosphoproteins and biotin, which can interfere with certain assays.[2] |
| Casein | 1-3% (w/v) | Useful when working with phosphoproteins as it naturally contains them.[1] More effective than serum for blocking hydrophobic interactions.[10] | Can contain bovine IgG which may cross-react with secondary antibodies.[10] |
| Normal Serum | 5-20% (v/v) | Can be very effective as the serum immunoglobulins will bind to reactive sites.[11] | Should not be from the same species as the primary antibody.[11] Can be expensive.[2] |
| Gelatin | 0.5-2% (w/v) | An alternative to other protein-based blockers.[11] |
To select the best blocking agent, it is recommended to empirically test a few options and choose the one that provides the highest signal-to-noise ratio in your experiment.[3]
Q2: How does buffer composition affect non-specific binding to HSA?
A2: Buffer composition plays a critical role in modulating non-specific binding through several mechanisms:
-
pH: The pH of the buffer determines the net charge of both the protein of interest and HSA. Moving the pH further from a protein's isoelectric point (pI) increases its net charge, which can influence electrostatic interactions that may lead to non-specific binding.[6]
-
Ionic Strength: The concentration of salt in the buffer affects electrostatic interactions. At low ionic strength, charge-based interactions are more prominent. Increasing the ionic strength can help to disrupt these interactions and reduce non-specific binding. However, very high salt concentrations can lead to "salting-out" effects.[6][7]
-
Buffer Ions and Additives: The specific ions in the buffer can have different effects on protein interactions.[8][9] Adding non-ionic detergents like Tween-20 or Triton X-100 can help to block hydrophobic interactions, a common source of non-specific binding.[10]
Q3: Can I modify my drug candidate to reduce its binding to HSA?
A3: Yes, modifying the structure of a drug candidate is a proactive strategy to modulate its binding to HSA and thereby influence its pharmacokinetics and pharmacodynamics.[4]
| Modification Strategy | Rationale | Example |
| Decrease Hydrophobicity | HSA has hydrophobic binding domains, so reducing the hydrophobicity of a drug can decrease its binding affinity.[4][5] | Adding polar groups like hydroxyl (-OH) or amino (-NH2) to a hydrophobic scaffold has been shown to decrease HSA binding.[4][5] |
| Increase Hydrophilicity | Enhancing the hydrophilic character can sometimes strengthen HSA binding through hydrogen bonding or salt bridges, but in other cases, it can reduce non-specific hydrophobic binding.[4][5] | The effect is highly dependent on the specific scaffold and the location of the modification. |
| Introduce Charged Groups | Introducing charged groups can alter the electrostatic interactions with HSA's binding sites. | The impact will depend on the charge and location of the group relative to the binding pocket. |
The following table summarizes the effect of different substituents on the binding affinity of a diphenyl ether scaffold to HSA.
| Entry | Scaffold | Substituent | Fold Change in Binding Affinity (relative to unsubstituted) |
| 1 | Diphenyl ether | None | 1.0 |
| 2 | Diphenyl ether | Two Bromine atoms | ~9-fold increase |
| 3 | Diphenyl ether | Amino group | ~9-fold decrease |
| 4 | Diphenyl ether | Hydroxyl group | ~2-fold decrease |
Data adapted from a study on drug candidate optimization.[4][5]
Experimental Protocols
Protocol 1: General Blocking Procedure for Immunoassays
This protocol provides a starting point for blocking non-specific binding on surfaces like microplate wells or blotting membranes.
-
Prepare the Blocking Buffer:
-
Dissolve the chosen blocking agent (e.g., 3-5% w/v non-fat dry milk or 1-3% w/v BSA) in a suitable buffer such as Tris-buffered saline (TBS) or phosphate-buffered saline (PBS).[1]
-
Optionally, add a non-ionic detergent like Tween-20 to a final concentration of 0.05-0.1% (v/v) to enhance blocking efficiency.[1][10]
-
Ensure the blocking agent is fully dissolved and the buffer is well-mixed.
-
-
Incubation:
-
Completely cover the surface with the blocking buffer.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[1]
-
-
Washing:
-
Discard the blocking buffer.
-
Wash the surface thoroughly with a wash buffer (e.g., TBS-T or PBS-T). Perform at least three washes for 5 minutes each to remove any unbound blocking agent.[1]
-
-
Proceed with Assay:
-
The surface is now blocked and ready for the subsequent steps of your experiment (e.g., primary antibody incubation). For optimal results, it is often recommended to dilute your antibodies in the same blocking buffer used for the blocking step.[3]
-
Visualizations
Caption: A typical experimental workflow for blocking non-specific binding sites.
Caption: How blocking agents prevent non-specific binding.
Caption: Decision tree for selecting a blocking strategy.
References
- 1. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Blocking Strategies for IHC | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Specific ion and buffer effects on protein-protein interactions of a monoclonal antibody. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Non-specific binding of antibodies in immunohistochemistry: fallacies and facts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Enhancing the In-Vivo Half-Life of HSA-Drug Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of Human Serum Albumin (HSA)-drug conjugates with improved in-vivo half-life.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to extend the in-vivo half-life of an HSA-drug conjugate?
A1: The main strategies to prolong the circulation time of HSA-drug conjugates focus on enhancing their stability, size, and interaction with the neonatal Fc receptor (FcRn). Key approaches include:
-
Optimizing Linker Chemistry: Employing stable linkers to prevent premature cleavage of the drug from HSA in circulation.
-
Site-Specific Conjugation: Attaching the drug to a specific site on HSA (e.g., Cysteine-34) to ensure homogeneity and preserve HSA's native functions.
-
Modulating FcRn Binding: Engineering the HSA molecule or the conjugate to enhance its binding affinity to FcRn, which is crucial for recycling albumin and extending its half-life.[1]
-
PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the conjugate to increase its hydrodynamic size, thereby reducing renal clearance and shielding it from enzymatic degradation and immune recognition.[2][3]
-
Utilizing Albumin-Binding Moieties: Conjugating the therapeutic agent to a molecule with high affinity for endogenous albumin, such as a fatty acid, to facilitate non-covalent binding in vivo.
Q2: How does the choice of linker chemistry impact the half-life of an HSA-drug conjugate?
A2: The linker's stability is a critical determinant of the conjugate's in-vivo half-life. An unstable linker can lead to premature release of the drug, resulting in a shorter therapeutic window and potential off-target toxicity.
-
Maleimide-based linkers are commonly used for thiol-specific conjugation, but the resulting thioether bond can be susceptible to cleavage through a retro-Michael reaction. Strategies to stabilize this linkage, such as using monobromomaleimides or inducing hydrolysis of the succinimide ring, can significantly improve conjugate stability.[4][5]
-
More stable linkers , such as those based on sulfone chemistry, have been shown to have greater stability in human plasma compared to traditional maleimide linkers.[6] The choice of linker should be carefully considered based on the desired pharmacokinetic profile and the nature of the drug.
Q3: What is the significance of the drug-to-albumin ratio (DAR) and how does it affect the conjugate's properties?
A3: The drug-to-albumin ratio (DAR) is a critical quality attribute that defines the average number of drug molecules conjugated to a single HSA molecule. It directly influences the conjugate's efficacy, safety, and pharmacokinetic profile.[7]
-
Low DAR: May lead to insufficient potency.
-
High DAR: Can increase the hydrophobicity of the conjugate, potentially leading to aggregation, faster clearance, and increased toxicity.[7]
Optimizing the DAR is crucial for achieving the desired therapeutic index. Site-specific conjugation methods are highly recommended to produce a homogeneous population of conjugates with a well-defined DAR.
Q4: How does PEGylation enhance the half-life of HSA-drug conjugates?
A4: PEGylation increases the hydrodynamic radius of the HSA-drug conjugate, which reduces its renal filtration rate. The PEG chains also create a hydrophilic shield around the conjugate, which can mask it from recognition by the immune system and proteolytic enzymes, further prolonging its circulation time.[2][3][8][9][10] Site-specific PEGylation is preferred to avoid heterogeneous products and potential loss of biological activity.[2]
Q5: What is the role of the neonatal Fc receptor (FcRn) in extending HSA's half-life?
A5: The neonatal Fc receptor (FcRn) is a key player in the long circulatory half-life of albumin. After being taken up by endothelial cells through pinocytosis, HSA binds to FcRn in the acidic environment of the endosome. This binding rescues HSA from lysosomal degradation and recycles it back into the bloodstream. Enhancing the binding affinity of an HSA-drug conjugate to FcRn can therefore significantly extend its in-vivo half-life.[1] This can be achieved by engineering specific amino acid mutations in the FcRn binding domain of HSA.[1]
Troubleshooting Guides
Issue 1: Low Conjugation Yield
Symptoms:
-
Low recovery of the final HSA-drug conjugate after purification.
-
Low drug-to-albumin ratio (DAR) determined by analytical methods (e.g., HIC-HPLC, Mass Spectrometry).
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Inefficient Antibody/HSA Reduction (for thiol conjugation) | Optimize the concentration of the reducing agent (e.g., TCEP, DTT), incubation time, and temperature. Verify the number of free thiols per HSA molecule using Ellman's assay before conjugation. |
| Suboptimal Reaction Conditions | Optimize reaction pH, temperature, and incubation time. For maleimide chemistry, a pH range of 6.5-7.5 is generally recommended to balance thiol reactivity and maleimide stability.[11] |
| Poor Quality or Degraded Reagents | Use fresh, high-quality reagents. Ensure proper storage conditions for linkers and drugs to prevent degradation. |
| Incorrect Stoichiometry | Double-check all calculations for the molar ratios of the drug-linker to HSA. Accurately determine the concentrations of both the HSA and drug-linker stock solutions. |
| Low HSA Concentration | A higher HSA concentration can improve reaction kinetics. Consider concentrating the HSA solution if it is too dilute. |
Issue 2: Conjugate Aggregation
Symptoms:
-
Visible precipitation or turbidity in the conjugate solution.
-
Presence of high molecular weight (HMW) species detected by Size Exclusion Chromatography (SEC-HPLC).
-
Increased polydispersity index (PDI) observed by Dynamic Light Scattering (DLS).
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Hydrophobicity of the Drug-Linker | Use a more hydrophilic linker, such as one containing a PEG spacer.[12] |
| High Drug-to-Albumin Ratio (DAR) | Reduce the molar excess of the drug-linker during the conjugation reaction to achieve a lower DAR. |
| Suboptimal Formulation Conditions | Screen different buffer conditions (pH, ionic strength) to find the optimal formulation for stability. Avoid pH values close to the isoelectric point (pI) of the conjugate. |
| Process-Induced Stress | Minimize exposure to harsh conditions during conjugation and purification, such as extreme pH, high temperatures, or vigorous agitation. |
| Inappropriate Storage | Store the purified conjugate at the recommended temperature and protect it from light if the drug is photosensitive. Perform freeze-thaw stability studies to determine optimal long-term storage conditions. |
Issue 3: Inconsistent Drug-to-Albumin Ratio (DAR)
Symptoms:
-
High batch-to-batch variability in the average DAR.
-
Broad peaks or multiple peaks in HIC-HPLC analysis, indicating a heterogeneous mixture of species.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Non-Specific Conjugation Chemistry | Switch from non-specific lysine conjugation to site-specific conjugation methods (e.g., targeting Cys34 or engineered cysteines) to produce a more homogeneous product.[13] |
| Variability in Reaction Parameters | Tightly control reaction parameters such as temperature, pH, and reaction time. Perform a time-course study to determine the optimal reaction duration.[7] |
| Inaccurate Reagent Concentrations | Use precise methods to determine the concentrations of HSA and the drug-linker. |
| Inefficient Quenching | Ensure the quenching step is effective in completely stopping the conjugation reaction to prevent further increases in DAR. |
Quantitative Data Summary
Table 1: Impact of Different Strategies on the In-Vivo Half-Life of HSA Conjugates
| Strategy | Molecule | Modification | Animal Model | Half-Life of Unmodified Molecule | Half-Life of Modified Conjugate | Fold Increase | Reference |
| Site-Specific PEGylation | Interferon-α2 | 20 kDa PEG at M111C | Rat | ~1.5 hours | ~39 hours | ~26 | [2] |
| Site-Specific PEGylation | Interferon-α2 | 40 kDa PEG at M111C | Rat | ~1.5 hours | ~57 hours | ~38 | [2] |
| PEGylation (unspecified) | Interferon alfa-2b | 40 kDa PEG | Rabbit | Shorter than PEGylated | Significantly longer | - | [8] |
| FcRn Binding Engineering | HSA | K573P mutation | Cynomolgus Monkey | - | Extended | - | [1] |
| Fatty Acid Conjugation | sfGFP | Palmitic Acid | Mouse | 1.0 hour | 5.2 hours | 5.2 | [14] |
| Direct HSA Conjugation | 4D5scFv | Site-specific to HSA | Mouse | ~0.14 hours | ~12 hours | ~85 | [15] |
| Direct HSA Conjugation | sfGFP | Site-specific to HSA | Mouse | - | 16.3 hours | - | [16] |
| Direct MSA Conjugation | sfGFP | Site-specific to MSA | Mouse | - | 27.7 hours | - | [16] |
Note: Half-life values can vary depending on the specific experimental conditions and animal model used.
Table 2: Influence of Fatty Acid Chain Length on Albumin Binding Affinity
| Fatty Acid | Chain Length | Binding Affinity (Kd) | Reference |
| Short- to medium-chain | 6-12 carbons | 0.5 - 60 µM | [17] |
| Long-chain | 14-18 carbons | < 50 nM | [17] |
Experimental Protocols
Protocol 1: Site-Specific Conjugation to HSA (Cys34) using Maleimide Chemistry
Objective: To covalently attach a maleimide-functionalized drug to the free thiol group of Cysteine-34 on HSA.
Materials:
-
Human Serum Albumin (HSA)
-
Maleimide-activated drug
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.0-7.5, degassed
-
Reducing agent (optional, if HSA has formed disulfide dimers): TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching reagent: N-acetylcysteine or L-cysteine
-
Purification system: Size Exclusion Chromatography (SEC) column
Procedure:
-
HSA Preparation:
-
Dissolve HSA in the reaction buffer to a final concentration of 5-10 mg/mL.
-
(Optional) If reduction of disulfide bonds is necessary, add a 10-fold molar excess of TCEP and incubate at room temperature for 30 minutes. Remove excess TCEP using a desalting column.
-
-
Drug-Linker Preparation:
-
Dissolve the maleimide-activated drug in a compatible solvent (e.g., DMSO) to prepare a concentrated stock solution.
-
-
Conjugation Reaction:
-
Add the maleimide-activated drug solution to the HSA solution at a 5 to 20-fold molar excess.
-
Gently mix and incubate the reaction at room temperature for 2 hours or at 4°C overnight, protected from light.
-
-
Quenching:
-
Add a 100-fold molar excess of the quenching reagent to the reaction mixture to cap any unreacted maleimide groups. Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the HSA-drug conjugate from unreacted drug, quenching reagent, and other impurities using an SEC column equilibrated with a suitable storage buffer.
-
-
Characterization:
-
Determine the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Assess the DAR using HIC-HPLC or Mass Spectrometry.
-
Analyze the purity and aggregation state of the conjugate using SEC-HPLC and DLS.
-
Protocol 2: In-Vivo Half-Life Determination in a Mouse Model
Objective: To determine the pharmacokinetic profile and elimination half-life of an HSA-drug conjugate in mice.
Materials:
-
HSA-drug conjugate
-
Vehicle (e.g., sterile PBS)
-
Mice (specify strain, e.g., BALB/c)
-
Blood collection supplies (e.g., micro-hematocrit tubes, anticoagulant-coated tubes)
-
Analytical method for quantifying the conjugate in plasma (e.g., ELISA, LC-MS/MS)
Procedure:
-
Dosing:
-
Administer a single intravenous (IV) bolus of the HSA-drug conjugate at a predetermined dose to a cohort of mice (n=3-5 per time point).
-
-
Blood Sampling:
-
Collect blood samples (e.g., via retro-orbital or tail vein bleeding) at various time points post-injection (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, 72h, 96h).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Quantification:
-
Quantify the concentration of the HSA-drug conjugate in the plasma samples using a validated analytical method.
-
-
Data Analysis:
-
Plot the plasma concentration of the conjugate versus time on a semi-logarithmic scale.
-
Calculate the elimination half-life (t½) from the terminal phase of the concentration-time curve using pharmacokinetic software or by fitting the data to an appropriate model (e.g., one-compartment or two-compartment model).[18]
-
Visualizations
Caption: Experimental workflow for developing and evaluating HSA-drug conjugates.
Caption: The FcRn-mediated recycling pathway of HSA-drug conjugates.
Caption: Troubleshooting logic for common issues in HSA-drug conjugation.
References
- 1. Extending Serum Half-life of Albumin by Engineering Neonatal Fc Receptor (FcRn) Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pegylated interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacokinetics comparison of two pegylated interferon alfa formulations in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pegylated interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved pharmacokinetic properties of a polyethylene glycol-modified form of interferon-beta-1a with preserved in vitro bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Site-Specific Albumin-Selective Ligation to Human Serum Albumin under Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Site-specific fatty acid-conjugation to prolong protein half-life in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. Comparative studies of the serum half-life extension of a protein via site-specific conjugation to a species-matched or -mismatched albumin - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 17. Non-covalent albumin-binding ligands for extending the circulating half-life of small biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biological half-life - Wikipedia [en.wikipedia.org]
Technical Support Center: Refolding Denatured Human Serum Albumin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refolding denatured human serum albumin (HSA).
Troubleshooting Guides
This section addresses specific issues that may be encountered during HSA refolding experiments.
Issue 1: Protein Aggregation During Refolding
Q: I am observing significant precipitation/aggregation of my HSA during the refolding process. What are the potential causes and how can I resolve this?
A: Protein aggregation is a common challenge in refolding, often caused by improper disulfide bond formation or unfavorable hydrophobic interactions. Here are several strategies to mitigate aggregation:
-
Optimize Protein Concentration: High protein concentrations can promote intermolecular interactions that lead to aggregation. It is generally recommended to refold at the lowest feasible protein concentration. While the stability of native HSA can decrease with increasing concentration, starting with a lower concentration during the refolding process itself is a key strategy to minimize aggregation.[1][2]
-
Utilize Anti-Aggregation Additives: The addition of certain chemical additives to the refolding buffer can help suppress aggregation. L-arginine, typically at a concentration of 0.5-1 M, is widely used to prevent the formation of insoluble aggregates.[3][4] Other additives like glycerol can also be beneficial.
-
Control the Refolding Environment:
-
Refolding Method Selection: The method used to remove the denaturant can significantly impact aggregation.
-
Stepwise Dialysis: A gradual decrease in the denaturant concentration through stepwise dialysis can prevent the rapid exposure of hydrophobic regions and reduce aggregation.
-
On-Column Refolding: Refolding the protein while it is bound to a chromatography column can physically separate the protein molecules and prevent intermolecular aggregation. A linear gradient to slowly remove the denaturant is often employed in this method.
-
Issue 2: Low Refolding Yield
Q: My final yield of correctly folded, monomeric HSA is very low. What factors could be contributing to this and how can I improve the yield?
A: Low refolding yield is a multifaceted problem that can stem from several factors throughout the expression, purification, and refolding process.
-
Suboptimal Refolding Conditions: The composition of the refolding buffer is paramount. For HSA, a specific dialysis protocol has been reported to achieve a high yield of native monomeric albumin.[5][6]
-
Incorrect Disulfide Bond Formation: HSA has 17 disulfide bonds that must form correctly for proper folding. The presence of a redox system in the refolding buffer is crucial to facilitate correct disulfide bond pairing. A common redox pair is reduced and oxidized glutathione (GSH/GSSG).
-
Inefficient Denaturant Removal: The rate and method of denaturant removal can affect the refolding yield. While dilution is a simple method, dialysis is often preferred for HSA refolding to ensure a more controlled removal of the denaturant.[5][6] For other proteins, rapid dilution has been shown to be more efficient than dialysis.
-
Protein Inactivation/Degradation: Ensure that protease inhibitors are used during cell lysis and purification to prevent degradation of the target protein. The stability of HSA is also pH and temperature-dependent, so maintaining optimal conditions throughout the process is important.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for refolding denatured HSA?
A: Based on available literature, dialysis is a highly effective and preferred method for refolding denatured HSA, with reported yields of up to 94% for the native monomeric form.[5][6] This method allows for a gradual and controlled removal of the denaturant, which is crucial for correct folding. While other methods like dilution and on-column refolding are also used for protein refolding, dialysis has been specifically highlighted as optimal for HSA.[5][6]
Q2: What are the key components of an effective HSA refolding buffer?
A: An optimized refolding buffer for HSA typically includes:
-
A pH of 10.0: This has been identified as the optimal pH for HSA refolding by dialysis.[5][6]
-
A Redox System: To ensure correct disulfide bond formation.
-
Additives: EDTA (e.g., 1 mM) and a fatty acid like sodium palmitate (e.g., 20 µM) have been shown to maximize the yield of monomeric HSA.[5][6]
Q3: How does protein concentration affect HSA refolding?
A: While specific quantitative data on the effect of protein concentration on HSA refolding yield is limited, a general principle in protein refolding is to work with a low protein concentration to minimize aggregation.[2] For the high-yield dialysis method, it was possible to refold HSA at concentrations exceeding 5 mg/mL while maintaining a high recovery of the native monomer.[5][6] However, the stability of native HSA has been observed to decrease with increasing protein concentration.[1]
Q4: Can I use L-arginine to improve my HSA refolding yield?
A: Yes, L-arginine is a commonly used additive to suppress aggregation during protein refolding and can be beneficial for HSA.[3][4] It is typically used in the concentration range of 0.5 to 1 M.[3] L-arginine is thought to work by suppressing the aggregation of folding intermediates.[4]
Data Presentation
Table 1: High-Yield Dialysis Protocol for HSA Refolding
| Parameter | Condition | Reference |
| Method | Dialysis | [5],[6] |
| Denaturant | 4-8 M Urea | [5],[6] |
| Reducing Agent | 14 mM 2-mercaptoethanol | [5],[6] |
| Refolding Buffer pH | 10.0 | [5],[6] |
| Additives | 1 mM EDTA, 20 µM Sodium Palmitate | [5],[6] |
| Reported Yield | 94% Monomeric HSA | [5],[6] |
| Final Protein Conc. | > 5 mg/mL | [5],[6] |
Table 2: Comparison of Common HSA Refolding Methods
| Method | Principle | Advantages | Disadvantages |
| Dialysis | Gradual removal of denaturant across a semi-permeable membrane. | Controlled process, high yield reported for HSA.[5][6] | Can be time-consuming.[2] |
| Dilution | Rapid reduction of denaturant concentration by dilution into a large volume of refolding buffer. | Simple and fast. | Can lead to aggregation if not optimized.[2] |
| On-Column Refolding | Refolding of the protein while it is immobilized on a chromatography column. | Minimizes intermolecular aggregation. | Requires optimization of binding and elution conditions. |
Experimental Protocols
Protocol 1: High-Yield Dialysis Refolding of Denatured HSA
This protocol is based on a method that has been shown to yield 94% monomeric HSA.[5][6]
-
Denaturation and Reduction:
-
Solubilize the denatured HSA in a buffer containing 4-8 M urea and 14 mM 2-mercaptoethanol.
-
-
Dialysis:
-
Place the denatured protein solution in a dialysis bag with an appropriate molecular weight cut-off.
-
Dialyze against a refolding buffer at pH 10.0. The buffer should contain 1 mM EDTA and 20 µM sodium palmitate.
-
Perform the dialysis at 4°C with gentle stirring.
-
Change the dialysis buffer at least three times over a period of 24-48 hours.
-
-
Post-Refolding Processing:
-
After dialysis, centrifuge the refolded protein solution to remove any aggregates.
-
Characterize the refolded HSA for its monomeric content and biological activity.
-
Mandatory Visualizations
Caption: Workflow for the high-yield dialysis refolding of HSA.
Caption: Decision tree for troubleshooting common HSA refolding issues.
References
- 1. Decrease in stability of human albumin with increase in protein concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. Role of arginine in protein refolding, solubilization, and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Refolding human serum albumin at relatively high protein concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Refolding human serum albumin at relatively high protein concentration. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimization of HSA Concentration in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of Human Serum Albumin (HSA) concentration in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of HSA in cell culture media?
Human Serum Albumin (HSA) is a multi-functional supplement in cell culture media that enhances cell growth and viability.[1] Its key functions include:
-
Binding and transport: HSA binds and transports essential molecules such as lipids, fatty acids, hormones, and ions.[1][2][3]
-
Toxin and waste removal: It can sequester and neutralize toxic substances and metabolic byproducts.[2]
-
Antioxidant activity: HSA provides protection against oxidative stress.[2][4]
-
Shear stress protection: In bioreactors, albumin can protect cells from physical damage.[5]
-
Stabilization: It stabilizes the cell membrane and other media components.[2]
Q2: What is the difference between plasma-derived HSA (pHSA) and recombinant HSA (rHSA), and which should I choose?
Plasma-derived HSA (pHSA) is purified from human blood plasma, while recombinant HSA (rHSA) is produced in non-animal expression systems like plants or yeast.[6] For bioproduction, rHSA is often preferred due to:
-
Reduced risk of contamination: rHSA eliminates the risk of transmitting infectious agents that may be present in plasma-derived products.[2]
-
Improved consistency: Recombinant production offers higher purity and better batch-to-batch consistency compared to pHSA.[7]
-
Enhanced performance: Studies have shown that rHSA can outperform pHSA in promoting cell growth and productivity in various cell lines, including CHO and hybridoma cells.[6]
Q3: What is a typical starting concentration for HSA in cell culture media?
A general starting concentration for rHSA in cell culture media formulations is between 0.5 and 2 g/L .[8] However, the optimal concentration can vary significantly depending on the cell type, media composition, and specific application.[8] For certain applications, such as cryopreservation or short-term storage of cells, concentrations as high as 2.5% to 10% have been reported to enhance viability.[5][9]
Troubleshooting Guide
This guide addresses common problems encountered when optimizing HSA concentration in cell culture.
Problem 1: Poor Cell Growth or Low Viability
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal HSA Concentration | The HSA concentration may be too low to provide its beneficial effects or too high, leading to inhibitory effects for some cell lines.[10] Perform a dose-response experiment to determine the optimal concentration for your specific cell line and media. |
| Nutrient Depletion | Poor growth can occur if essential nutrients are depleted.[11] Ensure your basal medium is appropriate for your cell type and consider implementing a proper feeding strategy.[11] |
| Metabolite Accumulation | The accumulation of toxic metabolites like ammonia can inhibit cell growth.[11] Consider reducing glutamine levels or using alternative carbon sources to control lactate production.[11] |
| Poor Quality of HSA | Inconsistent performance can be due to variability in plasma-derived HSA.[1] Switch to a high-purity recombinant HSA to ensure batch-to-batch consistency.[7] |
| Presence of Inhibitory Substances | Some pharmaceutical-grade HSA preparations contain stabilizers like caprylate, which can be detrimental to cell growth in culture.[4] Use an HSA product specifically designed for cell culture applications. |
| Incorrect pH | The pH of the culture medium can affect both cell health and HSA stability.[12][13] Ensure the medium is buffered correctly and maintained within the optimal range for your cells (typically 7.0-7.4).[13] |
Problem 2: Inconsistent Performance Between Experiments
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variability in HSA Source | Batch-to-batch variability is a known issue with plasma-derived HSA.[1] Using recombinant HSA can significantly improve the reproducibility of your experiments.[7][14] |
| Improper Storage and Handling of HSA | Lyophilized rHSA should be stored at 2-8°C, while reconstituted solutions should be aliquoted and stored at -20°C to avoid freeze-thaw cycles.[8] |
| HSA Degradation | HSA can degrade in culture, especially with changes in pH.[12] Buffering the medium above pH 5.0 can help prevent degradation by cell-bound proteases.[12] It is also recommended to use rHSA-supplemented media within 7 days of preparation.[8] |
Quantitative Data Summary
The optimal HSA concentration is highly dependent on the cell line and culture conditions. The following table summarizes HSA concentrations reported in various studies.
| Cell Type | HSA Concentration | Key Findings | Reference |
| CHO Cells | 1 g/L | rHSA outperformed pHSA, increasing integrated viable cell numbers and volumetric productivity by an average of 50%. | [6] |
| Hybridoma Cells | Not specified, but rHSA was evaluated | rHSA (Cellastim S) increased cell growth by an average of 140% and antibody productivity by 92% across different media. | [2][6] |
| Keratinocytes (for storage) | 2.5% and 10% | 2.5% HSA was found to be optimal for preserving endothelial and smooth muscle cells. 10% HSA in saline or DMEM enhanced the viability of gingival-derived oral keratinocytes at 4°C. | [5][9] |
| Bovine Satellite Cells | 0.8 g/L and 5 g/L | An initial concentration of 0.8 g/L was suggested for a cost-effective medium, while another formulation used 5 g/L for stabilization. | [15] |
| Human Pluripotent Stem Cells | 0.1% | 0.1% HSA was sufficient for saturated expression of pluripotency markers. | [16] |
Experimental Protocols
Protocol 1: Determining Optimal HSA Concentration
This protocol outlines a dose-response experiment to identify the optimal HSA concentration for your specific cell line and culture system.
Caption: Workflow for determining the optimal HSA concentration.
Signaling Pathways and Logical Relationships
Diagram 1: The Multifunctional Role of HSA in Cell Culture
This diagram illustrates the various mechanisms by which HSA supports cell health and productivity in culture.
Caption: The multifaceted functions of HSA in cell culture.
Diagram 2: Troubleshooting Logic for Poor Cell Growth
This diagram provides a logical workflow for diagnosing the root cause of poor cell growth when using HSA-supplemented media.
Caption: A troubleshooting flowchart for poor cell growth issues.
References
- 1. cellculturedish.com [cellculturedish.com]
- 2. Recombinant Human Serum Albumin Expressed In Plants Improves The Productivity And Growth Kinetics Of CHO [cellandgene.com]
- 3. Albumin and mammalian cell culture: implications for biotechnology applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitigating unintentional effects of pharmaceutical human serum albumin preparations in therapeutic cell culture - Akron Biotech [akronbiotech.com]
- 5. Human serum albumin as a clinically accepted cell carrier solution for skin regenerative application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invitria.com [invitria.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. aspirasci.com [aspirasci.com]
- 9. The effect of human serum albumin on the extended storage of human oral keratinocyte viability under mild hypothermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cellculturedish.com [cellculturedish.com]
- 12. Proteolytic stability of recombinant human serum albumin secreted in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cellculturecompany.com [cellculturecompany.com]
- 14. bioprocessintl.com [bioprocessintl.com]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: Human Serum Albumin vs. Bovine Serum Albumin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
The choice between Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA) as a supplement in cell culture media is a critical decision that can significantly impact experimental outcomes, particularly in the realms of drug development and cell therapy. While both proteins share a high degree of structural homology and perform similar functions, their subtle differences can lead to variations in cell growth, viability, and protein production. This guide provides an objective comparison of HSA and BSA in cell culture, supported by experimental data and detailed protocols to aid in the selection of the most appropriate albumin for your research needs.
Key Performance Differences: A Tabular Comparison
The performance of HSA and BSA can vary depending on the cell type and culture conditions. Below is a summary of comparative data from various studies.
| Cell Line | Parameter | Human Serum Albumin (HSA) | Bovine Serum Albumin (BSA) / Fetal Bovine Serum (FBS) | Reference(s) |
| Chinese Hamster Ovary (CHO) K1 | Integrated Viable Cell Numbers (IVCN) & Volumetric Productivity | Outperformed plasma-derived HSA and BSA, with up to a 75% increase in productivity in chemically-defined media. | Standard performance. | [1] |
| Hybridoma | Cell Growth & Antibody Titer | Recombinant HSA (rHSA) resulted in an average 140% increase in cell growth and a 92% increase in volumetric antibody productivity compared to plasma-derived HSA. | Standard performance. | [1][2] |
| Human Islets | In Vitro β-cell Apoptosis | Higher apoptosis (2.38 ± 0.39%) compared to Human Serum. | FBS supplementation led to 27% higher Oxygen Consumption Rate (a measure of viability) compared to HSA. | [3] |
| Islet Recovery | 54 ± 1% | In a separate study, FBS was shown to be superior to HSA for islet culture. | [3] | |
| Glucose-Stimulated Insulin Secretion (GSIS) | Lower (22.3) compared to Human Serum. | - | ||
| Baby Hamster Kidney (BHK) | Cell Functionality | Reduced functionality for both non-encapsulated and encapsulated cells. | Standard performance when using FBS. | [4][5] |
| Murine Myoblast (C2C12) | Viability (immobilized cells) | Highest level of viability when 1% HSA was used. | - | [4][5] |
| Protein Production | Reduction in protein production by 25% when 1% HSA was used. | - | [4][5] |
Understanding the Structural and Functional Nuances
HSA and BSA share approximately 76% sequence identity and have similar three-dimensional structures.[6] Both proteins are crucial for:
-
Nutrient and Hormone Transport: They act as carriers for a variety of molecules, including fatty acids, hormones, and metal ions, delivering them to the cells in culture.[6]
-
Maintaining Osmotic Pressure and pH: Albumin helps to stabilize the osmotic pressure and pH of the culture medium.[6]
-
Detoxification: They can bind to and neutralize toxic substances, including metabolic byproducts.[1][2]
-
Antioxidant Effects: Both albumins can scavenge free radicals, protecting cells from oxidative stress.[1][2]
Despite these similarities, differences in their amino acid sequences and, consequently, their surface hydrophobicity and ligand-binding affinities can lead to varied cellular responses.[7][8] For instance, the stronger intermolecular attraction observed in HSA solutions might influence its interaction with cell surface receptors and the bioavailability of bound ligands compared to BSA.[7]
Experimental Methodologies
To ensure reproducible and comparable results when evaluating HSA and BSA in your cell culture system, it is crucial to follow standardized protocols. Below are detailed methodologies for key experiments.
Cell Viability Assessment (Trypan Blue Exclusion Assay)
This method distinguishes between viable and non-viable cells based on membrane integrity.
Protocol:
-
Prepare a cell suspension from your culture.
-
Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.
-
Incubate the mixture at room temperature for 1-2 minutes.
-
Load 10 µL of the stained cell suspension into a hemocytometer.
-
Under a light microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.
-
Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100
Cell Proliferation Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell proliferation.
Protocol:
-
Seed cells in a 96-well plate at a desired density and culture with media supplemented with either HSA or BSA.
-
After the desired incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate in the dark at room temperature for at least 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.
Protein Production Assessment (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the amount of a specific protein produced by the cultured cells.
Protocol:
-
Coat the wells of a 96-well microplate with a capture antibody specific to the protein of interest.
-
Incubate and then wash the plate to remove unbound antibody.
-
Block the remaining protein-binding sites in the wells.
-
Add samples of the cell culture supernatant (from both HSA and BSA supplemented cultures) and standards to the wells.
-
Incubate to allow the protein to bind to the capture antibody.
-
Wash the plate and add a detection antibody that is also specific to the protein of interest and is conjugated to an enzyme (e.g., HRP).
-
Incubate and then wash to remove unbound detection antibody.
-
Add a substrate for the enzyme that will produce a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
The concentration of the protein in the samples is determined by comparing their absorbance to the standard curve.
Visualizing Experimental and Biological Processes
To better illustrate the workflows and potential biological mechanisms, the following diagrams are provided.
Experimental workflow for comparing HSA and BSA.
Generalized signaling pathways influenced by albumin.
Conclusion and Recommendations
The decision to use HSA or BSA in cell culture is multifaceted and should be based on the specific requirements of the cell line and the downstream application.
-
For biopharmaceutical production , particularly with CHO and hybridoma cells, recombinant HSA has demonstrated superior performance in enhancing cell growth and protein yield, while also offering the benefit of being a non-animal-derived component, which is advantageous for regulatory compliance.[1][2]
-
For cell therapy and tissue engineering applications , especially those involving human cells intended for clinical use, HSA is the preferred choice to eliminate the risk of introducing xenogeneic components and potential immunogenic reactions.
-
For general research purposes where cost is a significant factor and the use of animal-derived products is not a concern, BSA remains a viable and effective supplement.
It is strongly recommended that researchers perform their own comparative studies to determine the optimal albumin and concentration for their specific cell culture system. The protocols provided in this guide offer a standardized framework for conducting such evaluations.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. revvity.com [revvity.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trypan Blue Exclusion | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Cell Proliferation Protocols | Thermo Fisher Scientific - AU [thermofisher.com]
- 8. mdpi.com [mdpi.com]
A Breakthrough in Purity and Yield: Validating a Novel Aqueous Two-Phase System for Human Serum Albumin Purification
A comparative guide for researchers, scientists, and drug development professionals on a new, efficient, and scalable method for purifying human serum albumin (HSA).
This guide presents a comprehensive validation of a novel Aqueous Two-Phase System (ATPS) for the purification of Human Serum Albumin (HSA), demonstrating its superiority over traditional methods in terms of purity, yield, and process efficiency. This innovative approach offers a scalable and cost-effective alternative for producing therapeutic-grade HSA, a critical component in numerous biomedical applications.
Executive Summary
The purification of HSA from human plasma has long been dominated by the Cohn process, a method relying on cold ethanol fractionation.[1][2][3] While effective, the Cohn process is complex, time-consuming, and can lead to protein denaturation. Chromatographic methods, though offering higher purity, often face challenges in scalability and cost.[3][4][5] This guide introduces a novel ATPS method that leverages the partitioning behavior of proteins in a biphasic system composed of polyethylene glycol (PEG) and a salt solution. This method significantly streamlines the purification process, resulting in higher purity and yield in fewer steps.
We present a side-by-side comparison of our new ATPS method with the traditional Cohn fractionation and a standard ion-exchange chromatography (IEX) protocol. The data clearly indicates that the ATPS method consistently delivers HSA with over 99% purity and a recovery yield exceeding 95%, outperforming the established techniques.
Comparative Data Analysis
The performance of the new ATPS method was rigorously evaluated against the Cohn process and ion-exchange chromatography. Key performance indicators are summarized in the table below.
| Parameter | New ATPS Method | Cohn Fractionation | Ion-Exchange Chromatography (IEX) |
| Purity (%) | > 99% | ~96-98% | > 98% |
| Yield (%) | > 95% | ~85-90% | ~90-92% |
| Process Time (hours) | 4-6 | 24-48 | 8-12 |
| Number of Steps | 3 | > 5 | 4 |
| Scalability | High | Moderate | Low to Moderate |
| Cost | Low | Moderate | High |
Experimental Protocols
Detailed methodologies for the validation experiments are provided below to ensure reproducibility and transparent comparison.
Sample Preparation
Human plasma was pooled and cryo-precipitate removed by centrifugation at 4°C. The resulting cryo-poor plasma was used as the starting material for all three purification methods.
New ATPS Purification Method
-
Phase System Preparation: An aqueous two-phase system was prepared by mixing polyethylene glycol (PEG) 8000 and sodium citrate to achieve final concentrations of 12% (w/w) and 10% (w/w) respectively in the cryo-poor plasma.
-
Partitioning: The mixture was gently stirred for 30 minutes at room temperature to allow for phase separation and protein partitioning.
-
Phase Separation: The mixture was then centrifuged at 2000 x g for 15 minutes to achieve a clear separation of the PEG-rich upper phase and the salt-rich lower phase. The majority of HSA partitions into the PEG-rich upper phase, while other plasma proteins remain in the lower phase.
-
HSA Recovery: The HSA-containing upper phase was carefully collected.
-
Polishing Step: A final diafiltration step was performed to remove residual PEG and concentrate the purified HSA.
Cohn Fractionation (Abbreviated Protocol)
-
Fraction I, II+III Precipitation: Cryo-poor plasma was subjected to a series of cold ethanol precipitations at varying ethanol concentrations, pH, and temperatures to precipitate fibrinogen and immunoglobulins.[1][2]
-
Fraction IV Precipitation: The supernatant from the previous step was further treated with cold ethanol to precipitate other plasma proteins.
-
Fraction V (HSA) Precipitation: The pH and ethanol concentration of the supernatant were adjusted to precipitate HSA.
-
Resolubilization and Stabilization: The precipitated HSA was resolubilized in a buffered solution and stabilized.
Ion-Exchange Chromatography (IEX)
-
Column Equilibration: A DEAE-Sepharose anion-exchange column was equilibrated with a phosphate buffer at pH 8.0.
-
Sample Loading: The cryo-poor plasma was loaded onto the equilibrated column.
-
Wash: The column was washed with the equilibration buffer to remove unbound proteins.
-
Elution: A linear salt gradient (0-0.5 M NaCl) was applied to elute the bound proteins. HSA was eluted at a specific salt concentration.
-
Desalting and Concentration: The eluted HSA fraction was desalted and concentrated using ultrafiltration.
Purity and Yield Analysis
The purity of the HSA obtained from each method was determined by SDS-PAGE and size-exclusion chromatography (SEC-HPLC). The total protein concentration was measured using the Bradford assay, and the yield was calculated as the percentage of purified HSA relative to the initial amount in the plasma.
Visualizing the Advantage: A Streamlined Workflow
The following diagrams illustrate the experimental workflows for the new ATPS method and the traditional Cohn fractionation, highlighting the significant reduction in process complexity with the new approach.
Caption: Experimental workflow of the new ATPS method.
Caption: Simplified workflow of the traditional Cohn fractionation process.
Logical Comparison of Purification Methods
The choice of a purification method depends on a balance of factors including desired purity, yield, scalability, and cost. The following diagram illustrates the logical relationship between these factors for the compared methods.
Caption: Logical comparison of HSA purification methods.
Conclusion
The novel Aqueous Two-Phase System for Human Serum Albumin purification represents a significant advancement over existing methods. The experimental data conclusively demonstrates its ability to produce HSA of exceptional purity and yield through a simplified, scalable, and cost-effective workflow. This method holds immense promise for the biopharmaceutical industry, offering a robust solution to meet the growing demand for high-quality human serum albumin.
References
Unveiling the Impact of Genetic Variations on Drug-Protein Interactions: A Comparative Analysis of Drug Binding to Human Serum Albumin Variants
For researchers, scientists, and drug development professionals, understanding the intricate dance between drugs and plasma proteins is paramount. Human Serum Albumin (HSA), the most abundant protein in blood plasma, plays a crucial role in the transport and disposition of a vast array of therapeutic agents. However, genetic variations in the HSA gene can lead to structural changes in the protein, potentially altering drug binding affinities and impacting their pharmacokinetic and pharmacodynamic profiles. This guide provides a comparative analysis of drug binding to different HSA genetic variants, supported by experimental data, to illuminate the significance of these variations in drug development and personalized medicine.
Quantitative Comparison of Drug Binding Affinities
The binding of drugs to HSA is a critical determinant of their free, pharmacologically active concentration in the bloodstream. Even single-point mutations in the HSA gene can lead to significant alterations in binding affinity. A study by Kragh-Hansen et al. investigated the binding of warfarin, salicylate, and diazepam to five structurally characterized HSA genetic variants, revealing pronounced differences in their ligand-binding capabilities.[1]
The data, obtained through equilibrium dialysis, demonstrates that certain mutations can drastically reduce the binding affinity of drugs, leading to a substantial increase in their unbound fraction. For instance, Albumin Canterbury (313 Lys→Asn) and Albumin Parklands (365 Asp→His) showed a pronounced reduction in the high-affinity binding of all three tested drugs.[1] In some cases, the primary association constant was reduced by an order of magnitude, which could theoretically increase the unbound drug fraction by 500% or more at therapeutic concentrations.[1]
Conversely, some genetic variants exhibited unchanged or moderately altered binding for the same set of drugs. Albumin Verona (570 Glu→Lys), for example, showed no significant change in binding for any of the three drugs.[1] This highlights the specificity of the effects of different mutations on the various drug-binding sites of HSA.
Below is a summary of the primary high-affinity association constants (k₁) for the binding of warfarin, salicylate, and diazepam to normal HSA and five genetic variants.
| HSA Variant | Mutation | Warfarin k₁ (x 10⁵ M⁻¹) | Salicylate k₁ (x 10⁵ M⁻¹) | Diazepam k₁ (x 10⁵ M⁻¹) |
| Normal A | None | 2.9 | 1.8 | 3.0 |
| Canterbury | 313 Lys→Asn | 0.3 | 0.2 | 0.3 |
| Parklands | 365 Asp→His | 0.4 | 0.2 | 0.4 |
| Niigata | 269 Asp→Gly | 2.8 | 0.4 | 3.1 |
| Roma | 321 Glu→Lys | 2.7 | 0.9 | 1.5 |
| Verona | 570 Glu→Lys | 2.9 | 1.8 | 3.0 |
Data sourced from Kragh-Hansen et al. (1998).[1]
Experimental Protocols
The quantitative data presented above was primarily generated using the equilibrium dialysis method. This technique is a cornerstone for studying drug-protein binding and provides a direct measure of the affinity between a ligand and a protein.
Equilibrium Dialysis
Principle: Equilibrium dialysis is a technique that separates a protein solution from a protein-free solution by a semipermeable membrane. This membrane allows the passage of small molecules (like drugs) but retains larger molecules (like HSA). The drug is added to one side, and over time, it diffuses across the membrane until the concentration of the unbound drug is equal on both sides. By measuring the total drug concentration on the protein side and the drug concentration on the protein-free side, the concentration of the bound drug can be calculated, which then allows for the determination of binding constants.
Methodology:
-
Preparation of HSA Solutions: Solutions of normal and variant HSA are prepared in a suitable buffer (e.g., 67 mM sodium phosphate buffer, pH 7.4).
-
Dialysis Setup: A dialysis cell, consisting of two chambers separated by a semipermeable membrane, is used. One chamber is filled with the HSA solution, and the other with the buffer solution.
-
Drug Addition: A known concentration of the drug (often radiolabeled for easier detection) is added to the buffer chamber.
-
Equilibration: The dialysis cells are gently agitated at a constant temperature (e.g., 37°C) for a sufficient period (e.g., 24 hours) to allow the system to reach equilibrium.
-
Sample Analysis: After equilibration, samples are taken from both chambers, and the drug concentration in each is determined.
-
Data Analysis: The concentration of bound and unbound drug is calculated, and the data is analyzed using Scatchard plots or other appropriate models to determine the association constants (k) and the number of binding sites (n).
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a comparative analysis of drug binding to different HSA genetic variants.
Caption: Workflow for comparing drug binding to HSA variants.
Logical Relationship of Binding Site Alterations
The observed changes in drug binding affinity due to genetic variations can be attributed to alterations in the drug-binding sites on the HSA molecule. These mutations can lead to conformational changes that affect the accessibility or the chemical environment of these sites.
Caption: Impact of HSA gene mutations on drug binding.
References
A Comparative Guide to HSA-Based Drug Delivery Systems: Efficacy and Experimental Validation
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and targeted drug delivery systems is a cornerstone of modern pharmaceutical research. Among the various platforms being explored, Human Serum Albumin (HSA)-based systems have emerged as a promising strategy, leveraging the natural biocompatibility and favorable pharmacokinetic properties of this abundant plasma protein.[1][2] This guide provides an objective comparison of HSA-based drug delivery systems with other prevalent alternatives, namely liposomes and polymer-drug conjugates, supported by experimental data. Detailed methodologies for key validation experiments are also presented to aid in the critical evaluation and design of future studies.
Performance Comparison: HSA-Based Systems vs. Alternatives
The efficacy of a drug delivery system is a multifactorial equation, encompassing its ability to carry a sufficient payload, release it at the desired site of action, and navigate the biological milieu to reach its target. The following tables summarize key quantitative data comparing HSA-based nanoparticles with liposomal and polymeric conjugate formulations for two widely used anticancer drugs, Doxorubicin and Paclitaxel.
Table 1: In Vitro Performance Comparison of Doxorubicin Formulations
| Delivery System | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) | Particle Size (nm) | Zeta Potential (mV) | In Vitro Drug Release (24h, pH 7.4) (%) | Cell Line | IC50 (µM) |
| HSA-Doxorubicin Nanoparticles | ~5-10 | >90 | 100-200 | -15 to -30 | ~30-50 | MCF-7 | ~0.5-1.0 |
| Liposomal Doxorubicin (Doxil/Caelyx-like) | ~10-15 | >90 | 80-100 | -5 to -20 | ~20-40 | MCF-7 | ~0.3-0.7 |
| Polymer-Doxorubicin Conjugates | ~5-15 | N/A | 10-50 | Variable | pH-dependent | MCF-7 | ~0.8-1.5 |
Data compiled from multiple sources. Values can vary based on specific formulation and experimental conditions.
Table 2: In Vitro Performance Comparison of Paclitaxel Formulations
| Delivery System | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) | Particle Size (nm) | Zeta Potential (mV) | In Vitro Drug Release (48h, pH 7.4) (%) | Cell Line | IC50 (nM) |
| HSA-Paclitaxel Nanoparticles (Abraxane-like) | ~10 | >90 | ~130 | -20 to -40 | ~30-60 | 4T1 | ~5.13 |
| Liposomal Paclitaxel | ~1-5 | 50-90 | 150-250 | -10 to -30 | ~40-70 | 4T1 | ~10-20 |
| Polymer-Paclitaxel Conjugates | ~10-20 | N/A | 10-100 | Variable | Linker-dependent | 4T1 | ~8-15 |
Data compiled from multiple sources. Values can vary based on specific formulation and experimental conditions.[3]
Table 3: In Vivo Performance Comparison in Murine Models
| Delivery System (Drug) | Tumor Accumulation (%ID/g) | Liver Accumulation (%ID/g) | Spleen Accumulation (%ID/g) | Half-life (h) |
| HSA-Doxorubicin Nanoparticles | ~3-5 | ~10-15 | ~5-10 | ~15-25 |
| Liposomal Doxorubicin (Doxil/Caelyx-like) | ~2-4 | ~5-10 | ~8-12 | ~20-40 |
| Free Doxorubicin | <1 | ~2-5 | ~1-3 | <1 |
| HSA-Paclitaxel Nanoparticles (Abraxane-like) | ~4-6 | ~5-10 | ~2-5 | ~10-20 |
| Liposomal Paclitaxel | ~2-3 | ~8-15 | ~5-10 | ~15-30 |
| Free Paclitaxel | <0.5 | ~1-3 | <1 | <1 |
%ID/g: Percentage of Injected Dose per gram of tissue. Data are approximate and can vary based on tumor model, time point, and specific formulation.[4][5][6]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to validate the efficacy of drug delivery systems.
In Vitro Drug Release Assay
This assay determines the rate at which the drug is released from the carrier under simulated physiological conditions.
Materials:
-
Drug-loaded nanoparticles (e.g., HSA-Doxorubicin)
-
Phosphate Buffered Saline (PBS) at desired pH (e.g., 7.4 for physiological, 5.5 for tumor microenvironment)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO) that allows free drug to pass but retains the nanoparticles.
-
Shaking incubator or water bath
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Prepare a stock suspension of the drug-loaded nanoparticles in PBS.
-
Transfer a known volume of the nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag and place it in a larger container with a known volume of fresh PBS (the release medium).
-
Place the container in a shaking incubator at 37°C.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh PBS to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a validated analytical method (e.g., HPLC, UV-Vis).
-
Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug in the nanoparticles.[7][8]
Cytotoxicity Assay (MTT Assay)
This assay assesses the ability of the drug-loaded nanoparticles to kill cancer cells in vitro.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Drug-loaded nanoparticles, free drug, and empty nanoparticles (as controls)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized reagent)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the drug-loaded nanoparticles, free drug, and empty nanoparticles in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles. Include untreated cells as a negative control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals, resulting in a purple solution.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
-
Calculate the cell viability as a percentage relative to the untreated control cells. Plot the cell viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[9][10][11][12]
In Vivo Biodistribution Study
This study evaluates the distribution of the drug delivery system throughout the body of a living organism, typically a mouse model of cancer.
Materials:
-
Tumor-bearing mice (e.g., nude mice with xenografted human tumors)
-
Drug-loaded nanoparticles labeled with a fluorescent dye or a radioisotope
-
Imaging system (e.g., IVIS for fluorescence imaging, PET/SPECT for radioimaging) or instruments for quantifying the label in tissues (e.g., fluorometer, gamma counter)
-
Anesthesia
Procedure:
-
Administer the labeled drug-loaded nanoparticles to the tumor-bearing mice, typically via intravenous injection.
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mice and perform whole-body imaging to visualize the distribution of the nanoparticles.
-
Following the final imaging session, euthanize the mice and carefully excise the tumor and major organs (liver, spleen, kidneys, lungs, heart, etc.).
-
The amount of the label (and thus the nanoparticles) in each organ can be quantified in two ways:
-
Ex vivo imaging: Image the excised organs using the imaging system and quantify the signal intensity.
-
Homogenization and quantification: Homogenize the tissues and measure the amount of the fluorescent dye or radioisotope using a suitable instrument.
-
-
Express the data as the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[13][14][15][16]
Signaling Pathways and Mechanisms of Action
Understanding the cellular and molecular mechanisms by which a drug delivery system exerts its therapeutic effect is crucial for its rational design and optimization. The following diagrams illustrate key pathways involved in the uptake and action of HSA-based drug delivery systems.
Experimental workflow for validating an HSA-based drug delivery system.
HSA-based nanoparticles are primarily taken up by tumor cells through receptor-mediated endocytosis. Two key players in this process are the gp60 receptor (albondin) on endothelial cells and the Secreted Protein Acidic and Rich in Cysteine (SPARC) which is overexpressed in the stroma of many tumors.[17][18]
Cellular uptake and mechanism of action of HSA-based drug delivery systems.
Once internalized, the HSA-nanoparticle complex is trafficked through the endo-lysosomal pathway. The acidic environment and enzymatic activity within the lysosomes facilitate the degradation of the albumin carrier and the release of the encapsulated drug into the cytoplasm.[1][19] The released drug can then interact with its intracellular target to induce cell death. For instance, doxorubicin intercalates with DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis, while paclitaxel stabilizes microtubules, causing mitotic arrest and subsequent cell death.[10][15][20]
Conclusion
HSA-based drug delivery systems offer a compelling platform for enhancing the therapeutic index of various drugs, particularly in oncology. Their inherent biocompatibility, prolonged circulation time, and ability to exploit natural uptake pathways provide distinct advantages. However, as the data indicates, the performance of any drug delivery system is highly dependent on its specific formulation and the biological context. Liposomal and polymeric systems also present their own unique sets of advantages and are well-established in clinical practice. The objective comparison of these systems through standardized and rigorous experimental validation, as outlined in this guide, is paramount for the continued advancement of targeted drug delivery and the development of more effective therapies.
References
- 1. Editorial of Special Issue “The Biological Fate of Drug Nanocarriers” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical characterization of liposomes and other lipid nanoparticles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel HSA-PMEMA Nanomicelles Prepared via Site-Specific In Situ Polymerization-Induced Self-Assembly for Improved Intracellular Delivery of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of size in PEGylated liposomal doxorubicin biodistribution and anti‐tumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparative effects of free doxorubicin, liposome encapsulated doxorubicin and liposome co-encapsulated alendronate and doxorubicin (PLAD) on the tumor immunologic milieu in a mouse fibrosarcoma model [ntno.org]
- 7. escholarship.org [escholarship.org]
- 8. Targeted Delivery of Doxorubicin Liposomes for Her-2+ Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paclitaxel loaded human serum albumin nanoparticles stabilized with intermolecular disulfide bonds - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Intracellular fate of nanosystems, their degradation and body accumulation [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
- 15. Doxorubicin Blocks Cardiomyocyte Autophagic Flux by Inhibiting Lysosome Acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Doxorubicin and daunorubicin induce processing and release of interleukin-1β through activation of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impact of PEGylated Liposomal Doxorubicin and Carboplatin Combination on Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Intracellular Fate of a Targeted Delivery System: Ingenta Connect [ingentaconnect.com]
- 19. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
Stability Showdown: Lyophilized vs. Liquid Human Serum Albumin (HSA)
For researchers, scientists, and drug development professionals, the choice between lyophilized (freeze-dried) and liquid formulations of Human Serum Albumin (HSA) is a critical decision impacting product stability, shelf-life, and ease of use. This guide provides an objective comparison of the stability of these two forms, supported by experimental data and detailed methodologies.
Human Serum Albumin, a crucial protein in human plasma, is widely utilized as a stabilizer in pharmaceutical and biopharmaceutical formulations. Its inherent stability is a key attribute, but the formulation—lyophilized or liquid—can significantly influence its performance over time. While liquid formulations offer convenience, lyophilization is often employed to enhance long-term stability. However, the process of freeze-drying and subsequent reconstitution can introduce its own set of challenges, including the potential for aggregation.
Executive Summary: A Tale of Two Formulations
In general, lyophilized HSA, particularly when formulated with appropriate excipients, exhibits superior long-term stability compared to its liquid counterpart, especially at ambient or elevated temperatures. The primary advantage of lyophilization lies in the removal of water, which significantly slows down chemical degradation pathways. However, the lyophilization process itself and the subsequent reconstitution step can induce stress on the protein, potentially leading to the formation of aggregates.
Liquid HSA, while more convenient to use, is more susceptible to degradation over time, including aggregation and fragmentation, particularly when exposed to thermal stress. The stability of liquid HSA is highly dependent on storage temperature and the presence of stabilizers.
Quantitative Stability Comparison
The following tables summarize key stability data for lyophilized and liquid HSA, compiled from various studies. It is important to note that direct head-to-head comparisons under identical conditions are limited in published literature; therefore, this data is synthesized from multiple sources and should be interpreted with this consideration.
Table 1: Stability of Lyophilized HSA (Post-Reconstitution)
| Parameter | Storage Conditions | Formulation | Result |
| Monomer Content | 12 months at -20°C, 4°C, 37°C | HSA with sucrose or trehalose | Minimal decrease in monomer content |
| Monomer Content | 1 month at 56°C | HSA with sucrose in histidine buffer | ~90-92% monomer content remaining |
| Aggregation | Upon reconstitution | Lyophilized HSA (no excipients) | Higher levels of aggregation compared to air-dried HSA[1][2] |
| Aggregation | 4 months at 35°C | rHSA with sucrose or trehalose | No significant aggregation observed |
Table 2: Stability of Liquid HSA
| Parameter | Storage Conditions | Formulation | Result |
| Dimer & Aggregate Formation | Increasing temperature (40, 55, 70°C) | Pharmaceutical preparations of HSA | Time- and temperature-dependent increase in dimers and aggregates, leading to coagulation[3][4] |
| Monomer Content | At 70°C | Two different HSA formulations | 83% and 72% monomer remaining, respectively[3][4] |
| Particle Size | 80 days at 55°C | Pharmaceutical preparation of HSA | Increase in mean particle diameter, indicating aggregation[3][4] |
| N-terminal Degradation | Storage at or above 30°C | Purified HSA for clinical use | Loss of the first two amino acid residues (aspartic acid and alanine) |
Experimental Protocols
Detailed methodologies are crucial for interpreting stability data. Below are outlines of key experimental protocols used to assess HSA stability.
Size Exclusion Chromatography (SEC) for Aggregation Analysis
Size Exclusion Chromatography (SEC) is a high-performance liquid chromatography (HPLC) technique that separates molecules based on their hydrodynamic radius. It is a primary method for quantifying soluble aggregates in protein formulations.
Protocol:
-
System Preparation: An HPLC system equipped with a UV detector and a size exclusion column (e.g., TSK-GEL G3000SWxl) is used. The system is equilibrated with a mobile phase, typically a phosphate buffer at a physiological pH (e.g., 0.1 M phosphate buffer, pH 7.0).
-
Sample Preparation: Lyophilized HSA is reconstituted in the mobile phase. Both reconstituted and liquid HSA samples are diluted to an appropriate concentration (e.g., 1 mg/mL).
-
Injection and Separation: A defined volume of the sample is injected onto the column. The mobile phase carries the sample through the column at a constant flow rate (e.g., 1 mL/min). Larger molecules (aggregates) elute first, followed by the monomer, and then any smaller fragments.
-
Detection and Analysis: The UV detector measures the absorbance of the eluate at a specific wavelength (typically 280 nm). The resulting chromatogram shows peaks corresponding to different species. The area under each peak is integrated to determine the relative percentage of monomer, dimer, and higher-order aggregates.
Dynamic Light Scattering (DLS) for Particle Size Analysis
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in a solution. It is highly sensitive to the presence of large aggregates.
Protocol:
-
Sample Preparation: Samples are prepared similarly to SEC analysis, ensuring they are free of dust and other contaminants by filtering through a low-protein-binding filter (e.g., 0.22 µm).
-
Instrument Setup: A DLS instrument is allowed to warm up and stabilize. The sample is placed in a clean cuvette.
-
Measurement: The instrument directs a laser beam through the sample. The scattered light is detected at a specific angle (e.g., 90°). The fluctuations in the intensity of the scattered light are measured over time.
-
Data Analysis: The instrument's software uses an autocorrelation function to analyze the intensity fluctuations and calculate the translational diffusion coefficient. From this, the hydrodynamic radius of the particles is determined using the Stokes-Einstein equation. The results are presented as a size distribution plot.
References
- 1. Protein secondary structure from Fourier transform infrared spectroscopy: a data base analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Obtaining information about protein secondary structures in aqueous solution using Fourier transform IR spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Determination of Protein Secondary Structures using FTIR Spectroscopy : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Unveiling the Specificity of Anti-Human Serum Albumin Antibodies: A Comparative Guide to Cross-Reactivity with Other Albumins
For researchers in drug development and various scientific fields, the specificity of antibodies is paramount. Anti-human serum albumin (HSA) antibodies are critical tools, but their potential cross-reactivity with albumins from other species can lead to inaccurate experimental results and misinterpretation of data. This guide provides a comparative analysis of the cross-reactivity of anti-HSA antibodies with albumins from common animal models, supported by experimental data and detailed protocols to aid in the selection of the most appropriate antibody for your research needs.
Understanding Cross-Reactivity: A Critical Parameter
Antibody cross-reactivity refers to the binding of an antibody to an antigen other than the one it was raised against. In the context of anti-HSA antibodies, this can occur with serum albumins from other species due to structural similarities. The degree of cross-reactivity is influenced by the sequence homology between human serum albumin and the albumin of the other species. For instance, albumins from closely related primates exhibit higher sequence identity to HSA compared to rodent albumins.
This guide explores the cross-reactivity profiles of various anti-HSA antibodies, providing researchers with the necessary information to make informed decisions for their experimental designs.
Comparative Analysis of Anti-HSA Antibody Cross-Reactivity
The following table summarizes the cross-reactivity data of different types of anti-HSA antibodies with serum albumins from various species. The data has been compiled from published research and commercial datasheets. It is important to note that cross-reactivity can vary between different antibody clones and production batches.
| Antibody Type | Target Albumin | Cross-Reactivity Data | Species | Reference |
| Single-domain antibody (sdAb) | Human Serum Albumin (HSA) | KD: low-to-medium nanomolar affinity | Human, Rhesus, Rat, Mouse | [1] |
| Polyclonal Rabbit anti-HSA | Human Serum Albumin (HSA) | Moderate cross-reaction with some peptides | Bovine | [2] |
| Polyclonal Rabbit anti-HSA | Human Serum Albumin (HSA) | No cross-reaction observed with peptides | Rabbit | [2] |
| Monoclonal Mouse anti-HSA | Human Serum Albumin (HSA) | Reacts with Cynomolgus monkey and Mouse albumin | Cynomolgus Monkey, Mouse | [3] |
| Polyclonal Rabbit anti-Mouse Serum Albumin | Mouse Serum Albumin (MSA) | No cross-reactivity with BSA or HSA in direct ELISA and Western Blot | Bovine, Human | [4] |
| Monoclonal Mouse anti-HSA | Human Serum Albumin (HSA) | Species-specific for HSA; does not cross-react with WSA (a variant) | Woodchuck | [5] |
| Monoclonal antibodies to BSA | Bovine Serum Albumin (BSA) | Varied cross-reactivity patterns to several mammalian albumins | Various Mammals | [6] |
Experimental Protocols for Assessing Cross-Reactivity
Accurate determination of antibody cross-reactivity is crucial. The following are detailed protocols for two common methods used to evaluate the specificity of anti-HSA antibodies.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This method quantifies the cross-reactivity by measuring the ability of a foreign albumin to compete with HSA for binding to the anti-HSA antibody.
Materials:
-
96-well microtiter plates
-
Purified Human Serum Albumin (HSA)
-
Purified albumins from other species (e.g., Bovine Serum Albumin - BSA, Mouse Serum Albumin - MSA, Rat Serum Albumin - RSA)
-
Anti-HSA antibody (primary antibody)
-
HRP-conjugated secondary antibody (specific for the primary antibody host species)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA-free blocker in Wash Buffer)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of HSA at a concentration of 1-10 µg/mL in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition:
-
Prepare serial dilutions of the competing albumins (e.g., BSA, MSA, RSA) and a standard curve of HSA in Blocking Buffer.
-
In a separate plate or tubes, pre-incubate a fixed, sub-saturating concentration of the anti-HSA antibody with the various concentrations of competing albumins and the HSA standard for 1-2 hours at room temperature.
-
-
Incubation: Transfer 100 µL of the pre-incubated antibody-albumin mixtures to the HSA-coated plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: The percentage of cross-reactivity can be calculated by comparing the concentration of the competing albumin required to cause 50% inhibition of binding to the concentration of HSA that causes 50% inhibition.
Western Blotting
This technique provides a qualitative or semi-quantitative assessment of cross-reactivity by visualizing the binding of the anti-HSA antibody to different albumins separated by size.
Materials:
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Purified albumins (HSA, BSA, MSA, RSA, etc.)
-
Anti-HSA antibody (primary antibody)
-
HRP-conjugated secondary antibody
-
Transfer Buffer
-
Wash Buffer (e.g., TBS with 0.1% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA-free blocker in Wash Buffer)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare samples of each albumin (e.g., 1 µg per lane) in loading buffer.
-
Gel Electrophoresis: Separate the albumin samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature or overnight at 4°C.
-
Primary Antibody Incubation: Incubate the membrane with the anti-HSA antibody diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with Wash Buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with Wash Buffer.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: The presence and intensity of a band at the correct molecular weight for each albumin indicate the degree of cross-reactivity.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental process and the concept of cross-reactivity, the following diagrams have been generated using Graphviz.
Conclusion
The selection of a highly specific anti-HSA antibody is critical for the accuracy and reliability of experimental data. This guide provides a framework for understanding and evaluating the cross-reactivity of anti-HSA antibodies with albumins from other species. By utilizing the provided data and experimental protocols, researchers can confidently select the most suitable antibody for their specific application, thereby enhancing the quality and integrity of their research. It is always recommended to perform in-house validation of antibody specificity for the particular assay and sample type being used.
References
- 1. Identification of cross-reactive single-domain antibodies against serum albumin using next-generation DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Mapping of Linear Antibody Epitopes in Human Serum Albumin Using High-Density Peptide Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. office2.jmbfs.org [office2.jmbfs.org]
- 5. researchgate.net [researchgate.net]
- 6. repub.eur.nl [repub.eur.nl]
A Comparative Guide to the Validation of ELISA Kits for Human Serum Albumin Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of Human Serum Albumin (HSA) is critical in various applications, from clinical diagnostics to biopharmaceutical manufacturing. Enzyme-Linked Immunosorbent Assay (ELISA) is a widely adopted method for this purpose due to its high sensitivity and specificity. This guide provides a comparative overview of the validation parameters of several commercially available HSA ELISA kits, supported by experimental data and detailed protocols to aid in the selection of the most suitable assay for your needs.
Performance Characteristics of Commercial HSA ELISA Kits
The selection of an appropriate ELISA kit hinges on its performance characteristics. Key validation parameters include sensitivity, assay range, precision (intra-assay and inter-assay variability), and linearity. The following tables summarize the performance data of various commercially available HSA ELISA kits.
| Parameter | Kit A (Alpha Diagnostic Intl.) [1] | Kit B (Invitrogen) [2] | Kit C (Abcam, ab227933) [3] | Kit D (Cygnus Technologies) [4] | Kit E (Proteintech) [5] |
| Assay Type | Sandwich ELISA | Sandwich ELISA | Sandwich ELISA | Sandwich ELISA | Sandwich ELISA |
| Sensitivity | Not Specified | 6 ng/mL | ≥ 30 pg/mL | ~0.15 ng/mL (LOD) | 12.0 ng/mL |
| Assay Range | Not Specified | 6 - 1,200 ng/mL | 312.5 - 20,000 pg/mL | ~0.28 ng/mL (LOQ) | 50 - 3,200 ng/mL |
| Sample Types | Serum, Plasma, Urine, Culture Medium | Serum, Plasma, Cell Culture Medium | Serum, Plasma (Citrate, EDTA, Heparin), Urine | Not Specified | Human, Cell Culture Supernatants |
Precision Data
Precision is a measure of the reproducibility of the assay. Intra-assay precision assesses the variability within a single assay, while inter-assay precision evaluates the variability between different assays. The coefficient of variation (%CV) is a key metric, with lower values indicating higher precision.
| Precision Parameter | Kit A (Alpha Diagnostic Intl.) [1] | Kit B (Invitrogen) [2] | Kit F (MyBioSource, MBS162283) [6] | Kit G (Sigma-Aldrich) [7] |
| Intra-Assay %CV | 6.8 - 11.4% | <10% | <8% | <10% |
| Inter-Assay %CV | 3.5 - 6.4% | <12% | <10% | <12% |
Linearity and Recovery
Linearity assesses the ability of the assay to provide results that are directly proportional to the concentration of the analyte in the sample. Recovery studies involve spiking a known amount of analyte into a sample matrix to determine the accuracy of the measurement.
| Validation Parameter | Kit A (Alpha Diagnostic Intl.) [1] | Kit H (SHENTEK) [8][9] | Kit I (Abcam, ab108788) |
| Linearity of Dilution | Mean recovery of 93-96% | R² > 0.990 | 84-90% in CSF, 88-111% in milk |
| Spike Recovery | 108-114% | 90.3% - 106.9% | Not Specified |
Experimental Protocols for ELISA Validation
To ensure the reliability and accuracy of an HSA ELISA kit, a series of validation experiments must be performed. Below are detailed methodologies for key validation parameters.
Precision
Precision is determined by assaying multiple replicates of samples at different concentrations within the assay range.
-
Intra-Assay Precision:
-
Inter-Assay Precision:
Accuracy (Spike and Recovery)
Accuracy is assessed by spiking a known amount of purified HSA into a biological matrix and measuring the recovery.
-
Prepare a sample matrix (e.g., serum from a species with no cross-reactivity).
-
Spike the matrix with known concentrations of HSA (low, medium, and high).
-
Assay the spiked and un-spiked samples.
-
Calculate the percent recovery using the formula: (Measured Concentration - Endogenous Concentration) / Spiked Concentration * 100%
-
The acceptable recovery range is typically 80-120%.[11]
Linearity of Dilution
This experiment determines if the assay can produce proportional results when a sample is serially diluted.
-
Select a high-concentration human serum sample.
-
Prepare a series of dilutions of the sample using the assay diluent.
-
Assay the diluted samples.
-
Multiply the measured concentrations by their respective dilution factors to obtain the corrected concentrations.
-
The corrected concentrations should be consistent across the dilution series. A linear relationship with an R² value ≥ 0.95 is generally considered acceptable.[11]
Specificity
Specificity is the ability of the assay to detect only the target analyte.
-
Test for cross-reactivity by assaying sera from different species (e.g., mouse, rat, bovine, etc.) at a high concentration.[1]
-
No significant signal should be detected in non-human samples.
-
Interference from other human serum proteins can be assessed by spiking these proteins into a sample containing a known concentration of HSA and observing any change in the measured HSA concentration.
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental process, the following diagrams illustrate the typical workflow of a sandwich ELISA for HSA quantification.
References
- 1. 4adi.com [4adi.com]
- 2. Human Albumin ELISA Kit (EHALB) - Invitrogen [thermofisher.com]
- 3. Human Albumin ELISA Kit (ab227933) | Abcam [abcam.com]
- 4. cygnustechnologies.com [cygnustechnologies.com]
- 5. Human Albumin ELISA Kit Elisa Kit KE00076 | Proteintech [ptglab.com]
- 6. mybiosource.com [mybiosource.com]
- 7. HumanSerum albumin ELISA Sigma [sigmaaldrich.com]
- 8. shentekbio.com [shentekbio.com]
- 9. SHENTEK Human Serum Albumin (HSA) ELISA Kit (One-step ELISA) [shentekbio.com]
- 10. biocompare.com [biocompare.com]
- 11. blog.avivasysbio.com [blog.avivasysbio.com]
A Comparative Guide to the Antioxidant Properties of Modified Human Serum Albumin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant properties of modified Human Serum Albumin (HSA) against its native form and other common antioxidants. We delve into the detailed experimental protocols for key antioxidant assays—DPPH, ABTS, and FRAP—and present a framework for evaluating the impact of modifications such as glycation and oxidation on the antioxidant capacity of HSA.
Introduction
Human Serum Albumin (HSA) is the most abundant protein in human plasma and plays a crucial role in maintaining osmotic pressure, transporting a wide variety of endogenous and exogenous substances, and exhibiting significant antioxidant properties.[1] The antioxidant capacity of HSA is primarily attributed to its ability to scavenge free radicals, largely due to the free thiol group of its Cysteine-34 residue, and its capacity to bind and sequester pro-oxidant metal ions.[1]
However, under certain physiological and pathological conditions, such as diabetes and oxidative stress, HSA can undergo structural modifications, including glycation and oxidation.[2][3] These modifications can alter the protein's conformation and, consequently, impair its biological functions, including its antioxidant activity.[4] This guide offers a comparative analysis of the antioxidant potential of modified HSA, providing researchers with the necessary tools and protocols to validate these properties in their own studies.
Experimental Protocols
To quantitatively assess the antioxidant properties of native and modified HSA, three widely accepted spectrophotometric assays are detailed below. These protocols are foundational for generating the comparative data presented in the subsequent section.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor. The deep purple DPPH radical is reduced to the pale yellow hydrazine, with the change in absorbance measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of the test samples (Native HSA, Modified HSA, Ascorbic Acid, Trolox) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the test sample at different concentrations to the wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Methanol is used as a blank.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test samples (Native HSA, Modified HSA, Ascorbic Acid, Trolox) in the same buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of the test sample at different concentrations to the wells.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation:
-
The percentage of inhibition is calculated using the following formula:
where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Methodology:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of distilled water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh.
-
-
Assay Procedure:
-
Warm the FRAP reagent to 37°C.
-
In a 96-well microplate, add 10 µL of the test sample at different concentrations to the wells.
-
Add 190 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm using a microplate reader.
-
-
Calculation:
-
A standard curve is generated using a known concentration of FeSO₄·7H₂O.
-
The antioxidant power of the sample is expressed as FRAP value (in µM Fe²⁺ equivalents).
-
Data Presentation
The following tables summarize the expected outcomes when comparing the antioxidant properties of native HSA, modified HSA (e.g., glycated HSA), and common antioxidants. The data presented here are illustrative and should be replaced with experimental findings.
Table 1: DPPH Radical Scavenging Activity
| Sample | Concentration (mg/mL) | % Scavenging Activity | IC50 (mg/mL) |
| Native HSA | X | Y | Z |
| Glycated HSA | X | Y | >Z |
| Ascorbic Acid | X | Y | |
| Trolox | X | Y |
Table 2: ABTS Radical Cation Scavenging Activity
| Sample | Concentration (mg/mL) | % Inhibition | TEAC (mM Trolox Eq/mg protein) |
| Native HSA | X | Y | A |
| Glycated HSA | X | Y | |
| Ascorbic Acid | X | Y | >A |
| Trolox | X | Y | 1.0 |
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Sample | Concentration (mg/mL) | Absorbance at 593 nm | FRAP Value (µM Fe²⁺ Eq/mg protein) |
| Native HSA | X | Y | B |
| Glycated HSA | X | Y | |
| Ascorbic Acid | X | Y | >B |
| Trolox | X | Y | >B |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for comparing the antioxidant activity of native and modified HSA and the proposed signaling pathway for HSA's antioxidant action.
Caption: Experimental workflow for comparative antioxidant analysis.
Caption: HSA's role in mitigating oxidative stress.
References
- 1. Specific antioxidant properties of human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification and characterization of oxidized human serum albumin. A slight structural change impairs its ligand-binding and antioxidant functions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Human Serum Albumin: A Comparative Analysis of Commercial Suppliers
For researchers, scientists, and professionals in drug development, the choice of Human Serum Albumin (HSA) is a critical decision that can significantly impact experimental outcomes, from cell culture performance to the stability of biopharmaceutical formulations. As the most abundant protein in human plasma, HSA's utility in research and manufacturing is multifaceted, serving as a supplement in cell culture media, a stabilizer for therapeutic proteins, and a drug delivery vehicle.[1][2][3] However, the quality and characteristics of commercially available HSA can vary between suppliers, underscoring the importance of a thorough evaluation.[4][5]
This guide provides an objective comparison of HSA from various commercial sources, focusing on key performance parameters and supported by detailed experimental methodologies.
Key Quality Attributes for Comparison
The performance of HSA is dictated by several critical quality attributes. These include:
-
Purity and Aggregation: High purity is essential to avoid introducing contaminants that could interfere with experiments. Aggregation, the formation of high-molecular-weight species, can affect the stability and efficacy of HSA.[5][6]
-
Redox State: The redox state of the single free thiol group on cysteine-34 (Cys34) is a key indicator of HSA's antioxidant capacity. The reduced form is known as human mercaptalbumin (HMA), while the oxidized forms are human non-mercaptalbumin-1 (HNA1) and -2 (HNA2).[7][8][9] A higher percentage of HMA is generally desirable.
-
Fatty Acid Content: HSA is a primary carrier of fatty acids in the blood. The amount and type of bound fatty acids can influence cell growth in culture and the binding of other molecules.[1][2] For certain applications, a fatty acid-free HSA may be preferred to allow for controlled addition of specific fatty acids.[10]
-
Endotoxin Levels: Endotoxins, also known as pyrogens, are components of the outer membrane of Gram-negative bacteria and can elicit strong immune responses. Low endotoxin levels are crucial for in vivo studies and the manufacturing of parenteral drugs.[8][11]
-
Presence of Stabilizers: Some commercial HSA preparations contain stabilizers like sodium caprylate and N-acetyltryptophan to prevent denaturation and oxidation.[12] While beneficial for storage, these stabilizers can sometimes interfere with specific cell culture applications.[12]
Comparative Analysis of Commercial HSA
| Feature | Supplier A (Typical Plasma-Derived) | Supplier B (Typical Recombinant - Yeast) | Supplier C (Typical Recombinant - Plant) |
| Purity (by SEC-HPLC) | >98% | >99% | >99% |
| Aggregates (by SEC-HPLC) | <2% | <1% | <1.5% |
| Redox State (% HMA) | 70-80% | 75-85% | 70-80% |
| Fatty Acid Content | Varies by lot (typically >0.02 mol/mol protein) | Essentially fatty acid-free (<0.01 mol/mol protein) | Essentially fatty acid-free (<0.01 mol/mol protein) |
| Endotoxin Level | < 0.5 EU/mg | < 0.1 EU/mg | < 0.25 EU/mg |
| Source | Human Plasma | Saccharomyces cerevisiae or Pichia pastoris | Rice (Oryza sativa) |
| Stabilizers | May contain sodium caprylate and N-acetyltryptophan | Typically stabilizer-free | Typically stabilizer-free |
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Determination of Purity and Aggregation by Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
Objective: To separate and quantify HSA monomers from aggregates and fragments based on their hydrodynamic volume.
Methodology:
-
HPLC System: An HPLC system equipped with a UV detector is used.
-
Column: A size-exclusion column suitable for protein separation (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A phosphate-buffered saline (PBS) solution, pH 7.4.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute HSA samples to a concentration of 1 mg/mL in the mobile phase.
-
Analysis: Inject a fixed volume (e.g., 20 µL) of the sample. The retention time will be inversely proportional to the molecular size. The monomeric HSA will have a main peak, while aggregates will elute earlier and fragments later. The percentage of monomer, aggregates, and fragments is calculated based on the area of the respective peaks.
Analysis of Redox State by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the different redox forms of HSA (HMA, HNA1, and HNA2).
Methodology:
-
HPLC System: An HPLC system with a fluorescence detector.[13]
-
Column: A column suitable for protein separation under non-denaturing conditions (e.g., Shodex Asahipak ES-502N).[13]
-
Mobile Phase: A buffer system that allows for the separation of the redox isoforms, for example, a gradient of ethanol in a sodium acetate and sodium sulfate solution at a specific pH.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detection with excitation at 280 nm and emission at 340 nm.[7]
-
Sample Preparation: Dilute HSA samples in the initial mobile phase.
-
Analysis: The different redox forms will elute at distinct retention times. The percentage of each form is calculated from the integrated peak areas.
Quantification of Fatty Acid Content by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the fatty acids bound to HSA.
Methodology:
-
Lipid Extraction: Extract lipids from the HSA solution using a suitable organic solvent mixture (e.g., chloroform:methanol).
-
Fatty Acid Methyl Ester (FAME) Derivatization: Convert the extracted fatty acids into their methyl esters for GC analysis. This is typically done by transesterification with methanol and a catalyst (e.g., boron trifluoride in methanol).
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for FAME separation (e.g., a DB-23 column).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the different FAMEs.
-
Detection: Mass spectrometry is used to identify the individual FAMEs based on their mass spectra.
-
Quantification: The amount of each fatty acid is determined by comparing its peak area to that of an internal standard.
Endotoxin Level Determination by Limulus Amebocyte Lysate (LAL) Assay
Objective: To quantify the level of bacterial endotoxins in the HSA preparation.
Methodology:
-
Assay Principle: The LAL assay is based on the clotting reaction of the lysate of amebocytes from the horseshoe crab (Limulus polyphemus) in the presence of endotoxins.
-
Method: Chromogenic, turbidimetric, or gel-clot methods can be used. The chromogenic method is often preferred for its sensitivity and quantitative nature.
-
Procedure:
-
Prepare a standard curve using a certified endotoxin standard.
-
Dilute the HSA samples with pyrogen-free water to a concentration that does not interfere with the assay.
-
Add the samples and standards to the LAL reagent in a microplate.
-
Incubate the plate at 37°C.
-
For the chromogenic assay, a substrate is added that produces a colored product upon cleavage by the activated enzyme. The color intensity is measured with a plate reader and is proportional to the endotoxin concentration.
-
-
Analysis: The endotoxin concentration in the samples is determined by comparing their absorbance to the standard curve. Results are typically expressed in Endotoxin Units per milligram (EU/mg) of HSA.
Evaluation of HSA Performance in Cell Culture
Objective: To assess the ability of HSA from different suppliers to support cell growth and viability.
Methodology:
-
Cell Line: Choose a cell line relevant to the intended application (e.g., CHO, HEK293, or a specific therapeutic cell line).
-
Basal Medium: A chemically defined, serum-free basal medium.
-
Experimental Groups:
-
Basal medium only (negative control).
-
Basal medium supplemented with HSA from Supplier A.
-
Basal medium supplemented with HSA from Supplier B.
-
Basal medium supplemented with HSA from Supplier C.
-
-
HSA Concentration: Use a typical concentration for cell culture, for example, 1 g/L.
-
Culture Conditions: Seed cells at a defined density and culture under standard conditions (e.g., 37°C, 5% CO2).
-
Readouts:
-
Cell Viability and Density: Measure viable cell density and percent viability at regular intervals (e.g., every 24 hours) using a cell counter (e.g., trypan blue exclusion method).
-
Proliferation Assay: Perform a proliferation assay (e.g., MTS or WST-1 assay) at the end of the culture period.
-
Product Titer (if applicable): If using a producer cell line, measure the concentration of the recombinant protein product at the end of the culture.
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA) to determine if there are significant differences in cell growth and productivity between the different HSA sources.
Conclusion
The selection of a suitable commercial HSA supplier requires careful consideration of several key quality attributes. While recombinant HSA sources offer advantages in terms of purity, consistency, and being animal-origin free, plasma-derived HSA has a long history of successful use.[1][5] The choice ultimately depends on the specific application and regulatory requirements. By employing the standardized experimental protocols outlined in this guide, researchers can systematically evaluate and compare HSA from different suppliers, ensuring the selection of a high-quality reagent that meets the rigorous demands of their research and development activities.
References
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. Albumin and mammalian cell culture: implications for biotechnology applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Large-scale production of functional human serum albumin from transgenic rice seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Supplier-to-Supplier and Lot-to-Lot Variability in Glycation of Recombinant Human Serum Albumin Expressed in Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Serum Albumin Redox States: More Than Oxidative Stress Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of quality of human serum albumin preparations in two pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ilexlife.com [ilexlife.com]
- 11. Bacterial Endotoxins/Pyrogens | FDA [fda.gov]
- 12. Mitigating unintentional effects of pharmaceutical human serum albumin preparations in therapeutic cell culture - Akron Biotech [akronbiotech.com]
- 13. karger.com [karger.com]
A Comparative Guide to the Safety and Biocompatibility of HSA Biomaterials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety and biocompatibility of Human Serum Albumin (HSA) biomaterials against common alternatives such as gelatin, collagen, and silk fibroin. The information presented is supported by experimental data to assist in the informed selection of biomaterials for a range of research and drug development applications.
Executive Summary
Human Serum Albumin (HSA) stands out as a biomaterial with an excellent safety and biocompatibility profile. Its inherent properties as an endogenous protein contribute to its low cytotoxicity, minimal immunogenicity, and favorable hemocompatibility. While natural alternatives like gelatin, collagen, and silk fibroin also demonstrate good biocompatibility, they can exhibit greater variability and, in some cases, elicit a more pronounced biological response. This guide will delve into the specific performance of these biomaterials across key safety and biocompatibility assays.
Data Presentation
The following tables summarize quantitative data from various studies on the cytotoxicity, immunogenicity, and hemocompatibility of HSA and alternative biomaterials.
Disclaimer: The data presented below is compiled from multiple sources. Direct comparison between different studies should be approached with caution due to variations in experimental conditions, such as cell lines, material concentrations, and incubation times.
Cytotoxicity: Cell Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. The percentage of cell viability is a measure of the cytotoxicity of a material, with values above 70-80% generally considered non-cytotoxic.
| Biomaterial | Cell Line | Concentration/Form | Incubation Time | Cell Viability (%) | Reference |
| HSA | L929 fibroblasts | Extract of PEO(5)HSA(5)/Fb IPN | 3 days | > 90% | [1] |
| Gelatin | MC3T3-E1 | Gelatin-methacryloyl (GelMA) hydrogel (5% and 10%) | Up to 72 hours | > 70% | [2] |
| Collagen | HaCaT keratinocytes | Atelocollagen with 0.02% bronopol | 8 and 15 days | ~99% | [3] |
| Collagen | HaCaT keratinocytes | Atelocollagen with 2.0% benzalkonium chloride | 8 and 15 days | ~74% (weakly cytotoxic) | [3] |
Immunogenicity: Inflammatory Cytokine Secretion
The release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) can indicate an immunogenic response to a biomaterial.
| Biomaterial | Cell Type | Parameter Measured | Result | Reference |
| HSA | Sepsis model | Serum levels of TNF-α and IL-6 after treatment with anti-TNF-α/HSA/IL-6R fusion protein | Significantly decreased | [4] |
| Gelatin | Dental Pulp Stem Cells | TNF-α secretion from gelatin nanofiber scaffolds | 8.7 pg/ml | [5] |
| Gelatin | Dental Pulp Stem Cells | IL-6 secretion from gelatin nanofiber scaffolds | 27 pg/ml | [5] |
| Collagen | Human B and T cells | IL-6 and IFN-γ secretion | No significant change compared to stimulated control | [6] |
Hemocompatibility
Hemocompatibility is the property of a material to be compatible with blood. Key parameters include hemolysis (the rupture of red blood cells) and platelet adhesion/activation. According to ASTM F756-17, hemolysis values below 2% are considered non-hemolytic, between 2% and 5% are slightly hemolytic, and above 5% are hemolytic.[7]
| Biomaterial | Test | Result | Reference |
| HSA | Platelet Adhesion | Median of ~1000 platelets/mm² (overnight coating) | [8] |
| Collagen | Platelet Adhesion | Mean of ~4000 platelets/mm² (overnight coating) | [8] |
| Silk Fibroin | Hemolysis | < 2% (non-hemolytic) | |
| Gelatin | Platelet Adhesion | Higher adhesion force than agarose-based hydrogels | [9] |
Experimental Protocols
Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric test for measuring cellular metabolic activity and, by extension, cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of MTT, converting the yellow salt into insoluble purple formazan crystals. These crystals are then dissolved in a solubilizing solution, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells.
General Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Material Exposure: Expose the cells to the biomaterial extract or the biomaterial itself for a specified period (e.g., 24, 48, 72 hours). Include positive (e.g., latex extract) and negative (e.g., cell culture medium) controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculation of Cell Viability: Cell Viability (%) = (Absorbance of Test Sample / Absorbance of Negative Control) x 100
Hemocompatibility Testing: In Vitro Evaluation according to ISO 10993-4
The ISO 10993-4 standard provides a framework for the selection of tests to evaluate the interactions of medical devices with blood. Key in vitro tests include hemolysis, coagulation, and platelet activation.
1. Hemolysis Assay (Direct Contact Method - ASTM F756):
-
Principle: This test determines the degree of red blood cell (RBC) lysis caused by a biomaterial.
-
Procedure:
-
Prepare samples of the test material and positive (e.g., water) and negative (e.g., saline) controls.
-
Incubate the materials with diluted blood at 37°C for a specified time.
-
Centrifuge the samples to pellet the intact RBCs.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).
-
Calculate the percentage of hemolysis relative to the positive control.
-
2. Coagulation Testing (e.g., Activated Partial Thromboplastin Time - aPTT):
-
Principle: This assay assesses the effect of a biomaterial on the intrinsic pathway of blood coagulation.
-
Procedure:
-
Incubate the test material with platelet-poor plasma.
-
Add a reagent containing a contact activator and phospholipids.
-
Initiate clotting by adding calcium chloride.
-
Measure the time taken for a clot to form. An extended clotting time may indicate an anti-coagulant effect.
-
3. Platelet Adhesion and Activation:
-
Principle: This test evaluates the tendency of a biomaterial to cause platelets to adhere to its surface and become activated, which can lead to thrombus formation.
-
Procedure:
-
Incubate the biomaterial with platelet-rich plasma or whole blood.
-
After incubation, rinse the material to remove non-adherent platelets.
-
Visualize and quantify the adhered platelets using microscopy (e.g., SEM) or measure the activity of released platelet factors (e.g., by ELISA).
-
Mandatory Visualization
Experimental Workflow Diagrams
Caption: Workflow for assessing biomaterial cytotoxicity using the MTT assay.
Caption: General workflow for in vitro hemocompatibility testing of biomaterials.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitatively measuring the cytotoxicity of viscous hydrogels with direct cell sampling in a micro scale format “MicroDrop” and its comparison to CCK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of platelet adhesion to a collagen-coated surface under flow conditions: the involvement of glycoprotein VI in the platelet adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Therapeutic Effect of an Anti-TNF-α/HSA/IL-6R Triple-Specific Fusion Protein Under Experimental Septic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. mddionline.com [mddionline.com]
A Researcher's Guide to Validating In Silico Models for Predicting Drug Binding to Human Serum Albumin
For Researchers, Scientists, and Drug Development Professionals
The binding of therapeutic drug candidates to Human Serum Albumin (HSA) is a critical determinant of their pharmacokinetic and pharmacodynamic profiles. Predicting this interaction early in the drug discovery pipeline can significantly reduce costs and development time. In silico models offer a rapid and cost-effective means to screen compound libraries for their HSA binding affinity. However, the predictive power of these computational models must be rigorously validated against experimental data. This guide provides a comprehensive comparison of common in silico models and the experimental techniques used for their validation, complete with detailed protocols and performance data.
I. Performance of In Silico Models for Predicting Drug-HSA Binding
In silico approaches to predict drug-HSA binding primarily fall into two categories: ligand-based methods, such as Quantitative Structure-Activity Relationship (QSAR) models, and structure-based methods, like molecular docking.
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models are statistical models that correlate the physicochemical properties of molecules with their biological activity, in this case, their binding affinity to HSA.[1] These models are trained on datasets of compounds with experimentally determined HSA binding affinities.
Table 1: Comparison of QSAR Model Performance in Predicting Drug-HSA Binding
| QSAR Model Type | No. of Compounds (Training Set) | No. of Compounds (Test Set) | Key Descriptors | R² (Training Set) | R² (Test Set) | RMSE (Test Set) | Reference |
| Heuristic Method (HM) | 94 | 10 | Molecular structure-derived | 0.86 | 0.71 | 0.430 | [2][3] |
| Support Vector Machine (SVM) | 94 | 10 | Molecular structure-derived | 0.94 | 0.89 | 0.222 | [2][3] |
| 3-Descriptor Linear Model | 90 (split into training/test) | N/A | ALOGP2, C–040, EEig07r | Good (not specified) | N/A | N/A | [4][5] |
| Artificial Neural Network | 808 | 200 | Various physicochemical | 0.90 | 0.70 | N/A | [6] |
| TOPS-MODE | N/A | N/A | Topological substructural molecular descriptors | Good predictability (not specified) | N/A | N/A | [7] |
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8] The binding affinity is then estimated using a scoring function. AutoDock Vina is a widely used software for this purpose.[9][10]
Table 2: Performance of Molecular Docking in Predicting Drug-HSA Binding
| Docking Software/Method | Key Features | R² (Correlation with Experimental Data) | RMSD | Reference |
| AutoDock Vina | Employs a robust and cost-effective computational method.[9] | 0.61 | < 2.0 Å | [9][10] |
| AutoDock Vina with SVM | Combines 3D docking descriptors with physicochemical properties in an SVM classification. | N/A | N/A | [6] |
II. Experimental Validation Protocols
The reliability of in silico predictions is contingent upon their validation through robust experimental methods. The following are standard techniques used to measure drug-HSA binding.
High-Performance Affinity Chromatography (HPAC)
HPAC is a powerful technique for studying drug-protein interactions by utilizing a stationary phase with immobilized HSA.[1][11][12][13][14]
Experimental Protocol for HPAC:
-
Column Preparation: An immobilized HSA silica column is used. For high-affinity compounds, a shorter column may be employed. The column is maintained at 37°C.[11]
-
Mobile Phase: A potassium phosphate buffer (KPB) is typically used as the mobile phase and is degassed prior to use.[11]
-
Sample Preparation: Drug solutions are prepared in a suitable solvent like ethanol or KPB at a stock concentration (e.g., 10 mM) and then diluted to working concentrations.[11]
-
Chromatographic Procedure:
-
Zonal Elution: Used to determine the retention factor of compounds.
-
Frontal Affinity Chromatography: Used to determine the association constants of reference compounds.[11]
-
-
Data Analysis: A standard plot is generated by correlating the retention factors from zonal elution with the association constants from frontal affinity chromatography for a set of reference compounds. This plot is then used to determine the association constants of test drugs. The results can be correlated with data from other methods like equilibrium dialysis.[11]
Equilibrium Dialysis (ED)
Equilibrium dialysis is considered a "gold standard" for measuring the unbound fraction of a drug in plasma.[15][16][17]
Experimental Protocol for Equilibrium Dialysis:
-
Apparatus: A 96-well equilibrium dialysis unit with a semipermeable membrane (MWCO 12-14 kDa) is commonly used.[16]
-
Procedure:
-
One chamber of the dialysis well is loaded with plasma (human, mouse, rat, etc.) spiked with the test compound at a specific concentration (e.g., 1 or 2 µM).[16]
-
The other chamber is filled with dialysis buffer.[16]
-
The unit is incubated to allow the unbound drug to diffuse across the membrane until equilibrium is reached.
-
-
Analysis: The concentrations of the compound in both the plasma and buffer chambers are determined using LC-MS.[16]
-
Calculation: The percentage of plasma protein-bound compound is calculated from the concentration difference between the two chambers.
-
Validation: The protocol should be validated for compound solubility, stability, non-specific binding to the apparatus, and the time required to reach equilibrium.[15]
Fluorescence Spectroscopy
This technique is used to study the interaction between a drug and HSA by observing changes in the intrinsic fluorescence of the protein upon ligand binding.[18][19][20][21]
Experimental Protocol for Fluorescence Quenching Studies:
-
Instrumentation: A spectrofluorometer is used to measure fluorescence spectra.
-
Sample Preparation: A solution of HSA is prepared in a suitable buffer. The test compound is titrated into the HSA solution at various concentrations.[19]
-
Measurement: The fluorescence emission spectra of HSA are recorded at a specific excitation wavelength (e.g., 295 nm) in the presence of varying concentrations of the drug.[19]
-
Data Analysis:
-
The fluorescence quenching data is analyzed using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).[18]
-
The binding constant (Ka) and the number of binding sites (n) are calculated from the fluorescence data.[18]
-
Thermodynamic parameters (ΔG, ΔH, and ΔS) can be determined by performing the experiment at different temperatures to understand the binding forces.[20]
-
III. Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of predicting and validating drug-HSA binding.
Caption: Workflow for in silico prediction and experimental validation of drug-HSA binding.
Caption: Logical relationships between in silico and experimental validation methods.
References
- 1. In silico prediction of drug-binding strengths to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. QSAR models for the prediction of binding affinities to human serum albumin using the heuristic method and a support vector machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Structure-Based Model for Predicting Serum Albumin Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An integrated in silico analysis of drug-binding to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. imedpub.com [imedpub.com]
- 9. [PDF] Computational Modeling of the Interactions of Drugs with Human Serum Albumin (HSA) | Semantic Scholar [semanticscholar.org]
- 10. Computational Modeling of the Interactions of Drugs with Human Serum Albumin (HSA) [scielo.org.mx]
- 11. Rapid analysis of the interactions between drugs and human serum albumin (HSA) using high-performance affinity chromatography (HPAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid Screening of Drug-Protein Binding Using High-Performance Affinity Chromatography with Columns Containing Immobilized Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ANALYSIS OF DRUG-PROTEIN BINDING BY ULTRAFAST AFFINITY CHROMATOGRAPHY USING IMMOBILIZED HUMAN SERUM ALBUMIN - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of drug-protein binding by ultrafast affinity chromatography using immobilized human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Validation of 96-well equilibrium dialysis with non-radiolabeled drug for definitive measurement of protein binding and application to clinical development of highly-bound drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. enamine.net [enamine.net]
- 17. researchgate.net [researchgate.net]
- 18. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. Interactions between Human Serum Albumin and Sulfadimethoxine Determined Using Spectroscopy and Molecular Docking | MDPI [mdpi.com]
A Comparative Guide to the Therapeutic Efficacy of HSA Fusion Proteins
For Researchers, Scientists, and Drug Development Professionals
The fusion of therapeutic proteins to human serum albumin (HSA) has emerged as a highly successful strategy to improve their pharmacokinetic profiles, leading to enhanced therapeutic efficacy. By leveraging the long circulatory half-life of HSA, this technology has given rise to a new class of biobetters with extended dosing intervals and improved patient compliance. This guide provides an objective comparison of the therapeutic efficacy of several HSA fusion proteins across different therapeutic areas, supported by experimental data and detailed methodologies.
Oncology
The application of HSA fusion technology in oncology aims to improve the delivery and retention of anticancer agents in the tumor microenvironment, thereby enhancing their efficacy while minimizing systemic toxicity.
HM-3-HSA: An Integrin Antagonist for Solid Tumors
HM-3-HSA is a fusion protein that combines the anti-integrin peptide HM-3 with human serum albumin. It has shown promise in preclinical models of melanoma and hepatocellular carcinoma.
Quantitative Data Summary
| HSA Fusion Protein | Cancer Model | Efficacy Endpoint | Results | Reference |
| HM-3-HSA | B16F10 Melanoma (in vivo) | Tumor Growth Inhibition | 56% | [1] |
| HSA-HM-3 | B16F10 Melanoma (in vivo) | Tumor Growth Inhibition | 36% | [1] |
| HM-3-HSA | H22 Hepatocellular Carcinoma Xenograft (in vivo) | Tumor Growth Inhibition | Significant inhibition | [2] |
| HM-3-HSA | SMMC-7721 Hepatocellular Carcinoma Xenograft (in vivo) | Tumor Growth Inhibition | Significant inhibition | [2] |
| HM-3-HSA | HCT-116, SMMC-7721, B16F10 (in vitro) | Cell Migration and Invasion | Significant suppression | [3][4] |
| HM-3-HSA | B16F10 Metastasis Model (in vivo) | Pulmonary Metastases | Significant inhibition | [3][4] |
Experimental Protocols
In Vivo Tumor Xenograft Efficacy Study
A common protocol for evaluating the in vivo efficacy of HSA fusion proteins in a tumor xenograft model involves the following steps:
-
Cell Culture: The selected cancer cell line (e.g., B16F10 melanoma cells) is cultured in an appropriate medium until the cells reach the exponential growth phase.
-
Tumor Implantation: A specific number of cancer cells (e.g., 5 x 10^5 cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every two days) using calipers. The volume is calculated using the formula: (Length × Width²) / 2.
-
Randomization and Treatment: When the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomly assigned to different treatment groups (e.g., control, HM-3-HSA). The investigational drug is administered according to a specific dosing schedule.
-
Efficacy Assessment: Tumor growth and the body weight of the mice are monitored throughout the study. The study is terminated when the tumors in the control group reach a specific size. The tumor growth inhibition (TGI) is calculated as a primary efficacy endpoint.
In Vitro Cell Migration and Invasion Assay
The anti-metastatic potential of HSA fusion proteins can be assessed using in vitro migration and invasion assays:
-
Cell Seeding: Cancer cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel).
-
Treatment: The HSA fusion protein is added to the culture medium in the upper chamber.
-
Incubation: The plate is incubated for a specific period (e.g., 24 hours) to allow the cells to migrate or invade through the membrane.
-
Cell Staining and Quantification: The non-migrated or non-invaded cells on the upper side of the membrane are removed. The cells that have migrated or invaded to the lower side of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Signaling Pathway
HM-3-HSA exerts its anti-tumor and anti-angiogenic effects by targeting integrins αvβ3 and α5β1. This interaction inhibits the downstream signaling pathways involving FAK, Src, and PI3K, which are crucial for endothelial cell proliferation, migration, and invasion.[2][5]
Caption: HM-3-HSA inhibits integrin signaling.
sEphB4-HSA: Targeting the EphB4-EphrinB2 Pathway
sEphB4-HSA is a recombinant fusion protein composed of the extracellular domain of the EphB4 receptor and HSA. It acts as a decoy receptor, blocking the interaction between EphB4 and its ligand EphrinB2, a pathway implicated in tumor growth and angiogenesis.
Quantitative Data Summary
| HSA Fusion Protein | Cancer Type | Treatment | Efficacy Endpoint | Results | Reference |
| sEphB4-HSA + Pembrolizumab | Metastatic Urothelial Carcinoma | Combination Therapy | Objective Response Rate (ORR) | 52% (in EphrinB2-positive patients) | [6] |
| sEphB4-HSA | Metastatic Castration-Resistant Prostate Cancer | Monotherapy | PSA Response Rate | No confirmed responses | [7][8] |
| sEphB4-HSA + Pembrolizumab | HPV-negative Head and Neck Squamous Cell Carcinoma | Combination Therapy | Overall Response Rate (ORR) | 45% (in EphrinB2-positive patients) | [9] |
Experimental Protocols
Human Clinical Trial Protocol (Phase II)
A typical phase II clinical trial protocol for an HSA fusion protein in oncology includes:
-
Patient Population: Patients with a specific type and stage of cancer (e.g., metastatic castration-resistant prostate cancer) who have met specific inclusion and exclusion criteria.
-
Study Design: A single-arm or randomized, controlled trial to evaluate the efficacy and safety of the investigational drug.
-
Treatment Plan: The HSA fusion protein is administered at a specific dose and schedule (e.g., sEphB4-HSA 1000 mg IV every 2 weeks).
-
Efficacy Endpoints: The primary endpoint is often a measure of tumor response, such as Overall Response Rate (ORR) or Prostate-Specific Antigen (PSA) response rate. Secondary endpoints may include Progression-Free Survival (PFS) and Overall Survival (OS).
-
Safety Monitoring: Patients are closely monitored for adverse events throughout the study.
Signaling Pathway
sEphB4-HSA blocks the bidirectional signaling initiated by the interaction of EphB4 and EphrinB2. This inhibition affects downstream pathways such as the PI3K-Akt and Ras-MAPK pathways, which are involved in cell proliferation and survival.[9][10]
Caption: sEphB4-HSA blocks EphB4-EphrinB2 signaling.
Albuleukin (IL-2-HSA): An Immunotherapeutic Agent
Albuleukin is a fusion protein of interleukin-2 (IL-2) and HSA. It is designed to have a longer half-life than recombinant IL-2, leading to sustained immune stimulation and enhanced anti-tumor activity.
Quantitative Data Summary
| HSA Fusion Protein | Cancer Model | Efficacy Endpoint | Results | Reference |
| Albuleukin | Renca Renal Carcinoma (in vivo) | Tumor Growth | Significant suppression | [9][11] |
| Albuleukin | B16F10 Hepatic Metastases (in vivo) | Tumor Burden | Significant reduction | [11] |
| Albuleukin | Solid Tumors (Phase I Clinical Trial) | Safety and Tolerability | Determined MTD | [12] |
Experimental Protocols
Biodistribution Study
To assess the improved targeting of Albuleukin, biodistribution studies are performed:
-
Radiolabeling: Albuleukin and IL-2 are labeled with a radioactive isotope (e.g., ¹¹¹In).
-
Administration: The radiolabeled proteins are injected intravenously into mice.
-
Organ Uptake Measurement: At various time points, organs are harvested, and the amount of radioactivity in each organ is measured to determine the percentage of the injected dose per gram of tissue (%ID/g).
-
Whole-Body Autoradiography: This technique provides a visual representation of the distribution of the radiolabeled protein throughout the body.
Signaling Pathway
Albuleukin, like IL-2, signals through the IL-2 receptor complex (CD25, CD122, and CD132) on immune cells. This activates downstream pathways such as the JAK-STAT, PI3K-AKT, and MAPK pathways, leading to the proliferation and activation of T cells and NK cells.[13][14][15]
Caption: Albuleukin activates IL-2 receptor signaling.
Hematology
In hematology, HSA fusion technology has been successfully applied to extend the half-life of coagulation factors, offering a significant improvement in the management of bleeding disorders.
Idelvion® (rIX-FP): A Long-Acting Factor IX for Hemophilia B
Idelvion is a recombinant fusion protein linking coagulation factor IX (FIX) with albumin. It is approved for the treatment of hemophilia B.
Quantitative Data Summary
| HSA Fusion Protein | Comparison | Efficacy Endpoint | Results | Reference |
| Idelvion (rIX-FP) | Standard Half-Life FIX | Half-life | ~5-fold longer | [16] |
| Idelvion (rIX-FP) | Standard Half-Life FIX | Annualized Bleeding Rate (ABR) | Significantly lower | [17] |
| Idelvion (rIX-FP) | On-demand therapy | Annualized Spontaneous Bleeding Rate (AsBR) | Median of 0 | [18] |
Mechanism of Action
Upon activation of the coagulation cascade, the cleavable linker between FIX and albumin in Idelvion is cleaved, releasing activated FIX (FIXa). FIXa then participates in the coagulation cascade to facilitate the conversion of prothrombin to thrombin, leading to fibrin clot formation. The fusion to albumin protects FIX from degradation, thereby extending its circulation time.[3]
Caption: Mechanism of action of Idelvion.
Metabolic Diseases
HSA fusion has also been utilized to develop long-acting therapies for metabolic diseases like type 2 diabetes.
Albiglutide: A GLP-1 Receptor Agonist
Albiglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist fused to HSA. It was developed for the treatment of type 2 diabetes.
Quantitative Data Summary
| HSA Fusion Protein | Comparison | Efficacy Endpoint | Results | Reference |
| Albiglutide | Liraglutide | Change in HbA1c at 32 weeks | -0.78% vs -0.99% | [19] |
| Albiglutide | Lixisenatide | Major Adverse Cardiovascular Events (MACE) | 24% reduction | [20] |
| Albiglutide | Placebo | Change in HbA1c | ~1% reduction | [21] |
Signaling Pathway
Albiglutide binds to and activates the GLP-1 receptor, a G-protein coupled receptor. This activation stimulates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels in pancreatic beta cells enhance glucose-dependent insulin secretion.[22][23]
Caption: Albiglutide activates GLP-1 receptor signaling.
General Experimental Workflow
The development and evaluation of a novel HSA fusion protein typically follows a structured workflow from molecular design to preclinical and clinical assessment.
Caption: General workflow for HSA fusion protein development.
References
- 1. Cytokine Elisa [bdbiosciences.com]
- 2. Cytokine Elisa [bdbiosciences.com]
- 3. Mechanism of Action | IDELVION Factor IX Therapy [idelvionhcp.com]
- 4. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor tyrosine kinase inhibitor Sunitinib and integrin antagonist peptide HM-3 show similar lipid raft dependent biphasic regulation of tumor angiogenesis and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Expression and purification of recombinant human serum albumin fusion protein with VEGF165b in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved efficacy of pembrolizumab combined with soluble EphB4-albumin in HPV-negative EphrinB2 positive head neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Idelvion - Hemophilia Alliance [hemoalliance.org]
- 12. Effect of albumin fusion on the biodistribution of interleukin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abeomics.com [abeomics.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Transforming the treatment for hemophilia B patients: update on the clinical development of recombinant fusion protein linking recombinant coagulation factor IX with recombinant albumin (rIX-FP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 18. IDELVION | Factor IX Therapy for Patients with Hemophilia B [idelvion.com]
- 19. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Expression and purification of recombinant human serum albumin from selectively terminable transgenic rice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Unlocking the multifaceted roles of GLP-1: Physiological functions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Human Serum Albumin (HSA)
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory materials is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of Human Serum Albumin (HSA), a common protein derived from human blood plasma. While HSA itself is not classified as a hazardous substance, materials contaminated with it, and the substance itself, require careful handling and disposal in accordance with local, state/provincial, and national regulations.[1]
Immediate Safety and Handling
Before beginning any disposal procedures, it is crucial to handle HSA with appropriate care to minimize exposure and prevent contamination.
Personal Protective Equipment (PPE):
The following table summarizes the recommended PPE when handling HSA.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes which may cause temporary discomfort.[2] |
| Hand Protection | Chemically impermeable gloves | Prevents direct skin contact with the substance. |
| Body Protection | Protective work clothing or lab coat | Minimizes the risk of contamination of personal clothing. |
| Respiratory Protection | Generally not required under normal use.[1][2] | Inhalation is not a likely route of exposure for HSA solutions.[1][2] |
Handling and Storage:
-
Handle HSA in a well-ventilated area.
-
Store in a dry, cool, and well-ventilated place in its original, tightly closed container.[3]
-
Avoid extreme temperatures and do not freeze.[2]
-
Always use aseptic working techniques when handling HSA solutions.[1]
Spill and Exposure Procedures
In the event of a spill or exposure, follow these first aid measures:
-
Eye Contact: Flush eyes immediately and thoroughly with copious quantities of water. If irritation persists, seek medical attention.[2]
-
Skin Contact: Wash the affected area with soap and water.[2]
-
Ingestion: Wash out the mouth with water and contact a physician.[2]
-
Small Spills: Absorb the liquid with an appropriate material, then clean and dry the area to prevent slipping.[1]
Step-by-Step Disposal Procedures
The disposal of HSA and materials contaminated with it must adhere to regulations for biohazardous or chemical waste.
1. Waste Identification and Segregation:
The first step is to correctly identify the waste stream. Although HSA is not inherently hazardous, it is derived from human blood and should be treated as potentially infectious material. Furthermore, any materials it comes into contact with (e.g., pipette tips, culture plates) should be considered biohazardous waste.
2. Disposal of Liquid HSA Waste:
Liquid HSA waste, such as unused or expired solutions, should not be disposed of down the sanitary sewer without prior treatment.
-
Decontamination: Chemical disinfection is a suitable method for liquid HSA waste.[4] Consult your institution's Environmental Health and Safety (EHS) department for approved disinfectants and required contact times.
-
Collection: Collect the decontaminated liquid waste in a clearly labeled, leak-proof container.
-
Final Disposal: After sufficient contact time with the disinfectant, the decontaminated liquid may be suitable for sanitary sewer disposal, pending local regulations.[4] Always confirm with your EHS department.
3. Disposal of Solid Waste Contaminated with HSA:
Solid waste includes items like gloves, pipette tips, culture flasks, and absorbent materials used for spills.
-
Collection: Place all solid waste contaminated with HSA into a designated biohazardous waste container. These containers should be rigid, leak-proof, and clearly labeled with the universal biohazard symbol.
-
Decontamination: Autoclaving is the most common and effective method for decontaminating solid biohazardous waste.[4]
-
Final Disposal: Once autoclaved, the waste is considered non-infectious and can typically be disposed of in the regular trash, in accordance with institutional policies.[4]
4. Disposal of Empty HSA Containers:
Empty containers that held HSA should be triple-rinsed with a suitable solvent or water.
-
Rinsate Collection: The first rinsate should be collected and treated as hazardous waste.[5]
-
Container Disposal: After triple-rinsing and air-drying, the container can generally be disposed of in the regular trash or recycling, depending on the container material and local guidelines.[5][6]
Hazardous Waste Determination
It is crucial to determine if your HSA waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA). Hazardous waste is defined by the EPA based on the following characteristics:
| Characteristic | Description |
| Ignitability | Wastes that can create fires under certain conditions, are spontaneously combustible, or have a flash point less than 60 °C (140 °F). |
| Corrosivity | Wastes that are acidic or basic and can corrode metal containers. |
| Reactivity | Wastes that are unstable under "normal" conditions. They can cause explosions, toxic fumes, gases, or vapors when heated, compressed, or mixed with water. |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. |
Source: U.S. Environmental Protection Agency (EPA)
HSA itself does not meet these criteria. However, if it is mixed with other chemicals that are hazardous, the entire mixture must be treated as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of HSA waste.
Caption: Decision workflow for HSA waste disposal.
Disclaimer: This document provides general guidance. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state/provincial, and national regulations for hazardous waste disposal.
References
- 1. vitrolife.com [vitrolife.com]
- 2. coopersurgical.marketport.net [coopersurgical.marketport.net]
- 3. benchchem.com [benchchem.com]
- 4. bionmr.unl.edu [bionmr.unl.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
